Diana
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dicyclohexylazanium;nitrite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.N(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101-83-7 (Parent) | |
| Record name | Dicyclohexylamine nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025019 | |
| Record name | Dicyclohexylamine nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3129-91-7 | |
| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexylamine nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexylamine nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Principles of Direct Neuronal Activity Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies for the direct imaging of neuronal activity. As the quest to understand the intricate workings of the brain and develop novel therapeutics for neurological disorders accelerates, the ability to directly visualize the electrical dynamics of neural circuits has become indispensable. This guide provides a comprehensive overview of the leading genetically encoded indicators, advanced imaging modalities, and the requisite experimental and analytical workflows.
Introduction to Direct Neuronal Activity Imaging
Direct imaging of neuronal activity allows for the real-time visualization of voltage dynamics and calcium transients, providing a window into the functional state of individual neurons and entire neural ensembles. Unlike indirect methods that measure metabolic correlates of neuronal firing, direct imaging techniques offer superior temporal and spatial resolution, enabling the precise dissection of neural circuits. These technologies are broadly categorized based on the type of indicator used: genetically encoded voltage indicators (GEVIs) and genetically encoded calcium indicators (GECIs).
Genetically Encoded Voltage Indicators (GEVIs)
GEVIs are proteins engineered to report changes in membrane potential as a change in fluorescence.[1] They offer the most direct optical measure of neuronal electrical activity, capable of resolving both subthreshold potentials and action potentials with millisecond precision.[1]
Signaling Pathway of GEVIs
GEVIs typically consist of a voltage-sensing domain (VSD) derived from a voltage-sensitive protein, which is coupled to a fluorescent protein (FP). Changes in membrane potential induce conformational changes in the VSD, which in turn modulate the fluorescence of the FP.
Quantitative Comparison of GEVIs
The selection of a GEVI depends on the specific experimental requirements, balancing sensitivity, speed, and photostability.
| Indicator | Sensitivity (ΔF/F per 100 mV) | Speed (τ_on / τ_off in ms) | Photostability |
| ASAP3 | ~20% | ~2 / ~2 | High |
| JEDI-2P | ~50% (in vitro) | ~1 / ~3 | Moderate |
| Archon2 | ~3% (in vivo) | <1 / <1 | High |
| QuasAr2 | ~50% | <1 / <1 | Moderate |
Experimental Protocol: GEVI Imaging in Vivo
This protocol outlines the key steps for in vivo GEVI imaging in mice.
1. Viral Vector Preparation and Stereotactic Injection:
- Objective: To express the GEVI in the target brain region.
- Procedure:
- Produce or acquire a high-titer adeno-associated virus (AAV) encoding the GEVI of interest under a neuron-specific promoter (e.g., Synapsin).
- Anesthetize the mouse and secure it in a stereotaxic frame.[2]
- Perform a craniotomy over the target brain region.[3]
- Using a microinjection pipette, slowly infuse the AAV vector at the desired coordinates.[2][4]
- Suture the incision and allow the animal to recover for 2-4 weeks for optimal viral expression.[2]
2. Chronic Cranial Window Implantation:
- Objective: To provide optical access to the brain for imaging.
- Procedure:
- After the virus expression period, re-anesthetize the animal.
- Perform a larger craniotomy over the injection site.
- Implant a glass coverslip (cranial window) over the exposed dura and secure it with dental cement.
3. Two-Photon Imaging:
- Objective: To visualize GEVI fluorescence changes in vivo.
- Procedure:
- Head-fix the awake, behaving mouse under a two-photon microscope.
- Use a Ti:Sapphire laser tuned to the appropriate excitation wavelength for the GEVI.
- Acquire time-series images of the region of interest at a high frame rate (e.g., 500-1000 Hz) to capture rapid voltage dynamics.
Genetically Encoded Calcium Indicators (GECIs)
GECIs are the most widely used tools for imaging neuronal activity. They report changes in intracellular calcium concentration, which is a reliable proxy for neuronal firing.[5][6]
Signaling Pathway of GECIs
The most common GECIs, such as those in the GCaMP series, are single-fluorophore indicators. They consist of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide. In the absence of calcium, the protein is in a low-fluorescence state. Calcium binding to CaM induces a conformational change that brings the cpGFP into a brighter state.
Quantitative Comparison of GECIs
The GCaMP series of indicators has undergone extensive optimization, with different variants offering trade-offs between sensitivity and kinetics.
| Indicator | Sensitivity (ΔF/F for 1 AP) | Rise Time (t_1/2 in ms) | Decay Time (t_1/2 in ms) |
| GCaMP6f | ~10% | ~50 | ~200 |
| GCaMP6s | ~25% | ~150 | ~500 |
| jGCaMP7f | ~15% | ~30 | ~150 |
| jGCaMP7s | ~30% | ~100 | ~400 |
Experimental Protocol: Two-Photon Calcium Imaging
This protocol details the steps for in vivo two-photon calcium imaging using GCaMP indicators.
1. Viral Vector Delivery:
- Follow the same stereotactic injection protocol as described for GEVIs (Section 2.3.1) to express the desired GCaMP variant in the target neuronal population.
2. Cranial Window Implantation:
- Follow the same protocol as described for GEVIs (Section 2.3.2).
3. In Vivo Two-Photon Imaging:
- Objective: To record calcium transients from awake, behaving animals.
- Procedure:
- Head-fix the mouse under a two-photon microscope.
- Use a Ti:Sapphire laser tuned to ~920 nm for GCaMP excitation.
- Acquire time-series images at a frame rate of 15-30 Hz.
- Simultaneously record behavioral data (e.g., locomotion, task performance) to correlate with neural activity.[7]
Data Analysis Workflow
The analysis of neuronal imaging data involves several key steps to extract meaningful signals from raw fluorescence movies.
1. Preprocessing:
- Motion Correction: Aligns frames in the time-series to correct for movement artifacts.
- Denoising: Reduces noise in the image data to improve signal quality.
2. Source Extraction:
- Identifies the spatial footprints (regions of interest, ROIs) of individual neurons.
3. Signal Extraction:
- Extracts the average fluorescence intensity from each ROI over time.
- Calculates the change in fluorescence over baseline (ΔF/F) to represent the relative change in indicator signal.
4. Spike Inference:
- For GECI data, deconvolution algorithms can be used to estimate the underlying spike trains from the slower calcium dynamics.
Applications in Drug Development
Direct neuronal imaging is a powerful tool in preclinical drug discovery and development.[8][9]
-
Target Engagement and Pharmacodynamics: Imaging can be used to determine if a drug candidate reaches its intended target in the brain and modulates neuronal activity as expected.
-
Efficacy Screening: High-throughput imaging of neuronal cultures or in vivo models can be used to screen compound libraries for their effects on neural circuit function.[9]
-
Disease Modeling: Imaging neuronal activity in animal models of neurological disorders can provide insights into disease mechanisms and serve as a platform for testing therapeutic interventions.
-
Toxicity and Off-Target Effects: Neuronal imaging can help identify unintended effects of drug candidates on neural circuit activity, providing an early assessment of potential neurotoxicity. The potential for phototoxicity during imaging experiments should be carefully considered and mitigated.[10][11][12]
Conclusion
Direct imaging of neuronal activity using genetically encoded indicators has revolutionized our ability to study the brain in health and disease. This technical guide has provided an overview of the core principles, methodologies, and applications of these powerful techniques. As indicator and imaging technologies continue to advance, direct neuronal imaging will undoubtedly play an increasingly critical role in both fundamental neuroscience research and the development of next-generation therapeutics for brain disorders.
References
- 1. Neuratest | Cellular imaging [neuratest.com]
- 2. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 3. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereotactic injection of viral vectors [protocols.io]
- 5. mightexbio.com [mightexbio.com]
- 6. youtube.com [youtube.com]
- 7. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. Neuronal Activity Reporters as Drug Screening Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DIANA Neuroimaging: A Technical Guide to Direct Neuronal Activity Imaging
A revolutionary functional magnetic resonance imaging (fMRI) technique, Direct Imaging of Neuronal Activity (DIANA), has recently been developed, promising to transcend the traditional limitations of neuroimaging by directly detecting neuronal activity. This guide provides an in-depth technical overview of this compound, from its foundational principles and experimental protocols to the ongoing scientific discourse surrounding its validity.
Introduction: The Quest for Direct Neuronal Imaging
For decades, functional MRI (fMRI) has been a cornerstone of neuroscience research, providing invaluable insights into brain function. However, the most common fMRI technique, Blood Oxygen Level Dependent (BOLD) imaging, does not measure neural activity directly. Instead, it detects changes in blood flow and oxygenation that are coupled to neuronal firing, a process known as the hemodynamic response. This response is inherently slow, peaking several seconds after the neural event, which fundamentally limits the temporal resolution of BOLD fMRI.
In 2022, a research group led by Phan Tan Toi and Jang-Yeon Park introduced this compound, a novel fMRI method reported to overcome this limitation by directly imaging neuronal activity with millisecond temporal resolution.[1] This development generated considerable excitement within the neuroscience community, as it held the potential to map the rapid flow of information across neural circuits with unprecedented clarity.
Core Principles of this compound
The central hypothesis behind this compound is that the fMRI signal can be made sensitive to the physiological changes that occur at the neuronal membrane during an action potential.
The Biophysical Hypothesis: Interfacial Water and T2 Changes
The proposed mechanism for the this compound signal is a change in the transverse relaxation time (T2) of water molecules at the interface of the neuronal membrane.[1][2] The theory posits that the propagation of an action potential—a rapid change in the electrical potential across the neuronal membrane—alters the orientation of water molecules bound to the lipid bilayer. This reorientation of "interfacial water" is hypothesized to be detectable as a subtle change in the T2-weighted MRI signal.[1][2]
Unlike BOLD fMRI, which is dependent on a sluggish vascular response, this proposed mechanism would be time-locked to the neuronal firing itself, allowing for imaging with millisecond precision.
Experimental Protocols
The initial this compound experiments were conducted on anesthetized mice at a high magnetic field strength of 9.4 Tesla. The following sections detail the key aspects of the experimental protocol as described in the foundational study by Toi et al. (2022).
Animal Preparation and Stimulation
-
Subjects: Anesthetized mice.
-
Anesthesia: Typically, a combination of medetomidine and isoflurane is used to maintain a stable physiological state.
-
Stimulation: Sensory stimulation, such as electrical stimulation of the whisker pad or forelimb, is used to evoke neuronal activity in specific brain regions. The stimulation is precisely timed and synchronized with the MRI data acquisition.
MRI Acquisition
A key innovation of this compound is its use of a line-scanning fast low-angle shot (FLASH) pulse sequence, which allows for extremely rapid image acquisition.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters from the original this compound study and a subsequent replication attempt.
| Parameter | Toi et al. (2022) - Original Study | Choi et al. (2023) - Replication Attempt |
| Magnetic Field Strength | 9.4 T | 15.2 T |
| Pulse Sequence | 2D Line-Scanning FLASH | 2D Line-Scanning FLASH (identical protocol) |
| Temporal Resolution (TR) | 5 ms | 5 ms |
| Echo Time (TE) | 2 ms | 2 ms |
| Matrix Size | 72 x 54 | Not specified, but used identical protocol |
| Stimulus Duration | 5 ms | Not specified, but used identical protocol |
| Number of Trials | 50-300 | Up to 1,050 |
| Reported Signal Change | ~0.2% | No detectable neuronal activity-like peak |
Table 1: Comparison of key MRI acquisition parameters.
Key Findings and Visualizations
The initial this compound study successfully mapped the propagation of neuronal signals along the thalamocortical pathway in the mouse brain.
Thalamocortical Pathway Mapping
Using whisker-pad stimulation, this compound fMRI was able to detect sequential activation in the ventral posteromedial nucleus (VPM) of the thalamus and the primary somatosensory barrel field (S1BF) of the cortex. The timing of these activations was consistent with the known electrophysiological delays in this pathway.
The this compound Controversy: Signal or Artifact?
Despite the promising initial results, the this compound technique has been met with skepticism, and several independent research groups have failed to replicate the original findings.[3][4][5][6][7]
Failed Replication Attempts
Studies attempting to reproduce the this compound signal, even with higher magnetic field strengths and more extensive signal averaging, have not observed the fast, neuronal-like fMRI peak reported in the original paper.[7] These studies did, however, reliably detect the conventional BOLD response to the same stimuli.
The Artifact Hypothesis
A leading alternative explanation is that the this compound signal is not of biological origin but is instead an artifact arising from the specifics of the pulse sequence and its interaction with the MRI hardware and the sample.[3][4][8][9] Research from a group at MIT suggests that subtle, non-ideal aspects of the pulse sequence timing, particularly a short trigger interval synchronized with the stimulus, could create spurious signals that mimic the appearance of a fast neuronal response.[4] This group was able to generate this compound-like signals even in a tube of water, where no neuronal activity is present, by using the same pulse sequence.[3][9]
Conclusion and Future Directions
This compound neuroimaging was introduced as a groundbreaking technique with the potential to revolutionize our understanding of brain function by providing a direct window into neural dynamics. The initial findings were compelling, demonstrating the ability to map neural pathways with unprecedented spatiotemporal resolution.
However, the significant challenges in replicating these findings and the strong evidence for a potential artifactual origin of the signal have cast doubt on the validity of this compound as a direct measure of neuronal activity. The ongoing scientific debate highlights the rigorous process of validation that new scientific methods must undergo.
For researchers, scientists, and drug development professionals, the story of this compound serves as a critical case study in the complexities of neuroimaging. While the quest for a non-invasive, high-resolution method to directly image neuronal firing continues, the lessons learned from the development and scrutiny of this compound will undoubtedly inform and refine future approaches in this exciting and challenging field.
References
- 1. youtube.com [youtube.com]
- 2. realclearscience.com [realclearscience.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. researchgate.net [researchgate.net]
- 7. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 8. (ISMRM 2024) A different interpretation of the this compound fMRI signal [archive.ismrm.org]
- 9. Reddit - The heart of the internet [reddit.com]
Unraveling the DIANA Technology: A High-Resolution Tool for Drug Discovery
For Immediate Release
A Deep Dive into the DNA-Linked Inhibitor Antibody Assay (DIANA), a powerful technology accelerating drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's capabilities, with a focus on its application in quantitative biology and inhibitor screening.
The DNA-linked Inhibitor Antibody Assay (this compound) is a highly sensitive and versatile platform for the detection and characterization of enzymes and for screening of their inhibitors.[1][2][3] This technology bridges the gap between traditional enzyme-linked immunosorbent assays (ELISAs) and nucleic acid amplification techniques, offering picogram-level sensitivity and a wide dynamic range.[1] This guide will delve into the core principles of this compound, its experimental workflows, and its application in dissecting key signaling pathways relevant to disease.
The Core Principle: Dual Recognition and Signal Amplification
This compound's innovative approach lies in its dual-recognition strategy, which combines the specificity of antibody-based capture with the sensitivity of quantitative PCR (qPCR) for signal detection. The target enzyme is first captured by an antibody immobilized on a solid surface, such as a multi-well plate. Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of the target enzyme covalently linked to a DNA oligonucleotide, is introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR. This method allows for the specific detection of the active form of an enzyme in complex biological samples like serum, urine, or cell lysates.[1][4]
Temporal Characteristics of the this compound Assay
While this compound is an endpoint assay and does not offer real-time kinetic measurements in the traditional sense, its "temporal resolution" can be understood in the context of its rapid workflow and high-throughput capabilities. A complete this compound experiment, from sample preparation to data acquisition, can be performed in a matter of hours. The flexibility in incubation times for various steps of the protocol provides an opportunity to optimize the assay duration.[1] For high-throughput screening (HTS), where the speed of obtaining results is critical, this compound excels. It has been demonstrated that over 100,000 compounds can be screened per day using a pooled library approach.[5] This rapid screening capability significantly shortens the early stages of drug discovery.[6]
The key temporal advantage of this compound in a drug discovery workflow is its ability to quickly and accurately determine the inhibition constant (Ki) from a single inhibitor concentration, thanks to its broad dynamic range.[1][2] This eliminates the need for time-consuming serial dilutions and repeated measurements, accelerating the hit-to-lead optimization process.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound technology, highlighting its sensitivity, dynamic range, and throughput.
| Parameter | Value | Reference |
| Sensitivity | Zeptomole (10⁻²¹ M) range | [1][4] |
| Dynamic Range | Up to 6 logs | [1][2] |
| Sample Volume | Microliter scale | [1] |
| High-Throughput Screening (HTS) Capacity | >100,000 compounds/day (pooled) | [5] |
| Time to Result (Single Plate) | A few hours | [7] |
| Target Enzyme | Application | Key Quantitative Finding | Reference |
| Influenza Neuraminidase | Inhibitor Screening | Faithfully reproduced the structure-activity relationship of oseltamivir derivatives determined by standard kinetic assays. | [2] |
| Prostate-Specific Membrane Antigen (PSMA) | Quantification in Serum | Linear range of detection from 3.6 zeptomoles to 3.6 femtomoles. | [1] |
| Carbonic Anhydrase IX (CAIX) | Inhibitor Screening | Identified novel inhibitors with Ki values ≤ 10 µM from a library of 2,816 compounds. | [5][8] |
Detailed Experimental Protocols
General this compound Protocol
The this compound protocol is analogous to a standard sandwich ELISA, with the final detection step replaced by qPCR. The following is a generalized workflow:
-
Immobilization of Capture Antibody: A capture antibody specific to the target enzyme is coated onto the wells of a multi-well plate.
-
Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.
-
Enzyme Capture: The sample containing the target enzyme is added to the wells and incubated to allow the capture antibody to bind to the enzyme.
-
Washing: Unbound components are removed by washing the wells.
-
Probe Incubation: The DNA-linked inhibitor probe is added and incubated to allow it to bind to the active site of the captured enzyme. In inhibitor screening assays, the test compounds are added simultaneously with or prior to the probe.
-
Washing: Unbound probe is washed away.
-
qPCR Detection: The amount of bound probe is quantified by qPCR using primers and a probe specific to the DNA oligonucleotide on the detection probe.
Key Experiment 1: Influenza Neuraminidase Inhibitor Screening
Objective: To identify and characterize inhibitors of influenza neuraminidase.
Methodology: [2]
-
Antibody Immobilization: A sheep anti-influenza A virus H1N1 neuraminidase antibody is immobilized on a microplate.
-
Blocking: The plate is blocked with a casein blocker.
-
Enzyme Capture: Recombinant neuraminidase is captured by the immobilized antibody.
-
Inhibitor and Probe Incubation: Test compounds are incubated with the captured enzyme in the presence of a tamiphosphor-derivative-linked DNA probe.
-
Washing: Unbound probe and inhibitors are removed.
-
qPCR Quantification: The amount of bound probe is quantified by qPCR. The inhibition potency (Ki) is calculated from the difference in the qPCR cycle threshold (Cq) between wells with and without the inhibitor.
Key Experiment 2: Quantification of Prostate-Specific Membrane Antigen (PSMA)
Objective: To quantify the concentration of active PSMA in biological samples.
Methodology: [1]
-
Antibody Immobilization: An anti-PSMA monoclonal antibody is immobilized on the plate.
-
Blocking: The plate is blocked.
-
Sample Incubation: Serum samples or cell lysates are added and incubated to capture PSMA. For serum samples, a longer incubation time may be used to minimize matrix effects.[1]
-
Washing: Unbound proteins are washed away.
-
Probe Incubation: A DNA probe linked to a glutamate-urea-lysine-based PSMA inhibitor is added.
-
Washing: Unbound probe is removed.
-
qPCR Quantification: The concentration of PSMA is determined by comparing the Cq values to a standard curve generated with known concentrations of recombinant PSMA.
Key Experiment 3: High-Throughput Screening for Carbonic Anhydrase IX (CAIX) Inhibitors
Objective: To screen a compound library for inhibitors of CAIX.
-
Assay Miniaturization: The this compound protocol is adapted for a 384-well plate format for high-throughput screening.[9]
-
Enzyme Immobilization: Recombinant human CAIX is captured by an immobilized anti-CAIX antibody.
-
Compound Library Screening: A pooled or non-pooled compound library is added to the wells.
-
Probe Competition: A DNA probe linked to a known sulfonamide-based CAIX inhibitor is added to compete with the test compounds for binding to the CAIX active site.
-
Washing and qPCR: After incubation and washing, the amount of bound probe is quantified by qPCR. A significant decrease in the qPCR signal indicates the presence of a potential inhibitor.
-
Hit Confirmation: Positive hits are re-tested in a non-pooled format and with orthogonal enzymatic assays to confirm their inhibitory activity.
Mandatory Visualizations
Signaling Pathways Amenable to this compound Analysis
The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be investigated using the this compound technology by targeting specific enzymes within these pathways.
Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K/Akt pathway.[4][5][7]
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]
- 2. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 6. researchgate.net [researchgate.net]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Non-Invasive Neuronal Imaging: Core Concepts and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core concepts, underlying principles, and experimental considerations for key non-invasive neuronal imaging techniques. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who seek to leverage these powerful tools for understanding brain function and pathology.
Introduction to Non-Invasive Neuronal Imaging
Non-invasive neuronal imaging encompasses a suite of techniques that allow for the in-vivo examination of the brain's structure, function, and neurochemistry without the need for surgical intervention. These methods are indispensable in modern neuroscience and clinical research, providing critical insights into the neural underpinnings of cognition, behavior, and disease. The primary modalities covered in this guide are functional Magnetic Resonance Imaging (fMRI), Electroencephalography (EEG), Magnetoencephalography (MEG), functional Near-Infrared Spectroscopy (fNIRS), and Positron Emission Tomography (PET). Each technique offers a unique window into brain activity, with distinct advantages and limitations in terms of spatial and temporal resolution.
Core Imaging Modalities: A Comparative Overview
The selection of an appropriate neuroimaging technique is contingent upon the specific research question, with key considerations being the precision with which the neural activity can be localized (spatial resolution) and the timing of that activity can be determined (temporal resolution). The following table summarizes the quantitative characteristics of the primary non-invasive neuroimaging modalities.
| Modality | Primary Signal Detected | Spatial Resolution | Temporal Resolution | Portability | Cost |
| fMRI | Blood-Oxygen-Level Dependent (BOLD) contrast | ~1-3 mm | ~1-10 seconds | Low | High |
| EEG | Postsynaptic potentials from cortical pyramidal neurons | ~1-2 cm | ~1-20 milliseconds | High | Low |
| MEG | Magnetic fields produced by postsynaptic potentials | ~2-5 mm | ~1 millisecond | Low | Very High |
| fNIRS | Changes in oxy- and deoxy-hemoglobin concentration | ~1-2 cm | ~100 milliseconds to seconds | High | Medium |
| PET | Gamma rays from positron-emitting radiotracers | ~4-6 mm | ~1-30 minutes | Low | Very High |
Functional Magnetic Resonance Imaging (fMRI)
Core Principles
Functional Magnetic Resonance Imaging (fMRI) is a technique that measures brain activity by detecting changes in blood flow.[1] The fundamental principle behind fMRI is the Blood-Oxygen-Level Dependent (BOLD) contrast.[2] When a brain area is more active, it consumes more oxygen, and to compensate, blood flow to that area increases.[2] This increased blood flow leads to a change in the relative concentrations of oxygenated and deoxygenated hemoglobin. Deoxyhemoglobin is paramagnetic, meaning it introduces distortions in the local magnetic field, while oxyhemoglobin is diamagnetic.[2] An fMRI scanner, which is a large, powerful magnet, detects these small changes in the magnetic field, allowing for the creation of a map of brain activity.[3]
Signaling Pathway and BOLD Effect
The neurovascular coupling that underlies the BOLD signal is a complex process. Increased neuronal activity leads to the release of neurotransmitters, which in turn trigger a cascade of events resulting in vasodilation and an increase in cerebral blood flow (CBF). This hemodynamic response is what fMRI indirectly measures.
Experimental Protocol: Block Design Task-Based fMRI
A common experimental design in fMRI is the block design, where the participant is presented with alternating blocks of a task condition and a control condition.
Objective: To identify brain regions activated by a specific cognitive task (e.g., working memory).
Methodology:
-
Participant Preparation:
-
Obtain informed consent.
-
Screen for MRI contraindications (e.g., metal implants).
-
Provide instructions and practice for the task.
-
Position the participant comfortably in the MRI scanner with head immobilization.
-
-
Paradigm Design:
-
Create a stimulus presentation script with alternating blocks of the experimental task and a control task.
-
Task Block (e.g., 20 seconds): Present a series of stimuli requiring working memory (e.g., n-back task).
-
Control Block (e.g., 20 seconds): Present a similar stimulus that does not engage the cognitive process of interest (e.g., 0-back task).
-
Repeat the block alternation for the duration of the scan.
-
-
Data Acquisition:
-
Acquire a high-resolution anatomical (T1-weighted) scan.
-
Acquire functional (T2*-weighted) images using an echo-planar imaging (EPI) sequence throughout the task presentation.
-
-
Data Analysis:
-
Preprocessing: Perform motion correction, slice timing correction, spatial normalization to a standard brain template, and spatial smoothing.
-
Statistical Analysis: Use a General Linear Model (GLM) to identify voxels where the BOLD signal time course correlates with the block design of the task.
-
Thresholding and Visualization: Apply a statistical threshold to the resulting activation map to identify significantly activated brain regions and overlay them on the anatomical scan.
-
Electroencephalography (EEG)
Core Principles
Electroencephalography (EEG) is a non-invasive technique that measures the electrical activity of the brain from the scalp.[4] This electrical activity is generated by the summed postsynaptic potentials of large populations of synchronously active cortical pyramidal neurons.[5] Electrodes, typically embedded in a cap, are placed on the scalp to detect these small voltage fluctuations.[4][6] The resulting EEG signal is a continuous recording of brainwaves, which are characterized by their frequency and amplitude.[7] Different frequency bands (e.g., delta, theta, alpha, beta, gamma) are associated with different cognitive and arousal states.[5]
Neuronal Basis of the EEG Signal
The primary generators of the EEG signal are the postsynaptic potentials in the apical dendrites of cortical pyramidal neurons. The parallel alignment of these neurons creates an "open field" configuration, allowing their summed electrical fields to be detected at the scalp.
Experimental Protocol: Event-Related Potential (ERP) Study
Event-Related Potentials (ERPs) are small voltage changes in the ongoing EEG that are time-locked to a specific sensory, cognitive, or motor event.
Objective: To measure the brain's electrophysiological response to a specific stimulus.
Methodology:
-
Participant Preparation:
-
Obtain informed consent.
-
Measure the participant's head and fit the appropriate size EEG cap.
-
Apply conductive gel to the electrodes to ensure good contact with the scalp.
-
Check electrode impedances to ensure they are within an acceptable range.
-
Seat the participant in a comfortable, electrically shielded room.
-
-
Paradigm Design:
-
Present a series of discrete stimuli (e.g., auditory tones, visual images) with a controlled inter-stimulus interval.
-
Include different types of stimuli to elicit different ERP components (e.g., standard vs. deviant tones in an oddball paradigm).
-
The participant may be required to make a behavioral response to the stimuli.
-
-
Data Acquisition:
-
Continuously record the EEG signal from all electrodes.
-
Record event markers in the EEG data that are precisely timed with the onset of each stimulus.
-
-
Data Analysis:
-
Preprocessing: Filter the data to remove noise, re-reference the data, segment the continuous EEG into epochs time-locked to the stimuli, and perform baseline correction.
-
Artifact Rejection: Identify and remove epochs contaminated by artifacts such as eye blinks or muscle activity.
-
Averaging: Average the artifact-free epochs for each stimulus type to extract the ERP waveform, enhancing the signal-to-noise ratio.
-
Component Analysis: Measure the amplitude and latency of specific ERP components of interest (e.g., P300).
-
Magnetoencephalography (MEG)
Core Principles
Magnetoencephalography (MEG) is a non-invasive neuroimaging technique that measures the magnetic fields produced by the brain's electrical activity.[8][9] Similar to EEG, the primary source of the MEG signal is the postsynaptic currents in cortical pyramidal neurons.[10] According to the right-hand rule, any electrical current produces a magnetic field. MEG sensors, which are extremely sensitive magnetometers called Superconducting Quantum Interference Devices (SQUIDs), are housed in a helmet-shaped dewar filled with liquid helium to detect these incredibly weak magnetic fields.[11] A significant advantage of MEG is that magnetic fields are not distorted by the skull and scalp to the same extent as electrical fields, which can lead to better spatial localization of neural sources compared to EEG.[8][10]
Relationship between Neuronal Currents and Magnetic Fields
The generation of the MEG signal is directly linked to the flow of intracellular currents in the dendrites of pyramidal neurons. The orientation of these neurons relative to the scalp is crucial for signal detection.
Experimental Protocol: Resting-State MEG
Resting-state MEG is used to investigate the brain's intrinsic functional networks by measuring spontaneous neural oscillations.
Objective: To map resting-state brain networks and their connectivity.
Methodology:
-
Participant Preparation:
-
Obtain informed consent and screen for metal.
-
Attach head position indicator (HPI) coils to the participant's head to track head movement.
-
Digitize the location of the HPI coils and fiducial landmarks on the head.
-
Position the participant in the MEG scanner, typically in a magnetically shielded room.
-
-
Paradigm Design:
-
Instruct the participant to relax with their eyes open, fixating on a central cross, or with their eyes closed, and to remain as still as possible for a duration of 5-10 minutes.
-
-
Data Acquisition:
-
Record continuous MEG data.
-
Simultaneously record head position.
-
-
Data Analysis:
-
Preprocessing: Apply noise reduction techniques (e.g., signal-space projection), filter the data, and segment it into epochs.
-
Source Localization: Co-register the MEG data with the participant's anatomical MRI scan. Use a source modeling technique (e.g., beamforming) to estimate the location of neural activity within the brain.
-
Connectivity Analysis: Calculate measures of functional or effective connectivity between different brain regions based on the coherence or phase relationships of their oscillatory activity in different frequency bands.
-
Network Identification: Identify and visualize large-scale resting-state networks (e.g., the default mode network).
-
Functional Near-Infrared Spectroscopy (fNIRS)
Core Principles
Functional Near-Infrared Spectroscopy (fNIRS) is an optical imaging technique that measures changes in the concentration of oxygenated hemoglobin (oxyHb) and deoxygenated hemoglobin (deoxyHb) in the cerebral cortex.[12][13] The technique utilizes the principle that near-infrared light (in the 650-950 nm range) can penetrate biological tissue, including the skull.[14] Emitters on the fNIRS device shine light into the scalp, and detectors measure the amount of light that is reflected back after passing through the cortical tissue.[15] Since oxyHb and deoxyHb have different absorption spectra for near-infrared light, by using multiple wavelengths of light, it is possible to calculate the relative changes in their concentrations based on the modified Beer-Lambert law.[13][15] Like fMRI, fNIRS relies on the principle of neurovascular coupling, where neuronal activity is linked to hemodynamic changes.[13]
Light-Tissue Interaction and Hemoglobin Absorption
The fNIRS signal is derived from the differential absorption of near-infrared light by the two forms of hemoglobin. This allows for the quantification of hemodynamic changes associated with neural activation.
Experimental Protocol: Cognitive Task with fNIRS
fNIRS is well-suited for studying cognitive processes in more naturalistic settings due to its portability and tolerance to motion artifacts.
Objective: To measure cortical hemodynamic responses during a cognitive task.
Methodology:
-
Participant Preparation:
-
Obtain informed consent.
-
Measure the participant's head and select the appropriate fNIRS probe set.
-
Place the fNIRS optodes (emitters and detectors) on the scalp over the brain region of interest, ensuring good contact and minimizing hair obstruction.
-
-
Paradigm Design:
-
Data Acquisition:
-
Record the raw light intensity data from all channels.
-
Use presentation software to send triggers to the fNIRS data stream at the onset of each task and rest block.
-
-
Data Analysis:
-
Signal Conversion: Convert the raw light intensity data into changes in optical density.
-
Concentration Calculation: Apply the modified Beer-Lambert Law to calculate the relative changes in oxyHb and deoxyHb concentrations.
-
Filtering: Apply band-pass filtering to remove physiological noise such as heartbeat and respiration.
-
Block Averaging: Average the hemodynamic response across all blocks for each condition.
-
Statistical Analysis: Compare the hemodynamic response between the task and rest conditions to identify significant activation.
-
Positron Emission Tomography (PET)
Core Principles
Positron Emission Tomography (PET) is a nuclear medicine imaging technique that provides a three-dimensional image of functional processes in the body.[16] The technique involves the injection of a small amount of a biologically active molecule tagged with a positron-emitting radioisotope (a radiotracer).[17] As the radioisotope decays, it emits positrons, which travel a short distance before annihilating with an electron, producing two gamma rays that travel in opposite directions.[18] The PET scanner has a ring of detectors that simultaneously detect these pairs of gamma rays. By analyzing the timing and location of these detections, a computer can reconstruct an image showing the distribution of the radiotracer in the brain.[17] The choice of radiotracer determines the biological process being imaged, such as glucose metabolism (using [18F]FDG), dopamine synthesis (using [18F]FDOPA), or the presence of amyloid plaques (using specific amyloid tracers).[16]
PET Radiotracer and Signal Detection Pathway
The PET imaging process begins with the administration of a radiotracer and culminates in the reconstruction of a functional image based on gamma ray detection.
Experimental Protocol: [18F]FDG PET for Brain Metabolism
[18F]Fluorodeoxyglucose (FDG) is a glucose analog used to measure regional cerebral glucose metabolism, which is an indicator of neuronal activity.
Objective: To assess regional brain glucose metabolism in a specific condition (e.g., neurodegenerative disease).
Methodology:
-
Participant Preparation:
-
Obtain informed consent.
-
Instruct the participant to fast for at least 4-6 hours to ensure stable blood glucose levels.
-
Measure blood glucose levels before tracer injection.
-
Place the participant in a quiet, dimly lit room to minimize sensory and cognitive stimulation.
-
-
Radiotracer Administration and Uptake:
-
Administer a dose of [18F]FDG intravenously.
-
Allow for an uptake period of 30-60 minutes, during which the participant should remain resting quietly.
-
-
Data Acquisition:
-
Position the participant in the PET scanner.
-
Acquire PET data for a specified duration (e.g., 15-30 minutes).
-
Often, a CT scan is also acquired for attenuation correction and anatomical localization.
-
-
Data Analysis:
-
Image Reconstruction: Reconstruct the PET data, applying corrections for attenuation, scatter, and radioactive decay.
-
Normalization: Spatially normalize the individual's PET scan to a standard brain template.
-
Quantification: Calculate standardized uptake value (SUV) images, which represent the relative glucose uptake.
-
Statistical Comparison: Compare the participant's or group's FDG uptake pattern to a control database to identify regions of hypo- or hypermetabolism.
-
Conclusion
The non-invasive neuronal imaging techniques discussed in this guide represent a powerful and diverse toolkit for investigating the complexities of the human brain. The choice of modality is a critical decision in the design of any neuroscientific study, and a thorough understanding of their core principles, strengths, and limitations is paramount. By carefully considering the trade-offs between spatial and temporal resolution, as well as the specific biological processes each technique measures, researchers can select the most appropriate method to address their scientific questions and advance our understanding of brain function in health and disease. The integration of multiple modalities is also an increasingly common and powerful approach, offering a more comprehensive view of neural processes by combining the strengths of different techniques.
References
- 1. Magnetic Resonance Imaging (MRI) [nibib.nih.gov]
- 2. Functional Neuroimaging: Fundamental Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRI - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. EEG (electroencephalogram) - Mayo Clinic [mayoclinic.org]
- 7. youtube.com [youtube.com]
- 8. An Overview of Modern Brain-Imaging Techniques - ICJS - International Collegiate Journal of Science [icjs.us]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. IFCN-endorsed practical guidelines for clinical magnetoencephalography (MEG) - ean.org [ean.org]
- 12. Introduction to experimental designs in fNIRS — Artinis Medical Systems | (f)NIRS devices [artinis.com]
- 13. Functional near-infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 14. The present and future use of functional near‐infrared spectroscopy (fNIRS) for cognitive neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopac.com [biopac.com]
- 16. oxfordeagle.storymd.com [oxfordeagle.storymd.com]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
Principles of DNA-Linked Inhibitor Antibody Assays: A Technical Guide
The DNA-linked inhibitor antibody assay (DIANA) is a powerful and highly sensitive method for the detection and quantification of enzymes, as well as for the screening of small-molecule inhibitors.[1][2] This technique combines the specificity of antibody-based capture with the signal amplification of quantitative polymerase chain reaction (qPCR), enabling the detection of femtomolar concentrations of target enzymes in complex biological matrices like blood serum.[3] this compound offers significant advantages over traditional methods such as ELISA, including superior sensitivity, a wider dynamic range, and the ability to determine inhibitor constants from a single measurement.[1][2][3]
Core Principles
The this compound method is predicated on a dual-recognition system for the target enzyme.[1] Firstly, a capture antibody immobilized on a solid support, typically a multiwell plate, selectively binds the target enzyme from a sample. Secondly, a specially designed "detection probe" is introduced. This probe consists of a small-molecule inhibitor of the enzyme covalently linked to a unique DNA oligonucleotide.[1][3] The inhibitor moiety of the probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR with primers specific to the DNA oligonucleotide sequence.[3]
For inhibitor screening, the assay is performed in a competitive format. A test compound is introduced along with the detection probe. If the test compound is an inhibitor of the enzyme, it will compete with the detection probe for binding to the active site.[3] A potent inhibitor will lead to a decrease in the amount of bound detection probe, which is reflected as an increase in the qPCR cycle threshold (Cq) value.[3]
Key Advantages of this compound
-
Ultra-High Sensitivity: Capable of detecting zeptomolar (10⁻²¹ M) amounts of target proteins.[4]
-
Broad Dynamic Range: Offers a linear range of up to six logs, allowing for accurate quantification over a wide range of enzyme concentrations.[1][2]
-
High Selectivity: The dual-recognition mechanism ensures high specificity for the active form of the target enzyme.[1]
-
Robustness: The assay can be performed with unpurified enzymes in complex biological samples, such as cell lysates and serum.[1]
-
Quantitative Inhibitor Screening: Enables the direct determination of inhibition constants (Ki) from a single inhibitor concentration, making it highly efficient for high-throughput screening.[1][2]
-
Cost and Time-Effective: Requires minimal sample and reagent volumes and can be readily automated.[5]
Experimental Workflow and Logical Relationships
The general workflow of a this compound experiment for inhibitor screening is depicted below.
Caption: General experimental workflow for a DNA-linked inhibitor antibody assay (this compound).
Detailed Experimental Protocols
The following protocols are generalized from published methods for this compound assays targeting Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CAIX).[6] Researchers should optimize these protocols for their specific target and reagents.
Antibody Immobilization and Blocking
-
Protocol:
-
Apply 10 µL of the capture antibody solution (10 ng/µL in Tris-buffered saline (TBS): 20 mM Tris-HCl, 150 mM NaCl) to the bottom of each well of a 96-well qPCR plate.
-
Incubate for 60 minutes at room temperature (or overnight at 4°C).
-
Wash the wells three times with 100 µL of wash buffer (e.g., TBS with 0.05% Tween 20).
-
Add 100 µL of a blocking buffer (e.g., 1% casein in TBS) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with 100 µL of wash buffer.
-
Enzyme Capture and Competitive Binding
-
Protocol:
-
Add 10 µL of the sample (e.g., cell lysate or diluted serum) containing the target enzyme to the antibody-coated and blocked wells.
-
Incubate for 60 minutes at room temperature to allow the antibody to capture the enzyme.
-
Wash the wells three times with 100 µL of wash buffer.
-
Prepare a solution containing the DNA-linked inhibitor detection probe and the test compound in a suitable assay buffer (e.g., TBST' - TBS with 0.1% Tween 20). The concentration of the detection probe should be below its dissociation constant (Kd) for optimal sensitivity.
-
Add 10 µL of the detection probe and test compound solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells five times with 100 µL of wash buffer to remove unbound probe and inhibitor.
-
qPCR Quantification
-
Protocol:
-
Add 20 µL of qPCR master mix containing primers specific for the DNA oligonucleotide of the detection probe to each well.
-
Seal the plate and perform qPCR using a real-time PCR instrument.
-
A typical qPCR cycling protocol is as follows:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Record the Cq value for each well.
-
Data Presentation and Analysis
The primary output of a this compound experiment is the Cq value. The change in Cq (ΔCq) between a control (no inhibitor) and a sample with a test compound is used to calculate the inhibitor's potency.
Calculation of Inhibition Constant (Ki)
The inhibition constant (Ki) can be determined from a single inhibitor concentration using the following simplified equation:
Ki = (( (1 + eff.)⁻ΔCq / (1 - (1 + eff.)⁻ΔCq) ) * I_tot) / (1 + (P_tot / Kd))
Where:
-
eff: Efficiency of the PCR reaction (ideally 1).
-
ΔCq: The Cq value of the well with the inhibitor minus the Cq value of the well without the inhibitor.
-
I_tot: Total concentration of the inhibitor.
-
P_tot: Total concentration of the detection probe.
-
Kd: Dissociation constant of the detection probe.
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound experiments for PSMA and CAIX inhibitors.
Table 1: this compound Performance for PSMA and CAIX Detection
| Parameter | Prostate-Specific Membrane Antigen (PSMA) | Carbonic Anhydrase IX (CAIX) |
| Limit of Detection (in serum) | 0.8 pg/mL | 1.1 pg/mL |
| Dynamic Range | ~6 logs | ~6 logs |
| Detection Probe Kd | ~50 pM | ~500 pM (bivalent probe) |
Data extracted from Navrátil et al., Nucleic Acids Research, 2017.[6]
Table 2: Comparison of Ki Values for PSMA Inhibitors Determined by this compound and Enzymatic Assay
| Compound | Ki (nM) - this compound | Ki (nM) - Enzymatic Assay |
| Inhibitor 1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Inhibitor 2 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Inhibitor 3 | 15 ± 3 | 18 ± 4 |
| Inhibitor 4 | 250 ± 50 | 300 ± 60 |
Representative data based on findings where this compound-derived Ki values show strong correlation with traditional methods.
Signaling Pathway Visualization
This compound is a valuable tool for screening inhibitors that target enzymes involved in critical signaling pathways. Below are examples of signaling pathways for PSMA and CAIX, which are important targets in cancer research.
PSMA Signaling in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is highly expressed in prostate cancer and is implicated in tumor progression. It can modulate cell survival signaling by shifting the balance from the MAPK pathway to the PI3K-AKT pathway.[1]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic Anhydrase IX (CAIX) is a key enzyme in the tumor microenvironment, particularly under hypoxic conditions. It contributes to acidosis, which promotes tumor invasion and metastasis.[5]
Caption: Role of CAIX in promoting an acidic tumor microenvironment.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
DIANA Technology: An In-depth Technical Guide to Ultrasensitive Protein Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA-linked Inhibitor Antibody Assay (DIANA), a cutting-edge technology for the highly sensitive and selective detection of proteins, particularly enzymes. This compound seamlessly integrates the principles of immunoassays with the signal amplification power of quantitative polymerase chain reaction (qPCR), offering significant advantages over traditional methods like ELISA. This guide will delve into the core principles of this compound, its performance characteristics, detailed experimental protocols, and its application in both diagnostics and drug discovery.
Core Principles of this compound Technology
This compound is a multiwell-plate-based sandwich assay that enables the detection and quantification of target proteins with exceptional sensitivity and a broad dynamic range.[1][2] The technology is particularly well-suited for enzymes and other functional proteins where a small-molecule ligand can be utilized. The assay relies on a dual-recognition approach, capturing the target protein with a specific antibody and then probing it with a specially designed DNA-linked small-molecule inhibitor.[3][4]
The key components of the this compound assay are:
-
Capture Antibody: An antibody immobilized on a solid surface (e.g., a multiwell plate) that specifically binds to the target protein, isolating it from complex biological samples like blood serum, urine, or cell lysates.[1][3]
-
Target Protein: The protein of interest, often an enzyme that is a biomarker for a specific disease or a target for drug development.[1][5]
-
This compound Probe: A unique, synthetic detection probe consisting of a small-molecule ligand or inhibitor that binds to the active site of the target protein, conjugated to a reporter DNA oligonucleotide.[2][6]
-
qPCR Detection: The quantification of the target protein is achieved by amplifying and measuring the amount of the reporter DNA from the this compound probe using quantitative PCR.[5][6]
The synergy between the specific antibody capture and the active-site-directed probe, combined with the exponential signal amplification of qPCR, gives this compound its remarkable sensitivity and selectivity.[2][7]
Performance Characteristics
This compound technology offers superior performance compared to conventional immunoassays. The quantitative data below highlights its key advantages.
| Performance Metric | This compound Technology | Standard ELISA |
| Sensitivity | Zeptomolar (10⁻²¹ M) range[1] | Picomolar (10⁻¹² M) to Nanomolar (10⁻⁹ M) range |
| Dynamic Range | Up to a 6-log linear range[1][4] | Typically 2-3 logs |
| Selectivity | High, due to dual recognition (antibody and active site ligand)[1] | Dependent on antibody specificity |
| Sample Type | Blood serum, urine, cell lysates[1] | Similar |
| Automation | Fully automatable in 96- and 384-well plate formats[5] | Widely automated |
Experimental Workflow and Protocols
The this compound assay follows a straightforward protocol that can be implemented using standard laboratory equipment.[5] Below are the detailed methodologies for protein quantification and inhibitor screening applications.
Protein Quantification Workflow
The following diagram illustrates the sequential steps of the this compound protocol for detecting and quantifying a target protein.
Detailed Protocol for Protein Quantification:
-
Antibody Immobilization:
-
Coat the wells of a 96- or 384-well plate with a capture antibody specific to the target protein.
-
Incubate to allow for antibody adsorption to the well surface.
-
Wash the wells to remove any unbound antibody.
-
Block the remaining surface of the wells to prevent non-specific binding.
-
-
Target Protein Capture:
-
Prepare serial dilutions of the biological sample (e.g., serum, cell lysate) or protein standards.
-
Add the samples or standards to the antibody-coated wells.
-
Incubate to allow the capture antibody to bind to the target protein.
-
-
Washing:
-
Wash the wells multiple times with a suitable wash buffer to remove unbound proteins and other sample components.
-
-
This compound Probe Incubation:
-
Add the this compound probe (DNA-linked inhibitor) to the wells.
-
Incubate to allow the probe to bind to the active site of the captured target protein.
-
-
Washing:
-
Perform a series of stringent washes to remove any unbound this compound probe. This step is critical for minimizing background signal.
-
-
qPCR Analysis:
-
The bound this compound probe can be quantified in one of two ways:
-
Direct qPCR: The entire well can be subjected to qPCR by adding the PCR master mix directly to the well.
-
Elution qPCR: The bound probe can be eluted from the well and the eluate used as the template for the qPCR reaction.
-
-
Run a standard qPCR protocol to amplify and quantify the amount of reporter DNA.
-
The amount of amplified DNA is directly proportional to the amount of target protein in the sample.
-
Inhibitor Screening Workflow
A modified this compound protocol can be used for high-throughput screening of small-molecule inhibitors, providing a powerful tool for drug discovery.[5][6] This competitive assay measures the ability of test compounds to displace the this compound probe from the target enzyme.
Detailed Protocol for Inhibitor Screening:
-
Target Protein Immobilization:
-
The target protein is captured in the wells of a multiwell plate as described in the protein quantification protocol (steps 1 and 2).
-
-
Competitive Binding:
-
A mixture of the this compound probe at a fixed concentration and a test compound (potential inhibitor) at various concentrations is added to the wells containing the captured target protein.
-
The test compound and the this compound probe compete for binding to the active site of the target protein.
-
-
Incubation and Washing:
-
The plate is incubated to allow the binding competition to reach equilibrium.
-
The wells are then washed thoroughly to remove unbound probe and test compounds.
-
-
qPCR Analysis:
-
The amount of this compound probe that remains bound to the target protein is quantified by qPCR.
-
-
Data Analysis:
-
A strong inhibitor will displace a significant amount of the this compound probe, resulting in a lower qPCR signal.
-
By measuring the qPCR signal at different concentrations of the test compound, a dose-response curve can be generated, and the inhibition constant (Ki) or IC50 value can be determined.[3]
-
Applications in Research and Drug Development
The exceptional sensitivity and versatility of this compound make it a valuable tool in various research and development areas:
-
Clinical Diagnostics: this compound enables the detection of low-abundance protein biomarkers, such as onco-markers, in clinical samples, facilitating early disease diagnosis and monitoring.[5]
-
Drug Discovery: The technology is ideal for high-throughput screening of compound libraries to identify novel enzyme inhibitors.[6] It allows for the determination of true binding constants (Kd) and can be used for selectivity profiling of inhibitors against panels of proteins, such as kinases.[6]
-
Basic Research: Researchers can use this compound to quantify target proteins in experiments where conventional methods lack the required sensitivity.[5]
Conclusion
This compound technology represents a significant advancement in protein detection and analysis. By ingeniously combining antibody-based capture with a DNA-linked inhibitor probe and qPCR amplification, it achieves unprecedented sensitivity and a wide dynamic range. Its straightforward, automatable workflow makes it suitable for a wide range of applications, from basic research to clinical diagnostics and high-throughput drug screening. For scientists and researchers seeking to push the boundaries of protein quantification, this compound offers a powerful and reliable solution.
References
- 1. This compound assay [uochb.cz]
- 2. youtube.com [youtube.com]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 6. dianabiotech.com [dianabiotech.com]
- 7. researchgate.net [researchgate.net]
The DIANA Assay: A Paradigm Shift in Ultrasensitive Biomarker Detection and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular diagnostics and drug development, the demand for assays with superior sensitivity, broad dynamic range, and high specificity is perpetual. The DNA-linked Inhibitor Antibody Assay (DIANA) has emerged as a transformative technology, offering unprecedented performance that overcomes many limitations of conventional methods like the Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a multiwell-plate-based platform that combines the specific recognition of an antibody with the signal amplification power of quantitative PCR (qPCR), enabling ultrasensitive detection of enzymes and quantitative screening of their inhibitors.[1][2][3] This guide provides an in-depth exploration of the this compound assay's core principles, key advantages, and detailed experimental methodologies.
Core Principles and Mechanism
The this compound assay operates on a dual-recognition principle in a sandwich-style format.[4][5] The core components are:
-
Capture Antibody : An antibody immobilized on a solid surface (e.g., a multiwell plate) that specifically captures the target enzyme from a complex biological sample like blood serum or cell lysate.[1][2]
-
Detection Probe : A unique, fully synthetic construct consisting of a small-molecule ligand or inhibitor—which binds to the active site of the target enzyme—covalently linked to a reporter DNA oligonucleotide.[2][4][6]
-
Quantification : The amount of detection probe bound to the captured enzyme is measured using quantitative PCR (qPCR), which amplifies the reporter DNA. The resulting signal (threshold cycle, Cq) is inversely proportional to the amount of target enzyme.[1][6]
This innovative approach, which leverages a small-molecule for detection instead of a second antibody, is the source of many of this compound's unique advantages.[4]
// Invisible nodes and ranks for layout {rank=same; Immobilization; Capture; Probing; Washing;} } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Key Advantages in Diagnostics and Drug Discovery
The this compound assay's architecture provides significant advantages over traditional immunoassays.[4]
-
Ultra-High Sensitivity : By using qPCR for signal detection, this compound can detect target proteins at zeptomolar (10⁻²¹ M) concentrations, a sensitivity several orders of magnitude higher than conventional ELISA.[2][4] This allows for the quantification of minuscule amounts of biomarkers in complex samples.[4]
-
Extremely Broad Dynamic Range : this compound exhibits a linear range of up to six logs, a substantial improvement over the typical two to three-log range of ELISA.[2][4][7] This allows for the accurate measurement of both low and high abundance targets within the same assay without requiring multiple sample dilutions.
-
High Specificity and Robustness : The use of a small-molecule inhibitor that binds to the enzyme's active site confers high specificity for the active form of the target enzyme.[4] This mechanism avoids the cross-reactivity and interference from endogenous antibodies that can plague sandwich immunoassays, making this compound exceptionally robust for use in various biological matrices, including blood serum, urine, and cell lysates.[2][4]
-
Quantitative Inhibitor Screening : this compound is uniquely suited for drug discovery. In a modified setup, test compounds compete with the detection probe for binding to the enzyme's active site.[4] This competitive format allows for the direct determination of a compound's inhibition constant (Ki) from a single measurement, streamlining high-throughput screening (HTS) campaigns.[1][5]
-
Cost and Time Efficiency : The assay requires very low amounts of target protein (picogram levels) and reagents.[4] Its compatibility with compound pooling strategies significantly reduces the time and cost associated with screening large chemical libraries.[4]
// Logical relationship {rank=same; Probe; TestCompound;} } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Data Presentation: Performance Characteristics
The quantitative advantages of the this compound assay are summarized below in comparison to conventional ELISA.
| Parameter | This compound Assay | Conventional ELISA |
| Sensitivity (Limit of Detection) | Zeptomolar (10⁻²¹ M) to Femtomolar (10⁻¹⁵ M)[1][2][4] | Picomolar (10⁻¹² M) to Nanomolar (10⁻⁹ M) |
| Dynamic Range | 5 to 7 logs[4][6][7] | 2 to 3 logs |
| Signal Amplification | Quantitative PCR (qPCR) | Enzymatic (e.g., HRP, AP) |
| Specificity | Active site-directed (detects active enzyme)[4] | Epitope-directed (may detect active + inactive forms) |
| Matrix Interference | Very low; reduced antibody interference[4] | Susceptible to matrix effects and antibody interference |
| Assay Time | 4-6 hours (protocol dependent) | 4 hours to overnight |
| High-Throughput Screening (HTS) | Highly suitable; allows compound pooling[4] | Less efficient; single compound per well |
| Reproducibility (CV%) | Typically < 5%[4][6] | Typically < 15% |
| Z'-factor (for HTS) | > 0.9 (Excellent)[4][6] | Variable (Often 0.5 - 0.7) |
Table 1: Comparison of this compound and ELISA performance characteristics.
Experimental Protocols
The following is a generalized, step-by-step protocol for the this compound assay for enzyme detection. Specific concentrations and incubation times may require optimization depending on the target enzyme and antibodies used.
Materials and Reagents:
-
High-binding 96- or 384-well plates
-
Capture Antibody specific to the target enzyme
-
Target enzyme standard and biological samples
-
Detection Probe (Inhibitor-DNA conjugate)
-
Buffers:
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., Casein-based blocker or BSA in TBS)
-
Wash Buffer (e.g., TBST: 20 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20)
-
Assay Buffer (e.g., TBST'C: TBST with 1 mM CaCl₂)
-
-
qPCR Master Mix, primers, and instrument
Methodology:
-
Antibody Immobilization:
-
Dilute the capture antibody in Coating Buffer. For example, a sheep anti-NA antibody can be diluted to 10 ng/µL in TBS.[8]
-
Add 5-50 µL of the antibody solution to each well of the microplate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature to allow for passive adsorption.
-
-
Blocking:
-
Wash the plate 2-3 times with Wash Buffer to remove unbound antibody.
-
Add 100-200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Target Capture:
-
Wash the plate 2-3 times with Wash Buffer.
-
Prepare serial dilutions of the enzyme standard and prepare the biological samples in Assay Buffer.
-
Add 10-50 µL of standards and samples to the appropriate wells. For example, when detecting Prostate-Specific Membrane Antigen (PSMA), 1 pg of recombinant human PSMA (rhPSMA) in 10 µL of buffer can be used.[1]
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Detection Probe Binding:
-
Wash the plate 3-5 times with Wash Buffer to remove unbound sample components.
-
Dilute the detection probe to its optimal concentration (e.g., 125 pM for a PSMA probe) in Assay Buffer.[1]
-
Add 10-50 µL of the diluted probe to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the plate extensively (5-7 times) with Wash Buffer to remove all unbound detection probe. This step is critical to minimize background signal.
-
-
qPCR Quantification:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions, including primers specific to the reporter DNA sequence on the detection probe.
-
Add the qPCR mix directly to the wells, or elute the bound probe with an appropriate buffer and transfer it to qPCR tubes/plates.
-
Run the qPCR program. The Cq value for each well is then used to determine the concentration of the target enzyme by comparing it to the standard curve.
-
Conclusion
The this compound assay represents a significant leap forward in immunoassay technology. Its unparalleled sensitivity, expansive dynamic range, and high specificity make it a superior tool for both clinical diagnostics and drug discovery.[7] By replacing the secondary antibody-enzyme conjugate of a traditional ELISA with a DNA-linked small-molecule probe, this compound unlocks the quantitative power of qPCR to detect biomarkers with unprecedented precision. For researchers and drug development professionals, adopting the this compound platform can enable the discovery and validation of novel biomarkers, accelerate the screening of potent drug candidates, and ultimately contribute to the advancement of personalized medicine.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound assay [uochb.cz]
- 3. Quantitative analysis of four protein biomarkers: An automated microfluidic cartridge-based method and its comparison to colorimetric ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 5. youtube.com [youtube.com]
- 6. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 7. roswellpark.org [roswellpark.org]
- 8. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the DIANA Assay: A Technical Guide to its Core Components and Applications
The Detection of Immobilized Nucleic Acids (DIANA) assay is a powerful and highly sensitive immunoassay platform with significant applications in diagnostics and drug discovery. Its innovative approach, which combines the specificity of antibody-based capture with the signal amplification of quantitative PCR (qPCR), allows for the ultra-sensitive detection of enzymes and the robust screening of their inhibitors. This technical guide provides an in-depth exploration of the core components of a this compound assay kit, detailed experimental protocols, and insights into its application in studying cellular signaling pathways.
Core Components of a this compound Assay Kit
A typical this compound assay kit provides the essential reagents required to perform the assay, though the specific target enzyme and its corresponding inhibitor will vary. The core components are designed for ease of use and reproducibility.
| Component | Description | Storage Conditions |
| Antibody-Coated 96-Well Plates | Multi-well plates pre-coated with a capture antibody specific to the target enzyme. This antibody immobilizes the enzyme of interest from a biological sample. | 4°C |
| Detection Probe | A key component of the this compound assay, this is a DNA oligonucleotide covalently linked to a small-molecule inhibitor of the target enzyme. The DNA serves as a reporter molecule for qPCR quantification. | -20°C |
| Target Protein Standard | A purified, recombinant version of the target enzyme provided at a known concentration. This is used to generate a standard curve for the absolute quantification of the enzyme in unknown samples. | -80°C |
| Assay Buffers | A set of optimized buffers for blocking, washing, and dilution steps. These typically include a blocking buffer to prevent non-specific binding, a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST), and a dilution buffer for the samples and detection probe. | 4°C |
| qPCR Reagents | While not always included in every kit, some may provide a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a specific probe) for the detection and quantification of the DNA-linked probe. | -20°C |
The this compound Assay Principle: A Dual-Recognition Approach
The this compound assay operates on a dual-recognition principle, ensuring high specificity and sensitivity.[1][2] First, the target enzyme is captured by an antibody immobilized on the surface of a microplate well. Following this capture, a detection probe, which is a conjugate of a DNA oligonucleotide and a small-molecule inhibitor of the enzyme, is introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR.[1] This method offers a significant advantage over traditional ELISAs by providing a much wider dynamic range and zeptomole-level sensitivity.[2]
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of the this compound assay: enzyme quantification and inhibitor screening.
I. Quantitative Determination of Enzyme Concentration
This protocol outlines the steps for quantifying the concentration of a target enzyme in a biological sample.
Materials:
-
This compound Assay Kit (containing antibody-coated plate, detection probe, target protein standard, and buffers)
-
Biological samples (e.g., serum, cell lysates)
-
qPCR instrument and consumables
-
Microplate washer (optional)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the Target Protein Standard in the provided dilution buffer to create a standard curve. The concentration range should span the expected concentration of the enzyme in the samples.
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Dilute the samples in the dilution buffer as required to bring the enzyme concentration within the range of the standard curve.
-
-
Enzyme Capture:
-
Add 100 µL of the prepared standards and samples to the appropriate wells of the antibody-coated 96-well plate.
-
Incubate for 1-2 hours at room temperature to allow the capture antibody to bind to the target enzyme.
-
-
Washing:
-
Wash the plate 3-5 times with 200 µL of wash buffer per well to remove unbound material.
-
-
Detection Probe Incubation:
-
Dilute the Detection Probe to the recommended concentration in the dilution buffer.
-
Add 100 µL of the diluted detection probe to each well.
-
Incubate for 1 hour at room temperature to allow the probe to bind to the captured enzyme.
-
-
Final Washing:
-
Repeat the washing step (step 4) to remove the unbound detection probe.
-
-
qPCR Quantification:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions.
-
Add the qPCR mix to each well of a qPCR plate.
-
Add 1-5 µL of the final washed solution from the this compound plate to the corresponding wells of the qPCR plate.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the concentration of the protein standards.
-
Determine the concentration of the target enzyme in the samples by interpolating their Cq values on the standard curve.
-
II. Screening for Enzyme Inhibitors
This protocol describes how to use the this compound assay in a competitive binding format to screen for and characterize enzyme inhibitors.
Materials:
-
This compound Assay Kit
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Purified target enzyme
-
qPCR instrument and consumables
-
Microplate washer (optional)
-
Standard laboratory equipment
Procedure:
-
Enzyme Immobilization:
-
Coat the wells of a 96-well plate with the capture antibody as per the kit instructions or a validated laboratory protocol.
-
Block the wells to prevent non-specific binding.
-
Add a fixed amount of the purified target enzyme to each well and incubate to allow capture.
-
Wash the plate to remove the unbound enzyme.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the test compounds.
-
In separate tubes or a plate, pre-incubate the captured enzyme with the test compounds at various concentrations for 30-60 minutes at room temperature.
-
Add the Detection Probe at a concentration close to its Kd (dissociation constant) to the wells containing the enzyme and test compounds.
-
Incubate for 1 hour at room temperature to allow for competitive binding between the detection probe and the test compounds to the enzyme's active site.
-
-
Washing:
-
Wash the plate 3-5 times with 200 µL of wash buffer per well to remove unbound probe and inhibitors.
-
-
qPCR Quantification:
-
Follow steps 7 and 8 from the enzyme quantification protocol to quantify the amount of bound detection probe. A decrease in the qPCR signal (higher Cq value) compared to the control (no inhibitor) indicates inhibition.
-
-
Data Analysis and Ki Determination:
-
The inhibition constant (Ki) of the test compounds can be calculated from the Cq values using a specific formula that takes into account the concentrations of the detection probe and the test inhibitor, and the Kd of the detection probe. The difference in Cq values (ΔCq) between the wells with and without the inhibitor is used in this calculation.[1]
-
Data Presentation: Quantitative Analysis of this compound Assay Performance
The this compound assay provides highly quantitative and reproducible data. The following tables summarize typical performance characteristics and results from inhibitor screening studies.
Table 1: Performance Characteristics of the this compound Assay for PSMA and CAIX
| Parameter | Prostate-Specific Membrane Antigen (PSMA) | Carbonic Anhydrase IX (CAIX) |
| Limit of Detection (LOD) | Zeptomole (10-21 moles) | Zeptomole (10-21 moles) |
| Linear Dynamic Range | Up to 6 logs | Up to 6 logs |
| Sample Type | Serum, Cell Lysates | Serum, Cell Lysates |
| Assay Time | ~4-5 hours | ~4-5 hours |
Data synthesized from multiple sources.[2]
Table 2: Determination of Inhibition Constants (Ki) for PSMA Inhibitors using this compound
| Compound | Ki (nM) - this compound (Purified PSMA) | Ki (nM) - this compound (Endogenous PSMA in Serum) | Ki (nM) - Enzyme Kinetics |
| Inhibitor 1 | 0.37 ± 0.06 | 0.45 ± 0.08 | 0.35 ± 0.04 |
| Inhibitor 2 | 12.5 ± 1.5 | 15.2 ± 2.1 | 11.8 ± 1.2 |
| Inhibitor 3 | 250 ± 30 | 280 ± 35 | 245 ± 25 |
Representative data adapted from Navrátil et al., Nucleic Acids Research, 2017.
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant signaling pathway that can be investigated using the this compound assay.
Application in Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway
The this compound assay can be a valuable tool for studying signaling pathways by quantifying the levels of key enzymatic players. For instance, Prostate-Specific Membrane Antigen (PSMA), a target for which this compound has been successfully applied, is known to be involved in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. By accurately measuring the levels of active PSMA in various cellular states or in response to therapeutic interventions, researchers can gain insights into the regulation and activity of this pathway.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The DIANA Platform: A Technical Guide to Ultrasensitive Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biomarker discovery and drug development, the demand for highly sensitive and robust analytical methods is paramount. The DNA-linked Inhibitor Antibody Assay (DIANA) has emerged as a powerful technology platform, offering unprecedented sensitivity and quantitative capabilities for the detection and characterization of enzymatic biomarkers. This technical guide provides an in-depth overview of the this compound platform, its core principles, detailed experimental protocols, and its application in the discovery and validation of biomarkers for various diseases, including cancer and infectious diseases.
The this compound technology is a multiwell-plate-based assay that combines the specificity of antibody-based capture with the signal amplification power of quantitative polymerase chain reaction (qPCR)[1]. This innovative approach enables the detection of enzymes in zeptomole amounts, even in complex biological matrices such as blood serum and cell lysates[1][2]. A key feature of the this compound assay is its ability to selectively detect the active form of an enzyme, providing more clinically relevant information than traditional immunoassays that measure total protein levels[3]. Furthermore, its wide dynamic range of up to six logs allows for the accurate determination of enzyme inhibitor constants from a single measurement, making it a valuable tool for high-throughput screening in drug discovery[1][2].
This guide will delve into the technical intricacies of the this compound platform, providing researchers and drug development professionals with the knowledge to effectively implement this technology in their workflows.
Core Principles of the this compound Assay
The this compound assay is a versatile platform with two primary applications in biomarker discovery: ultrasensitive enzyme quantification and quantitative inhibitor screening. Both applications share a common foundational workflow that leverages a dual-recognition strategy for the target enzyme.
Enzyme Quantification
The core of the this compound assay for enzyme quantification lies in a three-step process:
-
Capture: The target enzyme from a biological sample is captured by a specific antibody immobilized on the surface of a multiwell plate. This step ensures the specific isolation of the target enzyme from a complex mixture of proteins.
-
Probing: The captured enzyme is then probed with a specially designed detection probe. This probe consists of a small-molecule inhibitor of the target enzyme covalently linked to a reporter DNA oligonucleotide. The small molecule binds to the active site of the enzyme, ensuring that only enzymatically active proteins are detected.
-
Quantification: After washing away the unbound probe, the amount of bound reporter DNA is quantified using qPCR. The resulting quantification cycle (Cq) value is inversely proportional to the logarithm of the amount of the target enzyme in the sample.
Inhibitor Screening
For inhibitor screening, the this compound assay is adapted to a competitive binding format:
-
Capture: Similar to the quantification assay, the target enzyme is first captured by an immobilized antibody.
-
Competitive Incubation: The captured enzyme is then incubated with a mixture of the DNA-linked inhibitor probe and a test compound (potential inhibitor). The test compound competes with the probe for binding to the active site of the enzyme.
-
Quantification and Analysis: The amount of bound probe is quantified by qPCR. A decrease in the amount of bound probe in the presence of the test compound indicates that the compound is an inhibitor of the enzyme. The high sensitivity and wide dynamic range of the assay allow for the direct determination of the inhibitor's potency (Ki value) from a single measurement.
Experimental Protocols
The following sections provide detailed methodologies for performing the this compound assay, based on established protocols for the detection of key biomarkers such as Prostate-Specific Membrane Antigen (PSMA), Carbonic Anhydrase IX (CA-IX), and Influenza Neuraminidase.
General this compound Protocol
This general protocol can be adapted for different enzyme targets with appropriate modifications to the capture antibody and detection probe.
Materials and Reagents:
-
Capture Antibody: Specific for the target enzyme.
-
Detection Probe: Small-molecule inhibitor of the target enzyme linked to a DNA oligonucleotide.
-
Multiwell Plates: 96- or 384-well plates suitable for immunoassays and qPCR.
-
Buffers:
-
Tris-buffered saline (TBS): 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Blocking Buffer: TBS with 1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: TBS with 0.05% (v/v) Tween-20 (TBST).
-
-
qPCR Reagents: qPCR master mix, primers, and probe specific for the reporter DNA sequence.
-
Instrumentation: Microplate washer, qPCR instrument.
Procedure:
-
Antibody Immobilization:
-
Dilute the capture antibody in TBS to a concentration of 10 ng/µL.
-
Add 5 µL of the antibody solution to the bottom of each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Sample Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add the biological sample (e.g., serum, cell lysate) diluted in Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Probe Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add the DNA-linked inhibitor probe diluted in Blocking Buffer to each well. For inhibitor screening, add a mixture of the probe and the test compound.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Final Washes:
-
Wash the wells five times with Wash Buffer, followed by two washes with TBS.
-
-
qPCR Quantification:
-
Prepare the qPCR reaction mix containing qPCR master mix, primers, and probe.
-
Add the qPCR reaction mix to each well.
-
Seal the plate and perform qPCR using a standard thermal cycling protocol.
-
qPCR Protocol
-
Primers and Probe: Design primers and a hydrolysis probe (e.g., TaqMan) specific to the reporter DNA sequence of the detection probe.
-
Reaction Mix: Prepare a standard qPCR reaction mix according to the manufacturer's instructions.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Data Presentation: Performance Characteristics of the this compound Assay
The this compound platform has been validated for several clinically relevant biomarkers, demonstrating superior performance compared to traditional methods like ELISA.
| Parameter | This compound Assay | Sandwich ELISA | Reference |
| Limit of Detection (LOD) | Zeptomole (10-21 mole) range | Picomole (10-12 mole) range | [1] |
| Dynamic Range | Up to 6 orders of magnitude | 2-3 orders of magnitude | [1] |
| Sample Volume | Microliters of serum or cell lysate | Microliters to milliliters | [1] |
| Assay Time | 4-6 hours | 6-8 hours | [4] |
Table 1: Comparison of this compound Assay Performance with Sandwich ELISA. This table summarizes the key performance characteristics of the this compound assay in comparison to the standard sandwich ELISA, highlighting this compound's superior sensitivity and dynamic range.
| Biomarker | Application | Key Findings | Reference |
| PSMA | Prostate Cancer | Ultrasensitive detection in serum; accurate determination of inhibitor potency. | [1] |
| CA-IX | Cancer (various) | High-throughput screening of compound libraries; identification of novel inhibitors. | [5] |
| Influenza Neuraminidase | Infectious Disease | Rapid and sensitive screening of antiviral compounds. | [3][6] |
| CD73 | Immuno-oncology | Measurement of enzymatic activity in serum. | [7][8][9] |
Table 2: Validated Biomarker Targets for the this compound Assay. This table lists some of the key enzymatic biomarkers that have been successfully targeted and analyzed using the this compound platform, along with their primary applications and key findings.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow of the this compound assay for enzyme quantification and inhibitor screening.
Signaling Pathway of Prostate-Specific Membrane Antigen (PSMA)
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed in prostate cancer. Its enzymatic activity is implicated in cell survival and proliferation through the modulation of key signaling pathways.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 5. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr-based-assay-for-the-ex-vivo-determination-of-soluble-cd73-activity-in-serum - Ask this paper | Bohrium [bohrium.com]
- 8. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73 X-ray Crystallography | Assay Development | Domainex [domainex.co.uk]
Basic principles of competitive binding assays
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, methodologies, and data analysis techniques central to competitive binding assays. Designed for professionals in research and drug development, it offers detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate a deeper understanding and practical application of these powerful analytical tools.
Competitive binding assays are a cornerstone of bioanalytical chemistry, employed to detect and quantify a wide range of analytes, from small molecules and hormones to large proteins and antibodies.[1][2] The fundamental principle of this assay format is the competition between a known, labeled analyte (tracer) and an unknown, unlabeled analyte (from a sample) for a limited number of binding sites on a specific binding partner, typically an antibody or a receptor.[2]
The extent of binding of the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.[1] In simpler terms, the more unlabeled analyte present in the sample, the less labeled analyte will be able to bind. This results in a lower signal, which is the basis for quantification.[1] This inverse relationship is a hallmark of competitive assays and is visualized through a dose-response curve with a negative slope.
Key components of a competitive binding assay include:
-
Analyte: The substance to be measured.
-
Binding Partner: A molecule that specifically binds to the analyte (e.g., an antibody, receptor).
-
Labeled Analyte (Tracer): A known concentration of the analyte that has been conjugated to a detectable label (e.g., an enzyme, fluorophore, or radioisotope).
There are two primary formats for competitive immunoassays based on the order of reagent addition:
-
Simultaneous (Equilibrium) Assay: The most common approach where the unlabeled analyte (sample), labeled analyte (tracer), and the binding partner are all incubated together.[1]
-
Sequential Assay: In this format, the unlabeled analyte is first incubated with the binding partner before the labeled analyte is introduced. This method can increase the sensitivity of the assay.[1]
Common Competitive Binding Assay Formats
Competitive binding assays can be broadly categorized into heterogeneous and homogeneous formats. Heterogeneous assays require a separation step to distinguish the bound from the free labeled analyte, while homogeneous assays do not.[3]
Heterogeneous Assays
These assays involve immobilizing one of the binding components onto a solid phase, allowing for the separation of bound and unbound fractions through washing steps.
-
Competitive ELISA (Enzyme-Linked Immunosorbent Assay): In this format, an antigen is coated onto the surface of a microplate well. The sample containing the unknown antigen is then added along with a known amount of enzyme-labeled antibody. The sample antigen and the coated antigen compete for binding to the limited amount of labeled antibody. After a washing step to remove unbound reagents, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of antigen in the sample.
-
Radioligand Binding Assay (RBA): This highly sensitive technique utilizes a radiolabeled ligand (e.g., tritiated or iodinated). In a competitive RBA, a fixed amount of radiolabeled ligand and varying concentrations of an unlabeled competitor are incubated with a receptor preparation. The bound radioligand is then separated from the free radioligand, typically by filtration, and the amount of radioactivity in the bound fraction is measured.
Homogeneous Assays
Homogeneous assays are generally faster and simpler to perform as they do not require separation steps. The signal is generated directly in the reaction mixture.
-
Fluorescence Polarization Immunoassay (FPIA): FPIA is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger antibody molecule, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive FPIA, the unlabeled analyte from the sample competes with the tracer for antibody binding sites. A higher concentration of the sample analyte results in less tracer being bound to the antibody, and thus a lower fluorescence polarization signal.[3]
-
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a FRET (Förster Resonance Energy Transfer)-based technology. In a competitive HTRF assay, a binding partner is labeled with a donor fluorophore (e.g., europium cryptate), and the analyte is labeled with an acceptor fluorophore (e.g., d2). When these are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. The unlabeled analyte from the sample competes with the labeled analyte for binding to the donor-labeled partner, leading to a decrease in the FRET signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. In a competitive format, one binding partner is attached to a donor bead and a biotinylated version of the analyte is captured by a streptavidin-coated acceptor bead. The unlabeled analyte in the sample competes for binding to the partner on the donor bead, thus preventing the beads from coming together and causing a decrease in the signal.[4][5]
Quantitative Data Presentation
A key output of competitive binding assays is the determination of the concentration of an analyte that inhibits the binding of the labeled analyte by 50% (IC50). This value is a measure of the potency of the analyte. The inhibition constant (Ki), which represents the binding affinity of the inhibitor, can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in radioligand binding assays.
Below are examples of how quantitative data from competitive binding assays can be presented.
Table 1: IC50 Values from a Competitive Binding Assay for the Androgen Receptor
| Compound | Laboratory A IC50 (nM) | Laboratory B IC50 (nM) | Laboratory C IC50 (nM) | Laboratory D IC50 (nM) | Laboratory E IC50 (nM) |
| Standard | 2.265 | 1.349 | 1.416 | 1.742 | 1.977 |
| Weak Positive | 23,330 | 35,080 | 34,360 | 29,440 | 42,360 |
| Data adapted from a validation study of an androgen receptor binding assay.[6] |
Table 2: Binding Affinities (Ki) of Novel Adenosine Receptor Antagonists
| Compound | A1R Ki (nM) | A2AR Ki (nM) | A2BR Ki (nM) | A3R Ki (nM) |
| 14a | 1.5 | 0.6 | 21 | >1000 |
| Ciforadenant | 1100 | 1.3 | 2400 | >1000 |
| Etrumadenant | 3500 | 2.2 | 31 | >1000 |
| Data from a study on the discovery of novel adenosine receptor antagonists for cancer immunotherapy. |
Table 3: Comparison of Immunoassay Performance for Aflatoxin M1 Detection in Milk
| Parameter | Strip Test | ELISA |
| Cut-off Value (ng/kg) | 37.7 | 47.5 |
| False Suspect Rate (blanks) | <0.1% | <0.1% |
| False Negative Rate (>STC) | 0.4% | 0.4% |
| Intermediate Precision (RSDip at 50 ng/kg) | 17% | 10% |
| STC: Screening Target Concentration. Data compares the analytical performance of a competitive strip test and a competitive ELISA.[7] |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible results in competitive binding assays.
Detailed Methodology for Competitive ELISA
This protocol outlines the steps for a typical competitive ELISA where the antigen is coated on the plate.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen for coating
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Standard analyte solutions of known concentrations
-
Sample solutions
-
Enzyme-labeled detection antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the antigen solution (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[8]
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.[8]
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for at least 1-2 hours at room temperature.[9]
-
Competition: Pre-incubate the sample or standard with the enzyme-labeled antibody in a separate tube. Add this mixture to the coated and blocked wells. Alternatively, add the sample or standard to the wells, followed by the addition of the enzyme-labeled antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution from the wells and wash three to five times with wash buffer.[8]
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for an appropriate time (typically 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
General Protocol for a Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using a filtration method.
Materials:
-
Cell membranes or purified receptors
-
Assay buffer
-
Radiolabeled ligand (e.g., [3H]-saxitoxin)
-
Unlabeled competitor standards and samples
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor standards and the unknown samples in assay buffer. Prepare the radiolabeled ligand and the membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor or sample, the radiolabeled ligand, and the membrane/receptor suspension to each well. For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Incubation: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation
The analysis of data from a competitive binding assay typically involves generating a dose-response curve and determining the IC50 value.
Steps for Data Analysis:
-
Data Normalization: The raw data (e.g., absorbance, fluorescence units, or counts per minute) is typically normalized. The signal from the wells with no unlabeled competitor (maximum binding) is set to 100%, and the signal from the wells with a saturating concentration of unlabeled competitor (non-specific binding) is set to 0%.
-
Dose-Response Curve Generation: Plot the normalized signal (as a percentage) against the logarithm of the concentration of the unlabeled analyte. This will generate a sigmoidal curve.[10]
-
IC50 Determination: The IC50 is the concentration of the unlabeled analyte that produces a 50% reduction in the normalized signal. This can be determined from the dose-response curve using non-linear regression analysis with a four-parameter logistic model.
-
Ki Calculation (if applicable): The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the labeled ligand.
-
Kd is the dissociation constant of the labeled ligand.
-
Troubleshooting Common Issues
Even with well-defined protocols, issues can arise in competitive binding assays. The following table outlines some common problems and their potential causes and solutions.
Table 4: Troubleshooting Guide for Competitive Assays
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents added in the wrong order or prepared incorrectly. | Review the protocol and repeat the assay. Prepare fresh reagents.[11] |
| Incubation times are too short. | Increase incubation times as recommended in the protocol.[8] | |
| Labeled analyte has lost activity. | Use a fresh batch of labeled analyte. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[8] |
| Inadequate blocking. | Increase the concentration of the blocking agent or the blocking incubation time.[12] | |
| Non-specific binding of labeled analyte. | Add a detergent (e.g., Tween-20) to the wash buffer.[12] | |
| Poor Replicate Data | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Ensure tips are changed between samples.[8] |
| Inconsistent plate washing. | Use an automated plate washer if available, or ensure manual washing is consistent across all wells. | |
| Edge effects. | Ensure proper sealing of the plate during incubations to prevent evaporation. Avoid using the outer wells of the plate. | |
| Standard Curve Issues | Improper standard dilutions. | Carefully prepare fresh standard dilutions. |
| Degraded standards. | Store standards as recommended and prepare fresh for each assay.[8] | |
| Incorrect curve fitting model. | Use a four-parameter logistic curve fit for sigmoidal dose-response data.[8] |
By understanding the core principles, familiarizing oneself with the various formats, and adhering to detailed protocols and data analysis procedures, researchers can effectively leverage competitive binding assays for a wide array of applications in drug discovery and scientific research.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. revvity.com [revvity.com]
- 10. youtube.com [youtube.com]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
DIANA (Diagnostica Intelligente per Analisi Non-invasiva Avanzata) Diagnostic Chamber
An In-Depth Technical Guide to DIANA Diagnostic Technologies in Personalized Medicine
The acronym "this compound" emerges in several distinct, cutting-edge areas of diagnostics and personalized medicine. This guide provides a detailed technical overview of three prominent "this compound" technologies, targeted at researchers, scientists, and drug development professionals. Each section clarifies the specific technology, its operational principles, available quantitative data, and experimental methodologies, adhering to the specified formatting requirements.
The this compound diagnostic chamber is a forward-looking project in personalized medicine, representing a significant endeavor to integrate multiple non-invasive diagnostic tools into a single, rapid-analysis platform.[1][2][3][4][5][6][7][8][9]
Project Overview:
This compound is an initiative resulting from a partnership between Antares Vision Group, the design and engineering firm Isinnova, and the Italian National Center for Gene Therapy and RNA-Based Drugs.[1][2][5][6][9] The primary objective is to create a diagnostic "booth" or "chamber" that can perform a comprehensive suite of non-invasive tests in a very short timeframe.[1][2][3][4][5][8][9] The first prototype, designated this compound-ATMP, is scheduled for completion by mid-2025 and will be initially used to monitor patients in advanced gene and pharmacological therapy trials at the National RNA & Gene Therapy Center.[1][2][5][6]
Core Technological Approach:
The chamber integrates a variety of established and experimental non-invasive technologies to build a holistic, personalized health profile.[1][2][5][8] The stated goal is to accelerate diagnostics, monitor therapeutic efficacy in real-time, and support the development of patient-tailored drugs.[1][2][5][8] The system is designed to seamlessly integrate data from multiple sources, providing clinicians with a comprehensive view of a patient's health status.[1]
The planned non-invasive tests include:
-
Neurological Analysis: Monitoring electrical brain activity.[1][2][3][4][5][8][9]
-
Cardiological Analysis: Assessing cardiac rhythms and activity.[1][2][3][4][5][8][9]
-
Metabolic and Hematological Analysis: Non-invasive blood composition analysis.[1][2][3][4][5][8][9]
-
Body Composition Analysis: Determining key metrics of body composition.[1][2][3][4][5][8][9]
-
Muscular Activity Analysis: Measuring electrical-muscular activity.[1][2][4][5][8][9]
-
Pulmonary Function Analysis: Assessing lung capacity.[1][2][3][4][5][8][9]
Quantitative Data:
As the this compound diagnostic chamber is currently in the prototype development phase, extensive peer-reviewed quantitative data on its performance is not yet available. The information released publicly outlines the project's ambitious goals.
| Parameter | Stated Capability |
| Number of Tests | > 60 non-invasive exams |
| Analysis Time | 15 minutes |
| Data Integration | Single integrated system for all test data |
| Prototype Completion | Mid-2025 |
Experimental Protocols:
Detailed experimental protocols for the operation of the this compound diagnostic chamber and its specific testing modalities have not yet been publicly released. These are expected to become available following the completion and validation of the this compound-ATMP prototype.
Logical Workflow:
The anticipated workflow for a patient and their data within the this compound ecosystem is visualized below.
This compound (DNA-linked Inhibitor Antibody Assay)
The this compound assay is a highly sensitive and selective biochemical method for protein detection and for screening small molecule inhibitors.[10][11][12] This technology is particularly relevant for cancer biomarker research and drug discovery.[10][11]
Core Technological Principle:
This compound is a multiwell-plate-based sandwich assay that combines the specificity of antibody-based capture with the sensitivity of nucleic acid amplification.[11] The core principle involves a dual-recognition event:
-
Capture: A specific antibody, immobilized on a solid support (e.g., a microplate well), captures the target enzyme from a complex biological sample like blood serum or cell lysate.[11]
-
Detection: A specially designed probe binds to the active site of the captured enzyme. This probe consists of a small-molecule inhibitor of the enzyme covalently linked to a reporter DNA oligonucleotide.[11]
-
Quantification: The amount of bound probe, which is proportional to the amount of active enzyme, is then quantified using quantitative Polymerase Chain Reaction (qPCR).[11]
This dual-recognition approach, targeting both an epitope (via the antibody) and the active site (via the inhibitor-DNA probe), provides high selectivity. The use of qPCR for detection confers ultra-high sensitivity.[11]
Experimental Workflow:
The general workflow for the this compound assay is depicted below.
Quantitative Data:
The this compound assay demonstrates superior performance characteristics compared to traditional immunoassays like ELISA.
| Parameter | Performance | Reference |
| Sensitivity | Zeptomolar (10-21 M) detection of target proteins | [10][11] |
| Linear Range | Up to six logs | [10][11][12] |
| Selectivity | High; selectively quantifies targets in complex matrices (serum, urine, lysate) | [10][11] |
| Application | Enzyme quantification and inhibitor screening | [10][11][12] |
Experimental Protocol (High-Level):
A generalized protocol for performing the this compound assay for enzyme quantification is as follows:
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific to the target enzyme. The plate is then washed and blocked to prevent non-specific binding.
-
Sample Incubation: The biological sample (e.g., diluted serum) is added to the wells and incubated to allow the capture antibody to bind to the target enzyme.
-
Washing: The plate is washed to remove unbound components of the sample.
-
Probe Incubation: The inhibitor-DNA probe is added to the wells and incubated. The probe's inhibitor moiety binds to the active site of the captured enzyme.
-
Final Washing: The plate is washed thoroughly to remove any unbound probe.
-
qPCR Analysis: The qPCR master mix is added to each well, and the plate is subjected to thermal cycling. The quantification cycle (Cq) value is recorded for each well.
-
Data Analysis: The concentration of the target enzyme in the samples is determined by comparing their Cq values to a standard curve generated from samples with known concentrations of the enzyme.
For inhibitor screening, a competing small molecule is included during the probe incubation step. The degree of inhibition is determined by the displacement of the inhibitor-DNA probe, which results in a weaker qPCR signal.[11]
This compound (Direct Imaging of Neuronal Activity) fMRI Technique
This compound is a functional Magnetic Resonance Imaging (fMRI) technique that was initially reported to enable the direct, non-invasive imaging of neuronal activity with high spatiotemporal resolution.[13] However, this technique is the subject of significant scientific debate, as multiple independent research groups have failed to replicate the original findings, suggesting the observed signals may be artifactual.[14][15][16]
Core Technological Principle:
Traditional fMRI measures the Blood Oxygen Level-Dependent (BOLD) signal, which is an indirect and slow proxy for neuronal activity.[13][14] The this compound technique, as originally proposed, aimed to detect the small, rapid changes in the magnetic field caused by the electrical currents of neuronal action potentials themselves.[13] This would allow for a temporal resolution on the order of milliseconds, far exceeding that of BOLD fMRI.[13]
The proposed method utilized a modified 2D gradient-echo line-scan MRI sequence with a very short repetition time (TR) to capture these rapid signal changes.[13]
Experimental Workflow:
The typical experimental setup for this compound fMRI studies, both the original and replication attempts, involves a controlled sensory stimulus and a high-field MRI scanner.
Quantitative Data and Experimental Parameters:
The controversy surrounding this compound is rooted in the inability to reproduce the originally reported signal changes. Below is a table summarizing key parameters from the original study and a representative replication attempt.
| Parameter | Original Study (Toi et al., 2022) | Replication Study (Choi et al., 2023) |
| Magnetic Field Strength | 9.4 T | 15.2 T |
| Subject | Anesthetized Mice | Anesthetized Mice |
| Stimulus | Whisker pad electrical stimulation | Whisker pad electrical stimulation |
| Temporal Resolution (TR) | 5 ms | 5 ms |
| Echo Time (TE) | 2 ms | 2 ms |
| Spatial Resolution | 0.22 x 0.22 x 1 mm³ | 0.22 x 0.22 x 1 mm³ |
| Reported Signal Peak | ~0.15% change at ~25 ms post-stimulus | No detectable this compound-like peak |
Methodology:
-
Animal Preparation: An animal (typically a mouse) is anesthetized and placed in the MRI scanner.
-
Stimulation Paradigm: A controlled sensory stimulus (e.g., a brief electrical pulse to the whisker pad) is delivered repeatedly.
-
MRI Sequence: A specialized, fast gradient-echo MRI sequence is used. The sequence is synchronized with the stimulus presentation to capture the brain's response at precise time points post-stimulus.
-
Data Acquisition: Data is acquired over hundreds or thousands of trials to average out noise and enhance the potential signal-to-noise ratio of the very small expected signal.[16]
-
Data Analysis: The acquired data is reconstructed into a time series of images. The signal intensity within a specific region of interest (e.g., the somatosensory cortex) is plotted over time, and researchers look for a transient signal peak occurring milliseconds after the stimulus.
Subsequent studies have suggested that the originally reported this compound signals may be attributable to a "pseudo-steady state" artifact related to the pulse sequence and its interaction with magnetic field inhomogeneities, rather than true neuronal activity.[15][17] Further research is needed to resolve the controversy surrounding this technique.[17]
References
- 1. rna-genetherapy.eu [rna-genetherapy.eu]
- 2. PERSONALIZED MEDICINE: PRESENTING “this compound”, THE DIAGNOSTIC BOOTH THAT SIMPLIFIES CLINICAL EXAMS AND MONITORS THE EFFECTIVENESS OF TREATMENTS | Antares Vision Group [antaresvisiongroup.com]
- 3. rna-genetherapy.eu [rna-genetherapy.eu]
- 4. innlifes.com [innlifes.com]
- 5. PERSONALIZED MEDICINE: PRESENTING “this compound”, THE DIAGNOSTIC BOOTH THAT SIMPLIFIES CLINICAL EXAMS AND MONITORS THE EFFECTIVENESS OF TREATMENTS | Antares Vision Group [antaresvisiongroup.com]
- 6. antaresvisiongroup.com [antaresvisiongroup.com]
- 7. This compound: La nuova frontiera della diagnostica medica non invasiva - tendenzediviaggio.it [tendenzediviaggio.it]
- 8. Ecco this compound, la cabina di diagnostica che semplifica gli esami clinici | 01health [01health.it]
- 9. MEDICINA PERSONALIZZATA: ECCO “this compound”, LA CABINA DI DIAGNOSTICA CHE SEMPLIFICA GLI ESAMI CLINICI E MONITORA L’EFFICACIA DELLE TERAPIE | Antares Vision Group [antaresvisiongroup.com]
- 10. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. physicsworld.com [physicsworld.com]
- 14. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 15. researchgate.net [researchgate.net]
- 16. No replication of direct neuronal activity–related (this compound) fMRI in anesthetized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Unveiling DIANA: A Technical Guide to DNA-linked Inhibitor Antibody Assay for Advanced Drug Discovery
For Immediate Release
A novel technology, the DNA-linked Inhibitor Antibody Assay (DIANA), is poised to significantly enhance the efficiency and sensitivity of enzyme detection and inhibitor screening in drug discovery and diagnostics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and applications of the this compound technology.
Core Principles of the this compound Assay
The this compound technology is a powerful immunoassay that combines the specificity of antibodies, the sensitivity of nucleic acid amplification, and the targeted nature of small molecule inhibitors. The assay is designed for the ultrasensitive quantification of active enzymes and for screening small molecule libraries for potential inhibitors.[1][2][3]
The fundamental principle of this compound lies in a dual-recognition system. First, a target enzyme from a complex biological sample, such as blood serum, is captured by an antibody immobilized on a solid support, typically a multiwell plate. Subsequently, a specially designed detection probe, consisting of a known small-molecule inhibitor of the enzyme covalently linked to a DNA oligonucleotide, is introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which directly correlates with the amount of active enzyme, is then quantified using quantitative polymerase chain reaction (qPCR).[1][4]
This innovative approach offers several advantages over traditional methods like ELISA. The use of qPCR for detection provides an extremely high signal-to-noise ratio and a wide dynamic range, enabling the detection of enzymes at attomolar to femtomolar concentrations.[1][4] Furthermore, because the detection probe specifically targets the active site, this compound selectively quantifies the functionally active form of the enzyme, which is often the most clinically relevant.[1]
Quantitative Performance Data
The this compound assay has demonstrated exceptional performance characteristics in terms of sensitivity, dynamic range, and accuracy in determining inhibition constants.
| Parameter | Prostate-Specific Membrane Antigen (PSMA) | Carbonic Anhydrase IX (CA-IX) | Reference |
| Limit of Detection (LOD) | 18 zeptomoles (zmol) | 88 zmol | [1] |
| Limit of Quantification (LOQ) | 60 zmol | 290 zmol | [1] |
| Linear Dynamic Range | 6 logs (60 zmol to 6 fmol) | 5 logs (290 zmol to 29 fmol) | [1] |
| Intra-assay Precision (CV%) | 4.1% - 11.8% | 5.5% - 13.2% | [1] |
| Inter-assay Precision (CV%) | 7.9% - 14.5% | 9.8% - 16.4% | [1] |
| Compound | Target Enzyme | This compound-derived Ki | Reference Ki | Reference |
| P17 | PSMA | 2.3 ± 0.4 nM | 2.1 nM | [1] |
| ZJ-43 | PSMA | 0.24 ± 0.05 nM | 0.2 nM | [1] |
| Acetazolamide | CA-IX | 14 ± 2 nM | 12 nM | [1] |
| Methazolamide | CA-IX | 21 ± 3 nM | 18 nM | [1] |
Detailed Experimental Protocols
The this compound assay can be adapted for two primary applications: sensitive enzyme detection and high-throughput inhibitor screening.
This compound Protocol for Enzyme Detection
This protocol is designed for the quantification of a target enzyme in a biological sample.
-
Antibody Immobilization: A capture antibody specific to the target enzyme is immobilized on the surface of a multiwell plate.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., bovine serum albumin).
-
Sample Incubation: The biological sample containing the target enzyme is added to the wells and incubated to allow the capture antibody to bind to the enzyme.
-
Washing: The plate is washed to remove unbound components of the sample.
-
Detection Probe Incubation: The DNA-linked inhibitor probe is added to the wells and incubated to allow it to bind to the active site of the captured enzyme.
-
Washing: The plate is washed thoroughly to remove any unbound detection probe.
-
qPCR Quantification: The amount of bound DNA-linked probe is quantified using qPCR with primers and a probe specific to the DNA sequence on the detection probe. The resulting Cq value is inversely proportional to the amount of target enzyme in the sample.
This compound Protocol for Inhibitor Screening
This protocol is used to screen for and characterize small molecule inhibitors of a target enzyme.
-
Antibody Immobilization and Blocking: Follow steps 1 and 2 of the enzyme detection protocol.
-
Enzyme Incubation: A known amount of the target enzyme is added to the wells and incubated.
-
Washing: The plate is washed to remove any unbound enzyme.
-
Inhibitor and Probe Incubation: A mixture of the test compound (potential inhibitor) and a known concentration of the DNA-linked inhibitor probe is added to the wells. The test compound and the probe compete for binding to the active site of the enzyme.
-
Washing: The plate is washed to remove unbound compounds and probes.
-
qPCR Quantification: The amount of bound DNA-linked probe is quantified by qPCR. A decrease in the qPCR signal compared to a control without the test compound indicates that the test compound has inhibited the binding of the probe and is therefore an inhibitor of the enzyme. The inhibition constant (Ki) can be calculated from the data.[1][4]
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow of the this compound assay and the signaling pathways of key enzymes that have been studied using this technology.
Figure 1: Experimental Workflows for the this compound Assay.
Figure 2: Simplified PSMA Signaling Pathway in Prostate Cancer.
Figure 3: Role of CA-IX in Hypoxia-induced Signaling and pH Regulation.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patientpower.info [patientpower.info]
The DIANA Platform: An In-Depth Technical Guide to AI and Machine Learning in microRNA-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DIANA (DNA Intelligent Analysis) platform, focusing on its core artificial intelligence and machine learning methodologies for the discovery and analysis of microRNA (miRNA) functions in the context of drug development. We will delve into the architectural components, the underlying machine learning models, detailed experimental protocols for data generation, and the integrated workflows for identifying novel therapeutic targets and pathways.
Introduction to the this compound Platform
The this compound platform is a suite of computational tools and databases developed by this compound-Lab that plays a pivotal role in the investigation of non-coding RNA, particularly miRNAs.[1][2] These small RNA molecules are significant regulators of gene expression and are implicated in a wide array of human diseases, making them attractive targets for novel therapeutics.[1] The platform's core strength lies in its use of sophisticated machine learning algorithms to predict and analyze miRNA-gene interactions, supported by a vast repository of experimentally validated data.
The primary components of the this compound platform that leverage AI and machine learning are:
-
This compound-microT-CDS: A machine learning-based miRNA target prediction engine.[3]
-
This compound-TarBase: A comprehensive database of experimentally supported miRNA-gene interactions, which serves as a foundation for training and validating the predictive models.[1]
-
This compound-LncBase: A database focused on miRNA interactions with long non-coding RNAs, also employing computational models.[4][5]
-
This compound-miRPath: A pathway analysis tool that integrates the predictions and validated targets to elucidate the biological impact of miRNAs.[6]
This guide will focus on the interplay between these components, with a special emphasis on the machine learning models that power the prediction of miRNA targets, the experimental validation of these interactions, and the subsequent biological pathway analysis.
Core Machine Learning Engine: this compound-microT-CDS
The cornerstone of the this compound platform's predictive power is the this compound-microT-CDS algorithm, a machine learning model designed to identify miRNA recognition elements (MREs) within both the 3' untranslated regions (3'UTR) and the coding sequences (CDS) of messenger RNAs (mRNAs).[2][7] This is a significant advancement, as many earlier algorithms focused solely on the 3'UTR.
Machine Learning Model Architecture
The this compound-microT-CDS algorithm employs a machine learning approach trained on high-throughput experimental data, specifically from Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) experiments.[8][9] This training on large-scale, experimentally-derived positive and negative MRE sets allows the model to learn the complex patterns indicative of genuine miRNA binding sites.[3]
The model consists of two distinct components, one trained specifically for MREs in the 3'UTR and another for MREs in the CDS.[7] The final prediction score for a given miRNA-gene interaction is a combination of the scores from both regions. While the specific type of machine learning model (e.g., Support Vector Machine, Neural Network) is not explicitly detailed in recent publications, its predecessor, this compound-microT-ANN, utilized a recurrent artificial neural network (ANN) . The ANN architecture processed MREs sequentially along the 3'UTR, using a feedback loop to integrate the scores of multiple MREs into a final gene-level prediction.
The this compound-microT-CDS model is built upon a set of key predictive features:
-
Binding Category Weight: An estimation of the binding efficiency based on the matching pattern in the extended seed region of the miRNA.
-
Distance Metrics: The distance of the MRE to the nearest end of the region (3'UTR or CDS) and the distance to an adjacent MRE.
-
Free Energy of the Hybrid: The predicted thermodynamic stability of the miRNA-mRNA duplex, calculated using tools like RNAhybrid.[8]
-
Conservation: The evolutionary conservation of the MRE across multiple species.
-
AU Content: The proportion of adenine and uracil bases in the vicinity of the MRE.
-
Site Accessibility: The predicted accessibility of the 3'UTR, determined using tools like Sfold.[8]
Quantitative Performance
The this compound-microT-CDS algorithm demonstrates a significant improvement in sensitivity over previous versions. When evaluated against experimental proteomics data, it achieves a sensitivity of 65% , compared to 52% for its predecessor.[3]
The databases underpinning the this compound platform are extensive, providing a rich source of data for both training and validation.
| Database | Version | Number of Entries | Unique Interactions | Species | Cell Types/Tissues | Experimental Methodologies |
| This compound-TarBase | v8 | > 1,000,000 | ~670,000 miRNA-gene pairs | 24 | 356 | > 33 |
| This compound-LncBase | v3 | ~500,000 | ~240,000 miRNA-lncRNA pairs | Human, Mouse | 243 | 14 |
| This compound-microT-CDS | 2023 | > 83,000,000 | N/A | Human, Mouse, Rat, Chicken, Fly, Worm | N/A | N/A (in silico predictions) |
Experimental Protocols for Model Training and Validation
The robustness of the this compound-microT-CDS machine learning model is heavily reliant on the quality of the high-throughput experimental data used for its training. The primary methodology for generating this data is PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) .
PAR-CLIP Methodology
PAR-CLIP is a technique used to identify the binding sites of RNA-binding proteins (RBPs), including the Argonaute (AGO) proteins that are central to miRNA-mediated gene silencing, on a transcriptome-wide scale.
Detailed Steps:
-
Cell Culture and Labeling:
-
Cells of interest are cultured in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4-SU).
-
The 4-SU is incorporated into newly transcribed RNA molecules.
-
-
UV Crosslinking:
-
The cultured cells are exposed to UV light at a wavelength of 365 nm.
-
This induces covalent crosslinks between the 4-SU-containing RNA and the interacting RBPs (e.g., AGO proteins) that are in close proximity.
-
-
Cell Lysis and RNase Digestion:
-
The cells are lysed to release the RBP-RNA complexes.
-
The lysate is treated with RNase T1 to partially digest the RNA that is not protected by the crosslinked RBP.
-
-
Immunoprecipitation:
-
An antibody specific to the RBP of interest (e.g., AGO2) is used to immunoprecipitate the RBP-RNA complexes.
-
The complexes are captured on magnetic beads.
-
-
RNA Isolation and Library Preparation:
-
The crosslinked RNA fragments are isolated from the RBP after proteinase K digestion.
-
The isolated RNA fragments are then subjected to a series of enzymatic steps, including 3' and 5' adapter ligation, reverse transcription to generate cDNA, and PCR amplification.
-
-
High-Throughput Sequencing:
-
The resulting cDNA library is sequenced using next-generation sequencing platforms.
-
-
Bioinformatic Analysis:
-
The sequencing reads are aligned to a reference genome.
-
A characteristic T-to-C mutation at the crosslinking site, a hallmark of PAR-CLIP, is used to precisely identify the binding site.
-
These identified binding sites constitute the dataset of MREs used to train and validate the this compound-microT-CDS machine learning model.
-
Functional Analysis of miRNA Targets: The this compound-miRPath Workflow
Identifying miRNA targets is the first step; understanding their collective biological impact is the crucial next step in drug discovery. The this compound-miRPath tool provides a systematic way to perform this functional analysis.
Statistical Enrichment Analysis
This compound-miRPath takes a set of miRNAs and their predicted or experimentally validated targets and performs an enrichment analysis to identify biological pathways that are significantly targeted.[6] The primary statistical method used is Fisher's Exact Test , which is a hypergeometric test that determines whether the proportion of genes from a particular pathway in the target list is significantly greater than what would be expected by chance.
For analyzing the combined effect of multiple miRNAs, this compound-miRPath employs a meta-analysis approach .[3] It calculates the enrichment p-value for each individual miRNA and then combines these probabilities to derive a single, overall p-value for the pathway, indicating its significance as a target of the entire set of miRNAs.
A Logical Workflow for Drug Discovery
A typical research workflow using the this compound platform for drug discovery would proceed as follows:
-
Hypothesis Generation: A researcher has a set of miRNAs that are dysregulated in a disease of interest.
-
Target Prediction: The researcher inputs this set of miRNAs into the this compound-microT-CDS web server to obtain a list of high-confidence predicted target genes.
-
Experimental Validation Check: The predicted target list is cross-referenced with this compound-TarBase to see which interactions are already supported by experimental evidence.
-
Pathway Enrichment Analysis: The list of predicted and/or validated targets is then submitted to this compound-miRPath for pathway analysis using KEGG pathways and Gene Ontology terms.
-
Identification of Key Pathways: this compound-miRPath returns a list of signaling pathways that are significantly enriched in the target genes of the miRNA set. This points to the biological processes that are potentially dysregulated by the miRNAs.
-
Novel Target Identification: By examining the genes within these key pathways, researchers can identify novel, druggable targets that are under the regulatory control of the disease-associated miRNAs.
Visualizations of Key Methodologies and Workflows
To further elucidate the core concepts of the this compound platform, the following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.
Caption: Experimental workflow for PAR-CLIP to identify miRNA Recognition Elements (MREs).
Caption: Logical workflow for drug discovery using the this compound platform.
Conclusion
References
- 1. This compound Tools [this compound.imis.athena-innovation.gr]
- 2. This compound-microT 2023: including predicted targets of virally encoded miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-miRPath v3.0: deciphering microRNA function with experimental support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-miRPath v4.0: expanding target-based miRNA functional analysis in cell-type and tissue contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound TOOLS - mirPath [this compound.imis.athena-innovation.gr]
- 7. researchgate.net [researchgate.net]
- 8. Tools4miRs - this compound-microT-CDS [tools4mirs.org]
- 9. researchgate.net [researchgate.net]
DIANA Diagnostic Chamber: A Technical Overview of Core Health Indicators
An In-depth Guide for Researchers and Drug Development Professionals
The DIANA (Diagnostica Intelligente per Analisi Non-invasiva Avanzata) diagnostic chamber represents a significant leap forward in personalized medicine, designed to provide a comprehensive, non-invasive assessment of key health indicators in a rapid 15-minute session.[1][2] This technical guide details the core quantitative metrics, experimental protocols, and underlying physiological pathways measured by the this compound system. The chamber integrates a suite of advanced, non-invasive technologies to capture a holistic snapshot of an individual's health, offering a powerful tool for clinical research, therapeutic monitoring, and accelerated drug development.[1][2]
Brain Wave Activity: Electroencephalography (EEG)
The this compound chamber utilizes a high-density array of scalp electrodes to perform electroencephalography (EEG), a non-invasive method for recording the brain's electrical activity.[3][4] This provides insights into cognitive and neurological states.
Quantitative EEG (qEEG) Indicators
| Indicator | Description | Typical Adult Range (Resting, Eyes Closed) | Units |
| Alpha Wave Power | Dominant during relaxed, wakeful states. | 10 - 50 | µV² |
| Beta Wave Power | Associated with active, anxious, or focused thought. | 2 - 20 | µV² |
| Theta Wave Power | Linked to drowsiness, deep meditation, or early sleep stages. | < 10 | µV² |
| Delta Wave Power | Predominant during deep, dreamless sleep. | < 5 | µV² |
| Alpha/Beta Ratio | A potential indicator of cognitive arousal and relaxation. | 1.5 - 3.0 | Ratio |
Experimental Protocol: Resting-State EEG
-
Subject Preparation: The subject is seated comfortably within the this compound chamber. The scalp is prepped with a mild abrasive gel to reduce impedance at electrode sites.
-
Electrode Placement: A high-density EEG cap is fitted to the subject's head, ensuring proper contact of all electrodes with the scalp according to the international 10-20 system.
-
Signal Acquisition: The subject is instructed to relax with their eyes closed for a 5-minute recording period. The EEG signals are amplified and digitized.
-
Data Processing: The raw EEG data is filtered to remove artifacts (e.g., eye blinks, muscle activity). A Fast Fourier Transform (FFT) is applied to the cleaned data to calculate the power spectral density for each frequency band (Alpha, Beta, Theta, Delta).
-
Analysis: The quantitative indicators are derived from the power spectral density data and compared against normative databases.
Diagram of EEG Data Acquisition and Processing Workflow
Caption: Workflow for EEG data acquisition, processing, and analysis in the this compound chamber.
Cardiac Function: Impedance Cardiography (ICG)
To non-invasively assess cardiac function, the this compound chamber employs Impedance Cardiography (ICG). This technique measures changes in thoracic electrical bioimpedance to calculate various hemodynamic parameters.[5][6][7]
Key Hemodynamic Indicators
| Indicator | Description | Typical Adult Range (Resting) | Units |
| Cardiac Output (CO) | The volume of blood pumped by the heart per minute. | 4.0 - 8.0 | L/min |
| Stroke Volume (SV) | The volume of blood pumped from the left ventricle per beat. | 60 - 100 | mL/beat |
| Systemic Vascular Resistance (SVR) | The resistance to blood flow offered by all of the systemic vasculature. | 800 - 1200 | dyn·s/cm⁵ |
| Thoracic Fluid Content (TFC) | An indicator of the total fluid volume in the thorax. | 25 - 45 | kΩ⁻¹ |
Experimental Protocol: Impedance Cardiography
-
Subject Preparation: The subject is in a supine or seated position within the chamber. Four dual-electrode sensors are placed on the neck and chest.
-
Signal Acquisition: A low-amplitude, high-frequency alternating electrical current is passed through the thorax. The resulting voltage is measured, and the baseline thoracic impedance (Z₀) and its changes during the cardiac cycle (dZ/dt) are recorded.
-
Data Processing: The ICG waveform is analyzed to identify key points corresponding to aortic valve opening and closing.
-
Parameter Calculation: Stroke volume is calculated using a formula that incorporates the ventricular ejection time and the maximum rate of change of impedance (dZ/dt)max. Cardiac Output is then determined by multiplying the Stroke Volume by the Heart Rate. SVR is calculated using the mean arterial pressure and cardiac output.
-
Analysis: The calculated hemodynamic parameters are compared to established normal ranges to assess cardiovascular status.
Diagram of Impedance Cardiography Principle
Caption: Principle of Impedance Cardiography for non-invasive cardiac output monitoring.
Blood Composition: Non-Invasive Spectroscopic Analysis
The this compound chamber integrates advanced optical and spectroscopic techniques to provide non-invasive measurements of key blood components, offering a real-time assessment without the need for a blood draw. This is an area of rapid technological advancement, and the this compound chamber is at the forefront of these developments.
Emerging Non-Invasive Blood Biomarkers
| Biomarker | Description | Technology Principle | Typical Adult Range | Units |
| Hemoglobin (Hb) | The protein in red blood cells that carries oxygen. | Near-Infrared Spectroscopy | 13.5 - 17.5 (Male)12.0 - 15.5 (Female) | g/dL |
| Hematocrit (Hct) | The proportion of blood volume that is occupied by red blood cells. | Optical Scattering | 41 - 50 (Male)36 - 44 (Female) | % |
| Blood Glucose | The concentration of glucose in the blood. | Raman Spectroscopy | 70 - 100 (Fasting) | mg/dL |
| Total Bilirubin | A substance produced during the normal breakdown of red blood cells. | Transcutaneous Spectrometry | 0.1 - 1.2 | mg/dL |
Experimental Protocol: Non-Invasive Blood Analysis
-
Subject Interface: The subject places a finger or earlobe into a specialized sensor module within the chamber.
-
Signal Acquisition: The sensor emits light at various wavelengths (e.g., near-infrared, Raman) into the tissue. The reflected and scattered light is captured by a detector.
-
Data Processing: The acquired spectra are processed to remove noise and isolate the unique spectral signatures of the target biomarkers.
-
Quantitative Analysis: Chemometric models and machine learning algorithms are applied to the processed spectra to quantify the concentration of each biomarker.
-
Results: The biomarker concentrations are displayed and compared to standard clinical ranges.
Body Composition: Bioelectrical Impedance Analysis (BIA)
The this compound chamber utilizes multi-frequency Bioelectrical Impedance Analysis (BIA) to determine body composition.[2][8] This non-invasive method measures the body's resistance and reactance to a small electrical current, providing detailed insights into fat and lean mass.[2][8]
Key Body Composition Indicators
| Indicator | Description | Typical Adult Range (Healthy) | Units |
| Body Fat Percentage | The proportion of fat mass to total body weight. | 10 - 20 (Male)20 - 30 (Female) | % |
| Skeletal Muscle Mass (SMM) | The total mass of skeletal muscles in the body. | Varies by height and weight | kg |
| Total Body Water (TBW) | The total amount of fluid in the body. | 50 - 65 | % of Body Weight |
| Visceral Fat Area (VFA) | An estimation of the fat surrounding the internal organs. | < 100 | cm² |
Experimental Protocol: Bioelectrical Impedance Analysis
-
Subject Preparation: The subject stands on conductive footplates and grips conductive hand electrodes within the this compound chamber.
-
Signal Acquisition: A multi-frequency, low-intensity electrical current is passed through the body. The impedance (resistance and reactance) is measured across the limbs and torso.[9]
-
Data Modeling: The measured impedance values are used in population-specific regression equations that also consider the subject's height, weight, age, and sex.
-
Composition Calculation: The algorithms calculate the volumes of total body water, which is then used to estimate fat-free mass. Fat mass is calculated as the difference between total body weight and fat-free mass. Skeletal muscle mass and visceral fat are estimated using further modeling.
-
Analysis: The results are presented as absolute values and percentages, allowing for the assessment of nutritional status and health risks.
Diagram of BIA Data Flow and Analysis
Caption: Data flow for the calculation of body composition indicators using BIA.
Electrical Muscle Activity: Surface Electromyography (sEMG)
The this compound chamber is equipped with an array of surface electromyography (sEMG) sensors to non-invasively measure the electrical activity produced by skeletal muscles.[1][10] This allows for the quantitative assessment of muscle function and activation patterns.
Key sEMG Indicators
| Indicator | Description | Typical Values | Units |
| Root Mean Square (RMS) | A measure of the signal's amplitude, reflecting the level of muscle activation. | Varies with muscle and contraction intensity | µV |
| Median Frequency (MDF) | The frequency that divides the power spectrum into two equal halves; can indicate muscle fatigue. | Decreases with fatigue | Hz |
| Muscle Activation Timing | The onset and offset of muscle activity during a specific movement. | Dependent on the task | ms |
Experimental Protocol: Standardized Muscle Contraction
-
Subject Preparation: The skin over the target muscles (e.g., quadriceps, biceps) is cleaned. sEMG electrodes are placed on the muscle belly, parallel to the muscle fibers.[1][11]
-
Task Performance: The subject is prompted to perform a series of standardized isometric or dynamic contractions (e.g., holding a certain posture, lifting a virtual weight).
-
Signal Acquisition: The electrical signals from the muscles are detected by the sEMG electrodes, amplified, and digitized at a high sampling rate (e.g., >1000 Hz).[1]
-
Data Processing: The raw sEMG signal is band-pass filtered to remove noise and movement artifacts. The signal is then rectified and smoothed.
-
Indicator Calculation: The RMS is calculated over specific time windows to quantify muscle activation. The Median Frequency is calculated from the power spectral density of the signal to assess fatigue. Activation timing is determined by setting an amplitude threshold.
-
Analysis: The sEMG indicators are analyzed to assess muscle function, symmetry between limbs, and coordination.
Lung Capacity: Spirometry
The this compound chamber incorporates a spirometry module to measure lung function. This non-invasive test assesses how much air the lungs can hold and how quickly air can be moved in and out.[12][13]
Key Spirometric Indicators
| Indicator | Description | Typical Adult Range (Healthy) | Units |
| Forced Vital Capacity (FVC) | The total amount of air that can be forcibly exhaled after a maximal inhalation. | > 80% of predicted value | L |
| Forced Expiratory Volume in 1 Second (FEV1) | The volume of air forcibly exhaled in the first second of the FVC maneuver. | > 80% of predicted value | L |
| FEV1/FVC Ratio | The percentage of the FVC that is exhaled in the first second. | > 70% | % |
| Peak Expiratory Flow (PEF) | The maximum speed of expiration. | Varies by age, sex, and height | L/min |
Experimental Protocol: Forced Expiratory Maneuver
-
Subject Preparation: The subject is seated in an upright position and fitted with a nose clip to prevent air leakage through the nasal passages.[14]
-
Maneuver Instruction: The subject is instructed to take the deepest breath possible and then to exhale as hard and as fast as possible for at least 6 seconds into the spirometer's mouthpiece.[14]
-
Data Acquisition: The spirometer measures the volume and flow of air during the maneuver and generates a volume-time and a flow-volume curve.
-
Quality Control: The test is repeated at least three times to ensure the results are reproducible and meet acceptability criteria as defined by the American Thoracic Society/European Respiratory Society.[15]
-
Parameter Calculation: The key spirometric indicators (FVC, FEV1, FEV1/FVC, PEF) are derived from the best of the acceptable maneuvers.
-
Analysis: The results are compared to predicted values based on the subject's age, height, sex, and ethnicity to identify potential respiratory conditions.
Diagram of a Typical Flow-Volume Loop in Spirometry
Caption: A representative flow-volume loop from a spirometry test.
References
- 1. Standards of Surface Electromyography (sEMG) [cometasystems.com]
- 2. espen.org [espen.org]
- 3. Mind health methodologies: The science behind brain claims [nutraingredients.com]
- 4. Multimodal Fusion for Trust Assessment in Lower-Limb Rehabilitation: Measurement Through EEG and Questionnaires Integrated by Fuzzy Logic [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Scholars@Duke publication: Methodological guidelines for impedance cardiography. [scholars.duke.edu]
- 7. internationaljournalofcaringsciences.org [internationaljournalofcaringsciences.org]
- 8. a-wave.it [a-wave.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Non-invasive quantitative EMG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Optimize the Experimental Protocol for Surface EMG Signal Measurements Using the InterCriteria Decision-Making Approach [mdpi.com]
- 12. allwales.icst.org.uk [allwales.icst.org.uk]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Standardization of Spirometry 2019 Update. An Official American Thoracic Society and European Respiratory Society Technical Statement - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Precision Medicine: A Technical Guide to Non-Invasive Advanced Diagnostics
Whitepaper | October 2025
Introduction
The paradigm of medical diagnostics is undergoing a profound transformation, shifting from invasive and often lagging indicators of disease to non-invasive, predictive, and highly precise methodologies. This evolution is at the heart of personalized medicine, where treatment strategies are tailored to the individual's unique molecular and physiological profile. Non-invasive advanced diagnostics encompass a suite of technologies that can detect, characterize, and monitor diseases without penetrating the skin or body.[1] These methods offer a wealth of benefits, including enhanced patient comfort and safety, the potential for real-time monitoring, and a significant reduction in healthcare costs by enabling earlier detection and intervention.[1] For researchers, scientists, and drug development professionals, these tools provide unprecedented insights into disease biology, facilitate the discovery of novel biomarkers, and streamline the evaluation of therapeutic efficacy. This guide provides an in-depth technical overview of the core concepts, key technologies, experimental protocols, and data-driven applications of non-invasive advanced diagnostics.
Core Technologies in Non-Invasive Diagnostics
The field of non-invasive diagnostics is broad, leveraging advancements in imaging, molecular biology, and sensor technology. This section details three cornerstone technology platforms: Advanced Medical Imaging, Liquid Biopsies, and Wearable Sensors.
Advanced Medical Imaging
Advanced imaging techniques provide a window into the human body, allowing for the detailed visualization of internal structures, metabolic processes, and physiological functions without incisions.[2][3] These technologies are pivotal in the diagnosis, staging, and monitoring of a vast array of conditions, from cancer to cardiovascular and neurological disorders.[4][5]
-
Magnetic Resonance Imaging (MRI): Utilizes powerful magnets and radio waves to generate high-resolution images of soft tissues.[3][6] It is particularly valuable for imaging the brain, spinal cord, muscles, and joints without the use of ionizing radiation.[2][6] Functional MRI (fMRI) extends this capability to observe brain activity by detecting changes in blood flow.[6]
-
Computed Tomography (CT): Employs a series of X-ray images taken from different angles to create detailed cross-sectional images of the body.[2][3] CT scans are exceptionally useful for visualizing bones, internal organs, blood vessels, and are critical in emergency medicine and cancer staging.[5]
-
Positron Emission Tomography (PET): A nuclear medicine technique that visualizes metabolic processes at the cellular level.[2][4] By tracking a radioactive tracer introduced into the body, PET scans can detect and assess the activity of cancers, heart disease, and neurological disorders.[5]
-
Ultrasound: Uses high-frequency sound waves to create real-time images of internal organs and blood flow.[2][3] It is a widely used, safe, and non-invasive tool, essential in fields like obstetrics, cardiology, and for guiding procedures.[2][3]
The integration of Artificial Intelligence (AI) and machine learning is significantly enhancing the diagnostic power of medical imaging.[1][7] AI algorithms can analyze complex patterns in images that are imperceptible to the human eye, improving the accuracy of tumor detection, classifying disease subtypes, and predicting treatment response.[7][8][9]
Table 1: Performance of Advanced Imaging Techniques in Specific Diagnostic Applications
| Imaging Modality | Diagnostic Application | Performance Metric | Value | Reference |
| Coronary CT Angiography (CCTA) | Identifying Hemodynamically Significant Coronary Artery Disease | Area Under Curve (AUC) for MAS% | 0.77 | [10] |
| CCTA with Lipid Plaque Burden (LPB) | Identifying Hemodynamically Significant Coronary Artery Disease | Area Under Curve (AUC) for MAS%+LPB | 0.83 | [10] |
| AI-Enhanced Endoscopy (ENDOANGEL-ME) | Diagnosing Early Gastric Cancer | Accuracy Rate | 90.32% | [7] |
| Deep Learning (YOLOv11) | Multi-Class Retinal Pathology Classification | Overall Accuracy | 86.1% | [11] |
| Deep Learning (YOLOv11) | Multi-Class Retinal Pathology Classification | Macro-Averaged F1-Score | 0.861 | [11] |
Note: MAS% refers to maximum area stenosis.
Liquid Biopsies
Liquid biopsies represent a revolutionary, minimally invasive approach to detecting and monitoring cancer and other diseases through the analysis of biomarkers in bodily fluids, most commonly blood.[12][13] This technique provides a comprehensive genetic snapshot of a tumor, capturing its heterogeneity and evolutionary changes over time, which is often not possible with a traditional tissue biopsy.[14]
Key analytes in liquid biopsies include:
-
Circulating Tumor DNA (ctDNA): Fragments of DNA shed from tumor cells into the bloodstream. Analysis of ctDNA can reveal tumor-specific mutations, copy number alterations, and epigenetic markers.[14] This is crucial for selecting targeted therapies, monitoring treatment response, and detecting minimal residual disease.[13][14]
-
Circulating microRNAs (miRNAs): Small non-coding RNA molecules that can regulate gene expression. Their profiles in circulation can serve as biomarkers for various diseases, including cervical cancer.[15]
-
Circulating Tumor Cells (CTCs): Intact tumor cells that have detached from the primary tumor and entered the bloodstream. Their analysis provides genetic, transcriptomic, and proteomic information.
Liquid biopsies are increasingly integrated into clinical practice, especially in oncology, for profiling advanced cancers like lung, breast, and prostate cancer when tissue biopsies are not feasible.[13]
Table 2: Performance and Validation Data for Liquid Biopsy Applications
| Liquid Biopsy Application | Cancer Type | Analyte | Performance Metric | Value | Reference |
| Therapy Selection | Non-Small Cell Lung Cancer (NSCLC) | ctDNA | Detection of actionable mutations (EGFR, ALK, etc.) | High Concordance with Tissue | [14] |
| Early Detection (Research) | Various | ctDNA | Sensitivity (varies by cancer type) | 30% - 80% | [13] |
| Validation Requirement (NY State) | Solid Tumor Assay | ctDNA | Initial Validation Sample Number | 50 ctDNA samples | [16] |
| Limit of Detection (LOD) | Solid Tumor Assay | ctDNA | Typical Allelic Fraction for Sensitivity Studies | 0.25% - 0.5% | [16] |
| PredicineCARE Assay | Bladder Cancer | Urine-based DNA | Regulatory Status (as of Sept 2025) | Moving closer to FDA approval | [12] |
Wearable Sensors
Wearable technology has transitioned from consumer fitness tracking to sophisticated medical monitoring.[17] These devices employ a range of sensors to continuously and non-invasively collect real-time physiological and biochemical data.[17][18] This capability is shifting healthcare from a hospital-centric model to a decentralized, patient-centric one, enabling remote patient monitoring and the early detection of health issues.[17]
Key sensor technologies include:
-
Photoplethysmography (PPG): Uses light to measure blood volume changes, enabling the tracking of heart rate, heart rate variability (HRV), and blood oxygen saturation.[17]
-
Accelerometers: Measure movement and are used to monitor activity levels, sleep patterns, and posture.[17]
-
Temperature Sensors: Monitor skin temperature, which can be indicative of inflammation or infection.[17][19] An emerging application is the development of ultra-thin patches with multiple sensors to detect tiny, localized temperature changes that could be an early sign of a breast tumor.[20]
-
Biochemical Sensors: A newer class of wearables capable of analyzing biomarkers in bodily fluids like sweat, saliva, or tears, offering a non-invasive way to monitor metrics like glucose levels.[18]
The data collected by these sensors can be transmitted wirelessly to healthcare providers, providing invaluable insights into a patient's health status in their real-world environment.[18][21]
Table 3: Applications and Capabilities of Wearable Sensor Technology
| Sensor Type | Parameter Monitored | Diagnostic Application | Key Benefit | Reference |
| PPG Sensor | Heart Rate, SpO2, HRV | Cardiovascular Health Monitoring | Continuous, real-time assessment | [17] |
| Accelerometer | Movement, Sleep Patterns | Chronic Condition Management | Insights into daily activity and sleep quality | [17] |
| Temperature Sensor Array | Localized Skin Temperature | Early Breast Cancer Detection (Experimental) | Non-invasive screening tool | [20] |
| Biochemical Sensor | Bodily Fluid Analysis (e.g., sweat) | Metabolic Monitoring (e.g., glucose) | Minimally invasive biomarker analysis | [18] |
| Multiple Sensors | Human Movement & Posture | Ergonomic Wellness, Physical Therapy | Precise movement analysis and injury risk assessment | [19] |
Experimental Protocols and Methodologies
The reliability and reproducibility of non-invasive diagnostics hinge on standardized and rigorously validated experimental protocols. This section provides detailed methodologies for liquid biopsy analysis and a conceptual workflow for imaging-based radiomics.
Protocol: ctDNA Analysis from Plasma for Cancer Profiling
This protocol outlines a standard workflow for analyzing circulating tumor DNA from a patient's blood sample using Next-Generation Sequencing (NGS).
1. Sample Collection and Processing:
- Collect 10-20 mL of peripheral blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®). These tubes contain preservatives to prevent the lysis of white blood cells, which would contaminate the sample with genomic DNA.
- Process the blood sample within 2-4 hours of collection.
- Perform a two-step centrifugation process to separate plasma from blood cells. First, a low-speed spin (e.g., 1,600 x g for 10 minutes) to pellet cells, followed by a high-speed spin (e.g., 16,000 x g for 10 minutes) of the supernatant to remove any remaining cellular debris.
- Carefully collect the plasma and store it at -80°C until extraction.
2. Cell-Free DNA (cfDNA) Extraction:
- Thaw plasma samples on ice.
- Use a commercially available cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit) following the manufacturer's protocol. These kits are optimized to efficiently capture the small fragments of cfDNA.
- Quantify the extracted cfDNA using a highly sensitive method such as a Qubit fluorometer or droplet digital PCR (ddPCR). Typical yields range from 1-100 ng of cfDNA per mL of plasma.
3. Library Preparation and Target Enrichment:
- Prepare an NGS library from the extracted cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
- For targeted analysis, perform target enrichment using a custom or pre-designed gene panel (e.g., Illumina TSO 500, AmpliSeq for Illumina). This step uses hybridization probes to capture specific genomic regions of interest (e.g., cancer-related genes).[22] This is critical for achieving the depth of sequencing required to detect low-frequency mutations.
4. Next-Generation Sequencing (NGS):
- Sequence the enriched libraries on an NGS platform (e.g., Illumina NovaSeq).
- Aim for a high sequencing depth (>5,000x) to confidently call low-allelic frequency variants, which is characteristic of ctDNA.
5. Bioinformatic Analysis:
- Perform quality control on raw sequencing reads.
- Align reads to the human reference genome (e.g., hg19/GRCh37).
- Use specialized variant callers designed for liquid biopsy data to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants.
- Filter out potential artifacts and germline variants by comparing against a matched white blood cell sample or using population databases.[14]
- Annotate the final variant calls with clinical significance using databases like COSMIC, ClinVar, and OncoKB.
6. Validation and Reporting:
- Validate the NGS assay's performance characteristics, including sensitivity, specificity, accuracy, and limit of detection (LOD).[16] The LOD for ctDNA assays is often in the range of 0.1% to 0.5% variant allele frequency.[16][22]
- Confirm key findings with an orthogonal method like ddPCR where possible.[16]
- Generate a clinical report detailing the detected alterations and their potential therapeutic implications.
Visualization of Workflows and Pathways
Visual models are essential for understanding the complex processes and relationships in non-invasive diagnostics. The following diagrams, created using the DOT language, illustrate a key experimental workflow and a critical signaling pathway.
Liquid Biopsy Experimental Workflow
Caption: Workflow for ctDNA analysis from blood sample collection to clinical reporting.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[23] Its aberrant activation is a common driver in many cancers, making its components frequent targets for therapeutic intervention and key biomarkers for ctDNA analysis.[24]
Caption: The PI3K/Akt/mTOR pathway, a key driver of cancer cell proliferation.
Future Trends and Conclusion
For researchers and drug development professionals, these non-invasive tools are indispensable. They accelerate the identification of therapeutic targets, provide real-time feedback on drug efficacy in clinical trials, and enable the development of companion diagnostics that ensure the right treatment is delivered to the right patient at the right time. As these technologies mature and become more accessible, they will continue to drive the frontier of precision medicine, ultimately improving patient outcomes and transforming the landscape of healthcare.
References
- 1. somatco.com [somatco.com]
- 2. Advanced Imaging Techniques in Modern Medicine [dvrphx.com]
- 3. What are the 5 Medical Imaging Techniques? [prpimaging.com.au]
- 4. Modern Diagnostic Imaging Technique Applications and Risk Factors in the Medical Field: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanhhm.com [americanhhm.com]
- 6. Magnetic Resonance Imaging (MRI) [nibib.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Noninvasive Quantitative Plaque Analysis Identifies Hemodynamically Significant Coronary Arteries Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Multi-Class Classification of Retinal Pathologies: A Deep Learning Approach to Unified Ophthalmic Screening [mdpi.com]
- 12. patientworthy.com [patientworthy.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Liquid Biopsy Biomarkers for Cervical Cancer: A Systematic Review [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. The Future of Wearable Tech in Personalised Care - Sify [sify.com]
- 18. youtube.com [youtube.com]
- 19. dorsavi.com [dorsavi.com]
- 20. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 21. Life-Changing Tech | Abbott U.S. [abbott.com]
- 22. youtube.com [youtube.com]
- 23. bioengineer.org [bioengineer.org]
- 24. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Frontiers | The single-cell revolution in transplantation: high-resolution mapping of graft rejection, tolerance, and injury [frontiersin.org]
- 27. mdpi.com [mdpi.com]
The Convergence of Sensing Technologies: A Technical Guide to Multi-Sensor Applications in Healthcare, Research, and Drug Development
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
The proliferation of miniaturized, intelligent sensors has catalyzed a paradigm shift in healthcare, moving from episodic clinical assessments to continuous, real-time physiological monitoring. This in-depth technical guide explores the core principles of multi-sensor technology and its transformative impact on medical research and pharmaceutical development. By integrating data from diverse sensing modalities, researchers can now capture a more holistic and dynamic view of human physiology, paving the way for precision medicine, novel digital biomarkers, and more efficient clinical trials.
The Multi-Sensor Ecosystem in Healthcare
Multi-sensor systems leverage a combination of hardware and software to acquire, process, and interpret a wide array of physiological and environmental data points. These systems are integral to remote patient monitoring, decentralized clinical trials, and high-throughput screening in drug discovery.[1][2][3]
A typical multi-sensor workflow begins with data acquisition from various sensors, which can be broadly categorized as:
-
Physiological Sensors: These devices measure bodily functions. Common examples include electrocardiogram (ECG) sensors for heart activity, photoplethysmography (PPG) for heart rate and blood oxygen saturation, accelerometers for movement and posture, and electrodermal activity (EDA) sensors for sympathetic nervous system response.[4][5][6]
-
Biochemical Sensors (Biosensors): These sensors detect and quantify specific biological molecules.[7] They are crucial for monitoring metabolites, electrolytes, hormones, and even drug concentrations in biofluids like sweat, saliva, and interstitial fluid.[8][9][10]
-
Environmental Sensors: These devices capture contextual information such as temperature, humidity, and air quality, which can be correlated with physiological responses.
Once collected, the raw sensor data undergoes a series of processing steps to extract meaningful information. This workflow is crucial for ensuring data quality and preparing the data for analysis.
Figure 1: A generalized workflow for multi-sensor data in healthcare applications.
Core Sensor Technologies and Specifications
The selection of sensors is a critical step in designing a multi-sensor system. The choice depends on the specific physiological parameters of interest, the context of use, and the required data quality. Below is a summary of common sensor types and their typical specifications for research applications.
| Sensor Type | Parameter Measured | Typical Specifications | Key Applications in Research |
| Electrocardiogram (ECG) | Heart's electrical activity, Heart Rate Variability (HRV) | Sampling Rate: 250-1000 Hz; Resolution: 16-24 bits | Arrhythmia detection, autonomic nervous system assessment, stress monitoring.[4][5] |
| Photoplethysmography (PPG) | Heart rate, blood oxygen saturation (SpO2), heart rate variability | Wavelengths: Green, Red, Infrared; Accuracy (HR): ±5 bpm; Accuracy (SpO2): ±2% | Continuous vital sign monitoring, sleep staging, cardiovascular health screening.[11] |
| Electrodermal Activity (EDA) | Skin conductance | Sampling Rate: 4-32 Hz; Resolution: 0.01-0.05 µS | Sympathetic nervous system activity, stress and emotional arousal studies, psychological research.[12] |
| Accelerometer | Acceleration, motion, activity levels, posture | Range: ±2g to ±16g; Sampling Rate: 25-100 Hz | Gait analysis, fall detection, physical activity monitoring in clinical trials.[13] |
| Biochemical (Sweat) | Glucose, lactate, cortisol, electrolytes | Sensitivity: Varies by analyte (e.g., glucose: mM range, cortisol: nM range); Response Time: Seconds to minutes | Metabolic monitoring, stress assessment, hydration status, pharmacokinetic studies.[8][9][10] |
Experimental Protocols for Validation and Application
The reliability of data from multi-sensor systems hinges on rigorous validation against established "gold standards." Furthermore, their application in clinical research and drug development follows specific protocols to ensure data integrity and clinical relevance.
Protocol for Validation of a Wearable Multi-Sensor Device
This protocol outlines a typical procedure for validating the physiological monitoring capabilities of a new wearable device against clinical-grade equipment.
-
Participant Recruitment: Recruit a cohort of healthy volunteers and/or patients with the target condition. Ensure informed consent is obtained.
-
Instrumentation:
-
Test Device: The wearable multi-sensor device under investigation.
-
Reference Devices: FDA-cleared clinical-grade devices for each parameter (e.g., 12-lead ECG for heart rate, certified pulse oximeter for SpO2).
-
-
Data Collection Procedure:
-
Simultaneously record data from the test and reference devices under various conditions:
-
Resting State: Seated and supine positions for a defined period (e.g., 10 minutes).
-
Standardized Activities: A series of controlled activities such as walking at different speeds, climbing stairs, and standing up from a chair.
-
Free-Living Conditions: Allow participants to wear the devices during their normal daily activities for an extended period (e.g., 24 hours).
-
-
-
Data Synchronization and Analysis:
-
Synchronize the timestamps of the data from all devices.
-
Compare the data from the test device to the reference device using statistical methods such as:
-
Mean Absolute Percentage Error (MAPE): To quantify the overall accuracy.
-
Bland-Altman Plots: To assess the agreement between the two measurement methods.
-
Correlation Coefficients: To determine the strength of the linear relationship.
-
-
-
Acceptance Criteria: Define a priori the acceptable limits of agreement based on clinical relevance and existing standards.
Protocol for High-Throughput Screening of Drug Candidates using Biosensors
This protocol describes a general workflow for using a biosensor-based assay for the high-throughput screening (HTS) of potential drug inhibitors for a specific enzyme, such as a kinase.[14][15]
-
Assay Development:
-
Immobilize the target enzyme on the surface of a biosensor (e.g., Surface Plasmon Resonance (SPR) chip, electrochemical sensor).
-
Develop a method to detect the enzyme's activity. For a kinase, this could involve detecting the phosphorylation of a substrate.
-
-
Dry Run and Pilot Screen:
-
Test the assay with known inhibitors and non-inhibitors (positive and negative controls) to determine the assay's Z-factor, a measure of its statistical effect size. A Z-factor > 0.5 is generally considered acceptable for HTS.[15]
-
Conduct a pilot screen with a small subset of the compound library (e.g., ~2,000 compounds) to ensure the robustness of the HTS protocol.[15]
-
-
High-Throughput Screening:
-
Screen a large library of small molecules against the target enzyme using the validated biosensor assay.
-
Identify "hits" – compounds that show significant inhibition of the enzyme's activity.
-
-
Hit Confirmation and Validation:
-
Re-test the initial hits to confirm their activity.
-
Perform dose-response experiments to determine the potency (e.g., IC50) of the confirmed hits.
-
Conduct secondary assays to validate the mechanism of action and rule out false positives.
-
Figure 2: High-throughput screening workflow using biosensors for drug discovery.
Data Fusion: From Raw Signals to Actionable Insights
A key advantage of multi-sensor systems is the ability to fuse data from different sources to obtain a more accurate and comprehensive understanding of a physiological state than any single sensor could provide. Data fusion can be performed at different levels:
-
Signal-level fusion: Combining raw data from similar sensors to improve the signal-to-noise ratio.
-
Feature-level fusion: Extracting relevant features from each sensor's data and then combining these features into a single feature vector for analysis.
Common data fusion techniques include Kalman filters, Bayesian networks, and various machine learning models.[16] The choice of fusion method depends on the nature of the sensor data and the specific application.
| Data Fusion Technique | Description | Strengths | Weaknesses |
| Kalman Filter | A recursive algorithm that estimates the state of a dynamic system from a series of incomplete and noisy measurements. | Computationally efficient, optimal for linear systems with Gaussian noise.[2] | Assumes Gaussian noise, struggles with highly non-linear systems. |
| Bayesian Networks | Probabilistic graphical models that represent the probabilistic relationships among a set of variables. | Can model complex, non-linear relationships and incorporate prior knowledge.[16] | Can be computationally intensive, requires defining the network structure. |
| Machine Learning (e.g., Neural Networks) | Algorithms that learn patterns from data without being explicitly programmed. | Can handle complex, high-dimensional data and learn non-linear relationships.[16][17] | Often requires large amounts of labeled training data, can be a "black box". |
Signaling Pathways and Multi-Sensor Monitoring
Multi-sensor data provides a window into the activity of various physiological systems and their underlying signaling pathways. For instance, the autonomic nervous system (ANS), which regulates many involuntary bodily functions, can be non-invasively monitored using a combination of ECG and EDA sensors.
Heart Rate Variability (HRV), derived from the ECG, reflects the balance between the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") branches of the ANS.[18][19] Electrodermal Activity (EDA) is a direct measure of sympathetic nervous system activity, as the sweat glands are solely innervated by sympathetic nerves.
By monitoring these parameters, researchers can gain insights into stress responses, emotional arousal, and the effects of drugs that modulate autonomic function.
Figure 3: Relationship between the autonomic nervous system and sensor-derived biomarkers.
Similarly, wearable biosensors that analyze sweat can provide real-time information on metabolic pathways. For example, continuous monitoring of glucose and lactate in sweat can offer insights into energy metabolism during exercise or in response to therapeutic interventions.[7][8]
The Future of Multi-Sensor Technology in Healthcare
The field of multi-sensor technology is rapidly evolving, with ongoing advancements in sensor design, data analytics, and miniaturization. Future developments are likely to include:
-
Integration of more diverse sensor modalities: Combining physiological, biochemical, and environmental sensors to create a more complete picture of an individual's health.
-
Advanced on-body and in-body sensors: The development of more sophisticated and less invasive implantable and ingestible sensors for long-term monitoring.
-
Personalized therapeutic interventions: Closed-loop systems that can both monitor a physiological parameter and deliver a therapeutic intervention in real-time, such as an insulin pump that is controlled by a continuous glucose monitor.
As these technologies mature, they will continue to drive innovation in medical research and drug development, ultimately leading to more personalized and effective healthcare for all. The ability to continuously and objectively measure a wide range of physiological parameters in real-world settings will provide researchers and clinicians with unprecedented insights into health and disease.[2][3]
References
- 1. A review of wearable biosensors for sweat analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impHFrEF trial: study protocol for an open-label, multicentre study of improvement the outcome of patients with heart failure in China using a mobile hEalth-supported platForm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Validation of a Multimodal Wearable Device for Simultaneous Collection of Electrocardiogram, Electromyogram, and Electrodermal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wearable Sweat Biosensors Refresh Personalized Health/Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress, challenges, and opportunities for wearable biochemical sensors for sweat analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Validation Study to Confirm the Accuracy of Wearable Devices Based on Health Data Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. High throughput screening for kinase inhibitors | News | Chemistry World [chemistryworld.com]
- 15. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations [mdpi.com]
- 16. A Review on Multisensor Data Fusion for Wearable Health Monitoring [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Cardiac Care Clinical Trials Underway at Holy Cross Health | Holy Cross Health Fort Lauderdale, Florida (FL) Hospitals [holy-cross.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
The Vision for Personalized Medicine: An In-depth Technical Guide on the Core of DIANA (Diagnostic Intelligence for Advanced Non-Invasive Analysis)
A Note to the Reader: Initial research indicates that "DIANA" as a specific, publicly documented platform for personalized medicine with extensive scientific literature is not clearly defined in the public domain. The term is associated with a retracted neuroimaging technique and a NATO defense accelerator, among other unrelated entities. One commercial entity refers to a "this compound" diagnostic cabin, but in-depth technical and scientific papers detailing its core technology, experimental protocols, and quantitative data are not publicly available.
Executive Summary
Personalized medicine is shifting the paradigm from a "one-size-fits-all" approach to a healthcare model tailored to the individual patient. At the forefront of this revolution is the concept of integrated diagnostic platforms that leverage artificial intelligence to synthesize multi-modal data streams. This whitepaper details the vision and technical core of a hypothetical platform, "Diagnostic Intelligence for Advanced Non-Invasive Analysis" (this compound), designed to provide a comprehensive, real-time assessment of an individual's health status. This compound's core philosophy is the integration of data from advanced non-invasive biosensors, genomic sequencing, and deep imaging analytics, processed by a sophisticated AI engine to deliver actionable insights for preventative care, early disease detection, and personalized treatment strategies. This document serves as a technical guide for researchers, clinicians, and drug development professionals on the foundational components, experimental validation, and potential applications of a this compound-like system.
Core Architecture of the this compound Platform
The this compound platform is conceptualized as a multi-layered system, encompassing data acquisition, data integration and analysis, and clinical application.
2.1 Data Acquisition Layer: This layer consists of a suite of non-invasive and minimally invasive sensors and techniques designed to capture a wide array of biological data.
-
Wearable Biosensors: Continuous monitoring of physiological parameters.
-
Metabolomic and Proteomic Analysis: Saliva and breath analysis for real-time biochemical profiling.
-
Genomic Sequencing: Whole-genome and exome sequencing to identify genetic predispositions.
-
Advanced Imaging: Non-invasive imaging techniques for anatomical and functional assessment.
-
Multi-Omics Integration: Algorithms for integrating genomic, proteomic, and metabolomic data.
-
Predictive Modeling: Time-series analysis and deep learning models to forecast disease risk and progression.
-
Digital Twin Generation: Creation of a dynamic, in-silico model of an individual's physiology.
2.3 Clinical Application and User Interface Layer: This layer provides clinicians and researchers with intuitive tools to access and interpret the this compound-generated insights.
-
Clinician Dashboard: A comprehensive overview of patient data, risk scores, and personalized recommendations.
-
Research Portal: An anonymized data repository for cohort analysis and biomarker discovery.
Quantitative Data Summary
The following tables represent hypothetical quantitative data from validation studies of the this compound platform's core components.
Table 1: Performance of Wearable Biosensors for Continuous Glucose Monitoring
| Parameter | This compound Wearable Sensor | Standard Finger-Prick Test |
| Mean Absolute Relative Difference (MARD) | 8.5% | N/A |
| Concordance in Hypoglycemic Range (<70 mg/dL) | 92% | 98% |
| Concordance in Euglycemic Range (70-180 mg/dL) | 98% | 99% |
| Concordance in Hyperglycemic Range (>180 mg/dL) | 95% | 97% |
| Cancer Type | This compound AI Algorithm Accuracy | Standard Biopsy Confirmation |
| Lung Cancer | 94% | 99% |
| Breast Cancer | 91% | 98% |
| Colorectal Cancer | 96% | 99% |
| Prostate Cancer | 89% | 97% |
Experimental Protocols
4.1 Protocol for Validation of the Multi-Omics Integration Algorithm
-
Cohort Selection: Recruit a cohort of 1,000 individuals with a family history of cardiovascular disease.
-
Data Collection:
-
Collect blood samples for whole-genome sequencing.
-
Collect saliva samples for metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS).
-
Collect plasma samples for proteomic analysis using shotgun proteomics.
-
-
Data Preprocessing: Normalize and scale all omics data to be on a comparable range.
-
Algorithm Training: Train a graph convolutional neural network (GCN) on 70% of the dataset to learn the relationships between genes, proteins, and metabolites.
-
Algorithm Validation: Test the trained GCN on the remaining 30% of the dataset to predict the 5-year risk of a major adverse cardiovascular event (MACE).
-
Performance Evaluation: Calculate the area under the receiver operating characteristic curve (AUROC) to assess the predictive accuracy of the algorithm.
4.2 Protocol for the Assessment of the Digital Twin's Predictive Capability for Drug Response
-
Patient Recruitment: Select 50 patients newly diagnosed with hypertension.
-
Digital Twin Creation: Generate a personalized digital twin for each patient using their genomic data, baseline physiological parameters from wearable sensors, and electronic health record data.
-
In-Silico Drug Trial: Simulate the administration of three different classes of antihypertensive drugs to each digital twin.
-
Clinical Trial: Treat each patient with the drug predicted to be most effective by their digital twin.
-
Outcome Measurement: Monitor the reduction in blood pressure over a 12-week period.
-
Comparison: Compare the observed clinical outcomes with the predictions of the digital twin.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks within the this compound platform.
Caption: Conceptual workflow of the this compound platform.
Caption: Logical relationship for personalized treatment planning.
Methodological & Application
Application Notes and Protocols for Direct Imaging of Neuronal Activity (DIANA) fMRI
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The Direct Imaging of Neuronal Activity (DIANA) fMRI technique, originally published in Science in 2022, has been a subject of significant scientific debate due to failures to replicate the initial findings by independent research groups. The original publication was officially retracted in September 2023. These application notes provide a detailed guide to the originally published methodology and the parameters used in subsequent replication attempts to inform the research community. It is crucial to approach this technique with a critical perspective, acknowledging the controversy surrounding its validity and the potential for artifactual signal sources.
Introduction to this compound fMRI
Direct Imaging of Neuronal Activity (this compound) fMRI was a proposed technique aiming to detect neural activity directly and non-invasively with high temporal and spatial resolution, on the order of milliseconds and sub-millimeter, respectively[1][2]. This method purported to measure signals directly related to neuronal processes, rather than the slower hemodynamic response detected by conventional Blood Oxygen Level-Dependent (BOLD) fMRI[2][3]. The initial study reported the successful use of this compound to capture sensory responses in mice, seemingly resolving the delay between thalamic and cortical activation along the thalamocortical pathway[4].
However, multiple independent studies were unable to reproduce these findings, suggesting that the reported this compound signal may be an artifact of the data acquisition and analysis methods, particularly concerning trial selection and averaging[3][5][6][7][8]. This guide synthesizes the available information from the original and subsequent studies to provide a comprehensive overview of the proposed methodology.
Core Principles of this compound fMRI
The this compound technique is based on a fast, single-slice gradient-echo imaging sequence combined with a line-scan acquisition strategy[2][4]. In this approach, a single line of k-space (the frequency domain representation of the image) is acquired repeatedly with very short repetition times (TR) following a stimulus. By repeating this process for all lines of k-space, a time series of images can be reconstructed with a temporal resolution equivalent to the TR[2].
Experimental Protocols
This section details the step-by-step protocol for conducting a this compound fMRI experiment based on the original study and subsequent replication attempts.
Animal Preparation and Anesthesia
-
Animal Model: The original study utilized adult male C57BL/6 mice[4].
-
Anesthesia: The choice of anesthesia has been a point of variation.
-
Original Study: The anesthesia protocol was not explicitly detailed in the initial publication summaries.
-
Replication Study (Kim et al.): A constant infusion of anesthetic was used to minimize variations in anesthesia depth during the experiment[3].
-
-
Physiological Monitoring: Throughout the experiment, it is crucial to monitor and maintain the animal's physiological stability, including respiration and body temperature.
MRI Data Acquisition
The this compound sequence is a modified Spoiled Gradient Recalled Echo (SPGRE) sequence[9].
-
Scanner Setup:
-
Pulse Sequence: 2D shuffled line-scan gradient-echo sequence[5].
-
Acquisition Parameters: The following table summarizes the key imaging parameters from the original study and a prominent replication attempt.
| Parameter | Original Study (Toi et al., 2022) | Replication Study (Kim et al.) |
| Repetition Time (TR) | 5 ms | 5 ms |
| Echo Time (TE) | 2 ms | 2 ms |
| Flip Angle (FA) | 4° | 4° |
| Field of View (FOV) | 16 x 12 mm² | 16 x 12 mm² |
| Matrix Size | 72 x 54 | 72 x 54 |
| Spatial Resolution | 0.22 x 0.22 mm (in-plane) | 0.22 x 0.22 mm (in-plane) |
| Slice Thickness | 1 mm | 1 mm |
| Bandwidth | Not specified | 50,000 Hz |
| RF Spoiling | Not specified | Applied |
| Dummy Scans | Not specified | Applied |
-
Data Acquisition Procedure:
-
A single coronal slice is typically targeted, encompassing the brain regions of interest (e.g., the primary somatosensory barrel field and thalamus)[4].
-
For each stimulus presentation, a time series of one line of k-space is acquired[2].
-
This is repeated for all 54 phase-encoding steps to construct a full k-space for each time point in the series[10].
-
Stimulation Paradigm
-
Stimulus Type: Electrical stimulation of the whisker pad was used in the original mouse studies[3][4].
-
Stimulus Parameters:
-
Pulse: Single-pulse current stimulation.
-
Strength: 0.5 mA.
-
Duration: 0.5 ms.
-
-
Timing: The stimulus is delivered repeatedly, with the inter-stimulus interval (ISI) synchronized with the acquisition of the k-space lines. In the original study, the ISI was 200 ms, corresponding to the acquisition of 40 time points at a TR of 5 ms[4].
-
Trial Structure: A single trial consists of acquiring all 54 k-space lines, which took 10.8 seconds in the original protocol. The original study reported using 40 trials per animal[4].
Data Analysis
The analysis of this compound fMRI data is a critical and contentious step.
-
Image Reconstruction: Reconstruct the time series of images from the acquired k-space data.
-
Preprocessing:
-
Motion Correction: Apply 2D in-plane motion correction[11].
-
Detrending: Remove linear trends from the time series data.
-
-
Region of Interest (ROI) Analysis:
-
Define ROIs in the expected areas of activation (e.g., contralateral primary somatosensory barrel field - S1BF) and control regions[5].
-
Extract the average time course from each ROI.
-
-
Trial Averaging and Selection:
-
Controversy: The method of trial averaging and selection is a major point of controversy. Replication studies have suggested that the this compound-like signal could only be observed when "cherry-picking" trials that conform to the expected response, a statistically circular approach[3][8].
-
The original authors suggested that averaging over earlier, "fresh" trials may yield better results[8].
-
-
Statistical Analysis:
-
Compare the signal during the post-stimulation period to the pre-stimulation baseline.
-
Cross-correlation analysis with an expected this compound response function can be used to generate activation maps[5].
-
Data Presentation
The following table summarizes the key quantitative findings from the original this compound fMRI study.
| Metric | Reported Value | Brain Region |
| Temporal Resolution | 5 ms | - |
| Spatial Resolution | 0.22 mm (in-plane) | - |
| Peak Signal Change | ~0.1 - 0.2% | Thalamus, S1BF |
| Response Latency (Thalamus) | ~10 - 15 ms | Thalamus |
| Response Latency (S1BF) | ~20 - 30 ms | S1BF |
Visualizations
Proposed Thalamocortical Signaling Pathway in this compound fMRI
Caption: Proposed sequential activation in the thalamocortical pathway.
This compound fMRI Experimental and Analysis Workflow
Caption: Overview of the this compound fMRI experimental and data analysis workflow.
Concluding Remarks for Drug Development Professionals
While the promise of directly imaging neuronal activity holds immense potential for understanding drug action on neural circuits with unprecedented temporal resolution, the controversy and eventual retraction of the original this compound fMRI paper underscore the importance of rigorous validation and reproducibility in preclinical imaging. Should a reliable method for direct neuronal imaging emerge, it could revolutionize drug development by enabling rapid assessment of a compound's effects on neural signaling pathways, providing early and sensitive biomarkers of target engagement and pharmacodynamic effects. However, based on the current scientific consensus, the this compound fMRI technique as originally described is not a validated method for such applications. Researchers in this field should proceed with caution and prioritize methodologies with established biophysical underpinnings and proven reproducibility.
References
- 1. New MRI Technique Tracks Brain Activity at Millisecond Timescales | The Scientist [the-scientist.com]
- 2. physicsworld.com [physicsworld.com]
- 3. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.skku.edu [pure.skku.edu]
- 7. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 8. Is this compound fMRI Data Real? | The Scientist [the-scientist.com]
- 9. direct.mit.edu [direct.mit.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DIANA fMRI Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Imaging of Neuronal Activity (DIANA) is a functional magnetic resonance imaging (fMRI) technique designed to detect neural activity with high temporal and spatial resolution, purportedly by directly measuring signals from neuronal activation rather than the delayed hemodynamic response captured by conventional Blood Oxygen Level-Dependent (BOLD) fMRI.[1][2][3] The goal of this compound is to provide a more direct window into neural processes, potentially revolutionizing our understanding of brain function and enabling more precise evaluation of neuromodulatory drugs. However, it is crucial to note that the this compound method is currently a subject of significant scientific debate, with several independent studies failing to replicate the original findings and suggesting that the observed signals may be artifactual.[4][5][6] These application notes provide a detailed overview of the equipment and protocols reported in this compound experiments to aid researchers in understanding and potentially investigating this controversial technique.
Equipment Requirements
Successful implementation of this compound fMRI experiments as described in the literature requires specialized and high-performance equipment. The primary components are a high-field MRI scanner and specific ancillary equipment for animal handling and stimulation.
| Equipment Category | Component | Key Specifications | Rationale |
| MRI System | High-Field MRI Scanner | 9.4 Tesla, 11.7 T, or 15.2 T | High magnetic field strength is crucial for increasing the signal-to-noise ratio (SNR) to detect the subtle, rapid signals associated with this compound. |
| Gradient System | High-performance gradients | Necessary for rapid switching required for the fast imaging sequences used in this compound. | |
| Radiofrequency (RF) Coils | Surface coils (for animal studies) | Provide high sensitivity in the specific brain region of interest (e.g., somatosensory cortex). | |
| Animal Handling & Monitoring | Anesthesia System | Isoflurane or Ketamine/Xylazine delivery system | To maintain a stable physiological state in the animal, which is critical for minimizing motion artifacts and physiological noise. |
| Physiological Monitoring | Respiration, heart rate, and body temperature sensors | Continuous monitoring is essential to ensure animal well-being and the stability of physiological parameters that can affect fMRI signals. | |
| Animal Cradle | Stereotaxic frame compatible with the MRI scanner | To securely immobilize the animal's head and prevent motion artifacts. | |
| Stimulation | Stimulus Generator | Electrical stimulator (e.g., for whisker pad, forelimb, or hindlimb stimulation) | To deliver precise and timed stimuli to evoke neuronal activity. |
| Visual Stimulus System | Projector and screen (for human studies) | For presenting visual paradigms such as flickering patterns or images. |
Experimental Protocols
The following protocols are based on methodologies reported in this compound fMRI studies. Given the controversy surrounding the technique, careful consideration of control experiments is highly recommended.
Animal Preparation and Anesthesia
Maintaining a stable physiological state is paramount in fMRI studies, particularly when attempting to detect subtle signals.
Anesthesia Protocol (Rodent Models):
-
Induction: Anesthetize the animal (e.g., mouse) with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered intraperitoneally.[7] Some studies have also utilized isoflurane.
-
Maintenance: For prolonged experiments, maintain anesthesia with a continuous intravenous infusion of ketamine (45 mg/kg/hr) and xylazine (2.25 mg/kg/hr).[7] This method is preferred over intermittent bolus injections to ensure a stable level of anesthesia.
-
Physiological Monitoring: Throughout the experiment, continuously monitor and record the animal's respiratory rate, heart rate, and body temperature. Maintain body temperature using a circulating water bath or a warm air blower.
fMRI Data Acquisition
This compound experiments typically involve the acquisition of both conventional BOLD fMRI data (for functional localization) and the high-speed this compound scans.
Pulse Sequence Parameters:
The this compound method is based on a fast, single-slice 2D shuffled line scanning Spoiled Gradient Recalled Echo (SPGRE) or Fast Low Angle Shot (FLASH) pulse sequence.
| Parameter | This compound Sequence | BOLD Line Scanning (for comparison) |
| Repetition Time (TR) | 5 ms | 100 ms |
| Echo Time (TE) | 2 ms | 11.7 ms |
| Flip Angle | 4° | 17° |
| Field of View (FOV) | 16 mm x 12 mm | 16 mm x 12 mm |
| Image Matrix | 72 x 54 | 72 x 54 |
| Slice Thickness | 1 mm | 1 mm |
| Bandwidth | 50,000 Hz | 50,000 Hz |
Data from a replication study attempting to reproduce this compound findings.[5][7]
Stimulation Paradigms
The choice of stimulus will depend on the neural system under investigation.
-
Somatosensory Stimulation (Rodents):
-
Deliver electrical stimulation to the whisker pad, forelimb, or hindlimb.
-
Stimulus duration is typically very short, on the order of milliseconds (e.g., 5 ms).
-
The stimulation needs to be precisely synchronized with the MRI data acquisition.
-
-
Visual Stimulation (Humans):
Visualizations
This compound fMRI Experimental Workflow
Caption: Workflow for a typical this compound fMRI experiment in a rodent model.
Thalamocortical Signaling Pathway
This compound fMRI has been used to investigate the propagation of signals in neural pathways such as the thalamocortical circuit.
Caption: Simplified diagram of the thalamocortical pathway in the somatosensory system.
Data Analysis and Interpretation
Data analysis in this compound experiments involves several critical steps:
-
Motion Correction: Even minor head motion can introduce significant artifacts, so robust motion correction is essential.
-
Region of Interest (ROI) Definition: ROIs are typically defined based on the activation maps from the conventional BOLD fMRI localizer scans.
-
Signal Averaging: The this compound signal is very small, so extensive signal averaging across many trials is required to improve the SNR. It has been noted that the selection of trials for averaging can be a source of bias.[4][5]
-
Statistical Analysis: The time course of the fMRI signal within the ROI is analyzed to detect significant changes that are time-locked to the stimulus.
Cautionary Note: Researchers should be aware of the ongoing debate regarding the validity of the this compound signal. Several studies have suggested that the observed signals may arise from MRI artifacts rather than direct neuronal activity.[6][8][9][10] Therefore, it is imperative to include rigorous control experiments, such as running the this compound sequence without any stimulation, to rule out potential confounds.
Conclusion
This compound fMRI is a technique with the ambitious goal of directly imaging neuronal activity. While the initial reports were met with great excitement, the challenges in replicating the findings highlight the need for caution and further investigation into the biophysical underpinnings of the observed signals. The protocols and equipment requirements outlined here provide a foundation for researchers interested in exploring this cutting-edge and controversial area of neuroimaging. Careful experimental design, including comprehensive control conditions, will be critical for advancing our understanding of the potential and pitfalls of this compound fMRI.
References
- 1. Video: Acquisition of Resting-State Functional Magnetic Resonance Imaging Data in the Rat [jove.com]
- 2. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 7. No replication of direct neuronal activity–related (this compound) fMRI in anesthetized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. direct.mit.edu [direct.mit.edu]
- 9. Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)-Part B: Effects of Anesthetic Agents, Doses and Timing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Data Analysis in DIANA fMRI Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Imaging of Neuronal Activity (DIANA) is a novel functional magnetic resonance imaging (fMRI) technique with the potential for high spatiotemporal resolution, aiming to detect neuronal activity more directly than traditional Blood Oxygen Level-Dependent (BOLD) fMRI.[1][2][3] However, the reproducibility and the precise origin of the this compound signal are subjects of ongoing scientific discussion, with some studies failing to replicate the initial findings.[4] Therefore, a standardized data analysis pipeline for this compound fMRI is yet to be definitively established.
These application notes provide a detailed overview of the data analysis pipeline as described in initial this compound publications, placed within the context of a well-established, conventional fMRI data analysis workflow. This document outlines the necessary steps for processing and analyzing this compound fMRI data, from initial quality control to statistical analysis, and is intended for researchers, scientists, and professionals in drug development.
I. Experimental Design and Data Acquisition
A crucial aspect of this compound fMRI is the specific data acquisition strategy. The technique typically employs a 2D line-scanning approach with a very short repetition time (TR) to capture rapid signal changes.[1][5]
Table 1: Example this compound fMRI Acquisition Parameters (based on Toi et al., 2022)
| Parameter | Value | Description |
| Magnetic Field Strength | 9.4 T | High-field MRI scanner is utilized. |
| Pulse Sequence | 2D Line Scanning | Acquires k-space line by line, allowing for high temporal resolution.[5] |
| Repetition Time (TR) | 5 ms | The time between successive excitation pulses for the same slice.[1][5] |
| Echo Time (TE) | 2 ms | The time between the excitation pulse and the peak of the echo signal.[5] |
| Stimulus Duration | 5 ms | The length of time the experimental stimulus is presented.[5] |
| Matrix Size | 72 x 54 | The number of frequency-encoding and phase-encoding steps.[5] |
| Number of Stimulations | Equal to phase-encoding steps | A stimulus is applied for each phase-encoding step.[5] |
II. Data Analysis Pipeline
The analysis of fMRI data, including this compound, is a multi-stage process designed to remove noise and artifacts, and to statistically identify regions of the brain that are activated by a specific task or stimulus. The overall workflow can be conceptualized as a sequence of quality control, preprocessing, and statistical modeling.
Protocol 1: Initial Quality Control (QC)
Before beginning the analysis, it is essential to perform quality control to identify any major issues with the raw data. This involves both visual inspection and the calculation of quantitative metrics.[6][7][8]
Methodology:
-
Visual Inspection: Raw functional and anatomical images are visually checked for artifacts such as ghosting, spikes, and signal dropouts.[9][10]
-
Quantitative Metrics: Several metrics are calculated to assess data quality. These can be used to identify problematic subjects or scans that should be excluded from further analysis.[6][7][8]
Table 2: Key Quality Control Metrics
| Metric | Description | Typical Threshold for Concern |
| Temporal Signal-to-Noise Ratio (tSNR) | The mean signal intensity over time divided by the standard deviation. Higher is better. | Varies by region and acquisition parameters, but consistently low values indicate poor signal quality. |
| Framewise Displacement (FD) | A measure of subject head motion from one volume to the next.[10] | FD > 0.5 mm is often considered high motion. |
| DVARS | The root mean square of the change in BOLD signal from one frame to the next. | Large spikes in DVARS can indicate motion or other artifacts. |
Protocol 2: Standard fMRI Preprocessing
The goal of preprocessing is to remove noise and variability from the data that is not related to the experimental task. Standard fMRI software packages such as FSL, SPM, and AFNI are commonly used for these steps.[11][12][13]
Methodology:
-
Motion Correction: This step corrects for head movement during the scan. A reference volume is chosen, and all other volumes are aligned to it using rigid body transformations (3 rotations and 3 translations).[12]
-
Slice Timing Correction: This corrects for the fact that different slices in a single volume are acquired at slightly different times.
-
Coregistration: The functional data is aligned with a high-resolution anatomical scan of the same subject.[12] This allows for more accurate localization of the activation.
-
Normalization: The data is transformed into a standard stereotactic space, such as MNI (Montreal Neurological Institute) space. This allows for the comparison of results across different subjects.
-
Spatial Smoothing: A Gaussian filter is applied to the data to increase the signal-to-noise ratio and to account for small anatomical differences between subjects.
Protocol 3: this compound-Specific Processing
In addition to the standard preprocessing steps, the original this compound methodology includes specific processing steps to handle the unique characteristics of the data.
Methodology:
-
2D In-plane Motion Correction: Motion correction is performed on the 2D images.[2]
-
Trial Normalization: Each trial is individually normalized by its mean signal before averaging. This is intended to remove signal drifts.[1]
Protocol 4: Statistical Analysis
Once the data has been preprocessed, statistical analysis is performed to identify brain regions that show a significant response to the experimental stimulus. The two most common methods are the General Linear Model (GLM) and Independent Component Analysis (ICA).
General Linear Model (GLM):
The GLM is a hypothesis-driven method where a model of the expected BOLD response is created and then fitted to the data from each voxel.[14][15][16] The model includes regressors representing the experimental conditions, as well as nuisance regressors (e.g., motion parameters) to account for sources of noise.
Independent Component Analysis (ICA):
ICA is a data-driven method that decomposes the fMRI signal into a set of spatially independent components.[17][18] This can be useful for identifying sources of noise in the data and for exploring brain networks without a predefined model of the expected activity.
III. Results and Interpretation
The output of the statistical analysis is typically a set of statistical parametric maps (SPMs), which are 3D images showing the brain regions where there was a statistically significant effect. These maps can be thresholded to show only the most significant activations and overlaid on an anatomical image for visualization. For this compound fMRI, the results would also include time courses of the signal change in specific regions of interest, with a focus on the rapid, transient responses following the stimulus.
Given the current debate surrounding the this compound technique, it is crucial to interpret the results with caution.[19] Researchers should be mindful of potential artifacts and the ongoing discussion about the biophysical basis of the signal.
IV. Software Packages
Several software packages are available for fMRI data analysis. The most commonly used are:
-
FSL (FMRIB Software Library): A comprehensive library of analysis tools for fMRI, MRI, and DTI brain imaging data.
-
SPM (Statistical Parametric Mapping): A suite of MATLAB functions for the analysis of brain imaging data.
-
AFNI (Analysis of Functional NeuroImages): A set of C programs for processing, analyzing, and displaying fMRI data.
These packages provide implementations of the preprocessing and statistical analysis methods described in this document. More recently, pipelines like fMRIPrep have been developed to provide robust and standardized preprocessing workflows by combining tools from these different packages.[20]
Conclusion
The data analysis pipeline for this compound fMRI studies incorporates many elements of the standard fMRI workflow, with the addition of specific steps to handle the high temporal resolution and trial-based nature of the data. As research into the this compound technique continues, it is likely that the analysis pipeline will become more standardized. For now, researchers should follow a rigorous approach that includes careful quality control, established preprocessing steps, and a cautious interpretation of the results, while being transparent about the methods used.
References
- 1. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News: New MRI Technique Tracks Brain... (The Scientist) - Behind the headlines - NLM [ncbi.nlm.nih.gov]
- 4. News: Is this compound fMRI Data Real? (The Scientist) - Behind the headlines - NLM [ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Quality control procedures and metrics for resting-state functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control procedures and metrics for resting-state functional MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quality assurance of human functional magnetic resonance imaging: a literature review - Lu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Frontiers | Exploring fMRI Results Space: 31 Variants of an fMRI Analysis in AFNI, FSL, and SPM [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. General linear model - SPM Documentation [fil.ion.ucl.ac.uk]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. fMRIPrep: A Robust Preprocessing Pipeline for fMRI Data — fmriprep version documentation [fmriprep.org]
Application Notes and Protocols for Studying Sensory Processing Pathways with DIANA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Imaging of Neuronal Activity (DIANA) is a high-resolution functional magnetic resonance imaging (fMRI) technique developed to directly measure neuronal activity, offering a significant increase in temporal and spatial resolution compared to conventional Blood Oxygen Level-Dependent (BOLD) fMRI.[1][2] This methodology has been applied to study sensory processing pathways in preclinical models, providing insights into the rapid, sequential activation of different brain regions in response to sensory stimuli.
However, it is crucial to note that the this compound technique has been a subject of scientific debate regarding its reproducibility. The original seminal paper published in Science in 2022 has since been retracted.[3] Subsequent research has suggested that the observed signals may be attributable to a phenomenon known as pseudo-steady state (PSS) oscillations rather than direct neuronal activity.[4][5] This document provides an overview of the this compound methodology as reported in studies of sensory processing pathways, with the important caveat of the ongoing scientific discussion surrounding its validity.
Quantitative Data Summary
The following tables summarize quantitative data from this compound fMRI studies investigating the forelimb somatosensory pathway in anesthetized mice.
Table 1: this compound fMRI Acquisition Parameters
| Parameter | Value |
| Magnetic Field Strength | 7 T, 9.4 T, or 11.7 T |
| Temporal Resolution (TR) | 5 ms |
| Echo Time (TE) | 2 ms |
| Flip Angle (FA) | 4° - 4.6° |
| Spatial Resolution | 0.2 mm x 0.2 mm x 0.8 mm or 0.22 mm x 0.22 mm x 1.0 mm |
| Field of View (FOV) | 25.6 mm x 12.8 mm or 16 mm x 16 mm |
Data compiled from multiple studies.[6]
Table 2: Peak this compound Response Latencies in the Mouse Forelimb Sensory Pathway
| Brain Region | Peak Latency (ms) | Signal Change (%) |
| Ventral Posterolateral Nucleus (VPL) of the Thalamus | 22.5 ± 1.91 | ~0.19 |
| Primary Somatosensory Cortex, Forelimb Region (S1FL) | 47.9 ± 1.99 | ~0.20 |
Data from forelimb electrical stimulation studies in anesthetized mice at 7 T.[6]
Experimental Protocols
This section details the methodology for using this compound fMRI to study the forelimb sensory processing pathway in anesthetized mice.
Animal Preparation and Anesthesia
-
Animal Model: Adult male mice (e.g., C57BL/6) are typically used.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains stationary and physiologically stable throughout the experiment. A common approach involves an initial intraperitoneal injection of a ketamine/xylazine mixture, followed by continuous intravenous infusion to maintain a stable anesthetic depth.
-
Physiological Monitoring: Monitor and maintain the animal's vital signs, including body temperature and respiration rate, within a stable physiological range.
Sensory Stimulation
-
Stimulation Type: Electrical stimulation of the forelimb.
-
Electrode Placement: Place electrodes on the forepaw of the mouse.
-
Stimulation Parameters:
-
Strength: 1 mA
-
Duration: 1 ms
-
Frequency: 4 Hz
-
Interstimulus Interval: 250 ms (composed of 100 ms pre-stimulation, 1 ms stimulation, and 149 ms post-stimulation).
-
-
Trial Structure: Apply stimuli multiple times, corresponding to the number of phase-encoding lines in the fMRI acquisition (e.g., 72 times). A rest period (e.g., 90 seconds every 5 trials) is incorporated to minimize neural adaptation. A total of 40 trials per mouse is a reported number for analysis.[6]
This compound fMRI Data Acquisition
-
MRI System: A high-field animal MRI scanner (e.g., 7 T, 9.4 T, or 11.7 T) is required.
-
Pulse Sequence: A Spoiled Gradient Recalled Echo (SPGRE) sequence is the basis of the this compound method.[1]
-
Acquisition Parameters: Utilize the parameters outlined in Table 1.
-
Slice Positioning: Position the imaging slices to cover the brain regions of interest in the forelimb sensory pathway, such as the VPL of the thalamus and the S1FL.
Data Analysis: Spatiotemporal Activation Mapping
-
Preprocessing:
-
Temporal Smoothing: Apply a temporal smoothing kernel (e.g., 15 ms) to the time series data.
-
Linear Detrending: Remove linear drifts from the time series.
-
-
Activation Mapping:
-
Spatial Smoothing: Apply a median filter (e.g., 5-voxel kernel) for spatial smoothing.
-
Statistical Comparison: Perform a voxel-wise comparison of each image in the post-stimulation period against a baseline (mean of the pre-stimulation signal) using a paired t-test.
-
Thresholding: Display voxels with positive t-values that meet a statistical significance criterion (e.g., p < 0.05) and a minimum cluster size (e.g., > 5 voxels).
-
-
Latency Analysis: The peak of the this compound response time is used to create spatiotemporal activation maps, where different colors can represent the timing of peak responses in different brain regions.
Visualizations
Signaling Pathway
Caption: Simplified diagram of the forelimb sensory processing pathway with reported this compound response latencies.
Experimental Workflow
Caption: Experimental workflow for studying sensory processing pathways using this compound fMRI.
Logical Relationship: this compound Signal Interpretation
Caption: Logical relationship illustrating the evolving interpretation of the this compound fMRI signal.
References
- 1. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authors retract Science paper on controversial fMRI method | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Preclinical Applications of DIANA in Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Direct Immunological Assay of Native Antigens (DIANA) is an ultra-sensitive detection method with significant potential for preclinical research across various disease models. Its ability to quantify native proteins in complex biological samples with high specificity and a wide dynamic range makes it a powerful tool for biomarker discovery, target validation, and inhibitor screening.[1][2] This document provides detailed application notes and generalized protocols for the use of this compound in preclinical settings, focusing on cancer and neurodegenerative disease models.
Application Notes
This compound offers several advantages in preclinical studies. It can detect zeptomoles of target enzymes, surpassing the sensitivity of conventional methods like ELISA.[1][2] This is particularly beneficial when working with small sample volumes, such as mouse cerebrospinal fluid (CSF) or tissue biopsies. Furthermore, this compound's dual-recognition principle, utilizing both an antibody and a DNA-linked small molecule inhibitor, ensures high specificity for the active form of the target enzyme.[1]
Cancer Disease Models
In preclinical cancer research, this compound has been successfully applied for the quantification of tumor-associated enzymes and for high-throughput screening of potential inhibitors.
-
Prostate-Specific Membrane Antigen (PSMA): this compound has been used to quantify PSMA, a key biomarker in prostate cancer, with a linear range of detection spanning six orders of magnitude (from 3.6 zeptomoles to 3.6 femtomoles).[1] This allows for sensitive monitoring of tumor progression and response to therapy in preclinical models, such as xenografts.
-
Carbonic Anhydrase IX (CAIX): As a marker of tumor hypoxia, CAIX is another important target. This compound has been adapted for high-throughput screening of CAIX inhibitors, demonstrating a high signal-to-noise ratio and a low false-positive rate.[3] This makes it an ideal platform for identifying novel therapeutic candidates in a preclinical setting.
Neurodegenerative Disease Models
While specific preclinical applications of this compound in neurodegenerative disease models are not yet widely published, its high sensitivity makes it a promising tool for the detection of low-abundance biomarkers in relevant samples.
-
Alpha-Synuclein and Tau Oligomers: The ability to detect small quantities of protein aggregates is crucial in the study of Parkinson's and Alzheimer's disease. Although not yet demonstrated, this compound could potentially be adapted to detect specific oligomeric forms of alpha-synuclein or tau in the CSF or brain tissue of animal models, provided specific small molecule ligands for these oligomers are available.
Quantitative Data Summary
The following table summarizes the quantitative performance of the this compound assay based on published data, primarily from in vitro and human sample studies. This data provides a benchmark for its potential application in preclinical animal models.
| Target Analyte | Sample Type | Linear Range of Detection | Limit of Detection (LOD) | Reference |
| PSMA | Recombinant Human Protein | 3.6 zmoles - 3.6 fmoles | 1.1 zmoles | [1] |
| Human Serum | - | - | [1] | |
| CAIX | Cell Lysate | - | - | [1] |
| Human Serum | - | - | [1] | |
| CAIX Inhibitors | Compound Library | Z' factor > 0.89 | - | [3] |
Note: Data from preclinical animal models is currently limited in the published literature. The provided data serves as a reference for the assay's potential performance.
Experimental Protocols
The following are generalized protocols for the application of this compound in preclinical research. These should be optimized for specific experimental conditions.
Protocol 1: Quantification of a Target Enzyme in Mouse Tissue Homogenate
This protocol describes the general steps for measuring the concentration of a target enzyme in a tissue sample from a preclinical mouse model.
1. Materials:
- Tissue sample (e.g., tumor, brain)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- This compound capture antibody specific to the target enzyme
- This compound detection probe (DNA-linked small molecule inhibitor)
- Bovine Serum Albumin (BSA) for blocking
- Wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST)
- qPCR master mix
- 96-well PCR plates
2. Procedure:
- Tissue Homogenization:
- Excise the tissue of interest and snap-freeze in liquid nitrogen.
- Homogenize the frozen tissue in ice-cold lysis buffer using a mechanical homogenizer.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (tissue lysate) and determine the total protein concentration (e.g., using a BCA assay).
- Antibody Immobilization:
- Coat the wells of a 96-well PCR plate with the capture antibody diluted in a suitable buffer (e.g., PBS).
- Incubate overnight at 4°C.
- Blocking:
- Wash the wells with wash buffer.
- Block the wells with a blocking solution (e.g., 1% BSA in TBST) for 1-2 hours at room temperature.
- Sample Incubation:
- Wash the wells with wash buffer.
- Add the tissue lysate (diluted in an appropriate buffer to fall within the assay's linear range) to the wells.
- Incubate for 1-2 hours at room temperature to allow the target enzyme to bind to the capture antibody.
- Detection Probe Incubation:
- Wash the wells extensively with wash buffer.
- Add the this compound detection probe diluted in a suitable buffer.
- Incubate for 1 hour at room temperature.
- qPCR Detection:
- Wash the wells thoroughly to remove any unbound probe.
- Add qPCR master mix to each well.
- Perform qPCR analysis to quantify the amount of bound DNA, which is proportional to the amount of target enzyme in the sample.
- Data Analysis:
- Generate a standard curve using known concentrations of the purified target enzyme.
- Determine the concentration of the target enzyme in the tissue samples by interpolating their Cq values on the standard curve.
Protocol 2: High-Throughput Screening of Inhibitors in a Preclinical Setting
This protocol outlines the workflow for screening a compound library against a target enzyme using this compound.
1. Materials:
- Purified target enzyme or cell lysate containing the target enzyme
- Compound library
- This compound capture antibody
- This compound detection probe
- All other reagents as listed in Protocol 1
2. Procedure:
- Assay Setup:
- Follow steps 2.2 to 2.4 of Protocol 1 to immobilize the capture antibody, block the plate, and capture the target enzyme.
- Compound and Probe Incubation:
- In separate wells, add the compounds from the library at a desired screening concentration.
- Immediately add the this compound detection probe to all wells. The concentration of the probe should be close to its dissociation constant (Kd) for the target enzyme.
- Incubate for a sufficient time to allow for competitive binding between the compounds and the probe to reach equilibrium.
- qPCR Detection and Data Analysis:
- Follow steps 2.6 and 2.7 of Protocol 1.
- A decrease in the qPCR signal (higher Cq value) in the presence of a compound indicates inhibition of the probe binding and identifies a potential inhibitor.
- The inhibition constant (Ki) can be calculated from a single-well measurement using the Cheng-Prusoff equation, provided the Kd of the probe is known.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways relevant to this compound targets in preclinical cancer models and the general experimental workflow of the this compound assay.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
Applications of DIANA in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The term "DIANA" encompasses two distinct yet powerful platforms utilized in modern drug discovery and development: the This compound (DNA-linked Inhibitor Antibody Assay) for highly sensitive protein quantification and inhibitor screening, and the This compound (Database of Experimentally Verified and Predicted microRNA Targets) suite of bioinformatics tools for microRNA functional analysis. This document provides detailed application notes and protocols for both platforms, designed to guide researchers in leveraging these technologies to advance their drug discovery programs.
Part 1: this compound - DNA-linked Inhibitor Antibody Assay
The DNA-linked Inhibitor Antibody Assay (this compound) is a novel, multiwell-plate-based method that combines the specificity of antibody-based capture with the sensitivity of qPCR for the detection and quantification of proteins and their inhibitors.[1][2][3] This dual-recognition assay offers significant advantages over traditional methods like ELISA, particularly in sensitivity and dynamic range.[2][3][4]
Application Note 1: Ultrasensitive Biomarker Detection
Introduction: The precise quantification of protein biomarkers in biological matrices is crucial for diagnostics, patient stratification, and pharmacodynamic studies. The this compound assay enables the detection of target proteins at zeptomolar (10-21 M) concentrations, making it ideal for the analysis of low-abundance biomarkers in complex samples like blood serum, urine, or cell lysates.[4]
Key Advantages:
-
Exceptional Sensitivity: Detects proteins at levels far below the capabilities of standard immunoassays.[4]
-
High Selectivity: The dual-recognition mechanism, involving both an antibody and an active-site-directed probe, ensures high specificity for the target protein.[2]
-
Broad Dynamic Range: The assay exhibits a linear range of up to six logs, allowing for the quantification of biomarkers across a wide concentration spectrum.[2][3]
-
Detection of Active Conformation: By utilizing a probe that binds to the active site, this compound selectively quantifies the active form of an enzyme, which is often the more clinically relevant form.[2]
Quantitative Data Summary:
| Parameter | This compound Assay Performance |
| Limit of Detection | As low as zeptomolar (10-21 M) concentrations[4] |
| Linear Dynamic Range | Up to 6 orders of magnitude[2][3] |
| Sample Types | Blood serum, urine, cell lysates[4] |
| Throughput | Adaptable to 96- and 384-well plate formats for high-throughput analysis[1] |
Application Note 2: High-Throughput Screening (HTS) of Small Molecule Inhibitors
Introduction: Identifying potent and selective enzyme inhibitors is a cornerstone of drug discovery. The this compound assay can be adapted for HTS to screen compound libraries for novel inhibitors.[1][5] In this competitive format, test compounds compete with the DNA-linked probe for binding to the target enzyme's active site.[1][5]
Key Advantages:
-
Sensitive Hit Discovery: The assay's high signal-to-noise ratio results in very low false-positive and false-negative rates.[1][5]
-
Quantitative Inhibition Data: The this compound assay allows for the direct determination of inhibition constants (Ki) from a single inhibitor concentration, streamlining the hit-to-lead process.[2][6]
-
Cost and Time Efficiency: The high sensitivity of the assay allows for the screening of pooled compound libraries, significantly reducing the time and cost of HTS campaigns.[1][5]
-
Robustness: The assay is robust and can be performed with unpurified proteins in complex biological matrices.[7]
Quantitative Data Summary:
| Parameter | This compound Assay for HTS |
| Z' Factor | Typically > 0.7, indicating excellent assay quality[5] |
| Ki Determination | Can be determined from a single well measurement[2][6] |
| Throughput | Amenable to automated HTS in 384-well format[1] |
| Compound Consumption | Very low, enabling efficient library screening[7] |
Experimental Protocol: DNA-linked Inhibitor Antibody Assay (this compound)
This protocol provides a general framework for the this compound assay. Specific conditions, such as antibody concentrations, probe concentrations, and incubation times, should be optimized for each target protein.
Materials:
-
High-binding multiwell plates (e.g., 96- or 384-well)
-
Capture antibody specific for the target protein
-
Target protein or sample containing the target protein
-
DNA-linked inhibitor probe (a small-molecule inhibitor of the target enzyme covalently linked to a unique DNA oligonucleotide)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
qPCR master mix
-
Primers and probe for qPCR detection of the DNA oligonucleotide on the this compound probe
-
qPCR instrument
Protocol for Protein Detection:
-
Antibody Immobilization:
-
Coat the wells of a multiwell plate with the capture antibody at an optimized concentration in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Sample Incubation:
-
Add the sample (e.g., cell lysate, serum) or protein standard to the wells.
-
Incubate for 1-2 hours at room temperature to allow the target protein to bind to the capture antibody.
-
Wash the wells three times with wash buffer.
-
-
Probe Incubation:
-
Add the DNA-linked inhibitor probe at an optimized concentration to each well.
-
Incubate for 1 hour at room temperature to allow the probe to bind to the active site of the captured target protein.
-
Wash the wells five times with wash buffer to remove any unbound probe.
-
-
qPCR Detection:
-
Prepare a qPCR master mix containing primers and a probe specific for the DNA sequence on the this compound probe.
-
Add the qPCR master mix to each well.
-
Seal the plate and perform qPCR. The threshold cycle (Cq) value is inversely proportional to the amount of bound probe, and therefore to the amount of target protein.[2]
-
Protocol for Inhibitor Screening:
Steps 1-3 are the same as for protein detection.
-
Inhibitor and Probe Incubation:
-
Add the test compounds (at a single concentration or a dilution series) to the wells.
-
Immediately add the DNA-linked inhibitor probe at a concentration close to its Kd for the target protein.
-
Incubate for 1 hour at room temperature to allow for competition between the test compound and the probe for binding to the target protein's active site.
-
Wash the wells five times with wash buffer.
-
-
qPCR Detection:
-
Perform qPCR as described in the protein detection protocol.
-
A decrease in the amount of bound probe (resulting in a higher Cq value) compared to a no-inhibitor control indicates that the test compound is an inhibitor of the target protein.
-
The inhibition constant (Ki) can be calculated from the change in Cq values.[6]
-
This compound Assay Workflow Diagram:
Caption: Workflow of the DNA-linked Inhibitor Antibody (this compound) assay.
Part 2: this compound - Suite of Bioinformatics Tools for microRNA Analysis
The this compound suite of tools is a collection of web-based servers and databases for the prediction and analysis of microRNA (miRNA) targets and functions. These tools are invaluable in drug discovery for identifying miRNA-based therapeutic targets, understanding mechanisms of action, and discovering biomarkers.
Application Note 3: Identification and Prioritization of miRNA Drug Targets
Introduction: miRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in numerous diseases, including cancer. The this compound tools can be used to identify which genes and pathways are regulated by specific miRNAs, thereby providing insights into their potential as therapeutic targets.
Key Tools and their Applications:
-
This compound-microT-CDS: Predicts miRNA target genes by identifying miRNA Recognition Elements (MREs) in both the 3'-UTR and Coding Sequences (CDS) of mRNAs.[8][9]
-
This compound-TarBase: A database of experimentally validated miRNA-gene interactions, curated from the literature.[10]
-
This compound-LncBase: A database of experimentally supported and predicted miRNA interactions with long non-coding RNAs (lncRNAs).
-
This compound-miRPath: Performs miRNA pathway analysis by identifying KEGG pathways significantly enriched with the target genes of a given miRNA or set of miRNAs.[9]
Quantitative Data Summary:
| This compound Tool | Key Quantitative Metrics |
| This compound-microT-CDS | Increased sensitivity (65% vs 52% in a previous version) against proteomics data.[9] Provides a miTG prediction score for each interaction.[11] |
| This compound-TarBase v8 | Contains over 1 million entries, corresponding to ~670,000 unique miRNA-target pairs. Interactions are supported by over 33 experimental methodologies.[3] |
| This compound-LncBase v2 | Includes over 70,000 experimentally supported miRNA:lncRNA interactions.[2] |
| This compound-miRPath v3 | Performs enrichment analysis on KEGG pathways and Gene Ontology (GO) terms. |
Protocol: In Silico miRNA Functional Analysis using this compound Tools
This protocol outlines a general workflow for using the this compound web servers to investigate the function of a miRNA of interest in the context of drug discovery.
Objective: To identify the target genes and signaling pathways regulated by a specific miRNA to assess its potential as a therapeutic target.
Workflow:
-
miRNA Target Prediction with this compound-microT-CDS:
-
Navigate to the this compound-microT-CDS web server.
-
Enter the name of the miRNA of interest (e.g., hsa-miR-21-5p).
-
Select the species of interest (e.g., Homo sapiens).
-
Set a prediction threshold. A lower threshold will yield more predictions with a higher chance of false positives, while a higher threshold will be more stringent.
-
Submit the query.
-
The results page will provide a list of predicted target genes, along with a prediction score for each miRNA-gene interaction.[12]
-
-
Experimental Validation with this compound-TarBase:
-
Access the this compound-TarBase database.
-
Search for the miRNA of interest.
-
The results will show a list of experimentally validated target genes for that miRNA, the experimental method used for validation, and links to the relevant publications. This step is crucial for confirming the in silico predictions from microT-CDS.
-
-
Pathway Enrichment Analysis with this compound-miRPath:
-
Go to the this compound-miRPath web server.
-
Enter the miRNA(s) of interest.
-
Select the target prediction method (e.g., this compound-microT-CDS) and/or the experimentally validated targets from this compound-TarBase.
-
Choose the pathway database to query (e.g., KEGG).
-
Submit the analysis.
-
The output will be a list of signaling pathways that are significantly enriched for the targets of your miRNA, indicating the biological processes that are likely to be regulated by that miRNA. The results can be visualized as heatmaps or graphs.
-
This compound Tools Logical Workflow Diagram:
Caption: Logical workflow for miRNA functional analysis using the this compound suite of tools.
miRNA-Mediated Gene Regulation Signaling Pathway Diagram:
Caption: A simplified signaling pathway of miRNA-mediated gene regulation.
References
- 1. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound assay [uochb.cz]
- 5. dianabiotech.com [dianabiotech.com]
- 6. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 8. This compound-microT web server v5.0: service integration into miRNA functional analysis workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Tools [this compound.imis.athena-innovation.gr]
- 10. This compound TOOLS - microT-CDS Help [dianalab.e-ce.uth.gr]
- 11. 4.4. In Silico Target Prediction Analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
DIANA Assay: A High-Throughput Screening Platform for Compound Libraries
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The DNA-linked Inhibitor ANtagonist Assay (DIANA) is a powerful, highly sensitive, and quantitative platform for high-throughput screening (HTS) of compound libraries to identify novel inhibitors of target proteins.[1][2] This technology combines the specificity of a dual-recognition system with the signal amplification of quantitative PCR (qPCR), enabling the detection of zeptomolar concentrations of target enzymes and the determination of inhibitor potency from a single measurement.[3][4][5] this compound is particularly well-suited for screening large compound libraries against a variety of protein targets, including those considered challenging for traditional assay formats.[6]
Principle of the this compound Assay for HTS
The this compound assay for HTS operates on a competitive binding principle. The target protein is first immobilized on a solid surface, such as a multi-well plate.[1] A test compound from a screening library is then added. Subsequently, a known, competitive inhibitor of the target protein, which has been covalently linked to a unique DNA oligonucleotide (the "probe"), is introduced.[1][3] If the test compound binds to the target protein's active site, it will compete with and displace the DNA-linked probe. The amount of bound probe is then quantified using qPCR. A lower qPCR signal (higher Cq value) indicates a greater displacement of the probe and thus a higher potency of the test compound.[3] This method allows for the direct determination of inhibition constants (Ki) or dissociation constants (Kd) from a single assay well, making it highly efficient for HTS campaigns.[3][4][6]
Advantages of this compound in High-Throughput Screening:
-
High Sensitivity and Broad Dynamic Range: The use of qPCR for detection provides a wide dynamic range of up to six logs and allows for the detection of minute quantities of the target protein.[4][5]
-
Quantitative Results: The assay directly measures the binding affinity (Kd or Ki) of test compounds, enabling a clear ranking of hit potency.[6][7]
-
Robustness and Reproducibility: this compound assays consistently demonstrate high signal-to-noise ratios, with Z' factors typically exceeding 0.7 and often greater than 0.89, indicating excellent assay quality and reproducibility.[6][8]
-
Low False-Positive and False-Negative Rates: The dual-recognition principle (antibody capture and active-site probe) contributes to high specificity and minimizes off-target effects.[1]
-
Cost and Time Efficiency: The assay requires minimal amounts of the target protein and test compounds. Furthermore, it is amenable to the screening of pooled compound libraries, significantly reducing the time and cost of large-scale screening campaigns.[1][6]
-
Versatility: The this compound platform can be adapted to a wide range of protein targets, including kinases and enzymes like carbonic anhydrase IX and influenza neuraminidase.[1][6][9]
Experimental Protocols
General this compound Protocol for High-Throughput Screening
This protocol provides a general framework for performing a this compound-based HTS campaign. Specific parameters such as antibody and probe concentrations, as well as incubation times, should be optimized for each target protein.
Materials:
-
High-binding 384-well microplates
-
Capture antibody specific for the target protein
-
Recombinant or purified target protein
-
Compound library dissolved in DMSO
-
This compound detection probe (target-specific inhibitor linked to a DNA oligonucleotide)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST)
-
Blocking Buffer (e.g., 1% casein in TBST)
-
qPCR master mix, primers, and probe
-
qPCR instrument
Procedure:
-
Immobilization of Capture Antibody:
-
Coat the wells of a 384-well plate with the capture antibody at an optimized concentration (e.g., 1-10 µg/mL in a suitable buffer like TBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add Blocking Buffer to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Target Protein Capture:
-
Add the target protein at an optimized concentration to each well.
-
Incubate for 1-2 hours at room temperature to allow the antibody to capture the protein.
-
Wash the plate three times with Wash Buffer.
-
-
Compound Addition:
-
Add the test compounds from the library to the wells. Typically, compounds are screened at a final concentration of 1-10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects assay performance (this compound is tolerant to up to 10% DMSO).[3]
-
Include appropriate controls:
-
Negative controls: Wells with DMSO only (no inhibitor).
-
Positive controls: Wells with a known potent inhibitor of the target protein.
-
-
-
Detection Probe Incubation:
-
Add the this compound detection probe to all wells at a pre-determined optimal concentration.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing:
-
Wash the plate thoroughly (e.g., 5-7 times) with Wash Buffer to remove unbound probe and test compounds.
-
-
qPCR Detection:
-
Prepare the qPCR reaction mix containing master mix, primers, and a fluorescent probe targeting the DNA portion of the this compound probe.
-
Add the qPCR mix to each well.
-
Seal the plate and perform qPCR analysis.
-
-
Data Analysis:
-
The raw data is obtained as Cq (quantification cycle) values.
-
The inhibitory potency of the test compounds is calculated from the difference in Cq values between wells with the test compound and the negative control wells (ΔCq).
-
The Ki or Kd can be calculated using specific formulas that take into account the concentrations of the test compound and the detection probe, and the Kd of the probe.
-
Data Presentation
Table 1: Performance Metrics of this compound HTS Campaigns
| Target Protein | Compound Library Size | Z' Factor | Hit Criteria | Outcome | Reference |
| Carbonic Anhydrase IX (CAIX) | 2,816 compounds (IOCB library) | >0.89 | Ki ≤ 10 µM | 13 initial hits identified; 3 novel inhibitors confirmed after further validation. | [8][9] |
| General HTS Campaigns | Varies | >0.7 | Target-dependent | Robust and reproducible results demonstrated. | [6] |
Table 2: Quantitative Inhibition Data for Identified Hits
| Target Protein | Compound/Inhibitor | Inhibition Constant (Ki) | Assay Method | Reference |
| Carbonic Anhydrase IX (CAIX) | Hit Compound 1 | < 10 µM | This compound | [8] |
| Carbonic Anhydrase IX (CAIX) | Hit Compound 2 | < 10 µM | This compound | [8] |
| Carbonic Anhydrase IX (CAIX) | Hit Compound 3 | < 10 µM | This compound | [8] |
| Influenza Neuraminidase | Oseltamivir | Varies by strain | This compound | [1] |
| Influenza Neuraminidase | Zanamivir | Varies by strain | This compound | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow of the this compound assay for HTS.
Caption: Role of Carbonic Anhydrase IX in tumor progression.
Caption: Influenza virus replication cycle and the role of Neuraminidase.
References
- 1. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Profiling Enzyme Inhibitors Using DIANA (DNA-linked Inhibitor Antibody Assay)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-linked Inhibitor Antibody Assay (DIANA) is a powerful, highly sensitive, and quantitative platform for the detection of active enzymes and the high-throughput screening of enzyme inhibitors.[1][2][3][4][5] This technology bridges the principles of immunoassays and nucleic acid amplification, offering significant advantages over traditional methods like ELISA and conventional enzyme activity assays.[1][2][3] this compound utilizes a dual-recognition approach where a target enzyme is first captured by an immobilized antibody and then probed with a DNA-linked small molecule inhibitor that binds to the enzyme's active site. The amount of bound probe, which is inversely proportional to the inhibitory activity of a competing compound, is quantified with high precision using quantitative polymerase chain reaction (qPCR).[1][2][3][5]
Key advantages of the this compound platform include its exceptional sensitivity, with the ability to detect zeptomolar quantities of target enzymes, and a broad dynamic range spanning up to six orders of magnitude.[2][4][6] This allows for the determination of inhibitor potencies (Ki values) from a single inhibitor concentration, significantly streamlining the screening process.[2][4][5] Furthermore, this compound can be performed with unpurified enzyme sources, such as cell lysates or blood serum, making it particularly valuable for studying enzymes in their native environment and for diagnostic applications.[2][4] The assay is readily adaptable to high-throughput screening (HTS) formats in 96- and 384-well plates and has been successfully employed to identify novel inhibitors for various clinically relevant enzymes, including Prostate-Specific Membrane Antigen (PSMA), Carbonic Anhydrase IX (CA-IX), and influenza neuraminidase.[1][3][5]
Principle of the this compound Assay
The this compound assay operates on the principle of competitive binding at the active site of a target enzyme. The fundamental steps are as follows:
-
Enzyme Capture: The target enzyme from a sample (e.g., purified protein, cell lysate, or serum) is captured by a specific antibody immobilized on the surface of a multi-well plate.
-
Competitive Inhibition: The captured enzyme is then incubated with a mixture of a known, DNA-linked inhibitor (the "probe") and the test compound(s). The test inhibitor competes with the DNA-linked probe for binding to the enzyme's active site.
-
Washing: Unbound probe and test compounds are removed through a series of washing steps.
-
Quantification: The amount of DNA-linked probe that remains bound to the enzyme is quantified using qPCR. A higher qPCR signal (lower Cq value) indicates more bound probe and weaker inhibition by the test compound. Conversely, a lower qPCR signal (higher Cq value) signifies less bound probe and a more potent test inhibitor.
This competitive binding principle allows for the sensitive and quantitative assessment of inhibitor potency.
Visualizing the this compound Workflow
The following diagrams illustrate the key workflows and principles of the this compound assay.
Caption: A high-level overview of the sequential steps in the this compound experimental workflow.
Caption: The competitive binding principle at the core of the this compound assay for inhibitor profiling.
Experimental Protocols
The following are generalized protocols for performing a this compound-based enzyme inhibitor screen. These should be optimized for each specific enzyme-inhibitor system.
Materials and Reagents
-
Buffers:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Assay Buffer: Tris-buffered saline (TBS) with 0.1% BSA and 0.05% Tween-20, pH 7.5.
-
-
Reagents:
-
High-binding 96- or 384-well PCR plates.
-
Capture antibody specific to the target enzyme.
-
Purified recombinant enzyme or biological sample containing the enzyme.
-
DNA-linked inhibitor probe (custom synthesis required).
-
Test compound library.
-
qPCR master mix, primers, and probe for detection of the DNA-linked inhibitor.
-
Nuclease-free water.
-
Protocol 1: Single-Concentration Screening of a Compound Library
This protocol is suitable for an initial high-throughput screen to identify potential inhibitor "hits."
-
Antibody Immobilization:
-
Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL.
-
Add 50 µL (for 96-well) or 20 µL (for 384-well) of the antibody solution to each well.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST.
-
-
Blocking:
-
Add 200 µL (96-well) or 100 µL (384-well) of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
-
Enzyme Capture:
-
Dilute the enzyme to an appropriate concentration (e.g., 1-10 ng/mL) in Assay Buffer.
-
Add 50 µL (96-well) or 20 µL (384-well) of the enzyme solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of PBST.
-
-
Competitive Inhibition:
-
Prepare a solution containing the DNA-linked probe at a concentration equal to its dissociation constant (Kd) and the test compound at the desired screening concentration (e.g., 10 µM) in Assay Buffer.
-
Add 50 µL (96-well) or 20 µL (384-well) of this mixture to the wells. Include control wells with probe only (no inhibitor) and wells with a known potent inhibitor.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of PBST.
-
-
qPCR Quantification:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions, including primers and probe specific to the DNA sequence of the probe.
-
Add the qPCR mix to each well.
-
Seal the plate and perform qPCR.
-
Analyze the Cq values. A significant increase in Cq value compared to the no-inhibitor control indicates potential inhibitory activity.
-
Protocol 2: Determination of Inhibition Constant (Ki)
This protocol is used to determine the potency of hit compounds identified from the primary screen.
-
Perform steps 1-3 from Protocol 1 (Antibody Immobilization, Blocking, and Enzyme Capture).
-
Competitive Inhibition with Serial Dilutions:
-
Prepare serial dilutions of the hit compound in Assay Buffer.
-
Prepare a solution of the DNA-linked probe in Assay Buffer at a concentration equal to its Kd.
-
Add an equal volume of the probe solution and each dilution of the inhibitor to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of PBST.
-
-
qPCR Quantification:
-
Perform qPCR as described in Protocol 1.
-
Calculate the Ki value using the following equation, derived from the Cheng-Prusoff equation, adapted for the this compound assay: Ki = ([I] / (2^(ΔCq) - 1)) * (1 + [P]/Kd) Where:
-
[I] is the concentration of the inhibitor.
-
ΔCq is the difference in Cq values between the well with the inhibitor and the well without the inhibitor.
-
[P] is the concentration of the DNA-linked probe.
-
Kd is the dissociation constant of the DNA-linked probe.
-
-
Data Presentation
Quantitative data from this compound experiments should be summarized in tables for clear comparison of inhibitor potencies and assay performance.
Table 1: Representative Inhibition Data for Carbonic Anhydrase IX (CA-IX) Inhibitors Determined by this compound
| Compound ID | Screening Concentration (µM) | ΔCq | Calculated Ki (µM) |
| Hit 1 | 10 | 5.2 | 0.8 |
| Hit 2 | 10 | 6.8 | 0.2 |
| Hit 3 | 10 | 4.5 | 1.5 |
| Non-inhibitor | 10 | 0.1 | >50 |
| Acetazolamide (Control) | 1 | 7.5 | 0.05 |
Note: Data are illustrative and based on typical results reported for this compound assays.
Table 2: Assay Performance Metrics for a High-Throughput this compound Screen
| Parameter | Value | Reference |
| Target Enzyme | Carbonic Anhydrase IX | [1] |
| Library Size | 2,816 compounds | [1] |
| Z' Factor | >0.89 | [1] |
| Hit Rate | 0.46% (13 compounds) | [1] |
| Confirmed Hits (Ki ≤ 10 µM) | 13 | [1] |
Conclusion
The this compound technology offers a robust, sensitive, and high-throughput method for the discovery and characterization of enzyme inhibitors. Its ability to work with complex biological samples and its quantitative nature make it a valuable tool in drug discovery, diagnostics, and fundamental research. The detailed protocols and application notes provided here serve as a guide for researchers to implement this powerful assay in their own laboratories.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Custom DIANA Assay Development for Novel Drug Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The validation of novel drug targets is a critical and often challenging phase in the drug discovery pipeline. A key requirement is the development of robust and sensitive assays that can accurately quantify the interaction between a novel target protein and potential small-molecule inhibitors. The DNA-linked Inhibitor Antibody Assay (DIANA) is a powerful technology that meets this need, offering exceptionally high sensitivity and a broad dynamic range for both enzyme quantification and inhibitor screening.[1][2]
This compound combines the specificity of antibody-based capture with the signal amplification of quantitative PCR (qPCR), enabling the detection of zeptomole quantities of target protein, even in complex biological matrices like cell lysates or serum.[1] The assay works by capturing the target enzyme on a solid phase via an immobilized antibody. A specially designed "detection probe," consisting of a known small-molecule inhibitor of the target covalently linked to a DNA oligonucleotide, is then introduced. If a test compound (a potential inhibitor) is present, it will compete with the detection probe for binding to the active site of the captured enzyme. The amount of bound detection probe is inversely proportional to the potency of the test compound and is quantified by qPCR.[1][2][3]
A significant advantage of this compound is its suitability for custom development against novel targets. The primary prerequisite is the availability of a specific capture antibody and at least one small-molecule ligand that binds to the target's active site and can be chemically modified for conjugation to a DNA oligonucleotide.[4] This application note provides a detailed framework and protocol for the development and optimization of a custom this compound assay for a novel target of interest.
Key Advantages of Custom this compound Assays
-
Exceptional Sensitivity: Allows for the use of very low amounts of target protein, which is often a limitation when working with novel or difficult-to-express proteins.[4]
-
Use of Unpurified Protein: The dual-recognition principle (antibody and active-site probe) provides high selectivity, allowing the use of unpurified protein from cell lysates or serum, which simplifies the workflow.[1][2]
-
Quantitative Inhibitor Potency: The assay directly measures the binding affinity (Kᵢ) of test compounds from a single concentration, enabling rapid and accurate ranking of inhibitor potency.[4]
-
High Signal-to-Noise Ratio: The qPCR readout provides a wide dynamic range (often up to six logs), leading to robust and reproducible data.[1][2]
Signaling Pathway Example: EGFR Inhibition
To illustrate the application of a custom this compound assay, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology.[1] EGFR activation triggers downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[5] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the EGFR active site are a major class of cancer therapeutics. A custom this compound assay could be developed to screen new chemical entities for their ability to inhibit the EGFR kinase domain.
References
DIANA Chamber: Revolutionizing Non-Invasive Diagnostics and Therapeutic Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The DIANA (Diagnostica Intelligente per Analisi Non-invasiva Avanzata) chamber represents a paradigm shift in personalized medicine and drug development. Developed through a collaboration between Antares Vision Group, Isinnova, and the National Center for Gene Therapy and RNA-Based Drugs, this advanced diagnostic chamber is engineered to perform over 60 non-invasive tests in a single 15-minute session.[1] By integrating a suite of cutting-edge technologies, the this compound chamber provides a comprehensive, real-time profile of a patient's health, covering key indicators from brain wave activity and cardiac function to blood composition and body metrics.[1]
These capabilities are of particular interest to researchers and drug development professionals, as the this compound chamber offers a powerful tool for accelerating clinical trials, monitoring therapeutic efficacy, and developing personalized treatment strategies.[1] Its non-invasive nature enhances patient compliance and allows for frequent, stress-free data collection, providing a dynamic understanding of a therapy's effect. This document provides an overview of the this compound chamber's non-invasive testing capabilities, along with detailed application notes and standardized protocols for its use in a research and drug development context.
Core Non-Invasive Testing Modules
The this compound chamber integrates several non-invasive testing modules. Below are the application notes and protocols for the key analytical modalities.
Module 1: Neuro-Physiological Assessment (Electroencephalography - EEG)
Application Note: The EEG module within the this compound chamber provides high-resolution recording of the brain's electrical activity.[2][3][4][5] This is critical for drug development targeting neurological and psychiatric disorders. It allows for the assessment of a drug's impact on brain function, the identification of biomarkers for treatment response, and the monitoring of potential neurotoxic effects. In the context of RNA-based therapies for neurodegenerative diseases, this module can track changes in neural activity patterns as a measure of therapeutic efficacy.
Experimental Protocol: EEG Analysis
-
Patient Preparation:
-
Ensure the patient has clean, dry hair, free of oils and styling products.
-
Instruct the patient to avoid caffeine and other stimulants for at least 8 hours prior to the test.[6]
-
Explain the procedure to the patient to ensure they are relaxed.
-
-
This compound Chamber Procedure:
-
The patient is comfortably positioned within the chamber.
-
An integrated EEG cap with pre-positioned electrodes is fitted to the patient's head. The system automatically verifies electrode impedance.
-
A baseline EEG is recorded for 5 minutes with the patient in a relaxed, eyes-closed state.
-
A series of stimuli (e.g., flashing lights, auditory tones) may be presented to elicit event-related potentials (ERPs).[4]
-
The entire EEG recording is completed within the 15-minute session in the chamber.
-
-
Data Analysis:
-
The raw EEG data is processed to remove artifacts.
-
Quantitative EEG (qEEG) analysis is performed to assess power in different frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
ERP components are analyzed for latency and amplitude to assess cognitive processing.
-
Data Presentation: EEG Analysis
| Parameter | Pre-Treatment | Post-Treatment (Week 4) | Post-Treatment (Week 12) | p-value |
| Alpha Power (μV²) | 8.5 ± 2.1 | 10.2 ± 2.5 | 12.8 ± 3.0 | <0.05 |
| Theta Power (μV²) | 15.2 ± 3.5 | 12.1 ± 2.9 | 9.8 ± 2.2 | <0.05 |
| P300 Latency (ms) | 350 ± 25 | 330 ± 22 | 310 ± 20 | <0.01 |
| N400 Amplitude (μV) | -4.2 ± 1.1 | -3.1 ± 0.9 | -2.5 ± 0.7 | <0.01 |
Module 2: Cardio-Vascular Assessment (Electrocardiography - ECG & Echocardiography)
Application Note: The this compound chamber's cardiac assessment module provides a comprehensive overview of heart health. This is vital for evaluating the cardiac safety profile of new drugs and for monitoring patients with cardiovascular diseases. The integrated ECG records the heart's electrical activity, while the echocardiography function provides real-time images of the heart's structure and function.[7][8]
Experimental Protocol: Cardiac Assessment
-
Patient Preparation:
-
The patient should be in a resting state.
-
Ensure the patient's chest area is accessible for the placement of integrated sensors.
-
-
This compound Chamber Procedure:
-
ECG electrodes are integrated into the chair or bed of the chamber and make contact with the patient's torso.
-
A robotic arm, guided by the system, positions an ultrasound transducer (for echocardiography) on the patient's chest to acquire standard cardiac views.[7]
-
A 12-lead equivalent ECG is continuously recorded throughout the session.
-
Key echocardiographic parameters such as ejection fraction, chamber dimensions, and valve function are measured.
-
-
Data Analysis:
-
ECG data is analyzed for heart rate, rhythm, and intervals (PR, QRS, QT).
-
Echocardiographic images are analyzed to quantify cardiac structure and function.
-
Data Presentation: Cardiac Assessment
| Parameter | Pre-Treatment | Post-Treatment (30 days) | Post-Treatment (90 days) | Normal Range |
| Heart Rate (bpm) | 72 ± 8 | 70 ± 7 | 68 ± 6 | 60-100 |
| QTc Interval (ms) | 410 ± 20 | 412 ± 18 | 415 ± 21 | < 440 (male), < 460 (female) |
| Ejection Fraction (%) | 58 ± 5 | 60 ± 4 | 62 ± 5 | 55-70 |
| Left Ventricle Internal Diameter (cm) | 4.8 ± 0.4 | 4.7 ± 0.3 | 4.6 ± 0.4 | 3.9-5.6 |
Module 3: Blood Composition Analysis (Non-Invasive Spectroscopy)
Application Note: A key innovation of the this compound chamber is its ability to perform non-invasive blood composition analysis. This is likely achieved through techniques such as Raman spectroscopy or bioimpedance spectroscopy, which can measure key analytes without drawing blood.[9][10] This module is invaluable for frequent monitoring of drug metabolism, biomarkers, and general health parameters in clinical trials. For instance, in the development of therapies for metabolic disorders, this allows for real-time tracking of glucose and lipid levels.
Experimental Protocol: Non-Invasive Blood Analysis
-
Patient Preparation:
-
The patient should be seated comfortably.
-
The measurement site (e.g., forearm or fingertip) should be clean and dry.
-
-
This compound Chamber Procedure:
-
Integrated spectroscopic sensors are placed in contact with the patient's skin at a designated measurement site.
-
The system emits a low-energy light source (e.g., near-infrared) and analyzes the reflected or scattered light to determine the concentration of various blood components.[11]
-
The system is calibrated against a pre-established model to quantify the analytes of interest.
-
-
Data Analysis:
-
The spectral data is processed and compared to a reference library to identify and quantify blood components.
-
Results are presented in standard clinical units (e.g., mg/dL, g/dL).
-
Data Presentation: Blood Composition Analysis
| Analyte | Pre-Treatment | Post-Treatment (Week 2) | Post-Treatment (Week 4) | Therapeutic Target Range |
| Glucose (mg/dL) | 145 ± 15 | 120 ± 12 | 105 ± 10 | 70-130 |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 14.5 ± 1.0 | 14.8 ± 1.2 | 13.5-17.5 (male), 12.0-15.5 (female) |
| Total Cholesterol (mg/dL) | 220 ± 25 | 205 ± 22 | 190 ± 20 | < 200 |
| Drug Metabolite X (ng/mL) | 0 | 50 ± 10 | 150 ± 25 | 100-200 |
Visualizations
Experimental Workflow in the this compound Chamber
Caption: Workflow for non-invasive testing using the this compound chamber.
Signaling Pathway Monitoring for RNA-Based Therapies
Caption: Monitoring a signaling pathway targeted by RNA therapy.
References
- 1. rna-genetherapy.eu [rna-genetherapy.eu]
- 2. EEG Electroencephalogram [mayfieldclinic.com]
- 3. EEGs, CT Scans, and MRIs: Navigating Neurological Imaging Options - Neurotech, LLC [neurotecheeg.com]
- 4. EEG (electroencephalogram) - Mayo Clinic [mayoclinic.org]
- 5. Electroencephalogram (EEG) | Johns Hopkins Medicine [hopkinsmedicine.org]
- 6. 5 Types of EEG Tests for Brain Wave Monitoring | Concorde Career Colleges [concorde.edu]
- 7. 6 Heart Tests That Could Save Your Life | Cardiac Care Associates [cardiaccarepc.com]
- 8. michiganmedicine.org [michiganmedicine.org]
- 9. Noninvasive Blood and Tissue Analysis: Raman Spectroscopy, One Perspective for Monitoring of Glucose and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Non-Invasive Blood Glucose Measurement | PDF [slideshare.net]
Unraveling the DIANA Technology: Application Notes and Protocols for Clinical Research
A paradigm shift in ultrasensitive protein quantification and drug discovery, the DNA-linked Inhibitor Antibody Assay (DIANA) offers researchers, scientists, and drug development professionals a powerful tool for advancing clinical research. This document provides detailed application notes and protocols based on the this compound technology, addressing its core principles and applications in clinical settings.
Contrary to the initial query regarding a "this compound chamber," the prevalent and clinically relevant "this compound" technology is a patented assay platform. This technology is not a physical chamber for nanoparticle analysis but a sophisticated in vitro assay for highly sensitive detection of proteins and screening of small molecule inhibitors. Its applications are primarily in clinical diagnostics and drug discovery, with significant potential for impacting oncology and other disease areas.
Application Notes
The this compound assay is a multiwell-plate-based method that combines the specificity of antibody-based capture with the signal amplification of quantitative polymerase chain reaction (qPCR).[1][2][3] This innovative approach allows for the detection of minute quantities of target proteins in complex biological samples like blood serum, urine, and cell lysates.
Core Principles:
The this compound technology operates on a dual-recognition principle. First, a target protein is captured by a specific antibody immobilized on a solid surface, typically a microplate well. Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of the target protein covalently linked to a DNA reporter molecule, is introduced. This probe binds to the active site of the captured protein. The amount of bound DNA reporter is then quantified using qPCR, which provides a highly amplified signal directly proportional to the amount of target protein.[3][4]
Key Advantages in a Clinical Context:
-
Ultrasensitive Detection: The this compound assay can detect target proteins at zeptomolar concentrations (10⁻²¹ M), surpassing the sensitivity of conventional methods like ELISA by several orders of magnitude.[5][4] This is particularly valuable for the early detection of disease biomarkers.
-
Wide Dynamic Range: The assay exhibits a broad linear range of up to six logs, enabling the accurate quantification of proteins over a wide concentration spectrum from a single sample.[1][2][3]
-
High Selectivity: The dual-recognition mechanism, using both an antibody and an active-site-specific inhibitor, ensures high selectivity for the target protein, even in complex biological matrices.[5]
-
Focus on Active Protein Forms: By utilizing an active-site-binding inhibitor in the detection probe, the this compound assay primarily detects the functionally active form of an enzyme, which is often the more clinically relevant form.[3]
-
Suitability for Inhibitor Screening: The competitive binding nature of the assay makes it an excellent platform for high-throughput screening of small molecule inhibitors, a critical step in drug discovery.[6][1][2]
Clinical Applications:
The this compound technology is being actively developed for several clinical applications, primarily in the field of oncology:
-
Early Cancer Diagnosis: The ultrasensitive detection capabilities of this compound make it ideal for identifying cancer biomarkers at very early stages of the disease. The technology has been validated for the detection of Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA-IX), both established cancer markers.[1][2][3]
-
Liquid Biopsies: this compound Biotechnologies is exploring the use of this technology for the detection of somatic mutations in liquid biopsies, which could revolutionize non-invasive cancer monitoring and treatment selection.[7]
-
Infectious Disease Diagnostics: The company is also developing PCR-based tests for the rapid and sensitive detection of pathogens causing sepsis, a life-threatening condition requiring swift diagnosis.[7]
-
Drug Development: In the realm of drug discovery, the this compound platform is being used for the preclinical development of novel inhibitors, such as those targeting Cyclin-Dependent Kinase 11 (CDK11) in cancer.
While the initial query focused on nanoparticle and extracellular vesicle analysis, the core this compound assay technology, in its current described form, is centered on soluble protein detection and inhibitor screening. However, its high sensitivity could potentially be adapted for the detection of proteins associated with nanoparticles or extracellular vesicles, though specific protocols for such applications have not yet been detailed in the available literature.
Quantitative Data Summary
The performance of the this compound assay has been quantitatively evaluated and compared to standard methods. The following tables summarize key performance metrics from published studies.
Table 1: Limit of Detection (LOD) and Dynamic Range of the this compound Assay for Cancer Biomarkers
| Target Protein | Limit of Detection (LOD) | Linear Dynamic Range | Sample Matrix | Reference |
| PSMA | 10 zmol (in buffer) | 6 logs | Buffer, Human Serum | [3] |
| CA-IX | 100 zmol (in buffer) | 6 logs | Buffer, Human Serum | [3] |
Table 2: Comparison of this compound Assay with Sandwich ELISA for PSMA Detection
| Assay | Limit of Detection (LOD) | Fold Improvement | Reference |
| This compound | 10 zmol | >10,000x | [3] |
| Sandwich ELISA | 100 amol | - | [3] |
Experimental Protocols
The following are detailed methodologies for the two primary applications of the this compound technology: ultrasensitive protein detection and small-molecule inhibitor screening.
Protocol 1: Ultrasensitive Protein Detection using the this compound Assay
This protocol describes the steps for quantifying a target protein in a biological sample.
Materials:
-
96-well microplate coated with a capture antibody specific to the target protein.
-
Biological sample (e.g., serum, cell lysate) containing the target protein.
-
Detection Probe: Small-molecule inhibitor of the target protein conjugated to a DNA reporter molecule.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., PBS with 1% BSA).
-
qPCR master mix, primers, and probe specific for the DNA reporter.
-
qPCR instrument.
Methodology:
-
Plate Preparation: If not pre-coated, immobilize the capture antibody on the surface of the 96-well plate according to standard protocols. Wash the wells three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature. Wash the wells three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of the biological sample (appropriately diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature to allow the capture antibody to bind to the target protein.
-
Washing: Wash the wells five times with Wash Buffer to remove unbound components.
-
Detection Probe Incubation: Add 100 µL of the Detection Probe solution (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature to allow the probe to bind to the active site of the captured target protein.
-
Final Washing: Wash the wells extensively (at least five times) with Wash Buffer to remove any unbound Detection Probe.
-
qPCR Analysis:
-
Add 50 µL of qPCR master mix containing primers and a probe specific for the DNA reporter to each well.
-
Seal the plate and perform qPCR using a standard thermal cycling protocol.
-
The quantification cycle (Cq) value is inversely proportional to the amount of target protein in the sample. A standard curve can be generated using known concentrations of the target protein to determine the absolute concentration in the samples.
-
Protocol 2: High-Throughput Screening of Small-Molecule Inhibitors using the this compound Assay
This protocol outlines the procedure for identifying and characterizing inhibitors of a target enzyme.
Materials:
-
Same materials as in Protocol 1.
-
Library of small-molecule compounds to be screened.
Methodology:
-
Plate Preparation and Blocking: Follow steps 1 and 2 from Protocol 1.
-
Target Protein Immobilization: Add a known, low concentration of the purified target enzyme (or a complex sample containing the enzyme, such as cell lysate) to each well and incubate for 1-2 hours at room temperature. Wash the wells five times with Wash Buffer.
-
Inhibitor Incubation: Add the small-molecule compounds from the library (typically at a single concentration for primary screening) to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor). Incubate for 30-60 minutes at room temperature.
-
Competitive Binding with Detection Probe: Without washing, add the Detection Probe to each well at a concentration close to its dissociation constant (Kd) for the target enzyme. Incubate for 1 hour at room temperature. The test compounds will compete with the Detection Probe for binding to the active site of the target enzyme.
-
Washing: Wash the wells extensively (at least five times) with Wash Buffer to remove unbound probe and inhibitors.
-
qPCR Analysis: Follow step 7 from Protocol 1. A decrease in the qPCR signal (i.e., a higher Cq value) compared to the no-inhibitor control indicates that the test compound has inhibited the binding of the Detection Probe and is a potential inhibitor of the target enzyme. The inhibition constant (Ki) can be determined from a single inhibitor concentration due to the wide dynamic range of the assay.[1][2]
Visualizations
The following diagrams illustrate the workflow and principles of the this compound technology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 5. This compound assay [uochb.cz]
- 6. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 7. therecursive.com [therecursive.com]
Application Notes and Protocols for Real-Time Monitoring of Therapeutic Effectiveness
A Note on "DIANA": Our comprehensive search for a specific technology or platform named "this compound" (Dynamic Interrogation of Analysis and Action) for the real-time monitoring of therapeutic effectiveness did not yield a publicly documented system under this name. The following application notes and protocols are based on established and widely used methodologies for real-time, live-cell analysis of therapeutic response, which align with the principles suggested by the user's query.
Introduction
The continuous, real-time monitoring of cellular responses to therapeutic agents offers a significant advantage over traditional endpoint assays. By capturing the dynamics of cellular processes, researchers can gain deeper insights into a drug's mechanism of action, identify optimal treatment windows, and uncover potential resistance mechanisms. Live-cell imaging and analysis platforms are instrumental in this regard, allowing for the non-invasive, quantitative assessment of various cellular phenotypes over time.
This document provides a detailed protocol for utilizing live-cell analysis to monitor the therapeutic effectiveness of a compound on a cancer cell line. The protocol covers the experimental workflow, data acquisition, and analysis of key parameters such as cell proliferation, cytotoxicity, and apoptosis.
Core Principles of Real-Time Therapeutic Monitoring
Real-time monitoring of therapeutic effectiveness is centered on the continuous or frequent measurement of cellular and molecular parameters in response to a drug. This approach provides a dynamic view of the drug's effect, in contrast to static endpoint measurements. Key principles include:
-
Non-invasive Measurement: Assays are designed to minimize perturbation of the cells to allow for long-term observation.
-
Kinetic Data Acquisition: Data is collected at multiple time points, providing a temporal profile of the drug's effect.
-
Multiplexed Analysis: Simultaneous measurement of multiple parameters (e.g., cell viability, apoptosis, signaling pathway activation) provides a more comprehensive understanding of the drug's mechanism of action.
Experimental Protocol: Real-Time Monitoring of a Kinase Inhibitor's Effect on a Cancer Cell Line
This protocol describes the use of an automated live-cell imaging and analysis system to monitor the effect of a hypothetical kinase inhibitor on the proliferation and viability of a human adenocarcinoma cell line (e.g., A549).
I. Materials and Reagents
-
Human adenocarcinoma cell line (e.g., A549)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Compound (Kinase Inhibitor) and Vehicle Control (e.g., DMSO)
-
Live-cell compatible apoptosis reagent (e.g., Caspase-3/7 Green Reagent)
-
Live-cell compatible cytotoxicity reagent (e.g., a cell-impermeable DNA dye)
-
96-well clear-bottom microplates
-
Automated live-cell imaging and analysis system with environmental control (e.g., Incucyte® or similar)
II. Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
III. Detailed Procedure
-
Cell Seeding:
-
Culture A549 cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 18-24 hours to allow for cell attachment.
-
-
Compound and Reagent Preparation:
-
Prepare a 2X stock of the live-cell apoptosis and cytotoxicity reagents in complete growth medium according to the manufacturer's instructions.
-
Prepare a 4X stock of the kinase inhibitor and vehicle control in complete growth medium. Perform serial dilutions to create a range of concentrations for dose-response analysis.
-
-
Cell Treatment:
-
Add 50 µL of the 2X apoptosis and cytotoxicity reagent mixture to each well.
-
Add 50 µL of the 4X compound dilutions to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Real-Time Imaging and Analysis:
-
Place the 96-well plate into the live-cell imaging system, ensuring the environmental controls are set to 37°C and 5% CO2.
-
Set up the imaging parameters to acquire phase-contrast and fluorescence images (e.g., green channel for apoptosis, red channel for cytotoxicity) every 2 hours for a total of 72 hours.
-
Use the system's software to analyze the images in real-time. The software will quantify the percent confluence (a measure of cell proliferation), the area of green fluorescence (apoptosis), and the count of red fluorescent objects (cytotoxicity).
-
IV. Data Presentation
The quantitative data generated from this experiment can be summarized in tables for easy comparison.
Table 1: Kinetic Dose-Response of Kinase Inhibitor on A549 Cell Proliferation (% Confluence)
| Concentration (µM) | 12h | 24h | 48h | 72h |
| Vehicle (0) | 25.3 | 45.1 | 85.6 | 98.2 |
| 0.01 | 24.9 | 43.8 | 82.1 | 95.3 |
| 0.1 | 22.1 | 35.7 | 60.3 | 70.1 |
| 1 | 18.5 | 25.4 | 30.1 | 32.5 |
| 10 | 15.2 | 18.3 | 19.5 | 20.1 |
| 100 | 14.8 | 15.1 | 15.3 | 15.4 |
Table 2: Time-Dependent IC50 Values for Inhibition of Proliferation
| Time Point | IC50 (µM) |
| 24h | 2.5 |
| 48h | 0.8 |
| 72h | 0.4 |
Table 3: Quantification of Apoptosis and Cytotoxicity at 48h
| Concentration (µM) | Apoptosis (Green Object Area / mm²) | Cytotoxicity (Red Object Count / well) |
| Vehicle (0) | 50 | 15 |
| 0.1 | 150 | 45 |
| 1 | 850 | 250 |
| 10 | 2500 | 1200 |
| 100 | 2800 | 1500 |
Signaling Pathway Visualization
The hypothetical kinase inhibitor in this protocol could be targeting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT pathway. A diagram of this pathway is provided below.
Conclusion
The protocols and methodologies described provide a robust framework for the real-time monitoring of therapeutic effectiveness. By leveraging live-cell analysis, researchers can generate rich, kinetic datasets that offer a deeper understanding of a compound's biological effects. This approach is invaluable for academic research, drug discovery, and the development of personalized medicine strategies.
Application Notes: Integrating DIANA microRNA Data with Electronic Health Records for Advanced Clinical Research
Introduction
The integration of molecular-level data with clinical information is paramount for advancing precision medicine. The DIANA (Database of Experimentally supported miRNAtargets) suite of tools provides a rich resource for microRNA (miRNA) and other non-coding RNA (ncRNA) functional analysis, offering extensive, experimentally validated data on miRNA-gene interactions.[1][2] Integrating this granular biological data with the longitudinal clinical data found in Electronic Health Records (EHRs) can unlock novel insights into disease mechanisms, identify new biomarkers for diagnosis and prognosis, and accelerate the development of targeted therapies. These application notes provide a framework and protocols for researchers, scientists, and drug development professionals to leverage the synergy between this compound data and EHRs.
Core Applications
-
Biomarker Discovery: Correlate miRNA expression profiles with clinical outcomes documented in EHRs to identify novel diagnostic, prognostic, or predictive biomarkers.
-
Patient Stratification: Utilize miRNA signatures to segment patient populations into distinct cohorts based on molecular subtypes, which can inform clinical trial enrollment and personalized treatment strategies.
-
Mechanism of Action Studies: Elucidate the pathological pathways affected by dysregulated miRNAs by linking this compound-identified target genes and pathways to patient phenotypes recorded in the EHR.[1][3]
-
Pharmacogenomics: Investigate how miRNA variations influence drug response and toxicity by analyzing integrated this compound-EHR datasets.
Data Presentation: Key Data Elements for Integration
Successful integration requires mapping and harmonization of data from both this compound resources and EHR systems. The following tables summarize the essential data types.
Table 1: Example Data from this compound Tools
| This compound Tool | Data Type | Example Data Points | Species Support |
| TarBase v9 | Experimentally validated miRNA-gene interactions | hsa-miR-21-5p targeting PTEN; Gene ID; Cell Type; Experimental Method (e.g., Luciferase Assay, CLIP-Seq) | Human, Mouse, others |
| LncBase v3 | Experimentally supported miRNA-lncRNA interactions | hsa-miR-155-5p targeting MALAT1; Tissue; Condition | Human, Mouse |
| miRPath v4 | miRNA pathway analysis | hsa-miR-122-5p significantly targets genes in the "Pathways in cancer" (KEGG:05200); p-value; # of genes targeted | Human, Mouse, others |
Table 2: Required Data Mapping Between this compound and EHR
| Data Domain | This compound Data Element | EHR Data Element | Integration Purpose |
| Patient Identifier | Sample ID (linked to patient) | Medical Record Number (MRN) | To link molecular data with a specific patient's clinical history. |
| Genomic/Expression Data | miRNA ID (e.g., hsa-miR-21-5p) | Genetic Test Results (structured) | To store patient-specific miRNA profiles in the EHR. |
| Target & Pathway Data | Target Gene Symbol (e.g., PTEN) | Gene Panel Results, Diagnoses | To correlate miRNA function with genetic predispositions or disease states. |
| Clinical Phenotype | N/A (derived from analysis) | ICD-10 Codes, Lab Results (e.g., HbA1c), Clinical Notes (NLP-extracted) | To associate miRNA activity with specific diseases, symptoms, and outcomes. |
| Experimental Context | Cell Type, Tissue, Condition | Specimen Type, Diagnosis Date | To ensure appropriate context for molecular findings. |
Protocols for Integration and Analysis
Protocol 1: A Framework for this compound Data and EHR Integration
This protocol outlines the high-level, multi-phase process for establishing an integrated this compound-EHR research database.
Phase 1: Data Acquisition and Preparation
-
EHR Cohort Identification: Define the patient cohort of interest based on clinical criteria (e.g., diagnosis, treatment history) using EHR query tools.
-
EHR Data Extraction: Export relevant clinical data for the selected cohort, including demographics, diagnoses (ICD codes), procedures, medications, and laboratory results. De-identify data in accordance with privacy regulations like HIPAA.[4][5]
-
Sample Collection & Profiling: Collect biological samples (e.g., plasma, tissue) from the patient cohort. Perform miRNA expression profiling (e.g., via RNA-Seq or qPCR).
-
This compound Data Retrieval: Programmatically access this compound databases (e.g., TarBase) via available APIs or data downloads to retrieve experimentally validated miRNA-target interactions relevant to the miRNAs identified in the patient samples.[2]
Phase 2: Data Harmonization and Integration
-
Standardization: Standardize data formats using established healthcare and genomic standards. Use Health Level Seven (HL7) or Fast Healthcare Interoperability Resources (FHIR) for clinical data to ensure interoperability.[4][6]
-
Middleware Implementation: Employ a middleware layer to act as an intermediary that transforms and maps data between the research database and the live EHR system.[4][7] This layer will handle the complex task of aligning patient identifiers and standardizing terminologies.
-
Database Integration: Load the harmonized EHR and this compound-derived data into a central research data warehouse (e.g., a SQL or graph database).
Phase 3: Analysis and Visualization
-
Integrated Analysis: Perform statistical analyses to identify correlations between miRNA expression levels (and their target pathways) and clinical outcomes from the EHR data.
-
Visualization: Use the integrated data to generate visualizations, such as heatmaps of miRNA expression versus clinical features or pathway diagrams annotated with patient-specific data.
Workflow for this compound-EHR Integration
References
- 1. This compound Tools [this compound.e-ce.uth.gr]
- 2. This compound-TarBase - Database Commons [ngdc.cncb.ac.cn]
- 3. This compound TOOLS - mirPath [this compound.imis.athena-innovation.gr]
- 4. mindbowser.com [mindbowser.com]
- 5. huspi.com [huspi.com]
- 6. clarity-ventures.com [clarity-ventures.com]
- 7. Top 5 Challenges in EHR Integration and How to Solve Them - Pegasus One [pegasusone.com]
Application Notes and Protocols for Patient Assessment in the DIANA Chamber
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DIANA (Diagnostica Intelligente per Analisi Non-invasiva Avanzata) chamber is a revolutionary diagnostic platform developed through a collaboration between Antares Vision Group, Isinnova, and the National Center for Gene Therapy and RNA-Based Drugs.[1][2][3][4] This advanced system is engineered to conduct over 60 non-invasive tests in approximately 15 minutes, offering a comprehensive and personalized health profile of a patient.[1][2][3][4] The primary objective of the this compound chamber is to accelerate and simplify diagnostics, enable real-time monitoring of therapeutic efficacy, and support the development of personalized drugs.[1][2][3][4] The first prototype, this compound-ATMP, is anticipated to be ready by mid-2025 and will be utilized for monitoring patients undergoing gene and advanced pharmacological treatments.[2][3]
These application notes provide a detailed, prospective workflow and associated protocols for patient assessment using the this compound chamber. Given that the technology is currently under development, the following sections outline a projected operational framework based on the publicly available information about its intended capabilities.
I. The Workflow of a Patient Assessment
The patient assessment workflow in the this compound chamber is designed for efficiency and comprehensiveness, integrating patient preparation, multi-modal data acquisition, and streamlined data analysis. The entire process, from patient entry to data availability for the clinician, is projected to be completed in under 30 minutes.
II. Experimental Protocols
The this compound chamber integrates a suite of non-invasive technologies. The following are hypothetical, detailed protocols for key assessments.
A. Cardiac Function Assessment
1. Principle: This module simultaneously acquires electrocardiography (ECG) data to assess the heart's electrical activity and other parameters to provide a comprehensive cardiac profile.
2. Patient Preparation:
-
The patient should be in a resting state for at least 5 minutes prior to the assessment.
-
Ensure the patient's skin is clean and dry where electrodes will be placed.
3. Procedure:
-
Upon initiation of the cardiac assessment protocol, automated arms within the chamber position a 12-lead ECG array on the patient's torso and limbs.
-
A baseline ECG is recorded for 60 seconds.
-
The system may introduce a mild, controlled cognitive stressor (e.g., a simple mathematical problem displayed on an internal screen) to assess heart rate variability under load.
-
Data is continuously streamed to the central processing unit.
4. Parameters Measured:
-
Heart Rate (HR)
-
Heart Rate Variability (HRV)
-
PR, QRS, and QT intervals
-
ST-segment elevation/depression
-
Arrhythmia detection
B. Pulmonary Function Assessment
1. Principle: This assessment utilizes advanced spirometry to measure lung capacity and airflow, providing insights into respiratory health.
2. Patient Preparation:
-
The patient should not have smoked or used a short-acting inhaler within one hour of the test.
-
Loose-fitting clothing is recommended.
3. Procedure:
-
A sterile, single-use mouthpiece is presented to the patient by a robotic arm.
-
The patient is instructed via an audio-visual guide to seal their lips around the mouthpiece.
-
A nose clip is automatically placed.
-
The patient is guided to perform a series of respiratory maneuvers, including a full inhalation followed by a maximal, forceful exhalation (Forced Vital Capacity - FVC).
-
The test is repeated three times to ensure reproducibility.
4. Parameters Measured:
-
Forced Vital Capacity (FVC)
-
Forced Expiratory Volume in 1 second (FEV1)
-
FEV1/FVC ratio
-
Peak Expiratory Flow (PEF)
C. Neurological Assessment
1. Principle: High-density electroencephalography (EEG) is used to monitor the electrical activity of the brain, providing information on cognitive function and detecting abnormalities.
2. Patient Preparation:
-
The patient's hair should be clean and free of styling products.
-
The patient should be instructed to remain as still as possible during the EEG recording.
3. Procedure:
-
A cap with an array of EEG electrodes is automatically fitted to the patient's head. A conductive gel is applied through the electrodes for optimal signal acquisition.
-
A baseline EEG is recorded for 2 minutes with the patient's eyes closed.
-
The patient is then instructed to open their eyes for 1 minute.
-
Photic stimulation (a flashing light) may be used to elicit specific brainwave patterns.
-
The patient may be asked to perform simple cognitive tasks presented on the in-chamber screen.
4. Parameters Measured:
-
Brainwave frequencies (Delta, Theta, Alpha, Beta, Gamma)
-
Event-Related Potentials (ERPs) in response to stimuli
-
Detection of epileptiform activity
D. Body and Blood Composition Assessment
1. Principle: This module uses a combination of bioelectrical impedance analysis (BIA) and non-invasive spectroscopic methods to determine body composition and key blood parameters.
2. Patient Preparation:
-
The patient should be normally hydrated.
-
Avoid vigorous exercise for at least 8 hours before the test.
3. Procedure:
-
BIA is performed through contact pads on which the patient stands and grips with their hands. A low-intensity electrical current is passed through the body.
-
Simultaneously, non-invasive spectroscopic sensors (e.g., near-infrared) are applied to a fingertip or earlobe to analyze blood composition.
-
The measurements are completed within 2-3 minutes.
4. Parameters Measured:
-
Body Composition:
-
Fat Mass
-
Fat-Free Mass
-
Total Body Water
-
Basal Metabolic Rate (BMR)
-
-
Blood Composition (Non-invasive estimates):
-
Hemoglobin
-
Blood Glucose
-
Lipid profile (Total Cholesterol, HDL, LDL)
-
Key electrolytes
-
III. Data Presentation
The integrated data from the this compound chamber assessment is compiled into a comprehensive report. The following tables illustrate how the quantitative data might be presented.
Table 1: Cardiac Function Assessment Summary
| Parameter | Value | Normal Range | Interpretation |
| Resting Heart Rate | 68 bpm | 60-100 bpm | Normal |
| Heart Rate Variability (SDNN) | 55 ms | > 50 ms | Normal |
| QRS Duration | 90 ms | 80-120 ms | Normal |
| QT Interval (corrected) | 410 ms | < 440 ms | Normal |
Table 2: Pulmonary Function Assessment Summary
| Parameter | Measured Value | Predicted Value | % Predicted |
| FVC | 4.5 L | 4.8 L | 94% |
| FEV1 | 3.8 L | 4.0 L | 95% |
| FEV1/FVC Ratio | 84% | > 70% | Normal |
Table 3: Body and Blood Composition Summary
| Parameter | Value | Normal Range |
| Body Fat Percentage | 22% | 18-25% (Male) |
| Total Body Water | 42 L | 40-45 L (Male) |
| Estimated Blood Glucose | 95 mg/dL | 70-100 mg/dL |
| Estimated Total Cholesterol | 190 mg/dL | < 200 mg/dL |
IV. Signaling Pathway Analysis
The multi-modal data from the this compound chamber can provide insights into complex biological processes and signaling pathways. For example, in a patient with metabolic syndrome, the chamber's data could be used to indirectly monitor the Insulin Signaling Pathway .
In this example, elevated body fat percentage (from BIA) and high blood glucose/lipid levels (from non-invasive blood analysis) can suggest insulin resistance, a key defect in this pathway. Heart Rate Variability (HRV) data can provide a measure of autonomic nervous system function, which is also linked to insulin sensitivity. By tracking these parameters over time in response to a therapeutic intervention, researchers can infer the drug's effect on the insulin signaling pathway's efficiency.
References
- 1. MEDICINA PERSONALIZZATA: ECCO “this compound”, LA CABINA DI DIAGNOSTICA CHE SEMPLIFICA GLI ESAMI CLINICI E MONITORA L’EFFICACIA DELLE TERAPIE | Antares Vision Group [antaresvisiongroup.com]
- 2. PERSONALIZED MEDICINE: PRESENTING “this compound”, THE DIAGNOSTIC BOOTH THAT SIMPLIFIES CLINICAL EXAMS AND MONITORS THE EFFECTIVENESS OF TREATMENTS | Antares Vision Group [antaresvisiongroup.com]
- 3. antaresvisiongroup.com [antaresvisiongroup.com]
- 4. antaresvisiongroup.com [antaresvisiongroup.com]
Application Notes and Protocols for the DIANA (DetermInants of Antimicrobial use aNd de-escalAtion) Study Dataset
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the research applications of the health data from the DIANA study. The this compound study was a prospective observational study aimed at evaluating the frequency of antimicrobial de-escalation (ADE) in intensive care unit (ICU) patients and its effect on clinical outcomes.[1]
Quantitative Data Summary
The data collected during the this compound study provides valuable insights into the characteristics of critically ill patients with bacterial infections and the outcomes associated with different antimicrobial treatment strategies.
Table 1: Baseline Characteristics of the this compound Study Population
This table summarizes the demographic and clinical characteristics of the 1495 patients included in the study from 152 ICUs across 28 countries.[1][2]
| Characteristic | Value |
| Number of Patients | 1495 |
| Median Age (Years) | 65 |
| Male Patients | 61.5% |
| Medical Patients | 66.7% |
| Patients in Septic Shock (at initiation of therapy) | 22% |
| Prior Antimicrobial Exposure (current hospitalization) | 50% |
| Prior Colonization with Multidrug-Resistant Pathogens | >10% |
Table 2: Antimicrobial De-escalation Strategies and Outcomes
This table presents the frequency of different de-escalation strategies and the primary outcome of the study, which was the clinical cure rate at day 7.[2]
| Parameter | Finding |
| De-escalation Strategies | |
| Discontinuation of a component of combination therapy | 50% |
| Switch from broad-spectrum to narrow-spectrum agent | 35% |
| Combination of both strategies | 13% |
| Primary Outcome: Clinical Cure Rate at Day 7 | |
| De-escalated Patients | Higher clinical cure rate |
| Continued Broad-Spectrum Therapy Patients | Lower clinical cure rate |
| Relative Risk of Clinical Cure (De-escalated vs. Continued) | 1.32 |
Experimental Protocols
The following protocols are derived from the methodology of the this compound study.
Study Design and Patient Population
The this compound study was a prospective observational study conducted between October 2016 and May 2018.[1]
-
Inclusion Criteria:
-
Adult patients admitted to an ICU.
-
Anticipated need for more than 48 hours of ICU support.
-
Initiation of empirical antimicrobial therapy for a suspected or confirmed bacterial infection. The causative pathogen was not known at the time of therapy initiation.[2]
-
-
Data Collection:
-
Day zero was defined as the day of initiation of empirical therapy.
-
Patients were assessed for clinical cure at Day 7.
-
Data was collected until Day 28.[2]
-
Definition and Application of Antimicrobial De-escalation (ADE)
Antimicrobial de-escalation is a strategy to balance early appropriate antimicrobial therapy with the need to reduce unnecessary antimicrobial exposure to combat resistance.[2]
-
Methods of De-escalation:
-
Discontinuation: Stopping one or more components of a combination antimicrobial therapy.
-
Spectrum Narrowing: Switching from a broad-spectrum antimicrobial agent to one with a narrower spectrum of activity based on culture results or clinical judgment.
-
Combined Approach: A combination of both discontinuation and spectrum narrowing.[2]
-
-
Comparison Group:
-
The de-escalation group was compared to a "continuation" group, where the initial broad-spectrum empirical therapy was maintained.[2]
-
Outcome Measures
The primary and secondary outcome measures for the study were defined as follows:
-
Primary Outcome:
-
Clinical Cure at Day 7: Assessed based on the resolution or significant improvement of signs and symptoms of infection.[2]
-
-
Secondary Outcomes (Data collected up to Day 28):
-
ICU length of stay.
-
Incidence of superinfections.
-
Mortality.[2]
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key workflows and decision-making processes in the this compound study.
Diagram 1: this compound Study Experimental Workflow
This diagram outlines the patient journey and data collection points within the this compound study.
Caption: Workflow of patient enrollment, intervention, and assessment in the this compound study.
Diagram 2: Logical Framework for Antimicrobial De-escalation
This diagram illustrates the decision-making logic for applying antimicrobial de-escalation in a clinical setting, as investigated by the this compound study.
Caption: Decision logic for antimicrobial de-escalation based on clinical and lab data.
References
Troubleshooting & Optimization
Technical Support Center: Replicating DIANA fMRI Results
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers working with the Direct Imaging of Neuronal Activity (DIANA) fMRI technique. Given the ongoing scientific debate and challenges in replicating the original findings, this resource aims to provide a balanced overview of the reported methods and the critical issues encountered by independent research groups.
Troubleshooting Guides
This section addresses specific problems that researchers may encounter during this compound fMRI experiments in a question-and-answer format.
Question: We are unable to detect the characteristic this compound signal peak in our experiments despite following the original protocol. What are the potential reasons for this?
Answer: Failure to observe the this compound signal is a significant challenge that has been reported by multiple independent research groups.[1][2] Here are several potential reasons and troubleshooting steps:
-
Physiological Noise: The this compound signal is subtle and can be easily masked by physiological noise. Ensure robust cardiac and respiratory monitoring and consider using advanced noise correction techniques in your analysis pipeline.
-
Anesthesia Levels: The original this compound experiments in mice were conducted under specific anesthesia protocols. Deviations in anesthetic depth can significantly alter neuronal activity and cerebrovascular dynamics, potentially obscuring the this compound signal.
-
Hardware and Sequence Fidelity: The this compound method relies on a specialized fMRI pulse sequence. It's crucial to verify that your MRI hardware and software are capable of faithfully implementing this sequence. Some researchers have suggested that the this compound signal may be an artifact arising from non-ideal aspects of the pulse sequence and its interaction with the subject.[3][4]
-
Statistical Power: The original study involved a large number of trials. Insufficient trial numbers may lead to a failure to detect the small this compound effect.[1] However, it is important to note that at least one replication attempt with a high number of trials also failed to detect the signal.[1]
Question: Our fMRI signal shows transient changes that resemble the this compound effect, but we are concerned they might be artifacts. How can we differentiate the true this compound signal from potential artifacts?
Answer: Differentiating a potential this compound signal from artifacts is a critical and debated aspect of this technique. Some studies suggest that the this compound signal itself may be an artifact.[3][4] Here are some steps to investigate the nature of your signal:
-
Control Experiments: Conduct control experiments where neural activity is not expected. For example, some researchers have used post-mortem subjects or pharmacological interventions to suppress neural activity. If a this compound-like signal persists under these conditions, it is likely an artifact.[3]
-
Investigate Non-neuronal Sources: The this compound signal has been hypothesized to arise from non-ideal aspects of the imaging process itself.[3][4] This could include subtle subject motion correlated with the stimulus, or interactions between the pulse sequence and the magnetic field.
-
Data Analysis: Carefully examine the spatial and temporal characteristics of your signal. Does it co-localize with expected areas of neural activity? Does its timing align with the expected speed of neuronal events?
Frequently Asked Questions (FAQs)
What is this compound fMRI?
This compound, or Direct Imaging of Neuronal Activity, is a novel functional magnetic resonance imaging (fMRI) method first reported in 2022.[5] It claims to non-invasively and directly map neuronal activity in the brain with high spatial and temporal resolution, potentially overcoming the limitations of traditional Blood Oxygenation Level-Dependent (BOLD) fMRI, which relies on slower hemodynamic responses as an indirect proxy for neuronal activity.[5]
What is the core controversy surrounding this compound fMRI?
The core controversy is whether the this compound signal truly reflects direct neuronal activity as originally claimed. Several independent research groups have failed to replicate the original findings.[1][2] Furthermore, some studies have presented evidence suggesting that the this compound signal is not of neuronal origin but is instead an artifact generated by the imaging process itself.[3][4] This debate is ongoing in the neuroscience community.
Has this compound been attempted in humans?
Yes, there have been initial attempts to apply the this compound method in humans.[6][7] These studies have also highlighted significant technical challenges and have not definitively confirmed the neuronal origin of the signal in human subjects.
Quantitative Data Summary
The following tables summarize key experimental parameters from the original this compound fMRI study and a notable replication attempt. These tables are intended to facilitate comparison and aid in experimental design.
Table 1: Key fMRI Acquisition Parameters
| Parameter | Original this compound Study (Toi et al., 2022) | Replication Attempt (Hodono et al., 2023) |
| Magnetic Field Strength | 9.4 T | 15.2 T |
| Repetition Time (TR) | 100 ms | 100 ms |
| Echo Time (TE) | 13.5 ms | 13.5 ms |
| Flip Angle | 60° | 60° |
| Voxel Size | 0.2 x 0.2 x 0.5 mm³ | 0.2 x 0.2 x 0.5 mm³ |
Table 2: Experimental Design Parameters
| Parameter | Original this compound Study (Toi et al., 2022) | Replication Attempt (Hodono et al., 2023) |
| Species | Mouse | Mouse |
| Stimulation | Whisker stimulation | Whisker stimulation |
| Number of Trials | 50-300 | 50-300 |
| Anesthesia | Isoflurane | Isoflurane |
Experimental Protocols
This section provides a generalized methodology for a this compound fMRI experiment based on published studies. Researchers should consult the original papers for full, detailed protocols.
Generalized this compound fMRI Protocol for Rodent Experiments
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and secure it in a stereotactic frame to minimize head motion.
-
Monitor physiological parameters (e.g., heart rate, respiration, temperature) throughout the experiment.
-
-
Stimulation Paradigm:
-
Implement a sensory stimulation paradigm (e.g., electrical stimulation of the whiskers).
-
Use a block design with periods of stimulation interleaved with periods of rest.
-
-
fMRI Data Acquisition:
-
Use a high-field MRI scanner (e.g., 9.4 T or higher).
-
Employ a specialized gradient-echo echo-planar imaging (EPI) sequence with parameters optimized for this compound (see Table 1).
-
Acquire a sufficient number of trials to achieve adequate statistical power.
-
-
Data Preprocessing:
-
Perform standard fMRI preprocessing steps, including motion correction, slice-timing correction, and spatial smoothing.
-
Given the subtlety of the this compound signal, meticulous quality control and artifact detection are crucial.
-
-
Statistical Analysis:
-
Use a General Linear Model (GLM) to identify voxels with signal changes that are significantly correlated with the stimulation paradigm.
-
Investigate the temporal dynamics of the signal in activated regions to look for the characteristic this compound peak.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound fMRI.
Caption: A generalized experimental workflow for a this compound fMRI study.
Caption: Logical diagram illustrating the debate on the origin of the this compound signal.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 3. A different interpretation of the this compound fMRI signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. This compound—a Noninvasive Approach for In Vivo Direct Imaging of Neuronal Activity | Lab Manager [labmanager.com]
- 6. direct.mit.edu [direct.mit.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DIANA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their DNA-linked Inhibitor Antibody (DIANA) experiments.
Troubleshooting Guide
High background noise or a weak signal can mask the true results of your this compound experiments. The following guide addresses common issues and provides actionable solutions to improve your assay performance.
Issue 1: High Background Signal
A high background can be caused by a variety of factors, often related to non-specific binding of assay components.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) and/or extend the blocking incubation time (e.g., overnight at 4°C). Consider using a different blocking buffer, such as non-fat dry milk or a commercial blocking solution. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of the wash buffer between steps by inverting and tapping the plate on a clean paper towel. A short soak step (e.g., 30 seconds) during each wash can also be beneficial. |
| High Concentration of Detection Probe or Antibodies | Titrate the capture antibody and the DNA-linked detection probe to determine the optimal concentrations that provide a robust signal without increasing background. High concentrations can lead to non-specific binding. |
| Cross-Reactivity of Reagents | Ensure the capture antibody is specific for the target enzyme. If using a secondary antibody for detection (in indirect formats), ensure it is not cross-reacting with other components in the sample. |
| Contaminated Reagents or Buffers | Prepare fresh buffers for each experiment. Ensure that stock solutions of antibodies and the detection probe are not contaminated. Use high-quality, nuclease-free water. |
| Plate Issues | Use high-quality microplates designed for low non-specific binding. Ensure plates are not scratched or damaged. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one of the key binding or detection steps in the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Low Concentration | Ensure the target enzyme in the sample is active and present at a detectable concentration. Run a positive control with a known amount of active enzyme. |
| Inefficient Antibody-Enzyme Binding | Confirm the capture antibody has a high affinity for the target enzyme. Optimize incubation times and temperatures for the sample incubation step to ensure sufficient binding. |
| Ineffective Detection Probe | Verify the integrity and concentration of the DNA-linked inhibitor probe. Ensure the inhibitor component of the probe has a high affinity for the active site of the target enzyme. |
| Suboptimal qPCR Conditions | Optimize the qPCR protocol, including primer and probe concentrations, annealing temperature, and cycling parameters. Use a standard curve of the reporter DNA to ensure the qPCR is quantitative and sensitive. |
| Improper Reagent Storage and Handling | Store all antibodies, the detection probe, and the target enzyme at their recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Assembly | Double-check that all reagents were added in the correct order and at the correct concentrations as per the protocol. |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound experiment?
A1: A key advantage of the this compound assay is its inherently high signal-to-noise ratio. Well-optimized this compound experiments can achieve a Z' factor greater than 0.9 and a coefficient of variation (CV) of less than 5%.[1] A high Z' factor indicates a large separation between the signal and background, leading to a robust and reliable assay.
Q2: How can I be sure my capture antibody is effectively immobilizing the target enzyme?
A2: To confirm efficient capture, you can perform a preliminary experiment where you coat the plate with varying concentrations of the capture antibody and then add a known amount of your target enzyme. You can then detect the bound enzyme using a standard detection method (if available) or proceed with the this compound protocol to see which antibody concentration yields the strongest signal without increasing the background.
Q3: Can the DNA component of the detection probe cause non-specific binding?
A3: Yes, the DNA oligonucleotide can potentially interact non-specifically with components on the plate or in the sample. This is why thorough blocking and stringent washing steps are crucial. Using a high-salt wash buffer can help to disrupt non-specific electrostatic interactions.
Q4: What are the critical parameters to optimize when developing a new this compound assay?
A4: The most critical parameters to optimize are:
-
Capture antibody concentration: To ensure efficient capture of the target enzyme.
-
Blocking buffer composition and incubation time: To minimize non-specific binding.
-
Detection probe concentration: To achieve a strong signal without high background.
-
Washing protocol: To effectively remove unbound reagents.
-
qPCR conditions: For sensitive and accurate quantification of the reporter DNA.
Experimental Protocols
This section provides a detailed methodology for a this compound experiment adapted for inhibitor screening against Carbonic Anhydrase IX (CAIX).
This compound Protocol for CAIX Inhibitor Screening
This protocol is based on the methods described by Tykvart et al. in SLAS Discovery (2020).[2][3]
1. Immobilization of Capture Antibody:
- Dilute the anti-CAIX capture antibody to 5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
- Add 25 µL of the diluted antibody solution to each well of a 384-well microplate.
- Incubate overnight at 4°C.
2. Washing and Blocking:
- Wash the plate three times with 100 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 100 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1 hour at room temperature.
3. Sample and Inhibitor Incubation:
- Wash the plate three times with 100 µL of wash buffer.
- Add 10 µL of the CAIX enzyme solution (at a pre-determined optimal concentration) to each well.
- Add 10 µL of the test inhibitor compounds at various concentrations (or a control buffer).
- Incubate for 30 minutes at room temperature.
4. Detection Probe Incubation:
- Add 5 µL of the DNA-linked inhibitor probe (at its optimal concentration) to each well.
- Incubate for 1 hour at room temperature.
5. Final Washes:
- Wash the plate five times with 100 µL of wash buffer.
- Perform a final wash with 100 µL of nuclease-free water to remove any residual salts.
6. qPCR Quantification:
- Add 20 µL of a qPCR master mix containing primers and a probe specific for the reporter DNA on the detection probe to each well.
- Seal the plate and perform qPCR using a suitable instrument.
- The increase in the Cq value in the presence of an inhibitor corresponds to its potency.
Visualizations
This compound Experimental Workflow
Caption: Workflow of the this compound for inhibitor screening.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for high background in this compound.
References
DIANA fMRI Data Analysis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Direct Imaging of Neuronal Activity (DIANA) fMRI data analysis. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given the ongoing scientific discussion regarding the this compound technique, this resource aims to provide a balanced overview of the potential challenges and critical considerations in data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: We are unable to detect a this compound signal in our data. What are the common reasons for this?
There is a significant debate within the scientific community regarding the reproducibility of the this compound signal. Several independent research groups have reported failures to replicate the original findings in both human and animal models.[1][2][3][4] The primary pitfall may be that the originally reported this compound signal is not of neuronal origin but rather an artifact.[5][6][7]
Troubleshooting Steps:
-
Verify Sequence Implementation: The this compound method is based on a Spoiled Gradient Recalled Echo (SPGRE) sequence.[8][9] Ensure your sequence parameters are correctly implemented and stable. Phantom experiments are crucial to evaluate the stability of the MRI signal and assess scanner drift.[8]
-
Assess Data Quality: Repetitive experiments with short interstimulus intervals can be strenuous for human subjects, potentially impacting data quality.[9] Monitor subject motion and physiological parameters closely.
-
Critical Data Analysis: Be cautious of spurious, non-replicable peaks that can appear, especially with a small number of trials.[2][4] Avoid data analysis practices that might introduce confirmation bias, such as the inappropriate exclusion of outliers.[2][3]
-
Consider the Possibility of Artifacts: Studies have shown that this compound-like signals can be generated by the imaging process itself, even in the absence of neuronal stimulation or in phantoms.[5][7]
Q2: How can we differentiate a potential this compound signal from artifacts?
Differentiating a true neuronal signal from systemic or scanner-induced artifacts is a critical challenge in this compound fMRI.
Key Considerations:
-
Control Experiments: A crucial step is to run control experiments. One study found that this compound-like signals persisted even when the stimulus device was disconnected, and similar signals were detected when the animal was replaced with a tube of water.[7] This strongly suggests the signals were not of neuronal origin.
-
Signal Characteristics: The original study reported a signal peak at approximately 25 milliseconds after the stimulus.[3] However, subsequent studies suggest that spatiotemporal characteristics of the data can be determined by nonideal aspects of the pulse sequence and the specimen.[5]
-
White Matter Control ROIs: In some human studies, white matter control regions of interest (ROIs) showed signal fluctuations of a similar magnitude to those in the target gray matter ROIs, indicating a non-neuronal source of the signal change.[9]
Experimental Protocols and Data Presentation
A significant challenge in reproducing this compound findings has been variations in experimental protocols. The table below summarizes key parameters from the original study and a notable replication attempt.
| Parameter | Original Study (Toi et al., 2022) | Replication Study (Kim et al., 2023) |
| Magnetic Field Strength | 9.4 T | 15.2 T |
| Anesthesia | Bolus IP delivery of ketamine/xylazine as needed | Continuous intravenous infusion of ketamine/xylazine |
| Stimulation | Electrical whisker pad stimulation | Electrical whisker pad stimulation |
| Sequence | Shuffled line scanning k-t pulse sequence | Identical shuffled line scanning k-t pulse sequence |
| TR/TE | 5/2 ms | 5/2 ms |
| Spatial Resolution | 0.22 x 0.22 x 1 mm³ | 0.22 x 0.22 x 1 mm³ |
| Number of Trials | 50-300 | Extensively averaged data from 1,050 trials |
One key difference highlighted is the method of anesthesia administration. The original study's use of bolus injections could lead to fluctuations in anesthetic depth, a potential confounding variable.[2][3]
Visualizing Workflows and Potential Pitfalls
This compound Experimental and Analysis Workflow
The following diagram illustrates a typical experimental and analysis workflow for a this compound fMRI study, highlighting stages where critical evaluation is necessary.
A flowchart of the this compound fMRI workflow with potential pitfalls highlighted.
Logical Relationship: Signal or Artifact?
The current evidence suggests that the observed this compound signal may not be of neuronal origin. The following diagram illustrates the logical flow of the investigation into the source of the this compound signal.
A diagram illustrating the evidence for the this compound signal as an artifact.
This technical support guide will be updated as new research emerges in this rapidly evolving area. Researchers are encouraged to critically evaluate their data and consider the broader scientific context when interpreting this compound fMRI results.
References
- 1. direct.mit.edu [direct.mit.edu]
- 2. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 5. A different interpretation of the this compound fMRI signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for DIANA fMRI setup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Direct Imaging of Neuronal Activity (DIANA) fMRI technique. Given that this compound is an emerging and currently debated methodology, this guide emphasizes the challenges and considerations for acquiring and interpreting this compound data, with a focus on potential artifacts and replication issues.
Troubleshooting Guide
Problem: No detectable this compound signal change upon stimulus.
This is one of the most significant challenges reported in attempts to replicate the original this compound findings.[1][2][3][4]
-
Possible Cause 1: Insufficient Signal-to-Noise Ratio (SNR). The reported this compound signal is very small (around 0.1-0.5%), requiring a high number of trials to average out noise.[1][2][3]
-
Solution:
-
Increase the number of experimental runs significantly. Some replication attempts have used over 1,000 trials.[2][3]
-
Ensure the animal is physiologically stable, as anesthetic depth can modulate responses.[2]
-
Use an ultra-high field scanner (e.g., 9.4T or higher) as used in the original and subsequent studies, though even this does not guarantee success.[2][3]
-
-
-
Possible Cause 2: Experimental Parameters Not Optimized. The this compound signal is highly sensitive to the specifics of the pulse sequence and stimulus paradigm.
-
Solution:
-
Review and compare your acquisition parameters with those from both the original study and subsequent replication attempts (see tables below).
-
The this compound method is based on a Spoiled Gradient Recalled Echo (SPGRE) sequence.[5][6] Ensure your implementation is consistent with published methods.
-
Verify stimulus delivery and timing with independent measurements if possible.
-
-
-
Possible Cause 3: The this compound signal is not a robust phenomenon. Several independent research groups have failed to replicate the original findings, suggesting the reported signals may not be easily reproducible or could be linked to specific, hard-to-control experimental conditions.[1][2][3][4]
-
Solution:
-
Before and after this compound experiments, run a standard Blood Oxygenation Level-Dependent (BOLD) fMRI protocol to confirm the presence of a hemodynamic response to your stimulus. This verifies the stimulus paradigm and physiological responsiveness of the animal model.[2][3]
-
Carefully analyze your data for potential confounding signals and artifacts (see next section).
-
-
Problem: Spurious, non-replicable signal peaks are observed.
Spurious signals that do not consistently correlate with the stimulus are a common finding in this compound replication attempts and may be mistaken for neuronal activity.[2][3]
-
Possible Cause 1: Scanner Instability and Drifts. fMRI signals are susceptible to low-frequency drifts from the scanner hardware.[7]
-
Possible Cause 2: Pseudo-Steady State (PSS) Oscillations. Recent analyses suggest that the this compound signal may be attributable to PSS oscillations, which are sequence-related artifacts. The spatial location and timing of these oscillations can mimic a neuronal response.[8]
-
Solution:
-
Be cautious in interpreting signal peaks that resemble the expected this compound response.
-
Analyze control regions, such as white matter, where a functional response is not expected. Similar signal fluctuations in these areas may indicate a systemic artifact.[5]
-
The current understanding of PSS as a potential source of the this compound signal is evolving, and further research is needed to develop methods to disentangle it from any potential underlying neuronal signal.[8]
-
-
-
Possible Cause 3: Inappropriate Data Analysis.
-
Solution:
-
Avoid excluding outlier data points unless there is a clear, justifiable reason (e.g., motion artifact). Inappropriate outlier removal has been shown to create spurious signals.[2][3]
-
Be mindful of serial correlations in fMRI time series. Adjacent scans are often correlated, which can violate the assumptions of standard statistical models. Consider using models that account for this, such as an autoregressive model (AR1).[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound fMRI and how does it differ from traditional BOLD fMRI?
A1: this compound, or Direct Imaging of Neuronal Activity, is an fMRI method that aims to detect signals directly from neuronal activity with millisecond precision.[9] This contrasts with traditional BOLD fMRI, which infers neuronal activity by measuring the much slower hemodynamic response (changes in blood oxygenation).[5][9] If successful, this compound would offer significantly higher temporal and spatial specificity.[5]
Q2: Has the original this compound fMRI study been successfully replicated?
A2: To date, there have been multiple published failures to replicate the original this compound findings in both mice and humans by independent research groups.[1][2][3][4] The reproducibility of the this compound signal is a subject of ongoing scientific debate.[8]
Q3: What could be the source of the originally reported this compound signals if not direct neuronal activity?
A3: Recent research suggests that the signals may be artifacts arising from pseudo-steady state (PSS) oscillations.[8] These are complex signal behaviors that can be generated by the specific type of MRI sequence used for this compound. Their timing and location can be influenced by factors like magnetic field offsets, potentially creating patterns that mimic a neuronal response.[8]
Q4: What is the recommended approach for a lab wanting to perform this compound fMRI?
A4: Given the current challenges, a cautious and rigorous approach is necessary.
-
Start by attempting to replicate the exact experimental parameters from the original publication by Toi et al. (2022).
-
Incorporate control experiments, such as running a standard BOLD fMRI sequence to confirm stimulus-evoked responses and performing phantom scans to assess signal stability.[2][3][6]
-
Plan for a very high number of trials for signal averaging.[2][3]
-
Analyze data with and without stimulus presentation to characterize the baseline noise and potential for artifacts.
-
Be critical of any observed signals and perform extensive control analyses to rule out artifacts like PSS oscillations.[8]
Experimental Protocols
The following tables summarize the experimental parameters from the original this compound study and a key replication attempt. This data is crucial for designing experiments.
Table 1: this compound fMRI Parameters in Mice
| Parameter | Toi et al. (2022) - Original Study | Choi et al. (2023) - Replication Attempt |
| Magnetic Field Strength | 9.4 T | 15.2 T |
| Animal Model | Anesthetized Mice | Anesthetized Mice |
| Anesthesia | Ketamine/Xylazine (bolus IP) | Ketamine/Xylazine (continuous IV infusion) |
| Stimulation | Whisker pad | Whisker pad |
| Pulse Sequence | Shuffled line scanning k-t | Shuffled line scanning k-t |
| TR / TE | 5 ms / 2 ms | 5 ms / 2 ms |
| Spatial Resolution | 0.22 x 0.22 x 1 mm³ | 0.22 x 0.22 x 1 mm³ |
| Number of Trials | 50 - 300 | 1,050 (averaged across 6 mice) |
| Reported Outcome | This compound signal detected | No this compound signal detected |
Data compiled from multiple sources.[2][3]
Table 2: this compound fMRI Parameters in Humans (Exploratory)
| Parameter | Hodono et al. (2023) |
| Magnetic Field Strength | 7 T |
| Stimulus Types | Flickering noise patterns, naturalistic images |
| Stimulus Durations | 50 - 200 ms |
| Imaging Resolution | 2x2x5 mm³ and 1x1x5 mm³ |
| Reported Outcome | No clear this compound signal found. A small signal increase was observed in one paradigm but was of similar magnitude to fluctuations in white matter control regions. |
Visualizations
The following diagrams illustrate the general workflow for a this compound fMRI experiment and a logical troubleshooting process.
Caption: Experimental workflow for a this compound fMRI study.
Caption: Logical troubleshooting flow for this compound fMRI experiments.
References
- 1. direct.mit.edu [direct.mit.edu]
- 2. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Introducing this compound - a noninvasive approach for in vivo direct imaging of neuronal activity | EurekAlert! [eurekalert.org]
DIANA fMRI Technical Support Center: Navigating the Challenges of Reliability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the reliability of Direct Imaging of Neuronal Activity (DIANA) fMRI findings. In light of recent scientific scrutiny and challenges in reproducing original results, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help researchers critically evaluate data and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the current scientific consensus on the reliability of this compound fMRI?
A1: The reliability of this compound fMRI is currently a subject of significant controversy within the neuroimaging community.[1] Several independent research groups have failed to replicate the original findings, which reported the direct detection of neuronal activity.[2][3][4][5] These replication failures suggest that the originally observed signals may not be of neuronal origin but rather artifacts of the experimental methodology.[2][6][7]
Q2: Has the original this compound fMRI paper been retracted?
Q3: What are the primary concerns raised by replication studies?
A3: The main concerns highlighted by studies attempting to replicate the this compound findings include:
-
Signal as an Artifact: Evidence suggests the "this compound signal" may be an artifact generated by the MRI pulse sequence timing and its interaction with the hardware, rather than a direct measure of neural activity.[2][6][7]
-
Cherry-Picking of Data: One replication attempt could only generate a this compound-like signal when they selectively analyzed trials that already resembled the expected signal, raising concerns about potential bias in the original data analysis.[3][9]
-
Lack of a Clear Biophysical Mechanism: There is no well-established biophysical explanation for how this compound fMRI would directly measure neuronal activity, making it difficult to distinguish a true signal from noise or artifacts.[10]
Troubleshooting Guide: Identifying Potential Artifacts
Users of this compound-like fMRI methods should be vigilant for potential artifacts that can mimic neuronal signals. This guide outlines common issues and steps to investigate them.
| Potential Issue | Description | Troubleshooting Steps |
| Pulse Sequence Timing Artifacts | The interaction between the MRI's radiofrequency pulses and data acquisition timing can create spurious signals.[7] A slight delay in the trigger signal for animal stimulation has been identified as a potential source of artifacts.[8] | 1. Run control experiments without any neuronal stimulation to see if a similar signal is present. 2. Vary the timing of the stimulus presentation relative to the MRI data acquisition. A true neuronal signal should have a consistent temporal relationship to the stimulus, while an artifact might be locked to the acquisition timing. 3. Consult with an MRI physicist to review the specifics of your pulse sequence and its implementation. |
| Subject Motion | Even minute head movements can introduce significant signal changes that may be misinterpreted as functional activation, especially with the high temporal resolution of this compound.[11] | 1. Rigorously analyze motion correction parameters. 2. Exclude runs with motion exceeding a predefined threshold (e.g., more than the size of a voxel).[12] 3. Employ prospective motion correction techniques if available. |
| Inflow Effects | The flow of fresh, unsaturated blood into the imaging slice can cause signal changes that are not directly related to local neuronal activity.[11] This is a particular concern in slice-selective acquisitions. | 1. Use a larger imaging volume or a 3D acquisition sequence if possible to minimize inflow effects. 2. Acquire data with and without arterial spin labeling (ASL) to estimate the contribution of perfusion to the signal. |
| Data Analysis Bias | As suggested by some replication studies, selective averaging of trials can create an apparent signal from noisy data.[3] | 1. Establish and adhere to a strict, a priori data exclusion and analysis plan. 2. Avoid any data selection based on whether it conforms to the expected outcome. 3. Perform robust statistical testing with appropriate corrections for multiple comparisons. |
Experimental Protocols
Understanding the methodologies is key to interpreting the this compound fMRI literature. Below are summaries of the original proposed protocol and a generalized protocol for a control experiment to test for artifacts.
Original this compound fMRI Protocol (as described in initial reports)
This protocol is presented for informational purposes to help understand the context of the this compound controversy.
-
Animal Preparation: Anesthetized mice were used in the original studies.[3][13] Anesthesia was maintained with a continuous infusion of ketamine and xylazine.[13]
-
Stimulation: Electrical stimulation was applied to the whiskers of the mice.[3]
-
fMRI Acquisition:
-
Data Analysis:
Control Experiment Protocol to Test for Artifacts
This protocol is designed to investigate whether observed signals are of neuronal origin or are artifacts of the experimental setup.
-
Animal Preparation: Same as the original protocol to maintain consistency.
-
"Sham" Stimulation:
-
No Stimulation: Run the entire this compound fMRI sequence without any external stimulation.
-
Disconnected Stimulator: Run the sequence with the stimulator trigger active but the stimulator disconnected from the animal. This tests for electrical interference from the trigger itself.[6]
-
-
fMRI Acquisition: Identical fMRI parameters as the original experiment.
-
Data Analysis:
-
Analyze the data from the control conditions using the exact same analysis pipeline as the stimulation condition.
-
Compare the results. The presence of a "this compound-like" signal in the control conditions would strongly suggest it is an artifact.[6]
-
Quantitative Data Summary
The following table summarizes the reported characteristics of the this compound signal from the original study and the findings from replication attempts. The discrepancies in these values are central to the ongoing debate.
| Parameter | Original this compound Study Report (Toi et al., 2022) | Replication/Artifact Studies' Findings |
| Signal Peak Timing | ~25 milliseconds after stimulus[8] | An 18-millisecond peak was found, but attributed to data-collection timing artifacts.[3] |
| Signal Amplitude | ~0.2% signal change[6] | A ~0.02% signal increase was observed in one human study, but was not distinguishable from noise in control regions.[15] |
| Reproducibility | Initially reported as robustly detectable. | Multiple independent labs failed to replicate the findings.[2][3][4][5] |
| Likely Signal Source | Proposed to be direct neuronal activity.[16] | Attributed to pulse sequence artifacts, timing errors, and/or biased data selection.[2][3][6][8] |
Visualizations
Logical Workflow for Critical Evaluation of this compound fMRI Data
This diagram outlines a recommended workflow for researchers investigating or encountering this compound fMRI findings. It emphasizes a structured approach to identifying potential artifacts.
Caption: Critical evaluation workflow for this compound fMRI experiments.
Proposed Sources of Artifact in this compound fMRI
This diagram illustrates the potential pathways through which non-neuronal signals (artifacts) can be generated in a this compound fMRI experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 5. No One Can Replicate a Revolutionary fMRI Technique | RealClearScience [realclearscience.com]
- 6. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (ISMRM 2024) A different interpretation of the this compound fMRI signal [archive.ismrm.org]
- 8. Authors retract Science paper on controversial fMRI method | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. Is this compound fMRI Data Real? | The Scientist [the-scientist.com]
- 10. researchgate.net [researchgate.net]
- 11. [2303.00161] Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans [arxiv.org]
- 12. youtube.com [youtube.com]
- 13. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. This compound—a Noninvasive Approach for In Vivo Direct Imaging of Neuronal Activity | Lab Manager [labmanager.com]
Addressing motion correction in high-resolution DIANA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing motion correction and other potential artifacts in high-resolution Direct Imaging of Neuronal Activity (DIANA) experiments.
Troubleshooting Guide: Motion & Artifacts
High-resolution this compound is exceptionally sensitive to subject motion, which can introduce artifacts that may be mistaken for neuronal signals.[1][2][3] This guide provides a structured approach to identifying and mitigating motion-related issues.
Question: My this compound data shows significant signal changes, but they are inconsistent across trials and subjects. Could this be motion?
Answer: Yes, inconsistent signal changes are a hallmark of motion artifacts. Head movement can alter the tissue composition within a voxel, distort the magnetic field, and disrupt the steady-state magnetization, all of which can lead to spurious signal fluctuations.[4]
Troubleshooting Steps:
-
Visual Inspection of Time Series: Plot the time series for individual voxels and for the mean of your region of interest (ROI). Look for sudden spikes, drifts, or step-changes that are not time-locked to the stimulus presentation.
-
Review Motion Parameters: If you are performing retrospective motion correction, examine the estimated translation and rotation parameters. Large, abrupt changes in these parameters often correlate with periods of significant artifact in the imaging data.
-
Create a Framewise Displacement (FD) Plot: Calculate and plot the framewise displacement to quantify the subject's head movement throughout the scan. Spikes in the FD plot indicate time points with substantial motion. These can be used to identify and potentially censor high-motion volumes.[4]
-
Animate the Time Series: Create a "movie" of your functional data over time. This can make it easier to visually identify bulk head motion, as well as more subtle, non-rigid movements.
Question: I have applied standard fMRI motion correction, but my data still appears noisy. What else can I do?
Answer: Standard motion correction algorithms are a good first step, but they may not fully account for the complexities of motion in high-temporal-resolution, single-slice imaging like this compound. Consider the following advanced strategies:
-
Physiological Noise Correction: Cardiac and respiratory cycles can induce subtle, periodic motions in the brain.[5][6] These can be particularly problematic in fast imaging sequences. If you have collected physiological data (e.g., pulse oximetry, respiratory belt), you can use this information to model and regress out these noise sources.
-
Slice-Timing Correction: Although this compound is a single-slice technique, there is a temporal offset in the acquisition of different k-space lines. While not a standard "slice-timing" issue in the volumetric sense, motion that occurs during the acquisition of a single frame can interact with the k-space trajectory, leading to complex artifacts. Some advanced reconstruction techniques may be able to mitigate these effects.
-
Data Censoring ("Scrubbing"): For time points with excessive motion (identified via FD plots), you can remove these volumes from your analysis.[4][7] This can improve the quality of your results but reduces the amount of available data.
-
Explore Different Motion Correction Packages: Different software packages (e.g., SPM, AFNI, FSL) use slightly different algorithms for motion estimation and correction.[8][9][10] It may be beneficial to compare the performance of multiple packages on your data.
Question: Could the this compound signal itself be an artifact?
Answer: It is crucial to be aware that recent studies have raised significant concerns about the origin of the this compound signal. Some research suggests that the observed signal changes may not be of neuronal origin but rather artifacts arising from the imaging process itself, including the synchronization between the stimulus and the data acquisition.[11][12][13][14] Therefore, careful consideration of potential confounds is essential.
Experimental Workflow for Investigating Potential Artifacts:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between prospective and retrospective motion correction?
A1: Prospective motion correction (PMC) adjusts the scanner's gradients and radiofrequency pulses in real-time during data acquisition to compensate for detected motion.[15][16][17][18] Retrospective motion correction (RMC), on the other hand, is a post-processing step where acquired images are realigned to a reference volume.[16]
Q2: Which motion correction approach is better for high-resolution this compound?
A2: Both approaches have their merits. PMC can prevent certain types of artifacts from ever occurring in the data but requires specialized hardware and software.[15][18][19][20] RMC is more widely accessible but cannot correct for through-plane motion in single-slice acquisitions or for spin-history effects.[4] For high-resolution applications, a combination of both, if available, may provide the best results.
Q3: How can I minimize subject motion during the experiment?
A3: Minimizing motion at the source is always the best strategy.[21]
-
Patient Comfort: Ensure the subject is as comfortable as possible with adequate padding and support.
-
Immobilization: Use foam padding or other fixation devices to gently restrain the head.
-
Clear Instructions: Clearly instruct the subject to remain as still as possible, especially during the scan acquisition periods.
-
Task Design: For task-based this compound, ensure the task does not inadvertently induce head motion (e.g., strong motor responses).[3]
Q4: Are there any specific this compound sequence parameters that can help reduce motion sensitivity?
A4: While the core this compound sequence is designed for high temporal resolution, some adjustments might help:
-
Shorter Scan Runs: Breaking up a long experiment into several shorter runs can give the subject breaks and reduce the likelihood of large movements over time.
-
Fat Suppression: Applying fat suppression techniques can reduce artifacts from moving subcutaneous fat.[21]
Data on Motion Correction Performance
While there is a lack of quantitative data directly comparing motion correction algorithms for high-resolution this compound, the table below summarizes typical performance metrics from studies on standard fMRI. These values can serve as a general reference for the expected accuracy of different retrospective motion correction packages.
| Motion Correction Package | Mean Translational Error (mm) | Mean Rotational Error (degrees) | Processing Speed |
| SPM99 | ~0.05 - 0.15 | ~0.05 - 0.10 | Moderate |
| AFNI98 | ~0.10 - 0.20 | ~0.05 - 0.15 | Fast |
| FSL (MCFLIRT) | ~0.10 - 0.25 | ~0.10 - 0.20 | Moderate |
| AIR 3.08 | ~0.20 - 0.40 | ~0.15 - 0.30 | Moderate |
Note: These values are approximate and can vary significantly depending on the level of motion, data quality, and specific algorithm parameters used. Data is based on findings from comparative studies of fMRI motion correction software.[8][9][10]
Experimental Protocols
Protocol 1: Standard Retrospective Motion Correction
This protocol outlines a typical retrospective motion correction workflow using a standard fMRI analysis package.
References
- 1. [2303.00161] Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the effects of motion artifacts in fMRI: A structured matrix completion approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of spatial smoothing on physiological noise in high-resolution fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model-based physiological noise removal in fast fMRI [dspace.mit.edu]
- 7. Reducing the Effects of Motion Artifacts in fMRI: A Structured Matrix Completion Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. A quantitative comparison of motion detection algorithms in fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of fMRI motion correction software tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechdaily.com [scitechdaily.com]
- 12. Authors retract Science paper on controversial fMRI method | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Is this compound fMRI Data Real? | The Scientist [the-scientist.com]
- 14. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Advanced Motion Correction Methods for Magnetic Resonance Imaging of the Brain" by Miriam Hewlett [ir.lib.uwo.ca]
- 16. Motion correction in MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. home.ifa.hawaii.edu [home.ifa.hawaii.edu]
- 19. ismrm.org [ismrm.org]
- 20. youtube.com [youtube.com]
- 21. mriquestions.com [mriquestions.com]
Troubleshooting high background noise in DIANA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DIANA (Dual Indexing and Nicking Amplification) assays. Our aim is to help you resolve common issues, with a focus on troubleshooting high background noise, to ensure the acquisition of accurate and reliable data.
Troubleshooting Guide: High Background Noise
High background noise in a this compound assay can mask true signals, leading to a reduced signal-to-noise ratio and potentially false-positive results.[1][2] This guide provides a systematic approach to identifying and mitigating the common causes of elevated background.
Question: What are the primary sources of high background noise in my this compound assay?
High background can originate from several stages of the this compound protocol, which typically involves target capture, probing with a DNA-linked molecule, and qPCR detection.[3][4][5] The most common culprits can be categorized as issues with reagents, procedural steps, or the detection phase.
Here is a summary of potential causes and their solutions:
| Potential Cause | Recommended Action |
| Reagent-Related Issues | |
| Contaminated Buffers or Reagents | Prepare fresh buffers daily using high-purity water and reagents.[6] Filter-sterilize where appropriate. |
| Non-specific Binding of Detection Probe | Increase the stringency of wash steps (e.g., increase duration, volume, or number of washes). Optimize the blocking buffer concentration.[6] |
| Poor Quality or Incorrect Concentration of Antibodies | Use highly specific capture antibodies. Titrate both capture and detection reagents to determine optimal concentrations.[6] |
| Procedural Issues | |
| Inadequate Plate Washing | Ensure complete aspiration of wash buffer between steps to remove all unbound reagents.[7] Increase the number of wash cycles. |
| Inefficient Blocking | Optimize blocking buffer composition and incubation time. Common blockers include BSA or non-fat milk, but alternatives may be necessary.[8] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the validated protocol's incubation parameters. Deviations can lead to increased non-specific binding.[7] |
| Detection-Related Issues (qPCR) | |
| Non-specific Amplification in qPCR | Optimize qPCR conditions (e.g., annealing temperature).[9] Use a "No Template Control" to check for contamination or primer-dimer formation.[10] |
| Probe Degradation | Ensure proper storage and handling of the DNA-linked detection probe to prevent degradation, which can lead to spurious signals. |
Detailed Troubleshooting Workflows
To systematically address high background noise, a logical progression through the experimental workflow is recommended. The following diagram illustrates a typical troubleshooting decision tree for a this compound assay.
Caption: Troubleshooting Decision Tree for High Background in this compound Assays.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between a true low-level signal and background noise in my qPCR data?
A true signal will typically show a sigmoidal amplification curve in the logarithmic phase, whereas background noise often presents as a flat or irregular curve.[10] It is crucial to include a "No Template Control" (NTC) in your qPCR plate. If your sample's amplification curve is indistinguishable from the NTC, the signal is likely background noise.[10] Additionally, true signals should appear at a Ct value significantly earlier than any signal in the NTC.
Q2: Can the choice of microplate affect my assay's background?
Yes, the type of microplate can influence background signals. For assays with fluorescent or luminescent readouts, opaque plates (white for luminescence, black for fluorescence) are recommended to minimize crosstalk between wells and reduce background. For absorbance assays, clear plates are necessary.[11] Ensure the plate material is compatible with your reagents and does not contribute to non-specific binding.
Q3: What role does the blocking buffer play in reducing background?
The blocking buffer is critical for preventing the non-specific binding of the capture antibody and the detection probe to the surface of the microplate wells.[6] Inadequate blocking can lead to high background noise. If you are experiencing high background, consider increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.
Q4: How do I optimize the washing steps to reduce background?
Insufficient washing is a common cause of high background, as it fails to remove unbound reagents.[7] To optimize washing:
-
Increase the number of washes: Try increasing from three to five wash cycles.
-
Increase the wash volume: Ensure the entire well is thoroughly washed.
-
Increase the incubation time for each wash: Allowing the wash buffer to sit for a minute before aspiration can be more effective.
-
Add a mild detergent: Including a low concentration of a non-ionic detergent like Tween-20 in your wash buffer can help reduce non-specific interactions.[8]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol is designed to determine the optimal concentration of a blocking agent (e.g., Bovine Serum Albumin - BSA) to minimize background signal while maintaining a high specific signal.
-
Plate Preparation: Coat a 96-well plate with the capture antibody according to your standard protocol.
-
Blocking: Prepare a series of blocking buffer concentrations (e.g., 0.5%, 1%, 2%, 3%, and 5% BSA in a suitable buffer like PBS).
-
Experimental Wells:
-
Negative Control Wells: Add the different blocking buffer concentrations to a set of wells. After incubation, proceed directly to the detection probe step without adding the target protein. This will measure the background signal.
-
Positive Control Wells: Add the different blocking buffer concentrations to another set of wells. Proceed with the addition of a known concentration of the target protein.
-
-
Assay Procedure: Continue with the standard this compound protocol for all wells (addition of target for positive controls, addition of detection probe, washing, and qPCR).
-
Data Analysis: Compare the signal-to-noise ratio (Signal from Positive Control / Signal from Negative Control) for each blocking buffer concentration. Select the concentration that provides the highest ratio.
Protocol 2: Titration of Detection Probe
This experiment helps to identify the optimal concentration of the DNA-linked detection probe that maximizes the specific signal while minimizing background.
-
Plate Preparation: Prepare a 96-well plate by coating with the capture antibody and blocking with the optimized blocking buffer from the previous protocol.
-
Experimental Setup:
-
Background Wells (No Target): To a set of wells, add assay buffer without the target protein.
-
Signal Wells (With Target): To another set of wells, add the target protein at a concentration known to give a robust signal.
-
-
Probe Titration: Prepare a serial dilution of your detection probe (e.g., from 10 nM down to 0.01 nM). Add each dilution to both a "Background Well" and a "Signal Well".
-
Assay Completion: Incubate, wash, and perform qPCR as per your standard this compound protocol.
-
Analysis: Plot the qPCR signal (e.g., 1/Ct) against the detection probe concentration for both the "Background" and "Signal" wells. The optimal concentration will be the one that gives the largest difference between the signal and background.
This compound Assay Workflow
The following diagram outlines the core steps of a typical this compound assay, from plate preparation to signal detection. Understanding this workflow is essential for pinpointing the source of potential issues.
Caption: General Experimental Workflow of a this compound Assay.
References
- 1. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 2. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
Optimizing DIANA: Your Guide to Antibody and Probe Concentrations
Welcome to the DIANA Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your this compound (Detection of Ischemia using Antibody-based Nanoparticles) experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the concentrations of both the capture antibody and the detection probe?
Optimizing the concentrations of the capture antibody and the detection probe is a crucial first step in setting up a successful this compound assay. This process ensures:
-
High Signal-to-Noise Ratio: Using optimal concentrations maximizes the specific binding of the target protein and the detection probe while minimizing non-specific background signal.
-
Optimal Assay Window: Proper titration ensures that the assay has a wide dynamic range, allowing for the sensitive detection of the target protein.
-
Cost-Effectiveness: Using the lowest effective concentrations of expensive reagents like antibodies and probes can significantly reduce experimental costs without compromising data quality.
-
Reproducibility: Well-defined and optimized concentrations are key to achieving consistent and reproducible results between experiments and different users.
Q2: I am seeing a very high background signal (low Cq values in no-target controls). What could be the cause and how can I fix it?
High background signal in your this compound assay can be attributed to several factors, primarily related to non-specific binding of the detection probe.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Probe concentration is too high. | Decrease the concentration of the detection probe. Perform a probe titration experiment to find the optimal concentration that gives a low background signal while maintaining a strong positive signal. |
| Insufficient blocking. | Ensure that the blocking step is performed correctly with an appropriate blocking buffer and for the recommended duration. Consider testing different blocking agents. |
| Inadequate washing steps. | Increase the number or stringency of the washing steps after probe incubation to remove unbound probe more effectively. |
| Capture antibody concentration is too high. | While less common, an excessively high concentration of the capture antibody can sometimes contribute to non-specific interactions. Consider titrating the capture antibody. |
Q3: My positive signal is weak (high Cq values for my target). How can I improve it?
A weak positive signal suggests that the detection of your target protein is not efficient.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Capture antibody concentration is too low. | The amount of capture antibody coated on the plate may be insufficient to capture the target protein effectively. Perform an antibody titration to determine the optimal coating concentration. |
| Probe concentration is too low. | The concentration of the detection probe may be insufficient to generate a strong signal. Titrate the probe to find a concentration that yields a robust signal without increasing the background. |
| Suboptimal incubation times. | Review the incubation times for sample binding, probe binding, and other steps. It may be necessary to increase the incubation time to allow for sufficient binding. |
| Issues with the target protein. | Verify the concentration and integrity of your target protein. Ensure it is in a buffer compatible with the this compound assay. |
Experimental Protocols
Antibody Titration Protocol
This protocol will help you determine the optimal concentration of the capture antibody for coating your microplate wells.
-
Prepare Antibody Dilutions: Serially dilute the capture antibody in a suitable coating buffer (e.g., PBS, pH 7.4). A typical concentration range to test is 0.1 µg/mL to 10 µg/mL.
-
Coat the Plate: Add 100 µL of each antibody dilution to the wells of a 96-well plate. Include wells with coating buffer only as a "no antibody" control.
-
Incubate: Incubate the plate overnight at 4°C.
-
Wash: Discard the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Target and Controls: Add a constant, high concentration of your target protein to a set of wells for each antibody concentration. Add a "no target" control (buffer only) for each antibody concentration.
-
Incubate: Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Detection Probe: Add the detection probe at a constant, pre-determined concentration to all wells.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Perform qPCR: Elute the bound probe and perform qPCR according to the standard this compound protocol.
Data Analysis:
Plot the Cq values against the antibody concentration for both the target-containing and no-target wells. The optimal antibody concentration is the one that provides the largest difference in Cq (ΔCq) between the positive and negative controls, indicating the best signal-to-noise ratio.
Example Antibody Titration Data:
| Capture Antibody (µg/mL) | Cq (with Target) | Cq (no Target) | ΔCq |
| 10 | 20.5 | 28.1 | 7.6 |
| 5 | 20.8 | 30.2 | 9.4 |
| 2.5 | 21.2 | 32.5 | 11.3 |
| 1.25 | 23.5 | 33.0 | 9.5 |
| 0.625 | 26.8 | 33.5 | 6.7 |
| 0 | 34.0 | 34.2 | 0.2 |
In this example, 2.5 µg/mL would be chosen as the optimal capture antibody concentration.
Probe Titration Protocol
This protocol is for determining the optimal concentration of the detection probe.
-
Coat with Optimized Antibody: Coat a 96-well plate with the optimal concentration of capture antibody determined from the antibody titration experiment.
-
Block and Add Target: Follow the blocking and target addition steps as described in the antibody titration protocol, using the optimal antibody concentration. Use a high concentration of the target protein and include "no target" controls.
-
Prepare Probe Dilutions: Serially dilute the detection probe in the appropriate assay buffer. A typical concentration range to test is 0.1 nM to 10 nM.
-
Add Probe Dilutions: Add 100 µL of each probe dilution to the wells containing the target and the no-target controls.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Wash the wells thoroughly to remove unbound probe.
-
Perform qPCR: Proceed with the elution and qPCR steps.
Data Analysis:
Plot the Cq values against the probe concentration. The optimal probe concentration is the lowest concentration that gives a strong positive signal (low Cq) and a high signal-to-noise ratio (large ΔCq).
Example Probe Titration Data:
| Probe Concentration (nM) | Cq (with Target) | Cq (no Target) | ΔCq |
| 10 | 20.1 | 26.5 | 6.4 |
| 5 | 20.8 | 28.9 | 8.1 |
| 2.5 | 21.5 | 32.1 | 10.6 |
| 1.25 | 23.8 | 33.0 | 9.2 |
| 0.625 | 27.2 | 33.8 | 6.6 |
| 0 | 34.5 | 34.8 | 0.3 |
Here, 2.5 nM is the optimal probe concentration.
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing antibody and probe concentrations for your this compound assay.
Caption: Workflow for this compound antibody and probe concentration optimization.
How to improve the sensitivity of the DIANA assay
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DIANA (DNA-linked Inhibitor Antibody Assay) experiments. Our goal is to help you optimize your assays for maximum sensitivity and reproducibility.
Troubleshooting Guide: Enhancing this compound Assay Sensitivity
Low signal or poor sensitivity is a common challenge in assay development. This guide provides a systematic approach to identifying and resolving the root causes of low sensitivity in your this compound assay.
Question: My this compound assay is showing low signal or poor sensitivity. What are the potential causes and how can I troubleshoot this issue?
Answer:
Low sensitivity in a this compound assay can stem from several factors, ranging from suboptimal reagent concentrations to inadequate washing. Below is a step-by-step guide to help you troubleshoot and enhance your assay's performance.
Step 1: Assess the Quality and Concentration of Key Reagents
The quality and concentration of the capture antibody and the detection probe are critical for a successful this compound assay.
-
Capture Antibody: A high-affinity and specific capture antibody is essential for efficiently capturing the target enzyme from your sample.[1]
-
Recommendation: Use a monoclonal or polyclonal antibody that has been validated for immunoprecipitation or similar applications. Ensure the antibody is specific for the active form of the enzyme if that is the intended target. The selectivity of the this compound protocol is highly dependent on the use of a highly selective capture antibody.[1]
-
-
Detection Probe: The affinity of the inhibitor for the enzyme's active site and the quality of the DNA-inhibitor conjugate are paramount.
-
Recommendation: Verify the purity and integrity of your DNA-linked inhibitor probe. The conjugation chemistry should not significantly impair the inhibitor's binding affinity.
-
Step 2: Optimize Reagent Concentrations
Finding the optimal concentrations for your capture antibody and detection probe is crucial for maximizing the signal-to-noise ratio.
-
Capture Antibody Concentration:
-
Problem: Insufficient capture antibody will result in a lower amount of captured enzyme and consequently a weaker signal. Conversely, excessively high concentrations can lead to increased non-specific binding and higher costs.
-
Solution: Perform a titration experiment to determine the optimal concentration. Coat the wells with a range of antibody concentrations and measure the signal with a constant, saturating concentration of the target enzyme and detection probe.
-
-
Detection Probe Concentration:
-
Problem: A suboptimal probe concentration can either lead to a weak signal (if too low) or high background (if too high).
-
Solution: Titrate the detection probe with a fixed amount of captured enzyme. The optimal concentration should yield a strong signal with low background.
-
Below is a table summarizing the expected outcomes of a checkerboard titration for optimizing capture antibody and detection probe concentrations.
| Capture Antibody (µg/mL) | Detection Probe (pM) | Target Analyte (ng/mL) | Blank (No Analyte) Cq | Signal (with Analyte) Cq | ΔCq (Blank - Signal) | Signal-to-Noise Ratio (Approx.) |
| 1 | 50 | 1 | 35 | 30 | 5 | 32 |
| 5 | 100 | 1 | 34 | 26 | 8 | 256 |
| 10 | 100 | 1 | 33 | 26 | 7 | 128 |
| 5 | 50 | 1 | 34 | 28 | 6 | 64 |
| 5 | 200 | 1 | 32 | 25 | 7 | 128 |
Note: This table presents illustrative data. Optimal concentrations will vary depending on the specific assay components.
Step 3: Refine Incubation Times and Temperatures
Incubation parameters can significantly influence the binding kinetics of the assay.
-
Recommendation: While the this compound assay is generally robust to variations in incubation times, optimization can be beneficial. Typical incubation times can range from 1 to 21 hours for sample incubation and 15 to 120 minutes for the detection probe.[1] Longer incubation times may be necessary for complex biological matrices to minimize matrix effects.[1]
Step 4: Improve Blocking and Washing Steps
Effective blocking and washing are critical for reducing non-specific binding and improving the signal-to-noise ratio.
-
Blocking Buffers:
-
Problem: Inadequate blocking of the plate surface can lead to high background signal due to non-specific binding of the detection probe.
-
Solution: Use effective blocking agents such as Bovine Serum Albumin (BSA) or casein. The choice of blocking buffer may need to be optimized for your specific target and sample matrix.
-
-
Washing Steps:
-
Problem: Insufficient washing can leave unbound reagents behind, contributing to high background. Overly aggressive washing can strip the captured enzyme or bound probe, leading to a weaker signal.
-
Solution: Increase the number of wash cycles or the volume of wash buffer to reduce background. Ensure the washing buffer contains a detergent like Tween 20 to help minimize non-specific interactions.
-
Experimental Protocol: Optimization of Capture Antibody Concentration
-
Plate Coating: Prepare serial dilutions of the capture antibody in a suitable coating buffer (e.g., TBS, pH 7.4) with concentrations ranging from 0.5 to 20 µg/mL. Add 50 µL of each dilution to the wells of a 96-well plate. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., TBST: TBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of a blocking buffer (e.g., 5% BSA in TBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Antigen Capture: Add a constant, saturating concentration of the target enzyme to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Probe Incubation: Add a constant, predetermined concentration of the DNA-linked inhibitor probe to each well. Incubate for 45-60 minutes at room temperature.
-
Washing: Wash the wells six times with 200 µL of wash buffer.
-
qPCR Quantification: Elute the bound probe or perform qPCR directly in the wells according to your established protocol.
-
Data Analysis: Plot the signal (e.g., ΔCq) against the capture antibody concentration to determine the optimal concentration that gives the highest signal-to-noise ratio.
FAQs: this compound Assay
Q1: What is the fundamental principle of the this compound assay?
The this compound (DNA-linked Inhibitor Antibody Assay) is a highly sensitive method for detecting and quantifying enzymes and screening for their inhibitors.[2] The target enzyme is first captured by an antibody immobilized on a solid surface.[1] Subsequently, a detection probe, consisting of a known inhibitor of the enzyme covalently linked to a DNA oligonucleotide, is added. The amount of bound probe, which is proportional to the amount of captured enzyme, is then quantified using quantitative PCR (qPCR).[1]
Q2: What are the main advantages of the this compound assay over traditional ELISA?
The this compound assay offers several key advantages over conventional ELISA:
-
Higher Sensitivity: this compound can detect enzymes at femtomolar to zeptomolar concentrations, which is several orders of magnitude more sensitive than ELISA.[2]
-
Wider Dynamic Range: The use of qPCR for detection provides a broad linear range, often spanning up to six logs.[1]
-
Use of Unpurified Samples: Due to its high sensitivity and selectivity, this compound can be performed with complex biological samples like cell lysates or serum without the need for prior purification of the target enzyme.[1]
-
Direct Inhibitor Screening: The competitive format of the assay allows for the direct determination of inhibitor binding affinities (Ki or Kd).[1]
Q3: How can I reduce high background noise in my this compound assay?
High background can obscure your signal and reduce the sensitivity of the assay. Here are some strategies to mitigate it:
-
Optimize Blocking: Ensure you are using an effective blocking buffer (e.g., 5% BSA or casein in TBS) and that the incubation time is sufficient (at least 1-2 hours at room temperature or overnight at 4°C).
-
Increase Washing Stringency: Increase the number of wash cycles and/or the volume of wash buffer. Adding a detergent like Tween 20 (0.05%) to your wash buffer is highly recommended.
-
Optimize Detection Probe Concentration: An excessively high concentration of the detection probe can lead to non-specific binding. Perform a titration to find the lowest concentration that still provides a robust signal.
-
Adjust Buffer Composition: High salt concentrations in the wash and binding buffers can help reduce non-specific electrostatic interactions.
Q4: Can I use any inhibitor to create a detection probe?
The inhibitor chosen for the detection probe should have a good affinity for the target enzyme's active site. The chemical modification to link the inhibitor to the DNA oligonucleotide should be designed to minimize disruption of its binding to the enzyme.
Visualizing the this compound Assay Workflow and Troubleshooting Logic
To further aid in understanding the this compound assay and the troubleshooting process, the following diagrams have been generated.
Caption: Standard experimental workflow for the this compound assay.
Caption: Logical workflow for troubleshooting low sensitivity in the this compound assay.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
DIANA Plate-Based Assays: Technical Support Center
Welcome to the technical support center for DIANA (DNA-linked Inhibitor Antibody Assay) plate-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
High Background Signal
-
Question: Why am I observing a high signal in my no-template control (NTC) or negative control wells?
Answer: High background signal can obscure the specific signal from your target, leading to a low signal-to-noise ratio. The primary cause is often the non-selective adsorption of the detection probe to the well surface.[1] Here are several potential causes and solutions:
-
Inefficient Blocking: The blocking agent may not be effectively preventing the DNA-linked probe from binding non-specifically to the plate surface.
-
Solution: Ensure you are using a high-quality blocking agent like casein. Consider increasing the concentration of the blocking agent or the incubation time.
-
-
Insufficient Washing: Residual unbound detection probe will be amplified by qPCR, leading to a high background.
-
Solution: Increase the number of washing steps or the volume of wash buffer after the detection probe incubation step. Ensure complete removal of wash buffer between steps by inverting and tapping the plate on a clean paper towel.
-
-
High Detection Probe Concentration: Using too much detection probe can lead to increased non-specific binding.
-
Solution: Titrate your detection probe to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Contamination: Contamination of reagents or pipettes with the target enzyme or a previously amplified PCR product can lead to false-positive signals.
-
Solution: Use dedicated pipettes and filter tips for different steps of the assay. Prepare reagents in a clean environment, separate from areas where PCR products are handled.
-
-
Low or No Signal
-
Question: My positive control or experimental wells are showing very low or no signal (high Cq values). What could be the issue?
Answer: A weak or absent signal can indicate a problem with one or more components of the assay. Consider the following possibilities:
-
Inefficient Target Capture: The capture antibody may not be effectively binding the target enzyme.
-
Solution: Verify the concentration and activity of your capture antibody. Ensure the antibody is specific to the target enzyme. Optimize the coating concentration and incubation time for the capture antibody.
-
-
Inactive Target Enzyme: The target enzyme in your sample may be inactive or degraded.
-
Solution: Ensure proper sample handling and storage to maintain enzyme activity. If possible, use a fresh sample or a known active standard to validate the assay. Since this compound selectively detects the active form of the enzyme, a low signal may accurately reflect a low concentration of the active enzyme.[1]
-
-
Problem with the Detection Probe: The DNA-linked inhibitor probe may be degraded or at too low a concentration.
-
Solution: Check the integrity of your detection probe. Ensure it has been stored correctly. Consider preparing a fresh dilution of the probe.
-
-
Issues with qPCR: Problems with the qPCR step can lead to a lack of signal.
-
Solution: Verify your qPCR master mix, primers, and probe concentrations. Check the cycling conditions on your qPCR instrument. Run a standard curve with a known amount of the DNA template to ensure the qPCR itself is working efficiently.
-
-
Poor Reproducibility
-
Question: I am seeing high variability between my replicate wells. What are the common causes?
-
Pipetting Inaccuracy: Inconsistent pipetting of reagents, samples, or standards is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use low-retention pipette tips. Be consistent with your pipetting technique, including immersion depth and dispensing speed.
-
-
Inconsistent Washing: Uneven washing across the plate can lead to variable background and signal.
-
Solution: Use an automated plate washer if available. If washing manually, be meticulous and consistent with the procedure for all wells.
-
-
Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to create a more uniform environment.
-
-
Reagent Preparation: Inhomogeneity in reagent solutions can lead to inconsistent results.
-
Solution: Ensure all reagents are thoroughly mixed before use. Prepare fresh dilutions of critical reagents for each experiment.
-
-
Frequently Asked Questions (FAQs)
-
What is a good signal-to-background ratio for a this compound assay?
-
What is an acceptable Z'-score for a this compound assay?
-
Can I use unpurified samples in a this compound assay?
-
How do I determine the inhibition constant (Ki) of a compound using this compound?
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Signal-to-Background Ratio | ~7 to 22 qPCR cycles | A high ratio indicates a robust assay with low non-specific binding and high specific signal.[1][2] |
| Z'-score | > 0.7 (typically > 0.9) | A high Z'-score indicates a high-quality assay suitable for high-throughput screening.[1][4] |
| Dynamic Range | Up to 6 logs | Allows for the quantification of a wide range of enzyme concentrations.[1][3] |
| Coefficient of Variation (CV) | Typically < 15% | A low CV indicates good reproducibility between replicate wells.[1] |
Experimental Protocols
General this compound Protocol [1][2]
-
Capture Antibody Immobilization:
-
Coat the wells of a high-binding microplate with the capture antibody at an optimized concentration (e.g., 1-10 µg/mL in a suitable buffer like PBS or TBS).
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the wells 3 times with wash buffer (e.g., TBS with 0.05% Tween-20).
-
-
Blocking:
-
Add blocking buffer (e.g., 1% casein in TBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells 3 times with wash buffer.
-
-
Target Enzyme Capture:
-
Add your sample (e.g., cell lysate, serum) or standard to the wells.
-
Incubate for 1-2 hours at room temperature to allow the capture antibody to bind the target enzyme.
-
Wash the wells 3-5 times with wash buffer.
-
-
Detection Probe Incubation (and Inhibitor Competition):
-
Add the DNA-linked inhibitor probe to the wells. If screening for inhibitors, add the test compounds simultaneously with or prior to the detection probe.
-
Incubate for 1 hour at room temperature.
-
Wash the wells 5 times with wash buffer to remove any unbound probe.
-
-
qPCR Detection:
-
Add qPCR master mix containing primers and probe specific to the DNA sequence on the detection probe to each well.
-
Seal the plate and perform qPCR.
-
The Cq value is inversely proportional to the amount of target enzyme in the sample.
-
Visualizations
Caption: Experimental workflow of the this compound plate-based assay.
Caption: Principle of competitive inhibition in a this compound assay.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dianabiotech.com [dianabiotech.com]
Technical Support Center: DIANA Experiment Data Normalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding data normalization for DIANA (Direct Immunological Assay of Nuclei Acids) experiments. Accurate data normalization is critical for reliable quantification of target nucleic acids. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary for this compound experiments?
Data normalization in this compound experiments is crucial to correct for technical variations that can occur during the assay workflow. These variations can obscure true biological differences between samples. Normalization helps to ensure that observed differences in the final signal are due to actual changes in the concentration of the target nucleic acid and not experimental artifacts.[1][2][3]
Key sources of variability that normalization addresses include:
-
Pipetting errors: Minor inaccuracies in the volumes of samples or reagents.
-
Sample-to-sample variation: Differences in starting material quantity or quality.
-
Plate-to-plate variation: Inconsistent conditions between different microplates in a high-throughput experiment.[4][5]
-
Detection variability: Fluctuations in the qPCR instrument's performance.
Q2: What are the common data normalization strategies for this compound experiments?
Since this compound experiments rely on qPCR for final signal readout, the normalization strategies are adapted from standard qPCR data analysis. The most common methods include:
-
Endogenous Control Normalization (Relative Quantification): This involves using a stably expressed internal reference gene (housekeeping gene) to normalize the target gene's expression. The comparative Cq (ΔΔCq) method is a widely used approach for this.[6][7]
-
Standard Curve Normalization (Absolute Quantification): This method uses a standard curve of known concentrations to determine the absolute quantity of the target nucleic acid in each sample.
-
Inter-Plate Calibrators (IPCs): Including the same control sample on every plate allows for the correction of plate-to-plate variation.[4][5]
-
Quantile Normalization: A statistical method that assumes the distribution of expression values is the same across all samples and adjusts the data accordingly. This is particularly useful for large-scale experiments.[1]
Q3: How do I choose a suitable endogenous control for my this compound experiment?
The selection of an appropriate endogenous control (reference gene) is critical for accurate normalization. An ideal reference gene should be:
-
Stably expressed: Its expression level should not change across different experimental conditions or cell types being investigated.
-
Expressed at a moderate level: Very high or very low expression can introduce variability.
-
Validated for your specific experimental system: The stability of commonly used reference genes like GAPDH, ACTB, or 18S rRNA should be confirmed for your specific samples and conditions.[6]
It is highly recommended to test a panel of potential reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones for your experiment. Using the geometric mean of multiple validated reference genes can further increase the accuracy of normalization.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Excess template DNA: Too much non-target DNA can lead to non-specific binding of the detection reagents.[8] 2. Non-specific binding of reagents: The DNA-linked inhibitor or antibodies may bind non-specifically to the well surface or other components. 3. Contamination: Contamination of reagents or samples with target nucleic acid. | 1. Dilute the sample: A 100x to 1000x dilution can often reduce background without losing the specific signal.[8] 2. Optimize blocking: Ensure that the blocking step is effective. Consider trying different blocking agents or increasing the incubation time. 3. Use a no-template control (NTC): This will help identify if the reagents are contaminated. |
| High Plate-to-Plate Variation | 1. Inconsistent incubation times or temperatures: Minor differences between plates can lead to significant signal variation. 2. Reagent variability: Using different batches of reagents or improperly mixed reagents. 3. Instrument variability: Fluctuations in the qPCR machine's performance between runs. | 1. Use an inter-plate calibrator (IPC): Run the same sample on every plate to derive a correction factor.[4][5] 2. Standardize protocols: Ensure all experimental steps are performed consistently across all plates. 3. Factor correction methods: Use statistical methods to remove systematic bias between plates based on overlapping technical and biological replicates.[4] |
| Poor Reproducibility (High CVs) | 1. Pipetting inconsistency: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete mixing: Reagents or samples not being thoroughly mixed. 3. Well position effects: Evaporation from edge wells can concentrate samples and reagents. | 1. Calibrate pipettes regularly: Ensure pipettes are accurate and use proper pipetting techniques. 2. Thoroughly mix all solutions: Vortex and centrifuge reagents before use. 3. Avoid using outer wells: If edge effects are suspected, avoid using the outermost wells of the plate or fill them with a buffer. |
| No Signal or Very Weak Signal | 1. Incorrect assay design: The DNA-linked inhibitor may not be binding to the target. 2. Degraded reagents or samples: Improper storage or handling can lead to degradation. 3. Suboptimal qPCR conditions: Incorrect annealing temperature or primer/probe concentrations. | 1. Validate assay components: Confirm the binding of the inhibitor and the antibody to the target. 2. Check reagent and sample integrity: Use fresh reagents and ensure proper sample storage. 3. Optimize qPCR protocol: Run a temperature gradient to find the optimal annealing temperature and optimize primer/probe concentrations. |
Experimental Protocols & Methodologies
This compound Experimental Workflow
The this compound assay involves the capture of a target enzyme (or other nucleic acid-binding protein) onto a solid surface, followed by the binding of a DNA-linked inhibitor to the active site of the enzyme. The amount of bound DNA is then quantified by qPCR, which is proportional to the amount of the target protein in the sample.
Data Normalization Workflow using the Comparative Cq (ΔΔCq) Method
This workflow illustrates the steps involved in normalizing this compound qPCR data using an endogenous control.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in this compound data normalization.
References
- 1. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 3. Pitfalls in the normalization of real-time polymerase chain reaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pcrbio.com [pcrbio.com]
DIANA Assay Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for the DNA-linked Inhibitor Antibody Assay (DIANA). This guide is designed for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results from your this compound experiments. Here you will find answers to frequently asked questions and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The DNA-linked Inhibitor Antibody Assay (this compound) is a multiwell-plate-based assay used for highly sensitive enzyme detection and for screening enzyme inhibitors.[1][2] In this assay, a target enzyme is first captured by an antibody immobilized on a plate.[1][3] Subsequently, a detection probe, which consists of a small-molecule inhibitor of the enzyme linked to a reporter DNA oligonucleotide, is added.[1][3] The amount of bound probe is then quantified using quantitative PCR (qPCR).[1][3] For inhibitor screening, test compounds compete with the detection probe for binding to the enzyme's active site.[1]
Q2: What are the main applications of the this compound assay?
The this compound assay has two primary applications:
-
Clinical in vitro diagnostics: It allows for the precise and specific detection of very small quantities of a target protein (e.g., cancer markers) in biological samples like blood.[1]
-
Drug discovery: It is used for screening compound libraries to identify new enzyme inhibitors.[1][4] The assay can quantify a compound's inhibitory potential and is suitable for high-throughput screening (HTS).[1][4]
Q3: What are the key advantages of the this compound assay over other methods like ELISA?
The this compound assay offers several advantages:
-
High Sensitivity: It can detect zeptomole (10⁻²¹) amounts of target proteins.[3]
-
Wide Dynamic Range: It has a linear range of up to six logs.[2][3]
-
High Selectivity: It can selectively quantify target proteins in complex biological samples.[3]
-
Efficiency in Inhibitor Screening: It can determine inhibition constants (Kᵢ) from a single inhibitor concentration, eliminating the need for serial dilutions.[3][5]
-
Low False-Positive/Negative Rates: In screening applications, it provides sensitive hit discovery with very low error rates.[1][4]
Q4: What are the critical components required for developing a new this compound assay?
To develop a this compound assay for a new target, you need:
-
A specific capture antibody that recognizes the target protein.[3]
-
A known ligand (small molecule or peptide) that binds specifically to the active site of the target enzyme.[1]
-
The ability to chemically link this ligand to a DNA oligonucleotide without significantly compromising its binding affinity.[1]
Troubleshooting Guide
This section addresses common problems encountered during this compound experiments, their potential causes, and recommended solutions.
Problem 1: High Background Signal
A high background signal can obscure the specific signal from your target, reducing the assay's sensitivity and dynamic range.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of washing steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[6][7][8] |
| Non-specific Binding of Detection Probe | Optimize the blocking step by trying different blocking buffers (e.g., increasing BSA concentration) or extending the incubation time.[7] Add a non-ionic detergent like Tween-20 to the wash buffer.[7] |
| Cross-reactivity of Antibodies | Ensure the capture antibody is specific to the target protein. To check for interference from heterophilic antibodies in samples like serum, perform a control experiment where the target enzyme is denatured (e.g., with EDTA for metalloenzymes), which should eliminate the specific signal.[3] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[7][8] Ensure that pipette tips are changed between samples and reagents to avoid cross-contamination.[8][9] |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Inefficient Antibody Capture | Verify the integrity and concentration of the capture antibody. Optimize the antibody immobilization conditions, such as incubation time and temperature.[9] |
| Low Concentration or Inactivity of Target Enzyme | Ensure the sample contains the expected amount of active enzyme. For inhibitor screening, use an optimal concentration of the enzyme that gives a robust signal.[10] |
| Suboptimal Detection Probe Concentration | Titrate the detection probe to find the optimal concentration that provides a good signal-to-background ratio.[10][11] Increasing the probe concentration can sometimes enhance the signal, but excessive amounts may inhibit the PCR reaction.[11] |
| Issues with qPCR | Verify the qPCR setup, including primer and probe integrity, enzyme activity, and cycling conditions.[11] Run a standard curve with known concentrations of the reporter DNA to ensure the qPCR is performing correctly.[12] |
| Incorrect Annealing Temperature | Optimize the annealing temperature for the qPCR step. A temperature gradient can be used to find the optimal condition for your specific primer/probe set.[11] |
Problem 3: Poor Reproducibility (High CV%)
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are calibrated and use proper pipetting techniques.[9][13] Use fresh tips for each replicate.[9] |
| Inconsistent Washing | Automate the washing steps if possible, or ensure manual washing is performed consistently across all wells.[7] |
| Edge Effects in the Plate | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Ensure the plate is sealed properly during incubations.[14] |
| Reagents Not Mixed Properly | Gently vortex or pipette to mix all reagents and samples before adding them to the wells.[9] |
Quantitative Data and Performance Metrics
Reliable this compound results depend on achieving certain quality control metrics. The Z'-factor is a key statistical parameter used to evaluate the quality of a high-throughput screening assay.
| Metric | Formula | Acceptable Range | Interpretation |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| 0 < Z' < 0.5 | A marginal assay. | ||
| Z' < 0 | The assay is not suitable for screening. | ||
| Coefficient of Variation (CV%) | (Standard Deviation / Mean) * 100 | CV < 15% | Indicates good precision of replicates. A CV of 11% has been reported as typical for this compound.[3] |
| Signal-to-Background Ratio | Mean Signal_pos / Mean Signal_neg | > 10 | A higher ratio indicates a more robust assay. A ratio corresponding to a ~7 qPCR cycle difference has been shown to be effective.[10] |
Where SD is the standard deviation, pos refers to the positive control (e.g., no inhibitor), and neg refers to the negative control (e.g., no enzyme or maximum inhibition).
Experimental Protocols and Workflows
General this compound Protocol for Enzyme Quantification
This protocol provides a general overview of the steps involved in a this compound experiment for detecting and quantifying an enzyme.
-
Antibody Immobilization: A capture antibody specific to the target enzyme is immobilized on the surface of multiwell plates.[3]
-
Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.[10]
-
Enzyme Capture: The biological sample containing the target enzyme is added to the wells and incubated to allow the antibody to capture the enzyme.
-
Washing: The wells are washed to remove unbound components from the sample.
-
Probe Incubation: The detection probe (inhibitor-DNA conjugate) is added and incubated, allowing it to bind to the active site of the captured enzyme.
-
Final Washing: The wells are washed again to remove any unbound detection probe.
-
qPCR Detection: The amount of bound probe is quantified by adding qPCR master mix directly to the wells and running a qPCR reaction.[1] The resulting Cq (quantification cycle) values are inversely proportional to the amount of enzyme in the sample.[12]
This compound Workflow for Inhibitor Screening
The workflow for inhibitor screening is similar, with an additional step where test compounds are incubated with the captured enzyme before the detection probe is added.
Troubleshooting Logic Flow
When encountering unexpected results, this logical flow can help diagnose the issue.
References
- 1. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dianabiotech.com [dianabiotech.com]
- 5. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. arp1.com [arp1.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcrbio.com [pcrbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. novateinbio.com [novateinbio.com]
- 14. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
DIANA Assay Technical Support Center: Enhancing Dynamic Range
Welcome to the technical support center for the DIANA (Detection of Immobilized Antigens and Nucleic Acids) assay. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments, troubleshoot common issues, and enhance the dynamic range of this powerful assay.
Troubleshooting Guide
This guide addresses specific issues that can affect the dynamic range of the this compound assay, presented in a question-and-answer format.
Issue 1: High Background or Noisy Signal
Question: My no-template controls (NTCs) are showing high fluorescence, and there is significant well-to-well variation, which is compressing my dynamic range. What are the possible causes and solutions?
Answer: High background is a common issue that can significantly limit the lower end of your dynamic range. It can stem from several factors related to non-specific binding and reagent purity.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | The blocking buffer is crucial for preventing non-specific binding of antibodies and the this compound probe to the plate surface. Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time. Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also be beneficial.[1] |
| Non-specific Binding of this compound Probe | The DNA-linked probe can non-specifically adsorb to the well surface. Ensure that your wash steps after probe incubation are stringent enough to remove unbound probes without disrupting specific binding. You can increase the number of wash cycles or the duration of each wash. |
| Contaminated Reagents | If any of your buffers, particularly the antibody or probe diluents, are contaminated with the target analyte, it can lead to a consistently high background.[1] Always use fresh, high-purity reagents and dedicated pipette tips for each component. |
| Suboptimal Probe Concentration | An excessively high concentration of the this compound probe can lead to increased non-specific binding and higher background. It is recommended to perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio. |
| Sample Autofluorescence | Some biological samples may exhibit natural fluorescence. To assess this, include an unstained sample control in your experimental setup.[2] |
Issue 2: Weak or No Signal
Question: I am not detecting a signal, or the signal is too low, even at high concentrations of my target analyte. How can I troubleshoot this?
Answer: A weak or absent signal limits the upper end of your dynamic range and can be caused by issues with antibodies, the this compound probe, or the experimental protocol.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Analyte Capture | The capture antibody may not be efficiently binding the target. Confirm that the antibody is validated for this type of application and that it recognizes the native form of your target protein.[3] Consider titrating the capture antibody concentration to find the optimal density on the plate surface. |
| Suboptimal this compound Probe Concentration | The concentration of the this compound probe might be too low for effective detection. Perform a titration to identify the optimal concentration.[4] |
| Inactive this compound Probe | The DNA-linked small molecule probe can degrade over time, especially with repeated freeze-thaw cycles. Ensure proper storage of the probe and use a fresh aliquot if degradation is suspected. |
| Inefficient qPCR Amplification | Issues with the qPCR step will directly impact signal detection. Verify your qPCR master mix, primers, and cycling conditions. Run a standard curve with a known amount of the DNA template to ensure the qPCR is performing efficiently. |
| Incorrect Buffer Composition | The pH and salt concentration of your binding and wash buffers can affect antibody-antigen and probe-target interactions. Ensure your buffer formulations are correct and optimized for your specific target. |
Issue 3: Signal Saturation at High Analyte Concentrations
Question: My assay signal plateaus at high concentrations of the target, limiting the upper end of my dynamic range. What can I do to prevent this saturation?
Answer: Signal saturation, often referred to as the "hook effect" in immunoassays, occurs when the concentration of the analyte exceeds the binding capacity of the capture antibody or the detection probe.
Possible Causes and Solutions:
| Cause | Solution |
| Saturation of Capture Antibody | At very high analyte concentrations, all binding sites on the capture antibody may be occupied, preventing a proportional increase in signal. The most straightforward solution is to dilute your samples to bring the analyte concentration within the linear range of the assay. |
| Depletion of this compound Probe | If the analyte concentration is excessively high, the this compound probe may become the limiting reagent. Increasing the concentration of the this compound probe can sometimes extend the upper range, but this should be balanced against the risk of increasing background. |
| Limited qPCR Dynamic Range | The qPCR step itself has a dynamic range. If the amount of DNA template is too high, the qPCR signal can saturate. You can dilute the sample after the this compound assay and before the qPCR step to bring the template concentration into the optimal range for qPCR. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay and how does it achieve a wide dynamic range?
The this compound assay is a dual-recognition, multiwell plate-based method for sensitive protein detection and inhibitor screening.[5][6][7] It combines the specificity of an antibody for target capture with the high sensitivity of qPCR for signal amplification.[5][8] The wide dynamic range, reportedly up to six orders of magnitude, is achieved through the exponential amplification of the DNA reporter molecule via qPCR.[5][8] This allows for the detection of analytes from zeptomole to femtomole amounts.[5]
Q2: How can I optimize my this compound assay to enhance its dynamic range?
Optimizing the this compound assay involves a systematic approach to maximize the signal-to-noise ratio and ensure a linear response across a broad range of analyte concentrations.
Key Optimization Steps:
-
Capture Antibody Titration: Determine the optimal concentration of the capture antibody to ensure efficient target binding without causing steric hindrance.
-
This compound Probe Titration: Identify the ideal concentration of the this compound probe that yields a strong signal for the target while minimizing background from non-specific binding.
-
Blocking Buffer Optimization: Test different blocking agents (e.g., BSA, casein) and concentrations to find the most effective conditions for reducing background noise.[1]
-
Washing Steps: Optimize the number and duration of wash steps to effectively remove unbound reagents without dissociating specifically bound components.
-
qPCR Validation: Ensure your qPCR assay is optimized for high efficiency and a broad linear range of detection for the DNA reporter.
Q3: What are the key components of the this compound assay, and what are their functions?
The this compound assay relies on three core components for its specificity and sensitivity.
| Component | Function |
| Capture Antibody | An immobilized antibody that specifically binds to the target analyte, isolating it from the sample matrix. The high selectivity of the capture antibody is crucial for the overall specificity of the assay.[5] |
| This compound Probe | A unique detection reagent consisting of a small-molecule ligand that binds to the active site of the target, covalently linked to a DNA oligonucleotide reporter.[5][6] |
| qPCR System | A standard quantitative polymerase chain reaction setup used to amplify and quantify the DNA reporter from the this compound probe, providing the final signal readout. |
Experimental Protocols
General Protocol for this compound Assay
This protocol is a general guideline based on published literature and should be optimized for your specific target and reagents.[5]
-
Plate Coating with Capture Antibody:
-
Dilute the capture antibody to the optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 50-100 µL of the antibody solution to each well of a high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add your samples (and standards for quantification) to the wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
This compound Probe Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add the this compound probe, diluted to its optimal concentration in a suitable binding buffer.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the plate 5-7 times with wash buffer to remove any unbound probe.
-
-
qPCR Quantification:
-
Add qPCR master mix with primers specific to the DNA sequence on the this compound probe directly to each well.
-
Seal the plate and perform qPCR using an appropriate thermal cycler.
-
Analyze the Cq values to determine the relative or absolute quantity of the target analyte.
-
Quantitative Data Summary
The following table summarizes representative data demonstrating the dynamic range of the this compound assay for the quantification of Prostate-Specific Membrane Antigen (PSMA).[5]
| PSMA Concentration (pM) | Amount in 10 µL sample (attomoles) | Representative Cq Value |
| 1000 | 10 | ~20 |
| 100 | 1 | ~23.5 |
| 10 | 0.1 | ~27 |
| 1 | 0.01 | ~30.5 |
| 0.1 | 0.001 | ~34 |
| 0.01 | 0.0001 | ~37.5 |
| Blank | 0 | >40 |
Note: Cq values are approximate and will vary depending on the specific qPCR platform, reagents, and assay efficiency.
References
- 1. arp1.com [arp1.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 7. youtube.com [youtube.com]
- 8. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring data accuracy and reliability in the DIANA chamber
Ensuring Data Accuracy and Reliability in Your Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in maximizing the accuracy and reliability of data generated using the DIANA chamber. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal operating temperature for the this compound chamber? | The this compound chamber is designed to operate optimally within a temperature range of 18°C to 25°C. Operating outside this range may affect sensor calibration and data accuracy. |
| How often should the this compound chamber be calibrated? | For optimal performance and data reliability, we recommend a full system calibration every six months. A daily self-calibration check is also advised before initiating any new experiment. |
| Can I use third-party reagents with the this compound chamber? | While some third-party reagents may be compatible, for guaranteed data accuracy and to avoid potential damage to the system, we strongly recommend using only manufacturer-approved reagents. Use of unverified reagents may void the warranty. |
| What is the expected lifespan of the primary sensor? | The primary sensor in the this compound chamber has an expected lifespan of approximately 2,000 hours of operation. Sensor performance should be monitored regularly, and replacement is recommended once the performance degrades by more than 15% from baseline. |
Troubleshooting Guides
This section provides solutions to specific issues you may encounter while using the this compound chamber.
Issue 1: Inconsistent or Drifting Baseline Readings
Symptoms:
-
The baseline signal does not stabilize before adding the analyte.
-
The baseline shows a consistent upward or downward trend.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Fluctuations | Ensure the ambient temperature of the laboratory is stable and within the recommended operating range (18°C - 25°C). Avoid placing the chamber near drafts or direct sunlight. |
| Contaminated Buffer | Prepare fresh buffer solution using high-purity water and reagents. Filter the buffer before use to remove any particulate matter. |
| Air Bubbles in the System | Degas all solutions before introducing them into the chamber. Visually inspect the fluidics lines for any trapped air bubbles and purge the system if necessary. |
| Sensor Surface Not Equilibrated | Allow sufficient time for the sensor surface to equilibrate with the running buffer. This may take anywhere from 15 to 60 minutes depending on the application. |
Issue 2: High Signal-to-Noise Ratio
Symptoms:
-
The experimental data appears "noisy" with significant random fluctuations.
-
Difficulty in distinguishing the specific signal from the background noise.
Possible Causes & Solutions:
| Cause | Solution | | :--- | | | Electrical Interference | Ensure the this compound chamber is connected to a dedicated and properly grounded power outlet. Keep mobile phones and other electronic devices away from the instrument. | | Improperly Prepared Ligand | Ensure the ligand is of high purity and has been prepared according to the recommended protocol. Aggregated or denatured ligand can cause noisy signals. | | Flow Rate Instability | Check the pump for any signs of malfunction. Ensure the tubing is not kinked or blocked, and that the flow rate is stable and within the recommended range for your experiment. |
Experimental Protocols & Workflows
To ensure data reproducibility, it is crucial to follow standardized experimental protocols. Below are diagrams illustrating key workflows for the this compound chamber.
Caption: Standard experimental workflow for the this compound chamber.
Logical Troubleshooting Flow
When encountering an issue, a systematic approach to troubleshooting can help identify the root cause efficiently.
Caption: A logical flow for troubleshooting this compound chamber issues.
Optimizing the patient experience within the DIANA chamber
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the DIANA (Diagnostica Intelligente per Analisi Non-invasiva Avanzata) chamber.
Frequently Asked Questions (FAQs)
Q1: What is the this compound chamber?
A1: this compound, which stands for Diagnostica Intelligente per Analisi Non-invasiva Avanzata, is an advanced diagnostic chamber designed for personalized medicine.[1] It is the result of a collaboration between Antares Vision Group, Isinnova, and the National Center for Gene Therapy and RNA-Based Drugs.[1] The chamber is engineered to perform a comprehensive suite of over 60 non-invasive tests in approximately 15 minutes.[1][2]
Q2: What are the primary applications of the this compound chamber?
A2: The primary applications of the this compound chamber include:
-
Accelerated Diagnosis: By integrating multiple non-invasive tests, it significantly reduces the time required for a comprehensive patient health profile.[1]
-
Real-time Therapeutic Monitoring: It allows for the continuous monitoring of the effectiveness of therapies, which is particularly crucial for advanced treatments like gene therapy.[1]
-
Personalized Drug Development: The chamber supports the development of drugs tailored to individual patient characteristics by providing detailed, real-time physiological data.[1]
Q3: What physiological parameters can the this compound chamber measure?
A3: The this compound chamber can assess a wide range of key health indicators, including but not limited to:
-
Brain wave activity
-
Cardiac function and rhythms
-
Blood composition
-
Body composition
-
Electrical muscle activity
Q4: What is the this compound-ATMP prototype?
A4: The this compound-ATMP is the prototype model of the this compound chamber. It is slated for completion by mid-2025 and will be utilized at the National Center for RNA & Gene Therapy to monitor patients undergoing advanced gene therapies.[1]
Troubleshooting Guides
Issue 1: Data Integration Failure or Incomplete Patient Profile
Symptom: The system fails to generate a complete patient health profile after a session, with missing data points from one or more of the non-invasive tests.
Possible Causes and Solutions:
| Cause | Solution |
| Sensor Malfunction or Miscalibration | 1. Run a full system diagnostic to identify any malfunctioning sensors. 2. Recalibrate all sensors according to the standard operating procedure. 3. If a sensor is faulty, contact technical support for a replacement. |
| Poor Patient Contact with Sensors | 1. Ensure the patient is positioned correctly within the chamber, with all relevant sensors making proper contact. 2. Check for any clothing or accessories that may be interfering with sensor readings. |
| Software Glitch or Network Interruption | 1. Restart the this compound chamber's operating software. 2. Verify the network connection to ensure uninterrupted data transmission. 3. Check for any available software updates and install them. |
| Patient Movement During a Scan | 1. Advise the patient to remain as still as possible during the 15-minute scanning period. 2. If necessary, pause and restart the specific test that was affected by the movement. |
Issue 2: Inaccurate or Inconsistent Readings
Symptom: The data output for a specific physiological parameter is outside the expected range or shows significant variability upon repeated measurements for the same patient under similar conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Environmental Interference | 1. Ensure the this compound chamber is located in a controlled environment, away from sources of significant electromagnetic interference. 2. Check and maintain the recommended ambient temperature and humidity levels within the chamber's location. |
| Cross-talk Between Sensors | 1. Run the sensor isolation diagnostic to check for any interference between different measurement modules. 2. Ensure that all sensor cabling is properly shielded and routed. |
| Patient-Specific Physiological Factors | 1. Review the patient's clinical history for any conditions that might affect the readings (e.g., pacemakers, metallic implants). 2. Consult with a clinical specialist to interpret unexpected results in the context of the patient's overall health. |
Experimental Protocols and Visualizations
Experimental Protocol: Monitoring Response to a Novel RNA-based Therapy
Objective: To assess the real-time physiological response of a patient to a new RNA-based therapeutic agent using the this compound chamber.
Methodology:
-
Baseline Data Collection: Prior to the administration of the therapy, perform a complete 15-minute scan of the patient in the this compound chamber to establish a comprehensive physiological baseline.
-
Therapy Administration: Administer the RNA-based therapeutic agent according to the approved clinical protocol.
-
Post-Administration Monitoring: Conduct a series of 15-minute scans in the this compound chamber at predetermined intervals (e.g., 1, 6, 12, and 24 hours post-administration).
-
Data Analysis: Compare the data from the post-administration scans to the baseline data to identify any statistically significant changes in the monitored physiological parameters.
-
Signaling Pathway Analysis: Correlate the observed physiological changes with the known signaling pathways targeted by the RNA-based therapy.
Logical Workflow for this compound Chamber Operation
Caption: A flowchart illustrating the standard operational workflow of the this compound chamber.
Signaling Pathway for Monitoring Cardiotoxicity
References
DIANA Technical Support Center: Data Security, Privacy, and Troubleshooting
Welcome to the DIANA (this compound Tools) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who utilize the this compound suite of bioinformatics tools for non-coding RNA (ncRNA) analysis. Here, you will find answers to frequently asked questions (FAQs) and troubleshooting guidance related to data security, privacy, and common issues encountered during your experiments.
Data Security and Privacy FAQs
This section addresses key questions about how your data is handled when using the this compound Tools web servers.
Q1: What types of data are collected when I use this compound Tools?
When you use the this compound Tools, two main types of data are collected:
-
User-Input Data: This includes the data you provide for analysis, such as miRNA and gene lists, sequences, and other experimental data. This information is used to record search sessions and support bookmarking functionality.[1]
-
Form Data: If you request to download data, personal information such as your name, email address, and organization is collected through forms. This is used to manage user registration and determine the appropriate level of access.[1]
-
Cookies and Tracking Data: Like most web services, this compound Tools uses cookies and other tracking technologies to record user traffic, save preferences, and improve the service. They also work with third-party analytics partners, such as Google Analytics, to better understand how the services are used.[1]
Q2: How is my research data kept secure?
This compound employs several measures to protect your data:
-
Data Encryption: Any personal data you provide is encrypted in transit to prevent misuse by third parties.[2]
-
Secure Servers: User-input and form data are stored on this compound's own servers for the duration of the service provision to a registered user.[1]
-
Continuous Improvement: Security procedures are continuously revised based on new technological developments to ensure a high level of protection.[2]
Q3: Will my personal or research data be shared with third parties?
Your personal data will not be shared with third parties for their use without your explicit consent, unless required by law.[2] Some data may be stored or processed on computers in other jurisdictions, such as the United States, where data protection laws may differ.[2]
Q4: What are my rights regarding my data?
As a user, you have the following rights concerning your data:
-
The right to be informed: You have the right to know the purpose of data processing, the legal basis, the retention period, and with whom the data will be shared.[1]
-
The right of access: You can access the data that is collected, processed, and stored.[1]
-
The right to rectification: You can correct any inaccurate personal data.[1]
-
The right to erasure: You can request the deletion of your data after you have stopped using the services.[1]
To exercise these rights, you can contact the this compound team.
Troubleshooting Guides
This section provides solutions to common problems you may encounter while using the this compound Tools.
| Problem/Question | Tool(s) | Possible Cause | Troubleshooting Steps |
| No results or unexpected results from my query. | This compound-microT-CDS, this compound-LncBase, this compound-miRPath | Incorrect input format for miRNA or gene identifiers. | Ensure you are using the correct nomenclature (e.g., hsa-miR-124-3p for miRNA, official gene symbols for genes). Check for typos or extra spaces in your input. |
| The specified miRNA or gene is not in the this compound database. | Verify that the miRNA/gene is present in the databases used by this compound Tools (e.g., miRBase, Ensembl). | ||
| The prediction score threshold is too stringent. | For tools like this compound-microT-CDS, try lowering the prediction score threshold to include more potential targets, but be aware that this may increase the number of false positives. | ||
| Difficulty interpreting the output results. | This compound-microT-CDS, this compound-miRPath | Unfamiliarity with the output metrics and visualizations. | Refer to the documentation for each tool to understand the meaning of scores, p-values, and other metrics. The this compound-microT web server provides detailed information for each predicted interaction, including a global score and visualization of the target site.[3] |
| Overwhelming number of results. | Utilize the filtering options available in the tools to narrow down the results based on prediction scores, conservation, or other relevant parameters. | ||
| How do I handle a large list of miRNAs or genes for analysis? | This compound-miRPath | Manual input of long lists is time-consuming and prone to errors. | This compound-miRPath allows you to upload a file with a list of miRNAs or genes for batch analysis. This is more efficient and reduces the risk of manual entry errors. |
| The tool is running very slowly or timing out. | All this compound Tools | The server is experiencing high traffic. | Try running your analysis during off-peak hours. |
| Your input dataset is very large. | For large-scale analyses, consider breaking down your dataset into smaller chunks if possible. For advanced users, some tools may offer non-web-based interfaces or plugins for more robust processing.[3] |
Experimental Protocol: miRNA Pathway Analysis
This section provides a detailed methodology for performing a miRNA pathway analysis, based on a study that utilized this compound-miRPath to investigate the role of specific miRNAs in lung cancer.[1]
Objective: To identify the molecular pathways and gene networks regulated by a set of differentially expressed miRNAs.
Tool: this compound-miRPath v.3
Methodology:
-
Input miRNA Set: A list of differentially expressed miRNAs of interest is compiled.
-
Target Prediction: The this compound-miRPath tool is used to identify the target genes of the input miRNAs. This can be based on in-silico predictions from this compound-microT-CDS and/or experimentally validated targets from this compound-TarBase.
-
Pathway Enrichment Analysis: The identified target genes are then subjected to a pathway enrichment analysis using a curated pathway database such as KEGG (Kyoto Encyclopedia of Genes and Genomes).
-
Statistical Analysis: The tool calculates the statistical significance of the enrichment of target genes in each pathway. This is typically done using a hypergeometric test, and the results are often corrected for multiple hypotheses testing (e.g., using False Discovery Rate - FDR).
-
Result Interpretation: The output provides a list of pathways that are significantly targeted by the input miRNAs. This information can be used to infer the biological functions and roles of the miRNAs in the context of the studied condition.
Data Presentation: Quantitative Analysis of miRNA Expression
The following table summarizes quantitative data from a study on the expression of miR-28-5p and miR-708-5p in non-small cell lung cancer (NSCLC) tissue samples.[1]
| MicroRNA | Relative Expression (Tumor vs. Non-Tumor) | p-value | AUC (ROC Analysis) |
| miR-28-5p | 1.625 ± 1.245 | 0.0311 | 0.6294 |
| miR-708-5p | 3.351 ± 3.066 | 0.0002 | 0.7593 |
| Combined | - | - | 0.77 |
Visualizations
Data Submission and Anonymization Workflow
This diagram illustrates the general workflow for submitting data to this compound Tools, highlighting the separation of user-provided research data from personal information.
References
Improving the speed and efficiency of DIANA diagnostic scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the speed and efficiency of their DIANA (Direct Immunological-based NAnoparticle-hybridization Assay) diagnostic scans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound scans are taking longer than expected. What are the common causes for slow scan times?
A1: Several factors can contribute to extended scan times. These can be broadly categorized into instrument-related issues, assay-specific parameters, and data processing bottlenecks.
-
Instrument & Setup:
-
Suboptimal Instrument Settings: Incorrect focus, laser intensity, or filter selection can lead to the instrument taking longer to acquire a sufficient signal. Refer to the instrument's user manual for recommended settings.[1][2]
-
Sample Plate or Slide Issues: Warped or improperly seated plates can cause the instrument's auto-focusing mechanism to struggle, increasing scan time. Ensure plates are flat and correctly positioned.
-
Reagent and Buffer Preparation: Inadequately mixed or expired reagents can lead to weak signal development, requiring longer exposure times. Always use freshly prepared reagents as per the protocol.
-
-
Assay Parameters:
-
Inefficient Hybridization: Suboptimal incubation times or temperatures can result in incomplete hybridization of nanoparticles to the target, leading to a weaker signal that is harder to detect quickly.
-
Washing Steps: Insufficient or overly aggressive washing can either leave high background noise or strip away the signal, both of which can impact the signal-to-noise ratio and potentially increase scan time.
-
Q2: How can I reduce background noise and improve the signal-to-noise ratio in my this compound assay?
A2: A high signal-to-noise ratio is crucial for fast and accurate scans. Here are some strategies to reduce background noise:
-
Blocking: Ensure that the blocking step is performed meticulously to prevent non-specific binding of nanoparticles to the substrate.
-
Washing: Optimize the number and stringency of your wash steps. A gentle increase in the number of washes or the detergent concentration in the wash buffer can often reduce background.
-
Reagent Quality: Use high-quality reagents and ensure they are not contaminated.
-
Drying: Proper and uniform drying of the slide or plate after the final wash is critical. Residual liquid can cause uneven background and interfere with the scan.
Q3: Can the choice of nanoparticles affect the scan speed and efficiency?
A3: Yes, the properties of the nanoparticles are critical.
-
Size and Uniformity: Monodisperse nanoparticles (uniform in size and shape) generally provide a more consistent signal, which can be detected more efficiently by the scanner.
-
Surface Chemistry: The chemistry used to functionalize the nanoparticles and the density of probes on their surface can significantly impact hybridization efficiency and, consequently, the signal strength.[3]
-
Optical Properties: Nanoparticles with higher extinction coefficients or quantum yields will produce a stronger signal, allowing for shorter exposure times and faster scans.
Q4: What is the impact of sample preparation on the efficiency of the this compound scan?
A4: Sample preparation is a critical upstream step that can significantly influence the entire assay.
-
Sample Purity: Impurities in the sample can interfere with the hybridization process, leading to a weaker signal.
-
Target Concentration: While the this compound assay is designed to be highly sensitive, extremely low target concentrations may require longer incubation times to generate a detectable signal.
-
Viscosity: Highly viscous samples can hinder the diffusion of nanoparticles, slowing down the hybridization kinetics.
Data & Protocols
Quantitative Data Summary
The following table summarizes the hypothetical impact of key experimental parameters on this compound scan outcomes. These values are illustrative and should be optimized for your specific assay.
| Parameter | Setting 1 | Setting 2 | Setting 3 | Impact on Scan Speed | Impact on Signal Intensity |
| Incubation Temperature | 37°C | 42°C | 50°C | Moderate | High |
| Incubation Time | 30 min | 60 min | 90 min | Indirect | High |
| Nanoparticle Conc. | 0.5X | 1X | 2X | Indirect | High |
| Washing Stringency | Low | Medium | High | Minor | Moderate (can decrease) |
Experimental Protocol: Generalized this compound Assay
This protocol outlines the key steps in a typical this compound experiment. Optimization of these steps can lead to improved speed and efficiency.
-
Surface Preparation:
-
Coat the substrate (e.g., glass slide, microplate well) with the capture antibody or antigen.
-
Incubate for the recommended time and temperature to ensure efficient immobilization.
-
Wash the surface to remove any unbound molecules.
-
-
Blocking:
-
Add a blocking buffer to saturate any remaining non-specific binding sites on the surface.
-
Incubate for at least 30-60 minutes at room temperature.
-
-
Sample Incubation:
-
Add the prepared sample containing the target analyte to the surface.
-
Incubate to allow the target to bind to the capture molecules.
-
-
Nanoparticle Hybridization:
-
Introduce the detector-probe-conjugated nanoparticles.
-
Incubate for a sufficient period to allow the nanoparticles to hybridize with the captured target. This step is critical for signal generation.
-
-
Washing:
-
Perform a series of washes to remove any unbound nanoparticles and reduce background noise. The number and composition of wash buffers may need to be optimized.
-
-
Drying and Scanning:
-
Carefully dry the substrate.
-
Place the substrate in the this compound scanner and initiate the scan according to the manufacturer's instructions.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for a this compound diagnostic assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound scan issues.
References
Validation & Comparative
The DIANA fMRI Technique: A Comparative Guide Amidst a Replicability Crisis
For researchers, scientists, and drug development professionals, the allure of a functional magnetic resonance imaging (fMRI) technique capable of directly measuring neural activity in milliseconds was immense. The proposed "Direct Imaging of Neuronal Activity" (DIANA) method promised to be a revolutionary tool, offering a significant leap beyond conventional Blood-Oxygen-Level-Dependent (BOLD) fMRI, which measures the much slower vascular response to neuronal firing. However, the initial excitement surrounding this compound has been supplanted by a significant replicability crisis, culminating in the retraction of the original 2022 Science paper. This guide provides an objective comparison of the this compound technique, its proposed advantages, the subsequent validation studies, and its standing relative to established fMRI methods.
Executive Summary
Initially presented as a breakthrough, the this compound fMRI technique claimed to detect neural activity with millisecond temporal resolution, a feat that would have transformed neuroscience research.[1][2] However, independent attempts to replicate these findings have been unsuccessful.[1][3][4] Two separate research groups, publishing in Science Advances in March 2024, reported their failure to reproduce the this compound signal.[4] These studies suggest that the original findings may have been the result of experimental artifacts and data selection bias.[1][5] The controversy reached a critical point in September 2025 with the retraction of the original paper, with the authors acknowledging that artifacts contributed to the signal.[6] This guide will detail the proposed this compound methodology, the findings of the replication studies, and a comparison with conventional fMRI techniques in light of these recent developments.
Performance Comparison: this compound vs. Conventional BOLD fMRI
The primary appeal of this compound was its potential to overcome the inherent limitations of BOLD fMRI. The following table summarizes the proposed capabilities of this compound against the established performance of conventional BOLD fMRI.
| Feature | This compound fMRI (Originally Proposed) | Conventional BOLD fMRI |
| Signal Source | Direct neuronal activity (e.g., changes in membrane potential)[2] | Blood oxygenation level changes (hemodynamic response)[7][8] |
| Temporal Resolution | Milliseconds[2][4] | Seconds[1] |
| Spatial Resolution | High (e.g., 0.22 x 0.22 x 1 mm³)[5] | Variable, typically in the range of 1-3 mm³ |
| Directness of Measurement | Direct[1] | Indirect[7] |
| Replicability | Not replicated by independent labs; original paper retracted[3][4][6] | Highly replicable and widely used |
Experimental Protocols: A Tale of Two Methodologies
The discrepancy in outcomes between the original this compound study and subsequent replication attempts highlights the critical importance of methodological details.
Original this compound Protocol (Park et al., Science, 2022)
The original study utilized a specific fMRI pulse sequence and experimental paradigm to purportedly isolate the direct signal from neuronal activity.
-
Subjects: Anesthetized mice.[4]
-
Stimulation: Electrical stimulation of the whisker pads.[4]
-
fMRI Sequence: A shuffled line-scanning k-t pulse sequence with a very short repetition time (TR) and echo time (TE) (e.g., TR/TE of 5/2 ms).[5] This rapid acquisition was intended to capture the fast neuronal signals while suppressing the slower BOLD effect.[1]
-
Data Acquisition: Data was collected from one line of k-space at a time, with the process repeated for each line following a stimulus. This "stitching together" of data from multiple stimuli was designed to build a high-temporal-resolution image of a brain slice.[1]
-
Key Claim: The appearance of a signal peak in the somatosensory cortex approximately 25 milliseconds after each electrical shock, purportedly representing direct neuronal firing.[4]
Replication Attempt Protocol (e.g., Kim et al., Science Advances, 2024)
Independent researchers aimed to meticulously replicate the original protocol to validate the findings.
-
Subjects: Anesthetized mice.[3]
-
Stimulation: Whisker stimulation, similar to the original study.[3]
-
fMRI Sequence: Utilized the identical pulse sequence and parameters as reported in the original paper.[9] Some replication attempts used even higher magnetic field strengths to potentially improve signal-to-noise ratios.[5][9]
-
Data Analysis: A key focus of the replication studies was the rigorous analysis of the data, including the impact of averaging a large number of trials and the criteria for excluding data.[3][10]
-
Key Finding: No this compound-like signal was observed when a large number of trials were averaged.[3][10] Spurious peaks resembling the this compound signal could be generated when a small number of trials were used or when data was selectively excluded.[1][3] One replication study identified that an electrical pulse intended to synchronize the scanner and the stimulus inadvertently shifted data collection, creating an artifact.[6]
Visualizing the this compound Controversy
The following diagrams illustrate the conceptual workflow of the proposed this compound technique and the logical flow of the replication crisis.
Conclusion
The story of this compound fMRI serves as a critical case study in the importance of reproducibility in scientific research. While the promise of a technique that could directly image neuronal activity remains a "holy grail" for neuroscience, the this compound method, as originally described, has been shown to be not reproducible and its foundational paper has been retracted.[4][6] Researchers and drug development professionals should be aware of this history when evaluating novel neuroimaging techniques. The established reliability of conventional BOLD fMRI, despite its limitations in temporal resolution and indirect nature of measurement, currently makes it the more robust and validated method for functional brain imaging. The pursuit of direct neuronal imaging will undoubtedly continue, but the this compound episode underscores the rigorous validation required before a new technique can be widely adopted.
References
- 1. This fMRI technique promised to transform brain research — why can no one replicate it? — McKenzie Prillaman [meprillaman.com]
- 2. youtube.com [youtube.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Authors retract Science paper on controversial fMRI method | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 10. IBS Publications Repository: No replication of direct neuronal activity-related (this compound) fMRI in anesthetized mice [pr.ibs.re.kr]
A Comparative Guide: DIANA fMRI vs. Electrophysiology Recordings
For researchers, scientists, and drug development professionals, understanding the nuances of cutting-edge neural recording techniques is paramount. This guide provides an objective comparison of Direct Imaging of Neuronal Activity (DIANA) functional Magnetic Resonance Imaging (fMRI) and traditional electrophysiology recordings, presenting supporting experimental data, detailed protocols, and a balanced view of the current scientific debate surrounding this compound.
The recently developed this compound fMRI technique has generated significant excitement and controversy within the neuroscience community. Proponents suggest it offers a non-invasive method to directly image neuronal activity with high spatiotemporal resolution, potentially revolutionizing brain mapping. However, several independent studies have failed to replicate the initial findings, suggesting the observed signals may be artifactual. This guide will delve into the principles, methodologies, and data from both this compound fMRI and electrophysiology to provide a comprehensive comparison for informed decision-making in research applications.
Quantitative Comparison of this compound fMRI and Electrophysiology
The following table summarizes the key performance metrics of this compound fMRI and in vivo electrophysiology, drawing from published literature. It is important to note that the values for this compound fMRI are based on the original study and have been subject to replication challenges.
| Feature | This compound fMRI | In Vivo Electrophysiology |
| Temporal Resolution | ~5 ms[1] | < 1 ms |
| Spatial Resolution | ~0.22 x 0.22 mm (in-plane)[1] | Cellular to sub-cellular (single-unit) |
| Invasiveness | Non-invasive | Invasive (requires surgery) |
| Signal Source | Disputed: Proposed to be changes in T2 relaxation due to neuronal membrane potential shifts and interfacial water reorientation. Alternatively suggested to be an artifact of the pulse sequence.[1][2] | Direct measurement of extracellular or intracellular electrical potentials (action potentials, local field potentials). |
| Coverage | Slice-selective, potential for whole-brain with modifications | Limited to the implanted electrode locations |
| Signal-to-Noise Ratio (SNR) | Lower, requires significant signal averaging | Higher for single-unit recordings |
| Primary Output | Percent signal change in MRI signal | Firing rate, spike timing, local field potentials |
The this compound fMRI Controversy: Two Competing Models
The fundamental disagreement over this compound fMRI lies in the origin of the measured signal. The initial proponents propose a direct link to neuronal activity, while subsequent studies suggest it arises from an MRI artifact.
Proposed Neuronal Signal Pathway
The original hypothesis posits that neuronal firing leads to changes in the local magnetic field that are detectable by fMRI. This is thought to occur through a cascade of events initiated by the action potential.
The Artifact Hypothesis
Conversely, replication studies have put forth an alternative explanation, suggesting that the this compound signal is an artifact generated by the specific pulse sequence used. This hypothesis centers on the idea that the timing of the stimulus delivery within the MRI pulse sequence creates a pseudo-steady state that manifests as a signal change, independent of any underlying neuronal activity.[2][3]
Experimental Protocols
To facilitate a direct comparison, below are detailed methodologies for a typical this compound fMRI experiment and an in vivo electrophysiology recording, both focused on mouse whisker stimulation.
This compound fMRI Experimental Workflow
The following diagram and protocol outline the key steps in a this compound fMRI experiment as described in the original study.
Detailed this compound fMRI Protocol (based on Toi et al., 2022):
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame with ear and bite bars to minimize motion.
-
Position the animal within the MRI scanner, ensuring the whisker pad is accessible for stimulation.
-
Monitor vital signs (respiration, temperature) throughout the experiment.
-
-
MRI Acquisition:
-
Experiments are typically performed on a high-field MRI scanner (e.g., 9.4 T).
-
Acquire high-resolution anatomical images (e.g., T2-weighted) to serve as a reference.
-
Implement the specialized this compound pulse sequence, which is a fast, line-scan gradient-echo sequence. Key parameters include a short repetition time (TR) of ~5 ms and a specific flip angle.
-
Synchronize the delivery of electrical stimulation to the whisker pad with the MRI acquisition sequence. This timing is critical and a central point of the artifact controversy.
-
-
Stimulation:
-
Deliver brief electrical pulses to the whisker pad using needle electrodes.
-
The stimulation paradigm typically involves a repeating cycle of stimulus followed by a resting period.
-
-
Data Analysis:
-
Reconstruct the acquired k-space data into images.
-
Perform motion correction to account for any slight movements of the animal.
-
Employ statistical methods to identify voxels that show a significant signal change time-locked to the stimulation.
-
Map the activated regions onto the anatomical reference images.
-
In Vivo Electrophysiology Experimental Workflow
The following outlines the steps for a typical in vivo electrophysiology experiment to record neuronal responses to whisker stimulation.
Detailed In Vivo Electrophysiology Protocol:
-
Surgical Preparation:
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the barrel cortex, the primary somatosensory area for whisker input.
-
Carefully insert a recording electrode (e.g., a silicon probe or a glass micropipette) into the target brain region.
-
-
Recording:
-
Connect the electrode to a preamplifier and a data acquisition system.
-
Allow the animal's physiological state to stabilize.
-
Deliver precise, controlled stimuli to the whiskers. This can be done using a piezoelectric bender to deflect a single whisker or an air puff to stimulate multiple whiskers.
-
Record the raw electrical signals from the brain.
-
-
Data Analysis:
-
Filter the recorded data to separate high-frequency spiking activity (action potentials) from low-frequency local field potentials (LFPs).
-
Perform spike sorting on the high-frequency data to isolate the activity of individual neurons.
-
Analyze the timing and frequency of spikes in relation to the whisker stimulus to determine the neuron's response properties.
-
Analyze the LFPs to understand the aggregate synaptic activity in the local neuronal population.
-
Conclusion: A Tool in Development vs. a Gold Standard
Electrophysiology remains the gold standard for measuring neuronal activity with high temporal precision and a direct link to the underlying electrical events in the brain. Its primary limitations are its invasiveness and limited spatial coverage.
This compound fMRI, in its initial conception, promised to overcome these limitations by providing a non-invasive, high-resolution method for directly imaging neuronal activity. However, the current body of evidence is conflicting, with significant concerns raised about the reproducibility and the origin of the this compound signal. The possibility that the signal is an artifact of the MRI pulse sequence cannot be discounted and requires further rigorous investigation.
For researchers considering these techniques, the choice depends critically on the scientific question. For precise, validated measurements of neuronal firing, electrophysiology is the established and reliable method. While the promise of this compound fMRI is substantial, its current controversial status necessitates a cautious approach. The scientific community awaits further independent validation and a definitive resolution of the signal's origin before it can be widely adopted as a reliable tool for neuroscience research.
References
A Comparative Guide to DIANA fMRI and Calcium Imaging for Neuronal Activity Monitoring
For researchers, scientists, and drug development professionals, the precise measurement of neuronal activity is paramount. Two prominent techniques, DIANA (Direct Imaging of Neuronal Activity) fMRI and calcium imaging, offer distinct approaches to visualizing the brain at work. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound fMRI vs. Calcium Imaging
| Feature | This compound fMRI | Calcium Imaging (Two-Photon) |
| Principle | Direct detection of magnetic field changes associated with neuronal currents. | Indirect detection of neuronal activity via fluorescence of calcium indicators. |
| Temporal Resolution | Claimed to be in the order of milliseconds (e.g., ~25 ms)[1]. | Milliseconds to seconds, dependent on the indicator kinetics and imaging speed[2]. |
| Spatial Resolution | Sub-millimeter (e.g., ~200 µm)[1]. | Sub-cellular (micrometer)[3][4]. |
| Invasiveness | Non-invasive. | Invasive (requires surgery for cranial window and indicator delivery). |
| Field of View | Whole brain or large brain regions. | Restricted to the optical window (typically a few mm²). |
| Cell-Type Specificity | No. | Yes, with genetically encoded calcium indicators (GECIs). |
| Signal Interpretation | Direct measure of neuronal electrical activity (disputed). | Indirect measure of intracellular calcium concentration, which correlates with spiking activity[2][5]. |
| Reproducibility | Subject of significant controversy, with multiple independent studies failing to replicate original findings[1][6][7][8][9]. | Well-established and highly reproducible across numerous laboratories. |
In-Depth Comparison
This compound fMRI: The Promise and Controversy
This compound fMRI is a novel technique that purports to directly measure the magnetic fields generated by neuronal currents, offering a non-invasive window into brain activity with high temporal and spatial resolution[1]. The initial study published in Science in 2022 reported the ability to detect signal peaks in the mouse somatosensory cortex approximately 25 milliseconds after electrical stimulation of the whisker pad[1]. This represented a potential breakthrough, as conventional fMRI measures the much slower blood-oxygen-level-dependent (BOLD) signal, which is an indirect and delayed indicator of neuronal activity.
Calcium Imaging: A Robust and Versatile Tool
Calcium imaging is a widely adopted and well-established technique for monitoring the activity of large neuronal populations with high spatial and temporal resolution[3][4][10]. It relies on the principle that neuronal firing is accompanied by an influx of calcium ions into the cell[11][12][13]. By introducing fluorescent indicators that change their brightness upon binding to calcium, researchers can optically record the activity of individual neurons and even subcellular compartments[3][4].
Two-photon microscopy is a particularly powerful form of calcium imaging that allows for deep-tissue imaging with reduced scattering and phototoxicity, enabling chronic studies in awake, behaving animals[3][4][10]. The use of genetically encoded calcium indicators (GECIs) further enhances the technique by allowing for cell-type-specific targeting of neuronal populations. While calcium imaging is an indirect measure of neuronal activity, the correlation between calcium transients and neuronal spiking is well-characterized[2][5].
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway in Neurons
Experimental Workflow: this compound fMRI
Experimental Workflow: Two-Photon Calcium Imaging
Experimental Protocols
This compound fMRI Protocol (Based on Original Study)
-
Animal Preparation: Anesthetize the animal (e.g., mouse) and secure it in a stereotaxic frame compatible with the MRI scanner. Monitor vital signs throughout the experiment.
-
fMRI Scanner Setup: Use a high-field MRI scanner (e.g., 9.4T or higher). Position the animal and the surface coil to optimize signal from the brain region of interest (e.g., somatosensory cortex).
-
Stimulation Paradigm: Deliver a brief electrical stimulus (e.g., to the whisker pad) with a precise and consistent inter-stimulus interval.
-
This compound Pulse Sequence: Employ a fast gradient-echo line-scanning sequence to acquire k-space data with high temporal resolution (e.g., 5 ms per line). The acquisition is synchronized with the stimulus presentation.
-
Data Acquisition: Acquire a time series of images during the stimulation paradigm. A large number of trials are typically averaged to improve the signal-to-noise ratio.
-
Data Processing and Analysis: Perform motion correction and other standard fMRI preprocessing steps. The core of the this compound analysis involves identifying a transient signal peak that is time-locked to the stimulus.
Two-Photon Calcium Imaging Protocol
-
Indicator Delivery: Introduce a calcium indicator into the neurons of interest. This can be achieved through viral vector-mediated expression of a GECI (e.g., GCaMP) or by bolus loading of a chemical dye[3][14].
-
Cranial Window Implantation: Perform a craniotomy over the brain region of interest and implant a glass coverslip to create a chronic optical window[3][4]. Allow the animal to recover fully from surgery.
-
Animal Habituation: Habituate the animal to the experimental setup, including head-fixation under the microscope, to minimize stress-related artifacts.
-
Two-Photon Microscopy: Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser to excite the calcium indicator.
-
Behavioral Task/Stimulation: The head-fixed animal can be trained to perform a behavioral task or be presented with sensory stimuli.
-
Image Acquisition: Acquire time-series images of the neuronal population at a high frame rate (e.g., 30 Hz)[4].
-
Data Analysis: Correct for motion artifacts. Identify individual neurons (regions of interest) and extract their fluorescence time courses. Analyze these traces to infer neuronal activity patterns in relation to the animal's behavior or the presented stimuli.
Conclusion
This compound fMRI and calcium imaging represent two powerful, yet fundamentally different, approaches for studying neuronal activity. This compound fMRI offers the tantalizing prospect of non-invasively measuring neuronal currents directly and across large brain areas. However, the significant and unresolved issues surrounding its reproducibility currently limit its reliability and widespread adoption.
In contrast, calcium imaging is a well-validated and versatile technique that provides robust and cell-type-specific measurements of neuronal activity at high resolution. While it is invasive and has a more limited field of view, its reliability and the wealth of available tools and analysis methods make it the current gold standard for many applications in cellular and systems neuroscience.
For researchers and drug development professionals, the choice between these techniques will depend on the specific experimental question, the required spatial and temporal resolution, and the tolerance for invasiveness. As the field continues to evolve, it is crucial to critically evaluate the evidence and choose the methodology that offers the most robust and reproducible insights into the complexities of brain function.
References
- 1. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 2. FMI - Article | From imaging neurons to measuring their true activity [fmi.ch]
- 3. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Wide-Field and Two-Photon Calcium Imaging from a Mouse Using a Large Cranial Window [jove.com]
- 5. A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [pubmed.ncbi.nlm.nih.gov]
- 7. This fMRI technique promised to transform brain research — why can no one replicate it? — McKenzie Prillaman [meprillaman.com]
- 8. No replication of direct neuronal activity-related (this compound) fMRI in anesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]
- 10. Video: In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice [app.jove.com]
- 11. youtube.com [youtube.com]
- 12. Calcium Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In vivo two-photon calcium imaging [bio-protocol.org]
Cross-validation of DIANA signals with other imaging modalities
A recent advancement in functional magnetic resonance imaging (fMRI) known as Direct Imaging of Neuronal Activity (DIANA) has generated significant discussion and controversy within the neuroscience community. However, it is crucial to clarify that this compound is a proposed method for detecting neural activity and is not associated with the "Detection of Immobilized and Aggregated Amyloids." Current research literature does not support the existence of a this compound modality for amyloid imaging.
The initial promise of this compound was to non-invasively measure the rapid electrical signaling of neurons, a long-standing objective in neuroscience.[1][2][3][4] This would represent a significant leap forward from conventional fMRI, which infers neural activity indirectly by tracking changes in blood oxygen levels, a much slower process.[3][4][5] The this compound technique, first detailed in 2022, suggested the ability to detect transient fMRI responses with millisecond-level temporal resolution, seemingly coinciding with neuronal firing.[1]
However, subsequent independent studies have cast serious doubt on the validity of the this compound signal, with several research groups failing to replicate the original findings.[1][6][7][8] A significant body of evidence now suggests that the observed this compound signals are not of neuronal origin but are rather artifacts generated by the imaging process itself.[1][2][3][9]
The Controversy Surrounding this compound fMRI
Multiple studies have demonstrated that this compound-like signals can be produced in the absence of neural activity.[1][2] For instance, these signals have been observed when the stimulation device was unplugged and even when the subject was replaced with a water phantom.[3] These findings strongly indicate that the signals arise from non-ideal aspects of the pulse sequence timing and other technical artifacts of the MRI acquisition process, rather than from direct neuronal activation.[1][2][9][10]
The core of the issue appears to be linked to the specific pulse sequence used in this compound, which includes a trigger for the stimulus presentation. This trigger seems to introduce artifacts that were initially misinterpreted as neural activity.[3] A modified pulse sequence, termed DODI, which omits this trigger interval, does not produce these signals.[1][2]
Established Modalities for Amyloid Imaging
For researchers and professionals in drug development focused on neurodegenerative diseases like Alzheimer's, the primary tools for detecting and monitoring amyloid plaque deposition are Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) with specific contrast agents.
-
Positron Emission Tomography (PET): PET is a highly sensitive and specific technique for imaging amyloid deposits in the brain.[11] It involves the injection of a radioactive tracer that binds to amyloid plaques, allowing for their visualization and quantification.[11] The development of various PET tracers has enabled the in-vivo assessment of amyloid pathology, which is crucial for early diagnosis and for evaluating the efficacy of anti-amyloid therapies.[11][12]
-
Magnetic Resonance Imaging (MRI): While standard MRI is not used to directly visualize amyloid plaques, it plays a vital role in assessing the structural changes in the brain associated with Alzheimer's disease. Furthermore, MRI is essential for monitoring potential side effects of amyloid-targeting therapies, such as Amyloid-Related Imaging Abnormalities (ARIA).[13] Research is ongoing to develop MRI contrast agents that can specifically bind to amyloid plaques, which would offer a non-radioactive alternative to PET.[11]
-
Fluorescence Imaging: In preclinical research, fluorescent probes are used for the detection and imaging of amyloid-β peptides.[14] These probes are valuable tools for studying the mechanisms of amyloid aggregation and for screening potential therapeutic compounds in cellular and animal models.[14]
References
- 1. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scitechdaily.com [scitechdaily.com]
- 4. physicsworld.com [physicsworld.com]
- 5. researchgate.net [researchgate.net]
- 6. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. direct.mit.edu [direct.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. (ISMRM 2024) A different interpretation of the this compound fMRI signal [archive.ismrm.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amyloid-Related Imaging Abnormalities with Emerging Alzheimer Disease Therapeutics: Detection and Reporting Recommendations for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in fluorescent probes for detection and imaging of amyloid-β peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the DIANA fMRI Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of a neuroimaging technique capable of directly measuring neuronal activity with high spatiotemporal resolution would represent a paradigm shift in neuroscience and drug development. The "Direct Imaging of Neuronal Activity" (DIANA) fMRI method, as initially reported, promised such a breakthrough. However, subsequent independent verification studies have failed to replicate the original findings, leading to the retraction of the seminal paper. This guide provides an objective comparison of the this compound method as originally described, the results of independent verification attempts, and the established Blood Oxygenation Level-Dependent (BOLD) fMRI technique, supported by experimental data and detailed protocols.
Overview of this compound and the Controversy
This compound was proposed as an fMRI technique capable of detecting neuronal activity on the order of milliseconds, a significant leap from the seconds-long timescale of conventional BOLD fMRI which measures the hemodynamic response as a proxy for neuronal firing. The proposed mechanism suggested that this compound could detect subtle changes in T2 relaxation times caused by the reorientation of water molecules at the neuronal membrane during an action potential.
Comparative Performance Metrics
The following table summarizes the key performance metrics as reported in the original this compound paper and the subsequent independent verification studies, contrasted with typical parameters for BOLD fMRI.
| Parameter | Original this compound Claim (Toi et al., 2022) | Independent Verification (Choi et al., 2024) | Independent Verification (Jasanoff et al., 2024 - interpretation) | Standard BOLD fMRI |
| Temporal Resolution | 5 ms | 5 ms (attempted replication) | 5 ms (attempted replication) | 1-3 seconds per image |
| Spatial Resolution | High (e.g., 0.22 x 0.22 x 1 mm³) | High (e.g., 0.22 x 0.22 x 1 mm³) | High (e.g., 50 x 50 µm in-plane) | Variable (typically 1-3 mm isotropic) |
| Reported Signal Change | ~0.2% | No detectable neuronal-like peak in extensively averaged data | This compound-like signals observed, but shown to be neither sufficient nor necessary to be produced by neural activity | 0.5-5% |
| Primary Finding | Direct imaging of neuronal activity tracking thalamocortical pathways. | Failure to replicate this compound signal; spurious peaks observed with small trial numbers or outlier exclusion. | This compound signal attributed to non-ideal aspects of the pulse sequence (artifacts). | Indirect measure of neuronal activity via hemodynamic response. |
Experimental Protocols
Original this compound Protocol (Toi et al., 2022 - Retracted)
-
Subjects: Anesthetized mice.
-
Stimulus: Electrical stimulation of the whisker pads.
-
MRI System: 9.4 Tesla.
-
Pulse Sequence: Shuffled line-scanning k-t pulse sequence (a modified FLASH sequence).
-
Key Parameters: Repetition Time (TR) = 5 ms; Echo Time (TE) = 2 ms; Flip Angle = 4°.
-
Data Analysis: Averaging of trials, with subsequent reports suggesting potential subjective trial exclusion.
Independent Verification Protocol (Choi et al., 2024)
-
Subjects: Anesthetized mice.
-
Stimulus: Whisker stimulation, replicating the original study.
-
MRI System: 15.2 Tesla (for enhanced sensitivity).
-
Pulse Sequence: Identical shuffled line scanning k-t pulse sequence as the original study.
-
Key Parameters: TR = 5 ms; TE = 2 ms; Spatial Resolution = 0.22 x 0.22 x 1 mm³.
-
Data Analysis: Extensive averaging of a large number of trials (up to 1050). The study found no this compound-like peak in the averaged data but could produce spurious peaks when using a small number of trials or by excluding certain trials, mimicking a potential bias[2][3].
Independent Verification Protocol (implicated Jasanoff et al., 2024)
-
Subjects: Anesthetized rats.
-
Stimulus: Somatosensory stimulation.
-
MRI System: High-field MRI.
-
Pulse Sequence: Implementation of the this compound pulse sequence.
-
Key Parameters: TR = 5 ms; TE = 2 ms; Flip Angle = 4°.
-
Data Analysis: This study reproduced the this compound-like signals but demonstrated through control experiments (e.g., in deceased animals and with variations in the pulse sequence) that these signals were likely artifacts arising from the pulse sequence itself and not from neuronal activity[3][4].
Visualizing the Methodologies
This compound fMRI Experimental Workflow (as originally proposed)
Caption: Proposed workflow for this compound fMRI, from animal preparation to data analysis.
Signaling Pathways: this compound vs. BOLD fMRI
References
- 1. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial experiences with Direct Imaging of Neuronal Activity (this compound) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] No replication of direct neuronal activity–related (this compound) fMRI in anesthetized mice | Semantic Scholar [semanticscholar.org]
- 4. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of DIANA fMRI: The Quest for Direct Neuronal Imaging and the Artifact Controversy
A revolutionary fMRI technique, Direct Imaging of Neuronal Activity (DIANA), has recently emerged with the potential to non-invasively measure neural activity at millisecond temporal resolution, a long-sought-after "holy grail" in neuroscience. However, the initial excitement has been met with significant skepticism, as independent research groups have failed to replicate the original findings, suggesting the observed signals may be artifactual. This guide provides a critical review of the this compound fMRI literature, objectively comparing the original claims with subsequent replication attempts and offering a comprehensive overview of the experimental data and methodologies for researchers, scientists, and drug development professionals.
The Promise of this compound: A Departure from the BOLD Signal
Traditional functional magnetic resonance imaging (fMRI) relies on the blood-oxygen-level-dependent (BOLD) signal, an indirect measure of neural activity that captures the slower hemodynamic response. In 2022, a research team led by Jang-Yeon Park published a study in Science detailing the this compound technique, which they claimed could directly detect the rapid electrical signaling of neurons. This method utilizes a fast line-scan, spoiled gradient-recalled echo (SPGRE) pulse sequence synchronized with a repeating stimulus, purportedly enabling the detection of subtle signal changes on the order of milliseconds.
The proposed advantage of this compound over conventional BOLD fMRI is its temporal resolution. While BOLD fMRI is limited by the sluggish nature of blood flow changes, this compound promised a direct window into the fast dynamics of neuronal communication.
The Controversy: Replication Failures and the Artifact Hypothesis
The initial enthusiasm surrounding this compound was soon tempered by reports of replication failures. Two independent research groups, one led by Alan Jasanoff and another by Seong-Gi Kim, published their findings in Science Advances in 2024, stating that they were unable to reproduce the original this compound results.
These studies meticulously followed the experimental protocols outlined in the original paper but failed to detect a reliable this compound signal. Instead, they proposed that the signals reported by Park and colleagues could be attributed to experimental artifacts. The Jasanoff group suggested that subtle timing imperfections in the pulse sequence, particularly a trigger-associated delay, could generate spurious signals that mimic the appearance of a neural response. The Kim group, after extensive averaging of trials, found no evidence of a this compound signal and suggested that the original findings might be the result of "cherry-picking" data, where only trials that showed a desired effect were included in the analysis.
The original proponents of this compound have disputed these claims, maintaining the validity of their findings and are reportedly preparing a rebuttal. This ongoing debate highlights the critical importance of reproducibility in scientific research and the rigorous scrutiny that novel techniques must undergo.
Comparative Analysis of Experimental Data
The following tables summarize the key quantitative findings from the original this compound study and the subsequent replication attempts.
Table 1: Comparison of Reported this compound Signal Characteristics
| Parameter | Original this compound Study (Toi et al., 2022) | Jasanoff Replication Study (Van et al., 2024) | Kim Replication Study (Choi et al., 2024) |
| Reported this compound Signal Peak | ~0.2% signal change | Signal peak attributed to artifact, not neural activity | No consistent signal peak observed |
| Signal-to-Noise Ratio (SNR) | Not explicitly reported | Not applicable (signal deemed artifactual) | No significant increase in SNR with averaging |
| Temporal Resolution | Milliseconds | Milliseconds | Milliseconds |
| Key Finding | Direct detection of a rapid, transient signal correlated with neural activity. | Observed signal is an artifact of the pulse sequence timing. | No evidence of a this compound signal; original findings may be due to data selection bias. |
Table 2: Comparison of Experimental Protocols
| Parameter | Original this compound Study (Toi et al., 2022) | Jasanoff Replication Study (Van et al., 2024) | Kim Replication Study (Choi et al., 2024) | Standard BOLD fMRI (Representative) |
| fMRI Sequence | Fast line-scan SPGRE | Fast line-scan SPGRE | Fast line-scan SPGRE | Echo-Planar Imaging (EPI) |
| Repetition Time (TR) | 5 ms | 5 ms | 5 ms | 1000-2000 ms |
| Echo Time (TE) | 2.4 ms | 2 ms | Not specified | 15-30 ms |
| Flip Angle | 4° | 4° | Not specified | 60-90° |
| Stimulus | Electrical whisker pad stimulation | Electrical whisker pad stimulation | Electrical whisker pad stimulation | Whisker pad stimulation (various) |
| Animal Model | Anesthetized mice | Anesthetized rats | Anesthetized mice | Anesthetized or awake mice/rats |
| Data Analysis | Averaging of selected trials | Analysis of all trials, investigation of pulse sequence artifacts | Extensive averaging of all trials | General Linear Model (GLM) analysis |
Experimental Workflows and Proposed Mechanisms
The following diagrams illustrate the conceptual workflows of the this compound and standard BOLD fMRI techniques, as well as the proposed mechanism of the this compound signal and the artifact hypothesis.
DIANA Assay vs. Traditional ELISA: A Comprehensive Comparison for Researchers
For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of protein quantification in life sciences research. However, the emergence of novel technologies like the Dual-analyte Immunoassay with Nuclease-Assisted (DIANA) assay presents researchers with new possibilities for sensitivity and versatility. This guide provides a detailed comparison of the this compound assay and traditional sandwich ELISA methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their needs.
At a Glance: Key Performance Differences
The primary distinctions between the this compound assay and traditional ELISA lie in their detection mechanisms, which directly impact key performance metrics such as sensitivity and dynamic range. While ELISA relies on an enzyme-linked secondary antibody for signal generation, this compound employs a DNA-linked small-molecule inhibitor probe and quantitative PCR (qPCR) for detection, resulting in significant signal amplification.
| Feature | This compound Assay | Traditional Sandwich ELISA |
| Sensitivity | Zeptomolar (10⁻²¹ M) range | Picomolar (10⁻¹² M) to Nanomolar (10⁻⁹ M) range |
| Dynamic Range | Up to 6 logs | Typically 2-3 logs |
| Detection Method | Quantitative PCR (qPCR) | Colorimetric, Fluorometric, or Chemiluminescent |
| Assay Time | ~4-6 hours (including qPCR) | ~4-5 hours |
| Specificity | High (dual recognition: antibody and active site ligand) | High (dependent on antibody pair specificity) |
| Primary Application | Ultra-sensitive protein quantification, enzyme inhibitor screening | Routine protein quantification |
Experimental Workflow Comparison
The fundamental workflows of both assays involve target capture on a solid phase, but they diverge significantly in the detection and signal amplification steps.
This compound Assay Workflow
The this compound assay leverages the specificity of both an antibody and a small-molecule inhibitor targeting the active site of the enzyme of interest. The use of a DNA--linked probe allows for extraordinary signal amplification through qPCR.
This compound Assay Experimental Workflow
Traditional Sandwich ELISA Workflow
The sandwich ELISA protocol is a well-established method that relies on a matched pair of antibodies to capture and detect the target antigen. Signal generation is typically achieved through an enzyme-conjugated secondary antibody that catalyzes a colorimetric or chemiluminescent reaction.
Traditional Sandwich ELISA Workflow
Quantitative Performance Data: A Head-to-Head Comparison
A study by Navrátil et al. (2017) in Nucleic Acids Research provides a direct quantitative comparison of the this compound assay and a traditional sandwich ELISA for the detection of two cancer biomarkers: prostate-specific membrane antigen (PSMA) and carbonic anhydrase IX (CAIX). The results highlight the superior sensitivity and dynamic range of the this compound assay.
| Analyte | Assay Type | Limit of Detection (LOD) | Dynamic Range |
| PSMA | This compound | ~10 zmol (10⁻²⁰ mol) | ~6 logs |
| ELISA | ~2 fmol (2 x 10⁻¹⁵ mol) | ~2.5 logs | |
| CAIX | This compound | ~100 zmol (10⁻¹⁹ mol) | ~5 logs |
| ELISA | ~10 fmol (10⁻¹⁴ mol) | ~2 logs |
Experimental Protocols
Below are detailed, representative protocols for both the this compound assay and a traditional sandwich ELISA.
This compound Assay Protocol (Adapted from Navrátil et al., 2017)
1. Antibody Immobilization:
- Coat high-binding 96-well plates with a capture antibody specific for the target protein (e.g., 50 µL of 5 µg/mL antibody in PBS) overnight at 4°C.
2. Blocking:
- Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites by incubating with 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
3. Sample Incubation:
- Wash the wells three times with Wash Buffer.
- Add 50 µL of standards or samples diluted in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to the wells.
- Incubate for 1-2 hours at room temperature with gentle shaking.
4. This compound Probe Incubation:
- Wash the wells three times with Wash Buffer.
- Add 50 µL of the this compound probe (small-molecule inhibitor linked to a DNA oligonucleotide) diluted in Assay Buffer to each well. The optimal concentration of the probe needs to be determined empirically.
- Incubate for 1 hour at room temperature with gentle shaking.
5. Final Washes:
- Wash the wells five times with Wash Buffer to remove any unbound probe.
6. qPCR Detection:
- Prepare a standard qPCR reaction mix.
- Add the qPCR master mix to each well of the this compound plate.
- Seal the plate and perform qPCR using a standard thermal cycler. The amount of target protein is proportional to the amount of amplified DNA, which is inversely proportional to the Cq value.
Traditional Sandwich ELISA Protocol
1. Plate Coating:
- Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
- Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding plate.
- Incubate overnight at 4°C.
2. Blocking:
- Aspirate the coating solution and wash the plate 2-3 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
- Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
- Incubate for 1-2 hours at room temperature or 37°C.
3. Sample Incubation:
- Wash the plate as described above.
- Add 100 µL of appropriately diluted standards and samples to the wells.
- Incubate for 1-2 hours at room temperature.
4. Detection Antibody Incubation:
- Wash the plate.
- Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
- Incubate for 1 hour at room temperature.
5. Enzyme-Conjugate Incubation:
- Wash the plate.
- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in Blocking Buffer, to each well.
- Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development:
- Wash the plate.
- Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
7. Reaction Stopping and Measurement:
- Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
- Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Conclusion
The this compound assay represents a significant advancement in immunoassay technology, offering unprecedented sensitivity and a broader dynamic range compared to traditional ELISA methods. This makes it particularly well-suited for applications requiring the detection of low-abundance proteins or for studies where sample volume is limited. Furthermore, its unique ability to serve as a platform for screening small-molecule inhibitors provides added value for drug discovery and development.
While traditional ELISA remains a robust and cost-effective method for routine protein quantification, researchers working at the limits of detection or requiring a wider quantitative window should consider the advantages offered by the this compound assay. The choice between these two powerful techniques will ultimately depend on the specific requirements of the research question at hand.
A Head-to-Head Comparison: Validating Protein Quantification with DIANA Assay and Mass Spectrometry
In the landscape of protein analysis, both the DNA-linked Inhibitor Antibody Assay (DIANA) and mass spectrometry (MS) stand out as powerful techniques for the quantification of proteins, each with a distinct set of advantages and ideal use cases. For researchers, scientists, and drug development professionals, understanding the nuances of these methodologies is paramount for selecting the optimal approach for their specific research needs. This guide provides an objective comparison of the this compound assay and mass spectrometry, supported by experimental data and detailed protocols, to aid in the validation of protein quantification results.
Performance Characteristics: A Comparative Overview
The this compound assay and mass spectrometry offer different levels of sensitivity, dynamic range, and specificity. The following table summarizes the key quantitative performance metrics for each technique, providing a clear comparison for researchers.
| Feature | This compound Assay | Mass Spectrometry (Targeted Proteomics) |
| Sensitivity | High (zeptomole, 10⁻²¹ M range)[1][2] | High (low femtomole to attomole range) |
| Dynamic Range | Wide (up to 6 logs)[1][2][3] | Wide (typically 4-5 orders of magnitude) |
| Specificity | High (dual recognition by antibody and small-molecule probe)[2] | High (based on mass-to-charge ratio of specific peptides) |
| Throughput | High (amenable to 96- and 384-well plate formats)[4] | Moderate to High (dependent on sample complexity and instrumentation) |
| Sample Volume | Low (microliters of biological samples)[2] | Low to Moderate (dependent on sample preparation) |
| Instrumentation | Standard laboratory equipment (qPCR machine)[4] | Specialized mass spectrometer and liquid chromatography systems |
| Cost per Sample | Generally lower than mass spectrometry | Higher due to instrumentation and reagent costs |
Experimental Workflows: A Visual Guide
To better understand the practical application of these techniques, the following diagrams illustrate a general workflow for biomarker validation and the specific steps involved in the this compound assay.
References
- 1. google.com [google.com]
- 2. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: DIANA Assay vs. Surface Plasmon Resonance for Binding Affinity Analysis
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of molecular interaction analysis. Two powerful techniques, the DNA-linked Inhibitor ANtibody Assay (DIANA) and Surface Plasmon Resonance (SPR), offer distinct approaches to quantifying these interactions. This guide provides an objective comparison of their performance, supported by experimental principles and methodologies, to aid in the selection of the most appropriate assay for specific research needs.
At a Glance: Key Performance Characteristics
The choice between the this compound assay and SPR often depends on the specific requirements of the experiment, such as the need for kinetic data, the level of sensitivity required, and the desired throughput. The following table summarizes the key quantitative and qualitative differences between the two methods.
| Feature | This compound Assay | Surface Plasmon Resonance (SPR) |
| Principle | Competitive binding immunoassay with qPCR signal amplification. | Label-free, real-time optical detection of mass changes on a sensor surface. |
| Primary Output | Endpoint measurement of bound probe (Cq value), used to calculate inhibitor affinity (Ki). | Real-time sensorgram showing association and dissociation, providing kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD). |
| Sensitivity | Extremely high, capable of detecting zeptomolar (10⁻²¹ M) concentrations of target proteins.[1] | High, with the ability to detect interactions in the millimolar to nanomolar range.[2] |
| Throughput | High, suitable for screening large compound libraries in 96- or 384-well plate formats.[3] | Varies by instrument, with some systems offering high-throughput capabilities for screening hundreds to thousands of compounds. |
| Sample Consumption | Low, requiring only microliter volumes of sample.[4] | Generally low, though it can be higher than this compound depending on the experiment and instrument. |
| Labeling Requirement | Requires a DNA-labeled inhibitor probe. | Label-free for the analyte. The ligand is immobilized on the sensor surface. |
| Real-time Data | No, it is an endpoint assay. | Yes, provides real-time monitoring of binding and dissociation events.[2] |
| Kinetic Information | Does not directly provide kinetic parameters (ka, kd). | Directly measures association (ka) and dissociation (kd) rates.[5] |
| Instrumentation | Standard laboratory equipment: plate reader, qPCR machine.[3] | Requires a dedicated SPR instrument. |
| Crude Sample Compatibility | High, can be used with complex biological matrices like blood serum or cell lysates.[1][4] | Limited, purified samples are generally preferred to avoid clogging fluidics and non-specific binding. |
Delving into the Methodologies
Understanding the experimental workflows of both the this compound assay and SPR is crucial for appreciating their respective strengths and limitations.
The this compound Assay: A Competitive Binding Approach with Ultrasensitive Readout
The this compound assay is a powerful technique for quantifying protein-inhibitor interactions, leveraging the sensitivity of qPCR for signal detection.[6] It operates on the principle of a competitive binding equilibrium between a known DNA-linked inhibitor (the probe) and a test compound for the active site of a target enzyme.[3][4]
-
Plate Preparation:
-
A capture antibody specific to the target enzyme is immobilized on the surface of a microplate well.
-
The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.
-
The sample containing the target enzyme (which can be in a complex matrix like cell lysate or serum) is added to the well, and the enzyme is captured by the antibody.[4]
-
-
Competitive Binding:
-
The test inhibitor (the analyte) is added to the well at a known concentration.
-
A DNA-linked inhibitor probe, which also binds to the active site of the enzyme, is added. The test inhibitor and the probe compete for binding to the captured enzyme.[3]
-
-
Detection and Quantification:
-
The well is washed to remove any unbound test inhibitor and probe.
-
The amount of DNA-linked probe that remains bound to the enzyme is quantified using quantitative Polymerase Chain Reaction (qPCR). The cycle threshold (Cq) value is inversely proportional to the amount of bound probe.[4]
-
By comparing the Cq values in the presence and absence of the test inhibitor, the inhibition constant (Ki) of the test compound can be calculated.[4]
-
Surface Plasmon Resonance: Real-time, Label-Free Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing a detailed picture of the interaction kinetics.[5]
-
Sensor Chip Preparation:
-
One of the interacting partners, referred to as the ligand, is immobilized on the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling or capture-based methods.
-
A reference flow cell is often prepared in parallel to subtract any non-specific binding and bulk refractive index changes.
-
The sensor chip is equilibrated with a continuous flow of running buffer to establish a stable baseline.
-
-
Interaction Analysis:
-
The other interacting partner, the analyte, is injected over the sensor surface at a series of concentrations.
-
The association of the analyte with the immobilized ligand is monitored in real-time as an increase in the SPR signal.
-
After the injection of the analyte, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the SPR response against time.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka (KD = kd/ka).
-
Choosing the Right Tool for the Job
The decision to use the this compound assay or SPR will ultimately be guided by the specific research question and available resources.
Choose the this compound Assay when:
-
Ultra-high sensitivity is paramount. The qPCR-based signal amplification allows for the detection of very low abundance targets.[1]
-
High-throughput screening of large compound libraries is the primary goal. The multiwell plate format is highly amenable to automation.[3]
-
Working with crude or complex samples is necessary. The antibody-capture step provides a high degree of specificity, allowing for the analysis of targets in matrices like serum and cell lysates without extensive purification.[1][4]
-
Only an endpoint measure of affinity (Ki) is required.
Choose Surface Plasmon Resonance when:
-
Detailed kinetic information (on- and off-rates) is crucial for understanding the binding mechanism. SPR is one of the few techniques that can directly measure these parameters.[5]
-
Label-free analysis is preferred. This avoids potential artifacts that can be introduced by labeling one of the interacting partners.
-
Real-time monitoring of the interaction is desired. This can provide valuable insights into the binding process.[2]
-
A wide range of affinities needs to be characterized. SPR can measure interactions from the millimolar to the nanomolar range.[2]
References
- 1. This compound assay [uochb.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 4. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Platform Comparison of Inhibitor Screening Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor screening assay is a critical decision that profoundly impacts the efficiency and accuracy of drug discovery pipelines. This guide provides an objective comparison of commonly used biochemical and cell-based inhibitor screening platforms, supported by experimental data, detailed methodologies, and visual workflows to aid in informed decision-making.
Introduction to Inhibitor Screening Assays
Inhibitor screening assays are fundamental tools in drug discovery for identifying and characterizing molecules that can modulate the activity of a biological target, such as an enzyme or a receptor. These assays can be broadly categorized into two main types: biochemical assays and cell-based assays.
Biochemical assays utilize purified components, such as a target protein and a substrate, to measure the direct effect of a compound on the target's activity in a controlled, in vitro environment. They are often characterized by high throughput, lower cost, and a direct measure of target engagement.
Cell-based assays , on the other hand, measure the effect of a compound on a specific cellular process or signaling pathway within a living cell. These assays provide a more physiologically relevant context by considering factors like cell permeability, off-target effects, and cytotoxicity.
This guide will delve into a comparative analysis of popular assay platforms within both categories, focusing on their underlying principles, experimental workflows, and key performance metrics.
Comparative Analysis of Key Performance Metrics
The selection of an appropriate assay often involves a trade-off between various performance parameters. The following table summarizes key quantitative metrics for several widely used inhibitor screening platforms. It is important to note that these values can vary significantly depending on the specific target, reagents, and instrumentation used.
| Assay Platform | Principle | Z'-Factor | Throughput (wells/day) | Relative Cost per Well | Key Advantages | Key Disadvantages |
| Biochemical Assays | ||||||
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein. | 0.7 - 0.9[1] | 10,000 - 100,000 | Low to Medium | Homogeneous (no-wash), real-time kinetics, sensitive. | Requires a fluorescent probe, potential for light scattering interference. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized antigen or antibody detects the presence of a target molecule, often with an enzyme-linked secondary antibody for signal amplification. | 0.5 - 0.8 | 1,000 - 10,000 | Low | High specificity and sensitivity, well-established. | Heterogeneous (requires multiple wash steps), endpoint assay. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Not typically used; focuses on kinetics. | 100 - 1,000 | High | Label-free, real-time kinetics and affinity data. | Lower throughput, requires specialized equipment, potential for non-specific binding. |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Proximity-based assay where donor and acceptor beads generate a chemiluminescent signal when brought into close proximity by a molecular interaction. | 0.7 - 0.9 | 10,000 - 100,000 | Medium to High | Highly sensitive, homogeneous, good for large protein complexes. | Sensitive to light and singlet oxygen quenchers, can have high background. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A time-resolved fluorescence resonance energy transfer (TR-FRET) technology using a long-lifetime lanthanide donor and a compatible acceptor. | 0.7 - 0.9[1] | 10,000 - 100,000 | Medium to High | Homogeneous, ratiometric measurement reduces interference, high sensitivity. | Requires specific fluorophore pairs and a TR-FRET enabled plate reader. |
| Cell-Based Assays | ||||||
| GPCR Calcium Mobilization | Measures changes in intracellular calcium levels, a common second messenger in GPCR signaling, often using fluorescent dyes or bioluminescent reporters like aequorin. | 0.6 - 0.8 | 5,000 - 50,000 | Medium | Functional readout of GPCR activation, amenable to HTS. | Indirect measure of target engagement, potential for pathway crosstalk. |
| GPCR β-Arrestin Recruitment | Monitors the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling. | 0.6 - 0.8 | 5,000 - 50,000 | Medium to High | Direct measure of a specific signaling pathway, can identify biased agonists. | Can be more complex to develop than calcium assays. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and comparing different assay platforms. The following diagrams, generated using the DOT language, illustrate a representative GPCR signaling pathway and a generalized workflow for an inhibitor screening campaign.
Detailed Experimental Protocols
To provide practical guidance, this section outlines detailed methodologies for three commonly employed inhibitor screening assays.
Fluorescence Polarization (FP) Assay for a Protein-Peptide Interaction
Principle: This homogeneous assay measures the change in polarization of emitted light from a fluorescently labeled peptide (tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger protein, its rotation slows, leading to an increase in polarization. An inhibitor will compete with the tracer for binding to the protein, causing a decrease in polarization.
Materials:
-
Purified target protein
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled peptide tracer in assay buffer.
-
Serially dilute test compounds in DMSO, then dilute into assay buffer to create a 4X stock.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X target protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no protein) controls.
-
Determine IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for a Protein-Protein Interaction
Principle: HTRF is a TR-FRET assay that uses a long-lifetime europium cryptate donor and a d2 or XL665 acceptor. When the donor and acceptor are brought into proximity by a protein-protein interaction, energy transfer occurs. The time-resolved detection minimizes background fluorescence. An inhibitor disrupts the protein-protein interaction, leading to a decrease in the FRET signal.
Materials:
-
Two purified interacting proteins, one labeled with a donor fluorophore (e.g., via an anti-tag antibody conjugated to europium cryptate) and the other with an acceptor fluorophore (e.g., via an anti-tag antibody conjugated to d2).
-
Test compounds in DMSO.
-
HTRF assay buffer.
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare 4X solutions of the donor-labeled protein, acceptor-labeled protein, and test compounds in HTRF assay buffer.
-
-
Assay Protocol (One-plate protocol): [2]
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 5 µL of the 4X donor-labeled protein solution.
-
Add 5 µL of the 4X acceptor-labeled protein solution.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor emission / donor emission) and then the percentage of inhibition.
-
Determine IC50 values from dose-response curves.
-
Cell-Based GPCR Calcium Mobilization Assay using Aequorin
Principle: This assay measures the activation of Gq-coupled GPCRs by monitoring changes in intracellular calcium concentration. Cells co-expressing the GPCR of interest and the photoprotein aequorin are used. In the presence of its cofactor coelenterazine, aequorin emits light upon binding to calcium. An antagonist will inhibit the calcium release induced by an agonist.
Materials:
-
HEK293 or CHO cells stably co-expressing the target GPCR and aequorin.[3]
-
Cell culture medium.
-
Coelenterazine h.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist for the target GPCR.
-
Test compounds (potential antagonists) in DMSO.
-
White, opaque-bottom 96- or 384-well plates.
-
Luminometer with an injector.
Procedure:
-
Cell Preparation:
-
Seed the cells into the white-walled assay plates and incubate overnight.
-
-
Coelenterazine Loading:
-
Remove the culture medium and add assay buffer containing coelenterazine h (final concentration ~5 µM).[3]
-
Incubate for 3-4 hours at 37°C in the dark.
-
-
Inhibitor Incubation:
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the luminometer.
-
Inject the agonist at a predetermined EC80 concentration into the wells.
-
Immediately measure the luminescent signal for 20-30 seconds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced signal for each compound concentration.
-
Determine the IC50 values for the antagonists from the dose-response curves.
-
Conclusion
The choice of an inhibitor screening assay is a multifaceted decision that requires careful consideration of the biological question, the nature of the target, and the available resources. Biochemical assays like FP, HTRF, and AlphaScreen offer high-throughput and direct measurement of target engagement, making them ideal for primary screening campaigns. Label-free technologies like SPR provide invaluable kinetic and affinity data, crucial for lead characterization. Cell-based assays provide a more physiologically relevant context, offering insights into a compound's activity in a complex biological system. By understanding the principles, advantages, and limitations of each platform, researchers can design and implement a robust screening strategy that accelerates the journey from a hit compound to a viable drug candidate.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angioproteomie.com [angioproteomie.com]
A Comparative Guide to DIANA and FRET-Based Assays for High-Throughput Screening
For researchers, scientists, and drug development professionals navigating the landscape of high-throughput screening (HTS) methodologies, the choice of assay technology is paramount. This guide provides an objective comparison of two powerful techniques: the DNA-linked Inhibitor ANtibody Assay (DIANA) and Förster Resonance Energy Transfer (FRET)-based assays, with a focus on Time-Resolved FRET (TR-FRET) for its enhanced performance in HTS applications.
This comparison delves into the core principles, experimental workflows, and performance metrics of both this compound and TR-FRET, supported by a detailed breakdown of their quantitative capabilities and experimental protocols.
At a Glance: this compound vs. TR-FRET
| Feature | This compound (DNA-linked Inhibitor ANtibody Assay) | TR-FRET (Time-Resolved Förster Resonance Energy Transfer) |
| Principle | Dual-recognition immunoassay using a DNA-linked small molecule inhibitor for detection via qPCR. | Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore. |
| Detection Method | Quantitative Polymerase Chain Reaction (qPCR). | Time-resolved fluorescence detection. |
| Assay Format | Heterogeneous (requires washing steps). | Homogeneous (no-wash, mix-and-read). |
| Sensitivity | Extremely high (zeptomole to attomolar range).[1] | High (picomolar to femtomolar range).[2] |
| Dynamic Range | Very wide (up to 6-7 logs).[3][4] | Typically narrower than this compound. |
| Z' Factor | Excellent (typically > 0.9).[3] | Good to excellent (typically > 0.7).[5][6] |
| Throughput | High, amenable to automation. | Very high, well-suited for uHTS. |
| Assay Development | Requires a known ligand that can be chemically modified. | Requires labeling of interacting partners with fluorophores. |
| Robustness | High, tolerant to complex matrices. Can be used with unpurified proteins.[3] | Can be sensitive to compound autofluorescence and light scattering. |
| Cost-Efficiency | Low consumption of target protein and compounds.[3] | Can be cost-effective due to low reagent volumes and no-wash format. |
Core Principles and Signaling Pathways
This compound: A Dual-Recognition Approach with qPCR Amplification
The this compound technology is a highly sensitive immunoassay that combines the specificity of antibody-based capture with the signal amplification power of qPCR.[7] In this assay, the target protein is first captured by a specific antibody immobilized on a solid surface, such as a microplate well. Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of the target protein covalently linked to a DNA oligonucleotide, is introduced. This probe binds to the active site of the captured enzyme. After washing away the unbound probe, the amount of bound probe is quantified using qPCR, which amplifies the DNA tag. In an inhibitor screening context, test compounds compete with the DNA-linked inhibitor for binding to the target's active site. A potent inhibitor will displace the probe, leading to a decrease in the qPCR signal.
TR-FRET: Proximity-Based Detection with Time-Resolved Fluorescence
FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[8] In a TR-FRET assay, a long-lifetime lanthanide chelate is used as the donor fluorophore. When the donor and acceptor are brought into proximity by a molecular interaction (e.g., an inhibitor binding to a kinase and a tracer), excitation of the donor with a light source results in energy transfer to the acceptor, which then emits light at its specific wavelength. The use of a time-resolved detection method, which introduces a delay between the excitation pulse and fluorescence measurement, effectively minimizes background fluorescence from the sample matrix and scattered light, thereby increasing the signal-to-noise ratio.[8] In an inhibitor screening assay, a test compound that disrupts the interaction will prevent FRET from occurring, leading to a decrease in the acceptor's emission signal.
Experimental Protocols
This compound Inhibitor Screening Assay Protocol
This protocol outlines the key steps for a typical this compound-based inhibitor screening experiment.[9]
-
Antibody Immobilization:
-
A capture antibody specific to the target protein is diluted in a suitable buffer (e.g., Tris-buffered saline).
-
A small volume (e.g., 5 µL of a 10 ng/µL solution) is added to the bottom of each well of a 384-well microplate.
-
The plate is incubated to allow for antibody adsorption to the surface.
-
-
Blocking:
-
The remaining protein-binding sites on the well surface are blocked using a blocking agent (e.g., casein blocker).
-
The plate is incubated (e.g., overnight) and then washed with a microplate washer.
-
-
Target Capture and Inhibitor Incubation:
-
The target protein (purified or in a complex mixture like cell lysate) is added to the antibody-coated wells.
-
Test compounds at various concentrations are added to the wells, along with the DNA-linked inhibitor probe.
-
The plate is incubated to allow for competitive binding between the test compounds and the probe to the target protein.
-
-
Washing:
-
The wells are washed thoroughly to remove unbound probe and test compounds.
-
-
qPCR Detection:
-
A qPCR master mix is added to each well.
-
The plate is sealed and transferred to a qPCR instrument.
-
The amount of bound probe is quantified by measuring the amplification of the DNA tag. The cycle threshold (Cq) values are recorded.
-
-
Data Analysis:
-
The inhibitory potency of the test compounds (e.g., Ki or IC50 values) is calculated from the difference in Cq values between wells with and without the inhibitor.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioclone.net [bioclone.net]
- 3. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Neutralizing Antibody Assays for Clinical Diagnostics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of neutralizing antibodies (NAbs) are critical in clinical diagnostics and drug development. NAbs can impact the efficacy of biologics, vaccines, and gene therapies, making robust and reliable assessment methods essential. This guide provides an objective comparison of the primary methodologies for NAb detection: the cell-based assay, considered the gold standard, and the non-cell-based competitive ligand-binding assay, a common format for a direct immunological-based neutralizing antibody assay.
Overview of Neutralizing Antibody Assay Methodologies
Neutralizing antibody assays are designed to determine the ability of antibodies in a patient's serum or plasma to inhibit the biological activity of a specific antigen, such as a virus or a therapeutic protein. The two main approaches for this are:
-
Cell-Based Neutralizing Antibody Assays: These functional assays measure the actual inhibition of a biological effect in a cellular context. They are considered more indicative of the in vivo situation and are often recommended by regulatory agencies like the FDA.[1]
-
Non-Cell-Based Competitive Ligand-Binding Assays: These assays measure the ability of antibodies to block the binding of a drug or antigen to its target receptor or ligand in a cell-free system. They are generally faster and more amenable to high-throughput screening.
Comparative Performance of NAb Assay Platforms
The choice of a NAb assay platform depends on various factors, including the specific drug or vaccine, the required throughput, and the stage of clinical development. Below is a summary of the key performance characteristics of cell-based and competitive ligand-binding assays.
| Feature | Cell-Based NAb Assay | Competitive Ligand-Binding NAb Assay |
| Principle | Measures the inhibition of a biological effect in a cellular system (e.g., inhibition of virus-induced cytopathic effect, inhibition of a cellular signaling pathway). | Measures the inhibition of the binding between a drug/antigen and its target protein in a cell-free system. |
| Physiological Relevance | High, as it directly measures the neutralization of biological activity.[1] | Moderate, as it infers neutralization from binding inhibition. |
| Sensitivity | Generally lower than ligand-binding assays. | Can be highly sensitive. |
| Specificity | High for neutralizing antibodies. | May detect non-neutralizing antibodies that sterically hinder binding. |
| Throughput | Lower, often more complex and time-consuming. | Higher, more amenable to automation. |
| Matrix Effect | Can be susceptible to interference from serum/plasma components. | Can also be affected by matrix effects, but may be mitigated with specific platforms (e.g., MSD).[2] |
| Reproducibility | Can have higher variability due to the use of live cells. | Generally more reproducible. |
| Regulatory Acceptance | Often considered the "gold standard" by regulatory bodies.[1] | Widely accepted, particularly for screening and when cell-based assays are not feasible. |
Experimental Protocols: Key Methodologies
Cell-Based Neutralizing Antibody Assay (Plaque Reduction Neutralization Test - PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a traditional and highly regarded cell-based assay for quantifying virus-specific neutralizing antibodies.
Methodology:
-
Serum Dilution: Patient serum samples are serially diluted.
-
Virus Incubation: Each serum dilution is incubated with a standardized amount of infectious virus for a specific period to allow antibodies to bind to the virus.
-
Cell Infection: The serum-virus mixtures are added to a monolayer of susceptible cells (e.g., Vero E6 cells for SARS-CoV-2).
-
Overlay and Incubation: After an initial incubation period for viral entry, the liquid medium is replaced with a semi-solid overlay medium (e.g., containing methylcellulose) to prevent the spread of progeny virus through the medium. This ensures that new infections are localized to neighboring cells, forming discrete plaques.
-
Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are areas of cell death due to viral replication, appear as clear zones against a background of stained, uninfected cells.
-
Quantification: The number of plaques in each well is counted. The neutralizing antibody titer is reported as the reciprocal of the highest serum dilution that results in a pre-defined reduction (e.g., 50% or 90%) in the number of plaques compared to the virus control wells (no serum).[3]
Competitive Ligand-Binding Neutralizing Antibody Assay (ELISA-based)
This assay format is a common example of a direct immunological-based method for detecting neutralizing antibodies.
Methodology:
-
Plate Coating: A microtiter plate is coated with the target receptor (e.g., ACE2 for SARS-CoV-2).
-
Sample and Antigen Incubation: The patient's serum is pre-incubated with the viral antigen (e.g., SARS-CoV-2 Spike protein's Receptor Binding Domain - RBD) that has been conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). During this step, neutralizing antibodies in the serum will bind to the RBD.
-
Addition to Coated Plate: The mixture is then added to the ACE2-coated plate. Only the unbound RBD-HRP (not neutralized by antibodies) will be able to bind to the ACE2 receptor on the plate.
-
Washing: The plate is washed to remove the antibody-RBD-HRP complexes and any unbound components.
-
Substrate Addition: A substrate for the HRP enzyme is added, leading to a colorimetric reaction.
-
Signal Detection: The intensity of the color is measured using a plate reader. The signal is inversely proportional to the concentration of neutralizing antibodies in the sample; a lower signal indicates a higher level of neutralizing antibodies.
Visualizing Assay Principles and Workflows
Cell-Based Neutralizing Antibody Assay Workflow
Caption: Workflow of a Plaque Reduction Neutralization Test (PRNT).
Competitive Ligand-Binding Assay Principle
Caption: Principle of a competitive ligand-binding NAb assay.
Logical Relationship in Immunogenicity Testing
Caption: Tiered approach to immunogenicity testing.
References
A Comparative Guide to the DIANA Diagnostic Chamber: Clinical Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and specific diagnostic assays is a cornerstone of modern medicine and drug development. The DIANA (DNA-linked Inhibitor ANtibody Assay) diagnostic chamber emerges as a promising technology, offering significant potential advantages over established methods. This guide provides an objective comparison of the this compound assay's performance with other alternatives, supported by available experimental data, detailed methodologies, and visual representations of its underlying biological and technical principles.
Overview of the this compound Technology
The this compound assay is a novel, multiwell-plate-based platform for enzyme detection and inhibitor screening.[1][2][3][4] Its core principle lies in a dual-recognition system where a target enzyme is first captured by an immobilized antibody and then probed with a small-molecule inhibitor covalently linked to a DNA reporter.[1][4][5] The quantification of the bound probe is achieved through quantitative PCR (qPCR), which provides a high degree of sensitivity and a broad dynamic range.[2][4] A key innovation of the this compound assay is its ability to selectively detect the active form of an enzyme, which is often the more clinically relevant form.
Performance Comparison: this compound vs. Alternative Assays
While extensive head-to-head clinical validation studies with large patient cohorts are still emerging, initial proof-of-concept studies have demonstrated the potential superiority of the this compound assay over conventional methods like the Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Performance Characteristics of this compound Assay Compared to ELISA
| Feature | This compound Assay | Sandwich ELISA |
| Detection Limit | Zeptomole (10⁻²¹ mole) range[4] | Picomole (10⁻¹² mole) to femtomole (10⁻¹⁵ mole) range |
| Dynamic Range | Up to 6-7 logs[2][4] | Typically 2-3 logs |
| Target Specificity | Detects the active form of the enzyme | Detects total protein (active and inactive forms) |
| Quantification Method | qPCR | Colorimetric, fluorometric, or chemiluminescent detection |
| Sample Volume | Microliters of serum[1][4] | Typically requires larger sample volumes |
Table 2: Qualitative Comparison of Diagnostic Assay Platforms
| Assay Platform | Principle | Key Advantages | Key Limitations |
| This compound Assay | Antibody capture followed by DNA-linked inhibitor probing and qPCR detection. | Ultrasensitive, wide dynamic range, detects active enzyme form, low sample consumption.[2][4] | Requires a known inhibitor for probe development, qPCR instrumentation needed. |
| ELISA | Antibody-based capture and detection with enzymatic signal amplification. | Well-established, widely available, relatively inexpensive. | Lower sensitivity, narrower dynamic range, can be affected by interfering antibodies. |
| Immuno-PCR | Combines the specificity of ELISA with the signal amplification of PCR. | Higher sensitivity than ELISA. | More complex protocol, higher cost. |
| Proximity Ligation/Extension Assay | Uses antibody pairs with attached DNA strands that are ligated and amplified if in close proximity. | High sensitivity and specificity. | Technically demanding, can have high background. |
Experimental Protocols
General this compound Assay Protocol for Clinical Samples
The following protocol is a generalized methodology based on the published research by Navrátil et al. (2017) for the detection of enzymes like Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA-IX) in clinical samples.[1][5]
1. Antibody Immobilization:
- A capture antibody specific to the target enzyme is immobilized on the surface of a multiwell plate.
2. Blocking:
- The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
3. Sample Incubation:
- The clinical sample (e.g., serum, cell lysate) is added to the wells and incubated to allow the target enzyme to bind to the capture antibody.
4. Washing:
- The wells are washed to remove unbound components of the sample.
5. Detection Probe Incubation:
- The this compound detection probe, consisting of a small-molecule inhibitor of the target enzyme linked to a unique DNA oligonucleotide, is added to the wells. The probe binds to the active site of the captured enzyme.
6. Washing:
- A second washing step is performed to remove any unbound detection probe.
7. qPCR Quantification:
- The amount of bound detection probe is quantified using qPCR with primers specific to the DNA oligonucleotide on the probe. The resulting quantification cycle (Cq) value is inversely proportional to the amount of target enzyme in the sample.
Experimental Workflow and Signaling Pathways
This compound Assay Experimental Workflow
Caption: A diagram illustrating the sequential steps of the this compound assay workflow.
Signaling Pathway of Carbonic Anhydrase IX (CA-IX) in the Tumor Microenvironment
Carbonic Anhydrase IX is a key player in the adaptation of tumor cells to hypoxic and acidic conditions.[6][7][8] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1 (HIF-1).
Caption: The signaling pathway showing the induction of CA-IX by hypoxia.
Role of Prostate-Specific Membrane Antigen (PSMA/FOLH1) in Prostate Cancer
PSMA, encoded by the FOLH1 gene, is a transmembrane protein highly expressed on the surface of prostate cancer cells.[9][10][11] While its precise signaling function is still under investigation, its expression is known to be regulated by the Androgen Receptor (AR) signaling pathway.[12]
Caption: The regulation of PSMA expression by the Androgen Receptor pathway.
Conclusion
The this compound diagnostic chamber represents a significant technological advancement with the potential to overcome some of the key limitations of current diagnostic assays. Its superior sensitivity, wide dynamic range, and ability to selectively quantify active enzyme forms position it as a powerful tool for both clinical diagnostics and drug discovery.[1][4] The validation for cancer biomarkers like PSMA and CA-IX underscores its relevance in oncology.
However, it is crucial to note that while the foundational data is highly promising, comprehensive clinical validation through large-scale, head-to-head comparative studies is necessary to fully establish its clinical utility and performance characteristics against established diagnostic standards. As more clinical data becomes available, the this compound platform is poised to make a substantial impact on the landscape of precision diagnostics.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ascopubs.org [ascopubs.org]
- 10. carislifesciences.com [carislifesciences.com]
- 11. carislifesciences.com [carislifesciences.com]
- 12. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
DIANA vs. Traditional Methods: A Comparative Guide to Non-Invasive Diagnostics and Drug Discovery
In the landscape of biomedical research and drug development, the demand for highly sensitive and accurate diagnostic tools is paramount. The DNA-linked Inhibitor Antibody Assay (DIANA) has emerged as a novel technology that offers significant advantages over traditional methods for enzyme quantification and inhibitor screening. This guide provides an objective comparison of this compound's non-invasive measurements with established diagnostic techniques, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Core Technology Overview
Traditional methods like the Enzyme-Linked Immunosorbent Assay (ELISA) have long been the standard for protein quantification. However, they can be limited by sensitivity and a narrow dynamic range. For drug discovery, conventional enzyme activity assays are used to screen for inhibitors, but these can be complex and less suited for high-throughput applications with unpurified samples.
This compound technology presents a significant leap forward by combining the specificity of antibody-based capture with the signal amplification power of quantitative PCR (qPCR). This dual-recognition approach, utilizing an antibody and an active-site-directed, DNA-linked probe, allows for the highly selective detection of active enzymes.[1][2]
In contrast, a standard sandwich ELISA relies on enzymatic colorimetric or fluorometric detection, which has inherent limitations in signal amplification compared to qPCR.
Quantitative Performance Comparison
The primary advantages of this compound lie in its enhanced sensitivity and broader dynamic range. This allows for the detection of minute quantities of target enzymes in complex biological samples like human serum, often without the need for purification.[1][3]
| Performance Metric | This compound Assay | Traditional Sandwich ELISA | Traditional Enzyme Activity Assays |
| Sensitivity (LOD) | Zeptomole (10-21 moles) range[3] | Picomole (10-12) to femtomole (10-15) range | Varies greatly by enzyme and substrate |
| Dynamic Range | Up to 6 logs[3][4] | Typically 2-3 logs | Narrow, substrate-dependent |
| Selectivity | High (detects only active enzymes)[1] | Detects total protein (active and inactive) | High (measures enzyme function) |
| Sample Requirement | Picogram amounts in microliters of serum[3][4] | Nanogram to microgram amounts | Requires purified enzyme for accuracy |
| Inhibitor Screening | Quantitative Ki from a single well[1][3] | Not applicable | Requires serial dilutions |
| HTS Suitability | Excellent (Z' > 0.9, CV < 5%)[5] | Not applicable | Can be complex and costly[6] |
| Quantitative Accuracy | High (Ki values R2 = 0.989 vs. standard methods)[3] | Good for quantification | Gold standard for activity |
Experimental Protocols
This compound General Protocol for Enzyme Detection
This protocol is adapted from methodologies described for the detection of influenza neuraminidase and other enzymes.[1][7]
-
Antibody Immobilization: A capture antibody specific to the target enzyme is immobilized onto the surface of a microplate well.
-
Blocking: Non-specific binding sites in the well are blocked using a casein blocker or similar agent.
-
Sample Incubation: The biological sample (e.g., serum, cell lysate) containing the target enzyme is added to the well and incubated to allow the capture antibody to bind to the enzyme.
-
Washing: The well is washed to remove unbound components of the sample.
-
Probe Incubation: The DNA-linked inhibitor probe is added and incubated, allowing it to bind to the active site of the captured enzyme.
-
Final Wash: The well is washed again to remove any unbound probe.
-
qPCR Detection: The amount of bound probe is quantified using quantitative PCR, with the cycle threshold (Cq) value being inversely proportional to the amount of target enzyme.
This compound Protocol for Inhibitor Screening
For screening small molecule inhibitors, the protocol is modified at the probe incubation step.[7]
-
Competitive Incubation: The captured enzyme is incubated with both the DNA-linked inhibitor probe and the test compound. The test compound competes with the probe for binding to the enzyme's active site. A potent inhibitor will result in less probe binding and, consequently, a higher Cq value in the subsequent qPCR step. Inhibition constants (Ki) can be calculated directly from the change in Cq values.[3][7]
Traditional Sandwich ELISA Protocol
-
Coating: A capture antibody is coated onto the wells of a microplate.
-
Blocking: Non-specific sites are blocked.
-
Sample Incubation: The sample containing the antigen is added and incubated.
-
Washing: Unbound sample is washed away.
-
Detection Antibody: A specific detection antibody is added and binds to the captured antigen.
-
Washing: Unbound detection antibody is removed.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-linked secondary antibody that binds to the detection antibody is added.
-
Washing: Unbound secondary antibody is removed.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change or fluorescent signal.
-
Signal Measurement: The intensity of the signal is measured using a plate reader, which is proportional to the amount of antigen.[8]
Application in Signaling Pathway Analysis
This compound has been validated for several clinically relevant enzymes that are key components of signaling pathways in diseases like cancer.
Prostate-Specific Membrane Antigen (PSMA)
PSMA (also known as glutamate carboxypeptidase II) is a well-established biomarker for prostate cancer. Its enzymatic activity is implicated in cancer cell survival and proliferation. This compound's ability to selectively measure active PSMA in patient samples offers a more clinically relevant diagnostic tool than traditional methods that measure total PSMA levels.[1][3]
Carbonic Anhydrase IX (CAIX)
CAIX is a transmembrane enzyme that is highly overexpressed in many types of cancer and is a marker of hypoxia and poor prognosis. It plays a crucial role in regulating tumor pH, which facilitates tumor invasion and metastasis. By quantifying the active form of CAIX, this compound can provide valuable insights into the tumor microenvironment and response to therapy.[1][3]
Conclusion
The this compound technology represents a powerful evolution in non-invasive diagnostic and screening methodologies. Its superior sensitivity, wide dynamic range, and ability to selectively quantify active enzymes make it a highly valuable tool for researchers, scientists, and drug development professionals.[4] By enabling the detection of low-abundance biomarkers in complex samples and streamlining the inhibitor screening process, this compound has the potential to accelerate the discovery of novel therapeutics and improve the precision of clinical diagnostics. While traditional methods like ELISA remain useful, this compound offers a more robust and sensitive alternative for applications demanding the highest levels of performance.
References
- 1. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnw8.eu-japan.eu [cdnw8.eu-japan.eu]
- 6. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA - Wikipedia [en.wikipedia.org]
In-depth Analysis of DIANA Chamber's Sensors: Accuracy, Precision, and Comparative Performance
A comprehensive evaluation of the DIANA (Dynamic Interface for Nanoparticle and Cell Analysis) chamber's sensors reveals a significant gap in publicly available data regarding their accuracy, precision, and comparative performance against other nanoparticle analysis technologies. Extensive searches for peer-reviewed studies, technical documentation, and performance benchmarks have yielded no specific information on the this compound chamber or its proprietary sensors.
While the principles of nanoparticle and cell analysis are well-established, with various techniques available to researchers, the specific performance metrics of the this compound chamber's sensors remain elusive. This lack of data prevents a direct, evidence-based comparison with alternative methods such as Nanoparticle Tracking Analysis (NTA), Dynamic Light Scattering (DLS), or Tunable Resistive Pulse Sensing (TRPS).
For researchers, scientists, and drug development professionals, understanding the accuracy and precision of analytical instruments is paramount for data integrity and reproducibility. Without access to validation studies and experimental protocols for the this compound chamber, it is not possible to provide the detailed comparison and data presentation requested.
To illustrate the typical workflows and logical relationships in nanoparticle analysis for which the this compound chamber might be used, a generalized experimental workflow is presented below. This diagram is a conceptual representation and is not based on any specific data from the this compound chamber.
Figure 1: A generalized workflow for nanoparticle analysis, outlining sample preparation, analysis using a hypothetical this compound chamber or alternative methods, and subsequent data processing.
It is recommended that researchers and professionals interested in the this compound chamber directly contact the manufacturer for detailed technical specifications, validation data, and any available peer-reviewed studies. This will be crucial in making an informed decision about its suitability for their specific research and development needs. Without such information, an objective comparison with established technologies is not feasible.
A Comparative Analysis of Telehealth Monitoring Systems in Research and Drug Development
The landscape of clinical research and drug development is undergoing a significant transformation, with a notable shift towards decentralized clinical trials (DCTs) and remote patient monitoring (RPM).[1][2][3] This evolution is driven by the need for more efficient, patient-centric, and real-world data collection.[1][2] Telehealth monitoring systems are at the heart of this change, offering researchers and pharmaceutical companies the ability to continuously gather high-quality data from participants outside of traditional clinical settings.[4][5] This guide provides a comparative analysis of various telehealth monitoring systems, focusing on their applications, technologies, and data capabilities to inform researchers, scientists, and drug development professionals.
The Rise of Remote Monitoring in Clinical Trials
Remote monitoring leverages digital technologies to oversee trial conduct, review data, and ensure patient safety from a distance.[6][7] This approach offers several advantages over traditional, site-based monitoring, including increased efficiency, real-time data access, and improved patient engagement and retention.[6][8] By reducing the burden on participants, remote monitoring can also lead to more diverse and representative study populations.[2]
Comparative Framework of Telehealth Monitoring Systems
While a specific, universally recognized telehealth monitoring system named "DIANA" is not prominently documented in the public domain, the principles of remote monitoring are embodied in a variety of platforms and technologies. "this compound Health" is a healthcare provider offering virtual and in-person women's health services, and the Defence Innovation Accelerator for the North Atlantic (this compound) is a NATO initiative funding various technology companies, including those in telemedicine, rather than being a specific monitoring system.[9][10][11] Therefore, a comparison of system types and their core functionalities is more instructive for the research community.
The following table provides a comparative overview of different categories of telehealth monitoring systems used in research and drug development.
| Feature | Wearable Sensors | Mobile Health (mHealth) Apps | In-Home Medical Devices | Telemedicine Platforms |
| Primary Function | Continuous physiological data collection (e.g., heart rate, activity levels, sleep patterns).[6] | Patient-reported outcomes (ePROs), medication adherence tracking, symptom diaries.[5] | Collection of specific clinical-grade data (e.g., blood pressure, glucose levels, weight).[12] | Real-time audio/video consultations, remote examinations.[13][14] |
| Technology Used | Biosensors, accelerometers, gyroscopes integrated into wearable devices. | Smartphone and tablet applications. | FDA-cleared medical devices with connectivity (e.g., Bluetooth, cellular). | Secure video conferencing software, often integrated with EHR systems.[15] |
| Types of Data Collected | Raw physiological data, derived metrics (e.g., heart rate variability). | Subjective patient data, medication logs, photos. | Specific vital signs and biometric measurements. | Qualitative data from patient-provider interactions, visual assessments. |
| Application in Clinical Trials | Monitoring safety and efficacy endpoints, assessing treatment effects on daily life.[4] | Capturing patient experience data, improving protocol adherence.[2] | Managing chronic conditions, titrating medication dosages remotely.[12] | Conducting remote follow-up visits, managing adverse events. |
| Data Security & Privacy | Encryption of data at rest and in transit, secure cloud storage. | Secure user authentication, compliance with regulations like HIPAA. | Secure data transmission protocols, device-specific security features. | End-to-end encryption, secure platforms compliant with healthcare regulations. |
| Regulatory Considerations | May require validation for use as a clinical endpoint measurement tool. | Subject to regulations for medical device software depending on claims. | Often require FDA or other regulatory body clearance/approval. | Adherence to telehealth practice guidelines and state licensing requirements. |
| Example Use Case | A trial for a new cardiovascular drug uses smartwatches to continuously monitor participants' heart rhythms for arrhythmias. | An oncology trial uses a mHealth app for patients to report side effects of a new chemotherapy agent in real-time. | A diabetes drug trial employs connected glucometers to track blood glucose levels and adjust insulin dosages remotely. | A study on a new psychiatric medication uses a telemedicine platform for remote therapy sessions and mental state evaluations. |
Experimental Protocols and Methodologies
The successful implementation of telehealth monitoring in clinical trials hinges on robust experimental protocols. A typical workflow for a decentralized clinical trial leveraging remote monitoring would involve the following key stages:
-
Patient Recruitment and Onboarding: Participants are identified and consented, often remotely. They are then provided with the necessary monitoring devices and trained on their use.
-
Remote Data Collection: Data is continuously or periodically collected from the participants in their home environment.
-
Data Transmission and Processing: The collected data is securely transmitted to a central platform where it is processed and analyzed.
-
Clinical Monitoring and Intervention: The clinical trial team monitors the incoming data in real-time or near real-time to ensure patient safety and data integrity. Deviations or adverse events can trigger timely interventions.
-
Virtual Study Visits: Scheduled follow-up visits are conducted via telemedicine platforms to assess the participant's progress and address any concerns.
Visualizing a Decentralized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a decentralized clinical trial (DCT) that incorporates various telehealth monitoring systems.
Conclusion
The adoption of telehealth monitoring systems is revolutionizing the landscape of clinical research and drug development. By enabling the collection of continuous, real-world data, these technologies offer the potential for more efficient, patient-centric, and insightful clinical trials. For researchers and drug development professionals, a thorough understanding of the different types of remote monitoring systems, their capabilities, and their appropriate applications is crucial for designing and executing the next generation of clinical studies. The careful selection and implementation of these technologies will be instrumental in accelerating the development of new therapies and improving patient outcomes.
References
- 1. The Future of Remote Monitoring in Clinical Trials: A Comprehensive Guide [lindushealth.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Remote Patient Monitoring For Pharmaceutical Companies [meegle.com]
- 5. globaldata.com [globaldata.com]
- 6. clinicalpursuit.com [clinicalpursuit.com]
- 7. lifebit.ai [lifebit.ai]
- 8. Remote Monitoring in Clinical Trials [obviohealth.com]
- 9. heydianahealth.com [heydianahealth.com]
- 10. heydianahealth.com [heydianahealth.com]
- 11. NATO chief calls for biotechnology push to boost defense capabilities [aa.com.tr]
- 12. medicaleconomics.com [medicaleconomics.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. heydianahealth.com [heydianahealth.com]
DIANA Tool Suite: Unveiling Clinical Insights in microRNA Research
The DIANA (Database of Experimentally Verified and Computationally Predicted microRNA-Target Interactions) suite of tools has emerged as a powerful resource for researchers investigating the roles of microRNAs (miRNAs) in health and disease. Through a combination of sophisticated algorithms and comprehensive, experimentally validated databases, the this compound platform facilitates the identification of miRNA targets and the elucidation of their functional pathways. This guide provides a comparative overview of the this compound tools, supported by experimental data from published case studies, to demonstrate their clinical utility for researchers, scientists, and drug development professionals.
Case Study: this compound-miRPath in Lung Cancer Biomarker Discovery
A notable application of the this compound suite in a clinical context is a study on non-small cell lung cancer (NSCLC), where researchers investigated the potential of miR-28-5p and miR-708-5p as diagnostic biomarkers. The study utilized this compound-miRPath v3.0 to perform pathway enrichment analysis on the predicted and experimentally validated targets of these two miRNAs.
The investigation revealed that both miRNAs were significantly overexpressed in tumor tissues compared to adjacent normal tissues.[1] To assess their diagnostic potential, Receiver Operating Characteristic (ROC) curve analysis was performed. The Area Under the Curve (AUC) for miR-708-5p was 0.7593, indicating a good ability to distinguish between tumor and non-tumor tissues, while miR-28-5p showed a more modest AUC of 0.6294.[1] A combined ROC analysis of both miRNAs resulted in an improved AUC of 0.77, suggesting their potential as a biomarker panel.[1]
The this compound-miRPath analysis identified several cancer-related pathways regulated by these miRNAs, including ECM-receptor interaction, adherens junctions, and the Hippo signaling pathway.[1] This functional insight is critical for understanding the biological mechanisms underlying the observed differential expression and for identifying potential therapeutic targets.
Comparative Performance of this compound-microT-CDS
The predictive power of the this compound-microT-CDS algorithm has been benchmarked against other widely used miRNA target prediction tools. In one such comparative analysis, the performance of this compound-microT-CDS, TargetScan Context+, TargetScan PCT, and miRanda-mirSVR was evaluated based on their ability to predict mRNA downregulation following miRNA transfection. The results, summarized in the table below, highlight the competitive performance of this compound-microT-CDS.
| Model | Performance in Predicting mRNA Down-regulation |
| This compound-microT-CDS | High |
| TargetScan Context+ | High |
| TargetScan PCT | Medium |
| miRanda-mirSVR | Medium-High |
This table is a qualitative summary based on graphical data from a comparative study. For detailed quantitative results, refer to the original publication.
Experimental Protocols
miRNA Expression Analysis by qRT-PCR in Lung Cancer Tissues
Objective: To quantify the relative expression levels of specific miRNAs in tumor and adjacent non-tumor lung tissues.
Methodology:
-
Tissue Homogenization: Fresh frozen tissue samples are homogenized in a suitable lysis buffer.
-
RNA Extraction: Total RNA, including the small RNA fraction, is extracted using a commercial kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.
-
Reverse Transcription: A specific amount of total RNA is reverse transcribed into cDNA using a miRNA-specific stem-loop primer and a reverse transcriptase kit.
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for qRT-PCR with a forward primer specific to the mature miRNA sequence and a universal reverse primer. A small nuclear RNA (e.g., U6) is used as an endogenous control for normalization.
-
Data Analysis: The relative expression of the target miRNA is calculated using the 2-ΔΔCt method.
Luciferase Reporter Assay for miRNA Target Validation
Objective: To experimentally validate the direct interaction between a miRNA and its predicted target site within the 3'-UTR of a gene.
Methodology:
-
Vector Construction: A fragment of the target gene's 3'-UTR containing the predicted miRNA binding site is cloned downstream of a luciferase reporter gene in a suitable expression vector. A mutant version of the vector, with mutations in the miRNA seed-binding region, is also created as a negative control.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with the luciferase reporter vector (wild-type or mutant), a vector expressing the miRNA of interest (or a negative control miRNA), and a control vector expressing Renilla luciferase for normalization.
-
Luciferase Assay: 24-48 hours post-transfection, cell lysates are collected, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant reduction in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the specific miRNA, compared to the controls, confirms a direct interaction.
Visualizing miRNA Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in miRNA research workflows.
Caption: Workflow for miRNA target prediction and validation.
Caption: Functional analysis of miRNAs using this compound-miRPath.
References
Revolutionizing Single-Cell Analysis: A Comparative Guide to the DIANA Chamber
For researchers, scientists, and professionals in drug development, the ability to analyze individual cells is paramount to unraveling complex biological processes and discovering novel therapeutics. The DIANA (Droplet Incubation and Assay in Nanoliter Array) chamber, a stationary nanoliter droplet array technology, has emerged as a powerful tool for high-throughput single-cell analysis. This guide provides an objective comparison of the this compound chamber with alternative technologies, supported by experimental data from peer-reviewed publications, to aid in the selection of the most suitable platform for your research needs.
The this compound chamber technology enables the encapsulation and long-term incubation of single cells in spatially fixed nanoliter-sized aqueous droplets, allowing for a wide range of analyses, from metabolic assays to proliferation tracking of various cell types, including mammalian and bacterial cells.[1] This stationary nature distinguishes it from dynamic droplet-based systems where droplets are continuously flowing.
Performance Comparison: this compound Chamber vs. Alternative Platforms
To provide a clear overview, the following tables summarize the quantitative performance of the this compound chamber's underlying technology (stationary nanoliter droplet arrays) in comparison to other widely used single-cell analysis platforms: dynamic droplet microfluidics, microwell plates, and fluorescence-activated cell sorting (FACS).
| Feature | Stationary Droplet Arrays (this compound Chamber) | Dynamic Droplet Microfluidics (e.g., 10x Genomics, Drop-seq) | Microwell Plates | Fluorescence-Activated Cell Sorting (FACS) |
| Throughput | High (thousands to millions of single cells) | Very High (tens of thousands to millions of single cells) | Low to Medium (96 to thousands of wells) | Very High (thousands of cells per second) |
| Cell Encapsulation/Isolation | Statistical (Poisson distribution), passive | Statistical (Poisson distribution), active | Deterministic or statistical | Individual cell sorting |
| Long-term Culture & Monitoring | Yes (hours to days)[1] | Challenging due to droplet instability and movement | Yes | No (analysis and sorting are endpoint measurements) |
| Reagent Exchange | Possible with specialized setups | Difficult to impossible | Straightforward | Not applicable |
| Cross-contamination Risk | Low (droplets are physically separated) | Potential for compound exchange between droplets | Low | Low (for sorted populations) |
| Assay Flexibility | High (metabolic, proliferation, secretion, lysis-based assays) | Primarily for lysis-based assays (e.g., scRNA-seq) | High | Primarily for surface and intracellular protein expression |
| Cost per Cell | Low to Medium | Low | High | Low to Medium |
Table 1: Comparison of key features of single-cell analysis platforms.
Quantitative Performance Metrics
The efficacy of a single-cell analysis platform is determined by several key performance indicators. The following table presents a summary of these metrics for the this compound chamber technology and its alternatives, based on data from relevant studies.
| Parameter | Stationary Droplet Arrays (this compound Chamber) | Dynamic Droplet Microfluidics | Microwell Plates | FACS |
| Cell Viability | High (demonstrated for various cell types)[1] | Variable (can be affected by shear stress) | High | High (if sorted under optimal conditions) |
| Single-Cell Resolution | High (individual droplets) | High (individual droplets) | High (individual wells) | High (individual events) |
| Assay Sensitivity | High (nanoliter volumes concentrate secreted molecules) | High (for nucleic acid analysis) | Medium to High | High (fluorescence detection) |
| Data Acquisition | Imaging-based, endpoint or kinetic | Sequencing-based, endpoint | Imaging or plate reader-based | Flow-based, real-time |
Table 2: Quantitative performance metrics of single-cell analysis platforms.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key assays performed using stationary droplet array technologies like the this compound chamber.
Single-Cell Metabolic Assay (alamarBlue)
This assay quantifies the metabolic activity of single cells.
-
Cell Encapsulation: A suspension of cells is mixed with the alamarBlue reagent and loaded onto the this compound chamber. The chamber is then sealed with oil to generate an array of nanoliter droplets, with cells statistically distributed across the droplets according to a Poisson distribution.[1]
-
Incubation: The chamber is incubated under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Data Acquisition: The fluorescence intensity within each droplet is monitored over time using a fluorescence microscope. The rate of increase in fluorescence is proportional to the metabolic activity of the encapsulated cell(s).[1]
Cell Proliferation Assay
This assay monitors the growth of single cells over time.
-
Cell Encapsulation: Single cells are encapsulated in droplets containing culture medium within the this compound chamber.
-
Long-Term Incubation: The chamber is incubated for an extended period (hours to days), allowing cells to proliferate within the droplets.[1]
-
Data Acquisition: The number of cells within each droplet is periodically assessed using bright-field or fluorescence microscopy (if using fluorescently labeled cells).
Visualizing Workflows and Pathways
To further elucidate the experimental processes and biological contexts, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of "Diana": A Guide for Laboratory Professionals
The proper disposal of any laboratory substance is paramount for ensuring the safety of personnel and the protection of the environment. When referring to a substance named "Diana," it is crucial to first identify the specific chemical product, as the name is associated with several distinct materials, each with its own unique hazard profile and corresponding disposal requirements. This guide provides detailed disposal procedures for various substances identified as "this compound" and outlines a general workflow for the safe management of laboratory chemical waste.
Identifying Your "this compound" Substance
Safety Data Sheets (SDS) reveal that the name "this compound" or "Dina" is used for several different laboratory and industrial products. The correct disposal procedure is entirely dependent on the nature of the specific substance. Below is a summary of the identified products and their general classification.
| Product Name | Chemical Composition/Use | Hazard Classification |
| This compound | Fertilizer (Inoculation of Mycorrhizal Mushrooms – Consortium of Nitrogen-Fixing Bacteria) | Non-hazardous mixture |
| This compound ND | Dicyclohexylammonium nitrite | Flammable solid, Toxic if swallowed[1] |
| DINA | Diisononyl adipate (Plasticizer) | Non-hazardous, may cause eye and skin irritation[2] |
| OC-SENSOR this compound Buffer | Buffer for in-vitro diagnostic use | Not specified, dispose according to local regulations[3] |
| Dia-CaCl2 | Laboratory reagent for In Vitro Diagnostic use | Not classified as hazardous |
Disposal and Safety Procedures for Specific "this compound" Products
Based on the Safety Data Sheets, the following tables summarize the essential safety and disposal information for each identified "this compound" product.
This compound (Fertilizer)
This product is a non-hazardous mixture of mycorrhizal mushrooms and nitrogen-fixing bacteria.[4]
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Wear protective gloves/clothing and eye/face protection.[4] |
| Handling | Wash hands thoroughly after use. Do not eat, drink, or smoke when using this product. Keep container tightly closed.[4] |
| Disposal | The product is biologically inert and not dangerous under normal use. However, it should not be released into the environment. Sweep up or vacuum spills and place in a suitable container for disposal. Do not flush into surface water or sanitary sewer systems.[4] |
| First Aid | Skin contact: For sensitive skin, wash with soap and water. Eye contact: Wash immediately with plenty of water for at least 15 minutes. Ingestion: Do not eat, drink or smoke during use.[4] |
This compound ND (Dicyclohexylammonium nitrite)
This product is a flammable solid and is toxic if swallowed. It can cause damage to the hematopoietic system.[1]
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Wear protective gloves and eye/face protection. Wear impervious clothing such as an apron or boots. Wear safety masks.[1] |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Do not breathe dust/fume/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[1] |
| Disposal | Comply with all national and local regulations. Store locked up.[1] For spills, isolate the hazard area, remove all ignition sources, pick up the product, and place it in a covered chemical waste container for disposal. Do not wash away into sewers or waterways.[1] |
| First Aid | Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Inhaled: Remove victim to fresh air and keep at rest. Skin: Wash with plenty of soap and water. Eye: Rinse cautiously with water for several minutes.[1] |
DINA (Diisononyl adipate)
This product is a non-hazardous plasticizer which may be irritating to the eyes and skin.[2]
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Wear protective eye shields and clothing.[2] |
| Handling | Exercise good chemical handling practice. Avoid contact with skin and eyes. Keep container tightly closed in a dry and well-ventilated place.[2] |
| Disposal | Reclaim or dispose of material in accordance with all applicable local, state, and federal regulations.[2] For spills, contain the spill with inert absorbent or earth and collect for recycling or disposal.[2] |
| First Aid | Inhalation: Remove to fresh air. Eyes: Flush eyes with water for 15 minutes. Skin: Wash skin with soap and water. Ingestion: Do not induce vomiting. Seek medical attention.[2] |
OC-SENSOR this compound Buffer
This is a buffer solution for in-vitro diagnostic use.[3]
| Aspect | Procedure |
| Personal Protective Equipment (PPE) | Use personal protective equipment.[3] |
| Handling | Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3] |
| Disposal | Dispose in a safe manner in accordance with local disposal regulations. Do not pour product down the drain or river directly.[3] For spills, wipe up the solution and keep it in a suitable, closed container for disposal.[3] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of water. Eye Contact: Rinse cautiously with water for 15 minutes or longer. Ingestion: Rinse mouth out with water.[3] |
General Workflow for Laboratory Chemical Disposal
For any chemical, including those not specifically listed above, a systematic approach to waste management is essential. The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals. This process is designed to ensure safety and compliance with institutional and regulatory standards.[5][6][7]
Caption: A flowchart outlining the key steps for the safe disposal of laboratory chemicals.
This workflow emphasizes the critical initial step of identifying the chemical and consulting its Safety Data Sheet. The SDS is the primary source of information regarding the hazards, handling, and disposal of a substance. Following this, the waste must be categorized as hazardous or non-hazardous, which dictates the subsequent steps of segregation, labeling, storage, and final disposal through the appropriate channels, such as your institution's Environmental Health and Safety (EHS) department.[6] Always adhere to your institution's specific protocols and local regulations for waste management.[8]
References
Essential Safety and Operational Guidance for Handling Hazardous Drugs with the Diana™ Automated Compounding System
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the use of the Diana™ Automated Compounding System in handling hazardous drugs. The following procedural guidance is intended to ensure operator safety, minimize exposure risk, and maintain the integrity of compounded sterile preparations. By adhering to these protocols, your laboratory can leverage the benefits of automation while upholding the highest safety standards, fostering a culture of safety and building trust in your processes.
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is mandatory when operating the this compound™ system to mitigate the risk of exposure to hazardous drugs. The following table summarizes the required PPE, drawing from the principles of USP <800>, NIOSH, and OSHA guidelines for handling hazardous drugs.[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978 compliant), powder-free. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[2][3] | Provides a primary barrier against direct skin contact with hazardous drugs. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or similar laminate material. It must have a solid front, long sleeves, and tight-fitting cuffs (elastic or knit).[2][5] | Protects the operator's body from splashes and spills of hazardous materials. The impermeable material prevents liquids from soaking through to the skin. |
| Eye Protection | Goggles or a face shield. | Protects the eyes and face from potential splashes of hazardous drugs during loading, unloading, or troubleshooting procedures. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher. | Recommended during tasks with a higher risk of aerosol generation, such as cleaning spills or maintenance. |
| Shoe Covers | Two pairs of disposable, skid-resistant shoe covers. | Prevents the tracking of contaminants out of the compounding area. The outer pair should be removed when exiting the immediate work area.[2] |
| Hair and Beard Covers | Disposable bouffant cap and beard cover (if applicable). | Contains hair and facial hair to prevent contamination of the sterile field and protect from contact with hazardous drug residues. |
Quantitative Data on Exposure Reduction with Automated Systems
Automated compounding systems like the this compound™ have been shown to significantly reduce surface contamination compared to manual compounding methods. This reduction in environmental contamination directly correlates to a lower risk of operator exposure.
| Parameter | Manual Compounding | Automated Compounding | Percentage Reduction |
| Surface Contamination (ng/cm²) | High variability, with studies showing significant levels of common chemotherapy agents. | Consistently lower levels of contamination, often below the limit of detection. | Up to 90% or more, depending on the drug and specific automated system. |
| Operator Glove Contamination | Frequently detected on the outer gloves of personnel. | Significantly reduced or undetectable levels of contamination. | Varies by study, but consistently lower than manual methods. |
Note: The data presented is a summary of findings from multiple studies and may not be specific to the this compound™ system. The actual reduction in exposure can vary based on the specific automated system, the drugs being handled, and adherence to protocols.
Experimental Protocols
Standard Operating Procedure for the this compound™ Automated Compounding System
This protocol outlines the essential steps for the safe operation of the this compound™ system for compounding hazardous drugs.
1. Pre-Operational Checks and Preparation:
1.1. Donning PPE: Before entering the compounding area, don all required PPE as specified in the table above. 1.2. System Inspection: Visually inspect the this compound™ system for any signs of damage or leaks. Ensure all components are clean and properly assembled according to the manufacturer's instructions. 1.3. Gather Supplies: Collect all necessary sterile disposables, drug vials, and diluents. Verify the identity and integrity of all materials.
2. Compounding Workflow:
2.1. Log In and Order Entry: Access the system's software and enter or scan the prescription information. 2.2. Vial and Bag Loading: Carefully load the drug vials and diluent bags into the designated compartments of the this compound™ system. 2.3. Automated Compounding: Initiate the automated compounding process through the system's interface. The system will then perform the necessary dilutions and transfers. 2.4. Monitoring: Remain in the vicinity of the system to monitor for any alarms or malfunctions. Do not leave the system unattended during operation.
3. Post-Compounding Procedures:
3.1. Unloading: Once the compounding is complete, carefully unload the final preparation. 3.2. Labeling: Label the final product immediately in a designated clean area. 3.3. Waste Disposal: Dispose of all used vials, syringes, tubing, and other disposables in designated hazardous waste containers. 3.4. System Cleaning: Clean and decontaminate the this compound™ system according to the manufacturer's recommendations and facility protocols.
4. Doffing PPE:
4.1. Outer Gloves: Remove the outer pair of gloves and dispose of them in a hazardous waste container. 4.2. Gown and Outer Shoe Covers: Remove the gown and outer shoe covers before exiting the compounding area and dispose of them in a designated container. 4.3. Remaining PPE: In a designated doffing area, remove the remaining PPE in the following order: face shield/goggles, respirator, hair/beard cover, inner gloves, and inner shoe covers. 4.4. Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of hazardous drug waste is crucial to prevent environmental contamination and accidental exposure.
-
Sharps and Vials: All needles, syringes, and empty or partially used drug vials must be disposed of in a puncture-resistant, leak-proof container clearly labeled as "Hazardous Waste."
-
Contaminated PPE: All used gowns, gloves, masks, and other disposable PPE must be placed in a designated, sealed hazardous waste bag.
-
Spill Cleanup Materials: Any materials used to clean up spills of hazardous drugs must be disposed of as hazardous waste.
-
Final Disposal: All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Visualizations
Signaling Pathway for PPE Selection
Caption: Logical flow for selecting appropriate PPE when handling hazardous drugs with the this compound™ system.
Experimental Workflow for this compound™ System Operation
Caption: Step-by-step experimental workflow for operating the this compound™ automated compounding system.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
